Product packaging for 4-tert-Butyl-2,6-dinitrophenol(Cat. No.:CAS No. 4097-49-8)

4-tert-Butyl-2,6-dinitrophenol

Cat. No.: B1265405
CAS No.: 4097-49-8
M. Wt: 240.21 g/mol
InChI Key: NJBDTWSOYUZQPM-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dinitrophenol is a useful research compound. Its molecular formula is C10H12N2O5 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21491. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O5 B1265405 4-tert-Butyl-2,6-dinitrophenol CAS No. 4097-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2,6-dinitrophenol
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InChI

InChI=1S/C10H12N2O5/c1-10(2,3)6-4-7(11(14)15)9(13)8(5-6)12(16)17/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBDTWSOYUZQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
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DSSTOX Substance ID

DTXSID50193971
Record name 4-tert-Butyl-2,6-dinitrophenol
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Molecular Weight

240.21 g/mol
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CAS No.

4097-49-8
Record name 4-tert-Butyl-2,6-dinitrophenol
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Record name 2,6-Dinitro-4-tert-butylphenol
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Record name 4-tert-Butyl-2,6-dinitrophenol
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Record name 4-tert-butyl-2,6-dinitrophenol
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Foundational & Exploratory

4-tert-Butyl-2,6-dinitrophenol synthesis from 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-tert-Butyl-2,6-dinitrophenol from 4-tert-butylphenol

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable compound in the manufacturing of pesticides, herbicides, and other chemical intermediates.[1][2][3] The synthesis is achieved through the direct electrophilic nitration of 4-tert-butylphenol. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and places a strong emphasis on the critical safety procedures required for handling the hazardous materials involved. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights and a self-validating framework for the successful and safe execution of this synthesis.

Introduction and Significance

This compound (CAS 4097-49-8) is a yellow crystalline solid belonging to the dinitrophenol class of compounds.[1] Its biological activity, primarily its ability to uncouple oxidative phosphorylation, has led to its use in agricultural applications as a herbicide and pesticide.[1] Furthermore, it serves as a versatile intermediate in the synthesis of more complex organic molecules, including dyes and pharmaceuticals.[2][3]

The most direct and common route to this compound is the dinitration of the readily available starting material, 4-tert-butylphenol. This synthesis is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. Understanding the nuances of this reaction, from mechanistic principles to practical execution and safety, is crucial for its efficient and safe implementation in a laboratory setting. This guide aims to provide that critical understanding.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from concentrated nitric acid, often with the aid of a stronger acid like sulfuric acid to facilitate its formation.

Causality of Experimental Choices:

  • Activating and Directing Effects: The phenol ring of the starting material is "activated" towards electrophilic attack by two substituents: the hydroxyl (-OH) group and the tert-butyl group.

    • The hydroxyl group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance.

    • The tert-butyl group is a moderately activating group (via inductive effect) and is also ortho, para-directing.[4]

  • Positional Selectivity: Since the para position is already occupied by the bulky tert-butyl group, the incoming electrophiles (the nitro groups) are directed to the two available ortho positions (carbons 2 and 6) relative to the highly activating hydroxyl group. The steric hindrance from the tert-butyl group also favors substitution at these positions over the meta positions.

The mechanism can be visualized in the following steps:

  • Generation of the Electrophile: Nitric acid is protonated by a stronger acid (or another molecule of nitric acid) and subsequently loses water to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich π-system of the 4-tert-butylphenol ring attacks the nitronium ion. This attack preferentially occurs at the C2 and C6 positions, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as water or the bisulfate ion) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final dinitrated product.

G cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization HNO3_1 2 HNO₃ H2NO3_plus H₂O-NO₂⁺ (Protonated Nitric Acid) HNO3_1->H2NO3_plus NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus + H₂O + NO₃⁻ start 4-tert-butylphenol NO3_minus NO₃⁻ H2O H₂O sigma_complex Sigma Complex (Resonance Stabilized) start->sigma_complex + 2 NO₂⁺ product This compound sigma_complex->product - 2 H⁺ (Rearomatization)

Fig 1. Simplified mechanism for the dinitration of 4-tert-butylphenol.

Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-tert-ButylphenolC₁₀H₁₄O150.2215.0 g (0.1 mol)Starting material.
Concentrated Nitric AcidHNO₃63.01~40 mL~70% solution. Highly corrosive and oxidizing.[5][6]
Glacial Acetic AcidCH₃COOH60.05100 mLSolvent. Corrosive.
Ethanol (or Methanol)C₂H₅OH46.07As neededRecrystallization solvent.
Deionized WaterH₂O18.02As neededFor workup.
Crushed IceH₂O (solid)18.02~500 gFor quenching the reaction.
Equipment
500 mL Three-neck flask1
Magnetic stirrer & stir bar1
Thermometer1
Addition Funnel1For slow addition of nitric acid.
Ice Bath1For temperature control.
Buchner Funnel & Flask1 setFor filtration.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 15.0 g (0.1 mol) of 4-tert-butylphenol in 100 mL of glacial acetic acid.

    • Causality: Acetic acid serves as a solvent that is resistant to nitration and can moderate the reaction.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature drops to between 0-5 °C.

    • Causality: The nitration of phenols is a highly exothermic reaction.[7] Maintaining a low temperature is critical to prevent runaway reactions and reduce the formation of undesired byproducts from oxidation or over-nitration.

  • Nitrating Agent Addition: Slowly add 40 mL of concentrated (70%) nitric acid to the addition funnel. Add the nitric acid dropwise to the stirred solution over a period of 60-90 minutes. The internal temperature must be carefully monitored and maintained below 10 °C throughout the addition.

    • Causality: Slow, controlled addition of the nitrating agent is the most critical step for safety and selectivity. A rapid addition can cause a dangerous and uncontrollable temperature spike (thermal runaway).[8] The solution will typically turn a dark red or brown color as the reaction proceeds.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Quenching and Precipitation: In a separate large beaker (e.g., 1 L), prepare a slurry of ~500 g of crushed ice and 200 mL of cold deionized water. Very slowly and carefully, pour the reaction mixture into the ice-water slurry with vigorous stirring. A yellow solid should precipitate.

    • Causality: Quenching the reaction on ice serves two purposes: it stops the reaction and precipitates the water-insoluble organic product, separating it from the acid and solvent.

  • Isolation of Crude Product: Allow the ice to melt completely. Isolate the precipitated yellow solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Drying: Press the crude product as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a desiccator.

Experimental Workflow Diagram

G A Dissolve 4-tert-butylphenol in Acetic Acid B Cool Reaction Flask to 0-5 °C in Ice Bath A->B C Slowly Add Conc. HNO₃ (Maintain Temp < 10 °C) B->C D Stir in Ice Bath for 2 Hours C->D E Pour Reaction Mixture onto Crushed Ice/Water D->E F Isolate Precipitate via Vacuum Filtration E->F G Wash Solid with Cold H₂O F->G H Dry Crude Product G->H I Purify by Recrystallization (e.g., from Ethanol) H->I J Characterize Final Product I->J

Fig 2. Workflow for the synthesis and purification of this compound.

Purification and Characterization

The crude product can be purified by recrystallization to obtain a product of high purity.

Purification: Recrystallization
  • Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.

  • Add a minimum amount of hot ethanol (or methanol) to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Property / TechniqueExpected Result
Appearance Light yellow to orange crystalline powder.[1][9]
Melting Point 90.0 - 95.0 °C.[9]
Molecular Formula C₁₀H₁₂N₂O₅.[10]
Molecular Weight 240.21 g/mol .[10]
¹H NMR (CDCl₃)Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm, 9H) and aromatic protons (singlet, ~8.1 ppm, 2H).[11]
IR (KBr) Peaks corresponding to O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1540 and 1350 cm⁻¹).
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 240.[12]

Safety, Handling, and Waste Disposal

THIS REACTION IS HAZARDOUS. A THOROUGH RISK ASSESSMENT MUST BE CONDUCTED BEFORE PROCEEDING.

  • Chemical Hazards:

    • Concentrated Nitric Acid: Extremely corrosive and a powerful oxidizing agent.[5] It can cause severe burns upon contact and its fumes are highly toxic if inhaled.[6][8] It reacts violently with many organic compounds and can cause fires.[6][13]

    • Glacial Acetic Acid: Corrosive and can cause skin and eye burns.

    • Dinitrophenols: These compounds are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][10]

  • Reaction Hazards:

    • Exothermicity and Thermal Runaway: The nitration of phenols is highly exothermic. Failure to control the temperature can lead to a violent, uncontrolled reaction, potentially causing an explosion.[7]

  • Personal Protective Equipment (PPE):

    • Work must be conducted in a chemical fume hood.[8]

    • Wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a full-face shield.[5][8]

    • Ensure immediate access to an emergency eyewash station and safety shower.[6][8]

  • Spill and Emergency Procedures:

    • Acid Spills: Neutralize small spills with a suitable agent like sodium bicarbonate or a commercial spill kit. For large spills, evacuate the area and contact emergency personnel.[13]

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6] Remove contaminated clothing.

  • Waste Disposal:

    • NEVER mix nitric acid waste with organic solvent waste, as this can lead to violent reactions and explosions.[13]

    • Acidic aqueous waste should be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) under cooling before disposal according to institutional guidelines.

    • Solid waste containing the dinitrophenol product should be collected in a designated hazardous waste container.

Conclusion

The synthesis of this compound from 4-tert-butylphenol is a straightforward yet hazardous procedure rooted in the principles of electrophilic aromatic substitution. Success hinges on a firm understanding of the reaction mechanism and, most importantly, on the meticulous control of reaction conditions, particularly temperature. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can safely and effectively produce this valuable chemical intermediate for further application in scientific and industrial research.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • This compound 4097-49-8 wiki - Guidechem. (n.d.).
  • NITRIC ACID SAFETY. (n.d.).
  • This compound | C10H12N2O5 | CID 20042 - PubChem. (n.d.).
  • This compound | 4097-49-8 - ChemicalBook. (2023).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).
  • This compound(4097-49-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents. (n.d.).
  • This compound 4097-49-8 - TCI Chemicals. (n.d.).
  • This compound: A Versatile Chemical Intermediate | Supplier &amp. (n.d.).
  • (PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. (2025).
  • CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents. (n.d.).

Sources

physicochemical properties of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butyl-2,6-dinitrophenol

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the , a compound of significant interest in various chemical and research applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this molecule, supported by experimental insights and authoritative references.

Introduction and Molecular Overview

This compound (CAS No: 4097-49-8) is a substituted phenolic compound characterized by a phenol ring with a bulky tert-butyl group at position 4 and two electron-withdrawing nitro groups at positions 2 and 6.[1][2] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that dictate its reactivity and physical behavior. It typically appears as a yellow crystalline solid.[1][3]

Historically, dinitrophenol derivatives have been recognized for their ability to uncouple oxidative phosphorylation, a mechanism that has led to their investigation for various biochemical applications, including as weight-loss agents, though their high toxicity often restricts such uses.[3][4] In contemporary science, this compound serves primarily as an organic intermediate in synthesis and as a potential herbicide.[1][5] Its hazardous nature necessitates careful handling and a thorough understanding of its properties.[1][2][6]

Molecular Structure

The structural formula of this compound is fundamental to understanding its properties.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents, its environmental fate, and its reactivity in chemical processes.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₅[1][7][8]
Molecular Weight 240.21 g/mol [3][7][8]
Appearance Yellow crystalline solid / powder[1][3]
Melting Point 93-96 °C[7][9]
Boiling Point 273.6 °C at 760 mmHg[7]
Density 1.347 g/cm³[7]
Solubility Sparingly soluble in water; soluble in organic solvents.[1][3]
LogP (Octanol-Water Partition) 3.55[7]
pKa The presence of two nitro groups makes it a potent acid.[1]
Analysis of Properties:
  • Acidity (pKa): The two nitro groups are strong electron-withdrawing groups. They delocalize the negative charge of the phenoxide ion formed upon deprotonation, thereby increasing the acidity of the phenolic proton significantly compared to unsubstituted phenol. This makes it a potent acid.[1]

  • Solubility and Lipophilicity (LogP): A LogP value of 3.55 indicates that the compound is significantly more soluble in octanol than in water, classifying it as lipophilic.[7] This is expected due to the presence of the large, nonpolar tert-butyl group and the aromatic ring. While it is sparingly soluble in water, it shows greater solubility in organic solvents.[1][3]

  • Steric Hindrance: The bulky tert-butyl group provides considerable steric hindrance around the phenol ring, which can influence its reactivity and molecular interactions.[1]

Synthesis and Reactivity

Synthetic Pathway

A common method for the preparation of this compound is through the direct nitration of 4-tert-butylphenol.[5] This reaction involves treating the starting phenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Synthesis_Workflow Start 4-tert-Butylphenol (Starting Material) Process Electrophilic Aromatic Substitution (Nitration) Start->Process Reacts with Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagent->Process Provides NO₂⁺ Product This compound (Final Product) Process->Product

Caption: General workflow for the synthesis of this compound.

Reactivity Insights

The reactivity is dominated by the interplay of its functional groups:

  • Phenolic Hydroxyl Group: Can undergo typical reactions of phenols, such as ether and ester formation, although its acidity is greatly enhanced.

  • Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the strong deactivating effect of the two nitro groups.

  • Nitro Groups: Can be reduced to amino groups, opening pathways for the synthesis of various derivatives.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols. Below are methodologies for key parameters.

Protocol 1: Melting Point Determination via Capillary Method
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Causality: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities depress and broaden the melting range.

  • Methodology:

    • Sample Preparation: Finely powder a small amount of dry this compound.

    • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

    • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (93-96 °C).[7][9] Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Determination of pKa via Potentiometric Titration
  • Objective: To quantitatively measure the acidity of the phenolic proton.

  • Causality: This method relies on monitoring the change in pH of a solution of the weak acid (the phenol) as a strong base (e.g., NaOH) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

  • Methodology:

    • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol/water) to overcome its low water solubility.

    • Titration Setup: Calibrate a pH meter and place the electrode in the sample solution. Place the solution on a magnetic stirrer.

    • Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant in a burette.

    • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

    • Data Analysis: Plot pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The half-equivalence point is at half the volume of the equivalence point. The pH at this half-volume is the experimental pKa.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Processing & Validation Prep Obtain pure, dry sample of This compound MP Melting Point Determination Prep->MP Sol Solubility Assessment Prep->Sol Titr Potentiometric Titration (pKa) Prep->Titr Spec Spectroscopic Analysis (NMR, MS) Prep->Spec Data Record & Analyze Data (e.g., Titration Curve, Spectra) MP->Data Sol->Data Titr->Data Spec->Data Compare Compare with Literature & Validate Data->Compare

Sources

An In-depth Technical Guide to 4-tert-Butyl-2,6-dinitrophenol (CAS: 4097-49-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butyl-2,6-dinitrophenol, a multifaceted chemical compound with significant historical and ongoing relevance in various scientific fields. This document delineates its chemical and physical characteristics, provides a detailed methodology for its synthesis via the nitration of 4-tert-butylphenol, and explores its primary applications. A key focus is placed on its mechanism of action as an uncoupler of oxidative phosphorylation, a property that underpins its use as a herbicide and its historical, albeit controversial, application as a weight-loss agent. Furthermore, this guide presents a thorough toxicological profile, safety and handling procedures, and detailed analytical methods for its detection and quantification. This document is intended to serve as a critical resource for researchers engaged in agrochemical development, metabolic studies, and environmental science.

Introduction

This compound, a yellow crystalline solid, is a nitrated aromatic compound belonging to the dinitrophenol family.[1] These compounds are characterized by a phenol ring substituted with two nitro groups, which are strong electron-withdrawing groups that contribute to the compound's acidic nature and reactivity.[2] Historically, dinitrophenols, such as the closely related 2,4-dinitrophenol (DNP), gained prominence for their ability to uncouple oxidative phosphorylation in mitochondria.[2] This mechanism, which disrupts the production of ATP and dissipates energy as heat, has been exploited in various applications, including as pesticides and, in the past, as metabolic stimulants for weight loss.[3]

This guide will focus on the 4-tert-butyl substituted analogue, providing a detailed examination of its synthesis, mechanisms of action, and practical applications, with a strong emphasis on the scientific principles and experimental considerations that are crucial for its study and safe handling.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application and safe handling.

PropertyValueReference
CAS Number 4097-49-8[4]
Molecular Formula C₁₀H₁₂N₂O₅[5]
Molecular Weight 240.21 g/mol [5]
Appearance Yellow crystalline solid[1]
Melting Point 93 - 94 °C[6]
Solubility Sparingly soluble in water, soluble in organic solvents.[1]
IUPAC Name 4-(tert-butyl)-2,6-dinitrophenol[5]

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 4-tert-butylphenol. The bulky tert-butyl group at the para position directs the incoming nitro groups to the ortho positions.

Synthesis of this compound 4-tert-butylphenol 4-tert-Butylphenol Intermediate Mononitrated Intermediate(s) 4-tert-butylphenol->Intermediate Nitration Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Intermediate Product This compound Nitrating Mixture->Product Intermediate->Product Further Nitration

A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nitration of 4-tert-butylphenol

This protocol is a representative procedure for the synthesis of this compound. Extreme caution should be exercised as nitration reactions are highly exothermic and can be explosive if not controlled properly.

Materials:

  • 4-tert-butylphenol

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Ice

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to below 10 °C.

  • Dissolution of Starting Material: In a separate beaker, dissolve 4-tert-butylphenol in a minimal amount of glacial acetic acid or a suitable inert solvent.

  • Nitration Reaction: Slowly add the dissolved 4-tert-butylphenol to the cold nitrating mixture dropwise with vigorous stirring, ensuring the temperature of the reaction mixture does not exceed 10-15 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.[7]

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.[8]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[9]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]

Applications and Mechanisms of Action

Herbicidal Activity

This compound, also known under the name Dinoterb, has been utilized as a contact herbicide for the post-emergence control of annual broadleaf weeds in various crops.[10][11] Its efficacy stems from its ability to disrupt fundamental metabolic processes in plants.

The primary mechanism of herbicidal action is the uncoupling of oxidative phosphorylation in plant mitochondria and the inhibition of photosynthesis in chloroplasts. At low concentrations, it acts as an uncoupler, while at higher concentrations, it can inhibit the electron transport chain. This disruption of energy production leads to rapid cellular dysfunction and plant death. Dinoterb is considered a non-systemic herbicide with contact action.[12]

Uncoupling of Oxidative Phosphorylation and Weight-Loss

The dinitrophenol family of compounds are classic uncouplers of oxidative phosphorylation. This process is central to their biological activity.

Oxidative Phosphorylation Uncoupling cluster_mitochondrion Mitochondrion IMS Intermembrane Space (High H⁺) DNP This compound IMS->DNP Protonated Matrix Mitochondrial Matrix (Low H⁺) Matrix->DNP Deprotonated IM Inner Membrane ETC Electron Transport Chain Protons_pumped H⁺ ETC->Protons_pumped pumps ATPSynthase ATP Synthase Protons_flow H⁺ Protons_flow->ATPSynthase flows through DNP->IMS Returns DNP->Matrix Diffuses Heat Heat DNP->Heat Energy dissipated as ATP ATP ATPSynthate ATPSynthate ATPSynthate->ATP produces

Mechanism of mitochondrial uncoupling by this compound.

The lipophilic nature of this compound allows it to readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form then diffuses into the mitochondrial matrix, where it releases the proton due to the lower proton concentration. This shuttling of protons dissipates the proton motive force that is essential for ATP synthase to produce ATP. The energy stored in the proton gradient is instead released as heat.

This increase in metabolic rate and heat production led to the historical use of dinitrophenols as weight-loss drugs in the 1930s.[13] However, due to severe and potentially fatal side effects, including hyperthermia, their use for human consumption has been banned in many countries.[10][13]

Toxicology and Safety

This compound is a toxic compound, and appropriate safety precautions are essential when handling it.

Toxicological Profile
  • Acute Toxicity: Dinitrophenols are highly toxic if swallowed, inhaled, or absorbed through the skin.[1] The oral LD50 of the related compound dinoterb in rats is 26 mg/kg.[10] Symptoms of acute exposure can include fever, sweating, thirst, headache, confusion, and increased heart and respiratory rates. Severe poisoning can lead to seizures, coma, and death, often due to uncontrolled hyperthermia.

  • Irritation: It is an irritant to the eyes, skin, and respiratory system.[1]

  • Chronic Toxicity: Prolonged or repeated exposure may have adverse effects on the liver, kidneys, and blood.[11]

  • Reproductive/Developmental Toxicity: There is evidence to suggest that dinoterb may be a reproductive or developmental toxin.[12]

Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A respirator may be necessary if handling the compound as a powder.

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Analytical Methods

Accurate and reliable analytical methods are crucial for the detection and quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of semi-volatile compounds like this compound.

Sample Preparation:

  • Liquid Samples (e.g., water): Solid-phase extraction (SPE) can be used to concentrate the analyte.

  • Solid Samples (e.g., soil): Solvent extraction (e.g., with dichloromethane or acetone) followed by cleanup steps may be necessary.

Derivatization: To improve volatility and chromatographic performance, the phenolic hydroxyl group can be derivatized, for example, by silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14]

Illustrative GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of around 60-80°C, ramped to a final temperature of 280-300°C.

  • Injection Mode: Splitless or pulsed splitless for trace analysis.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for the trimethylsilyl derivative would be determined from its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar, non-volatile compounds and is a common method for the analysis of dinitrophenol herbicides.[15]

Illustrative HPLC Parameters:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid to ensure the analyte is in its protonated form) is a common choice.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 260-280 nm or 360-380 nm for nitrophenols).

  • Sample Preparation: Similar to GC-MS, liquid samples may be concentrated by SPE, and solid samples require extraction.

Environmental Fate

The environmental fate of this compound is an important consideration due to its toxicity.

  • Persistence: Dinitrophenol herbicides are generally not expected to be highly persistent in soil and water systems.[12] The half-life can vary depending on environmental conditions such as soil type, temperature, and microbial activity.[16]

  • Mobility: The mobility in soil is expected to be high based on the Koc value of related compounds. However, its degradation can mitigate leaching into groundwater.

  • Photodegradation: Dinitrophenols contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting they may be susceptible to direct photolysis by sunlight.[16] The presence of photosensitizers in natural waters can enhance this process.

Conclusion

This compound is a compound with significant chemical and biological properties that have led to its use in diverse applications. Its synthesis, while straightforward in principle, requires careful control due to the hazardous nature of nitration reactions. The primary mechanism of action, the uncoupling of oxidative phosphorylation, is a double-edged sword, providing efficacy as a herbicide while posing significant toxicological risks. This guide has provided a detailed technical overview of this compound, from its synthesis and characterization to its applications and safety considerations. It is hoped that this comprehensive resource will be of value to researchers and professionals working with this and related compounds, promoting both scientific advancement and a culture of safety.

References

  • AERU. (n.d.). Dinoterb (Ref: LS 63133). University of Hertfordshire.
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steric hindrance effects of tert-butyl group in dinitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Profound Influence of Steric Hindrance: Unraveling the Effects of the Tert-Butyl Group in Dinitrophenols

Abstract

The tert-butyl group, a cornerstone of physical organic chemistry, serves as a powerful tool for modulating molecular properties through its sheer steric bulk.[1] When incorporated into the scaffold of dinitrophenols, its effects are particularly pronounced, leading to significant and often counterintuitive alterations in acidity, spectral characteristics, and chemical reactivity. This technical guide provides a comprehensive exploration of these phenomena, offering researchers, scientists, and drug development professionals a detailed understanding of the causality behind the observed effects. We will dissect the mechanisms of steric inhibition of resonance and solvation, present quantitative data, and provide field-proven experimental protocols for the synthesis and analysis of these unique compounds.

Introduction: The Archetype of Steric Bulk

Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules, arising from the spatial arrangement of atoms.[1][2] The tert-butyl group, -C(CH₃)₃, is the quintessential sterically demanding substituent. Its tetrahedral arrangement of three methyl groups around a central quaternary carbon creates a large, conformationally rigid, and non-polar domain that physically obstructs adjacent reaction centers and functional groups.[1]

In the context of dinitrophenols, the strategic placement of tert-butyl groups, particularly at the positions ortho to the hydroxyl or nitro groups, introduces a fascinating interplay of electronic and steric effects that fundamentally alters the molecule's behavior compared to its non-hindered analogs like 2,4-dinitrophenol (2,4-DNP).[3][4]

The Dominant Effect on Acidity (pKa)

The acidity of phenols is dictated by the stability of the corresponding phenoxide anion. Electron-withdrawing groups, such as the nitro group (-NO₂), typically increase acidity by delocalizing the negative charge of the conjugate base through resonance and inductive effects, thereby stabilizing it.[5][6][7] However, the introduction of a bulky tert-butyl group, especially at the ortho positions, dramatically curtails this acid-strengthening effect through two primary mechanisms.

Steric Inhibition of Solvation

The stability of an ion in solution is critically dependent on its interaction with solvent molecules. For a phenoxide anion, solvation (e.g., via hydrogen bonding with water or methanol) is a major stabilizing factor. The presence of bulky 2,6-di-tert-butyl groups acts as a "steric shield" around the phenoxide oxygen, severely impeding the approach of solvent molecules.[8][9] This "steric inhibition to solvation" destabilizes the phenoxide anion relative to the neutral phenol, shifting the equilibrium away from dissociation and resulting in a significant increase in the pKa (a decrease in acidity).[8][9]

Steric Inhibition of Resonance

For a nitro group to exert its maximum electron-withdrawing resonance effect, its p-orbitals must be coplanar with the p-orbitals of the benzene ring. When a tert-butyl group is placed ortho to a nitro group, the steric clash between them forces the nitro group to twist out of the plane of the aromatic ring. This loss of planarity disrupts the π-orbital overlap, diminishing the resonance effect that delocalizes the phenoxide's negative charge onto the nitro group's oxygen atoms. This "steric inhibition of resonance" further reduces the stability of the conjugate base, contributing to the observed decrease in acidity.

The following diagram illustrates these steric clashes and their consequences on molecular geometry and interactions.

Caption: Steric hindrance in a di-tert-butyl dinitrophenol derivative.

Quantitative Impact on pKa

The cumulative result of these steric effects is a substantial decrease in acidity. The table below compares the pKa values of phenol and nitrophenols with their tert-butylated analogs, quantitatively illustrating the impact of steric hindrance.

CompoundStructurepKa ValueKey Observations
PhenolC₆H₅OH~10.0Baseline acidity.
4-NitrophenolO₂NC₆H₄OH7.15Nitro group is strongly acid-strengthening.
2,4-Dinitrophenol(O₂)₂NC₆H₃OH4.09[4]Two nitro groups provide a powerful additive effect.[7]
2,6-di-tert-butylphenol(tBu)₂C₆H₃OH~11.7Bulky groups near OH inhibit solvation, decreasing acidity.
2,6-di-tert-butyl-4-nitrophenol(tBu)₂(O₂)NC₆H₂OH6.8[10]Despite the NO₂ group, steric hindrance makes it a much weaker acid than 2,4-DNP.[9]
2-tert-butyl-4,6-dinitrophenol(tBu)(O₂)₂NC₆H₂OH~3.7-4.0A single ortho t-Bu group has a less pronounced acid-weakening effect.

Alterations in Spectroscopic Properties

The geometric distortions induced by the tert-butyl group have a direct impact on the molecule's spectroscopic signature.

  • UV-Visible Spectroscopy: The electronic transitions responsible for the characteristic yellow color of dinitrophenols are affected by the planarity of the nitro groups. When a nitro group is forced out of the ring's plane, the π-conjugation is reduced. This typically results in a hypsochromic shift (a shift to a shorter wavelength, or blue shift) in the absorption maximum, as more energy is required for the electronic transition.

  • NMR Spectroscopy: In ¹H NMR, protons ortho to a tert-butyl group experience significant shielding and their signals are often shifted upfield. The steric compression can also influence the chemical shifts of the hydroxyl proton. In ¹³C NMR, the quaternary carbon of the tert-butyl group and the carbon to which it is attached have characteristic chemical shifts.

Synthesis and Chemical Reactivity

The synthesis of tert-butylated dinitrophenols typically involves the electrophilic nitration of a corresponding tert-butylphenol precursor. However, the steric bulk of the tert-butyl group profoundly influences the course of these reactions.

Directing Effects and Steric Shielding

While the tert-butyl group is an ortho, para-director due to its electron-donating inductive effect, its large size sterically hinders the ortho positions.[1] This makes substitution at the para position highly favorable.

For example, the nitration of 2,6-di-tert-butylphenol with nitric acid preferentially yields 2,6-di-tert-butyl-4-nitrophenol.[10][11] Introducing a second nitro group is significantly more challenging and may require harsh conditions, which can lead to de-tert-butylation, where a tert-butyl group is cleaved from the ring.[12][13]

The diagram below outlines a typical synthetic workflow.

G start Start: 2,6-di-tert-butylphenol reagents Nitrating Agent (e.g., HNO₃ in Acetic Acid) reaction Electrophilic Aromatic Substitution (Nitration at para position) start->reaction reagents->reaction workup Reaction Quench & Work-up reaction->workup purification Purification (Crystallization / Chromatography) workup->purification product Product: 2,6-di-tert-butyl-4-nitrophenol purification->product

Caption: Synthetic workflow for 2,6-di-tert-butyl-4-nitrophenol.

Experimental Protocol: Synthesis of 2,6-di-tert-butyl-4-nitrophenol

This protocol is adapted from established literature procedures for the nitration of hindered phenols.[10][11]

Causality: The choice of acetic acid as a solvent provides a moderately polar medium for the reaction. The controlled, dropwise addition of nitric acid at a low temperature is crucial to prevent overheating and the formation of by-products from excessive oxidation or decomposition.

Self-Validation: The purity of the final product is validated by its sharp melting point and spectroscopic data (¹H NMR, IR), which should match literature values. The appearance of a single major spot on a TLC plate indicates successful purification.

Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-di-tert-butylphenol (1.0 eq) in glacial acetic acid (5-10 mL per gram of phenol).

  • Cooling: Cool the solution to 5-10°C in an ice-water bath.

  • Nitration: Add concentrated nitric acid (70%, ~1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The solution will typically turn a deep yellow or orange color.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-water (10x the volume of the reaction mixture). A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or hexane, to yield pure yellow crystals of 2,6-di-tert-butyl-4-nitrophenol.

  • Characterization: Dry the product and determine its melting point, and confirm its identity using IR and NMR spectroscopy.

Applications and Significance

The unique properties imparted by steric hindrance make these compounds valuable in several fields:

  • Chemical Probes: 2,6-di-tert-butyl-4-nitrophenol (DBNP) has been investigated as an uncoupler of oxidative phosphorylation, similar to the classic 2,4-DNP.[10][11] Its increased lipophilicity, due to the tert-butyl groups, may enhance its ability to diffuse across biological membranes.[10]

  • Antioxidants and Stabilizers: Tert-butylated phenols are widely used as antioxidants in industrial applications, including lubricants, fuels, and plastics.[14][15] The steric hindrance around the hydroxyl group enhances the stability of the resulting phenoxy radical, making it an effective radical scavenger.

  • Synthetic Intermediates: The predictable reactivity of hindered phenols makes them useful building blocks in organic synthesis for creating complex molecules where specific positions need to be shielded from reaction.[16]

Conclusion

The tert-butyl group is far more than a passive substituent; it is an active director of molecular behavior. In dinitrophenols, its steric hindrance overrides the powerful electronic effects of the nitro groups, leading to a profound decrease in acidity through the dual mechanisms of inhibiting solvation and resonance. This steric influence also dictates synthetic outcomes and alters spectroscopic properties. For researchers in chemistry and drug development, a thorough understanding of these principles is essential for the rational design of molecules with tailored physicochemical properties, stability, and reactivity.

References

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A Technical Guide to the Herbicidal Mechanism of 4-tert-Butyl-2,6-dinitrophenol (Dinoterb)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: 4-tert-butyl-2,6-dinitrophenol, commonly known as dinoterb, is a dinitrophenol herbicide historically used for the pre- and post-emergence control of broadleaf weeds.[1][2] Its potent phytotoxicity stems from its primary mechanism of action as an uncoupler of oxidative phosphorylation.[1][2][3] By functioning as a protonophore, dinoterb disrupts the electrochemical proton gradient across the inner mitochondrial membrane, a critical step in cellular energy production. This guide provides an in-depth exploration of this mechanism, detailing the biochemical interactions, the downstream cellular consequences, and the experimental protocols required to validate its mode of action. It also touches upon secondary herbicidal effects, including the inhibition of photosynthetic pathways.

Introduction to Dinoterb

Dinoterb is a selective, non-systemic contact herbicide belonging to the dinitrophenol chemical class.[1] These compounds are recognized for their broad-spectrum toxicity, which is directly linked to their profound impact on cellular energy metabolism. While its use has been largely discontinued or banned in many regions, including the European Union and the United States, due to high mammalian toxicity, the study of its mechanism remains a cornerstone for understanding herbicide science and mitochondrial toxicology.[2][3][4]

Chemical Properties:

  • Chemical Formula: C₁₀H₁₂N₂O₅[3][5]

  • Molar Mass: 240.215 g·mol⁻¹[3]

  • Appearance: Yellow solid[2]

The key to dinoterb's function lies in its chemical structure: a lipophilic aromatic ring substituted with a weakly acidic hydroxyl group. This combination allows it to readily diffuse across lipid membranes and act as a proton shuttle, a process central to its herbicidal activity.

Primary Mechanism: Uncoupling of Oxidative Phosphorylation

The principal mode of action for dinoterb is the uncoupling of oxidative phosphorylation in plant mitochondria.[1][2][6] This process short-circuits the cell's primary energy-generating machinery, leading to rapid energy depletion and cell death.

The Chemiosmotic Theory: A Foundation for Energy Production

In normal plant respiration, the mitochondrial electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space. This action generates a potent electrochemical gradient, known as the proton-motive force (PMF). The PMF is the driving force used by the enzyme ATP synthase to phosphorylate ADP, producing the vast majority of the cell's ATP. This coupling of electron transport (oxidation) to ATP synthesis (phosphorylation) is fundamental to cellular life.

Dinoterb as a Protonophore: The "Short-Circuit"

Dinoterb acts as a classic protonophore, or a proton ionophore.[7][8] Its mechanism involves shuttling protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[8][9]

This occurs via a distinct cycle:

  • Protonation: In the proton-rich intermembrane space, the anionic form of dinoterb picks up a proton at its phenolic hydroxyl group, becoming a neutral, lipophilic molecule.[8]

  • Diffusion: In its neutral state, dinoterb readily diffuses across the lipid bilayer of the inner mitochondrial membrane into the proton-poor matrix.[8][10]

  • Deprotonation: Once in the alkaline environment of the matrix, the molecule releases its proton, reverting to its anionic form.

  • Return: The negatively charged dinoterb anion is then electrophoretically driven back across the membrane to the positively charged intermembrane space, ready to repeat the cycle.[8]

This continuous shuttling of protons dissipates the carefully maintained proton gradient.[7][9] The energy stored in the PMF, instead of being harnessed for ATP synthesis, is lost as heat.[7][11]

Cellular Consequences of Uncoupling

The disruption of the proton gradient triggers a cascade of detrimental effects:

  • Cessation of ATP Synthesis: Without the PMF, ATP synthase cannot produce ATP, starving the cell of its primary energy currency.[12]

  • Increased Oxygen Consumption: The ETC attempts to compensate for the low ATP levels and collapsing PMF by working at its maximum rate. This leads to a rapid and uncontrolled consumption of oxygen, a hallmark of uncoupler activity.[7]

  • Metabolic Futile Cycle: The cell burns through its energy reserves (carbohydrates, lipids) at an accelerated rate in a futile attempt to restore the proton gradient, generating excess heat.

  • Oxidative Stress: At higher concentrations, the over-reduction of the ETC can lead to the generation of reactive oxygen species (ROS), causing secondary damage to cellular components.

The culmination of these effects is a complete collapse of the plant's energy metabolism, leading to rapid tissue necrosis and death.

Secondary Mechanisms of Action

While mitochondrial uncoupling is the primary herbicidal mechanism, dinoterb also exhibits inhibitory effects on photosynthesis.[2] At higher concentrations, it can act as an inhibitor of the Hill reaction in chloroplasts, blocking the electron transport chain near photosystem II, prior to plastoquinone.[2] This dual-action contributes to its overall phytotoxicity, shutting down both respiratory and photosynthetic energy production. A related compound, 4,6-dinitro-o-cresol (DNOC), has been shown to inhibit electron transport between the primary electron acceptor of Photosystem II and the plastoquinone pool.[13]

Experimental Validation of the Uncoupling Mechanism

The uncoupling activity of dinoterb can be empirically validated through a series of well-established biochemical assays using isolated plant mitochondria.

Diagram: Experimental Workflow for Assessing Mitochondrial Uncoupling

G cluster_prep Preparation cluster_assays Biochemical Assays cluster_results Expected Results with Dinoterb plant Plant Tissue (e.g., seedlings, tubers) homogenize Homogenization & Differential Centrifugation plant->homogenize mito Isolated Mitochondria Pellet homogenize->mito assay1 Assay 1: Oxygen Consumption Rate (OCR) mito->assay1 Resuspend & Quantify Protein assay2 Assay 2: ATP Synthesis Quantification mito->assay2 Resuspend & Quantify Protein assay3 Assay 3: Mitochondrial Membrane Potential mito->assay3 Resuspend & Quantify Protein res1 Increased O₂ Consumption assay1->res1 res2 Decreased ATP Production assay2->res2 res3 Dissipated Membrane Potential assay3->res3

Caption: Workflow for isolating plant mitochondria and validating the uncoupling effects of dinoterb.

Protocol 1: Measuring Oxygen Consumption Rate (OCR)

This protocol uses an oxygen electrode (e.g., a Clark-type electrode or a high-throughput system like Seahorse XF) to measure real-time oxygen consumption by isolated mitochondria.[14][15][16] Uncoupling agents are expected to dramatically increase the rate of oxygen consumption.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from fresh plant tissue (e.g., etiolated seedlings, potato tubers) using differential centrifugation in an appropriate isolation buffer.

  • Reaction Setup: Add isolated mitochondria to a reaction chamber containing a respiration buffer (e.g., mannitol, sucrose, KH₂PO₄, MgCl₂, HEPES, BSA).

  • Substrate Addition: Initiate basal respiration (State 2) by adding a respiratory substrate such as succinate or a combination of malate and pyruvate.

  • State 3 Respiration: Induce phosphorylating respiration (State 3) by adding a limited amount of ADP. A sharp increase in OCR should be observed as ATP synthase is activated.[17]

  • State 4 Respiration: Once the ADP is consumed, respiration will slow to the non-phosphorylating State 4 rate.[17]

  • Dinoterb Addition: Introduce dinoterb (typically from a DMSO stock) into the chamber.

  • Data Analysis: Observe a rapid and sustained increase in OCR that exceeds the State 3 rate. This demonstrates that respiration has been uncoupled from the constraint of ATP synthesis. For comparison, a known uncoupler like FCCP can be used as a positive control.[17]

Protocol 2: Quantifying ATP Synthesis

This assay directly measures the inhibition of ATP production caused by dinoterb. The luciferin-luciferase bioluminescence assay is a highly sensitive method for this purpose.

Methodology:

  • Reaction Setup: In a 96-well plate suitable for luminescence, combine isolated mitochondria, respiration buffer, respiratory substrates (malate/pyruvate or succinate), and ADP.

  • Treatment: Add varying concentrations of dinoterb or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15-30 minutes) to allow for ATP synthesis.

  • Lysis & Detection: Stop the reaction and release the synthesized ATP using a lysis agent (e.g., TCA or a commercial cell lysis reagent). Add a luciferin-luciferase reagent to the lysate.

  • Measurement: Immediately measure the resulting luminescence using a plate reader. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Compare the luminescence signals from dinoterb-treated samples to the control. A dose-dependent decrease in ATP production is the expected outcome, which can be used to calculate an IC₅₀ value.

Quantitative Analysis and Pathway Visualization

The effects of dinitrophenol herbicides are dose-dependent. At low concentrations, they act as uncouplers, while at higher concentrations, they can directly inhibit ETC components.[2]

Table 1: Summary of Expected Quantitative Effects of Dinoterb on Plant Mitochondria

Parameter MeasuredEffect of Dinoterb TreatmentTypical Assay Method
Oxygen Consumption Rate (OCR) Significant IncreaseOxygen Electrode / Seahorse XF Analyzer
ATP Synthesis Rate Significant DecreaseLuciferin-Luciferase Assay
Mitochondrial Membrane Potential Decrease (Dissipation)Fluorescent Dyes (e.g., JC-1, TMRM)
Respiratory Control Ratio (RCR) Decrease / AbolitionRatio of State 3 / State 4 OCR
Diagram: Mechanism of Dinoterb-Mediated Uncoupling

Caption: Dinoterb acts as a proton shuttle, dissipating the proton gradient required for ATP synthesis.

Conclusion and Future Perspectives

This compound (dinoterb) exerts its potent herbicidal effects primarily by acting as an uncoupler of oxidative phosphorylation. By functioning as a protonophore, it collapses the mitochondrial proton-motive force, leading to a halt in ATP synthesis and a surge in oxygen consumption, culminating in a catastrophic energy deficit for the plant cell. This mechanism, while effective, is non-selective and poses significant risks, which has led to its regulatory restriction.

The study of dinoterb and other dinitrophenols continues to provide invaluable insights into mitochondrial function and dysfunction. For researchers, these compounds remain powerful tools for probing the bioenergetics of chemiosmotic processes. For drug development professionals, understanding the profound systemic effects of uncoupling agents underscores the critical importance of mitochondrial toxicity screening in safety pharmacology. Future research may focus on designing more selective uncouplers that could potentially be harnessed for novel therapeutic or agricultural applications, targeting specific mitochondrial carriers or proteins to achieve a more controlled effect.

References

  • AERU. (n.d.). Dinoterb (Ref: LS 63133).
  • National Center for Biotechnology Information. (n.d.). Dinoterb. PubChem Compound Database.
  • Rurek, M., et al. (2023). High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria. BMC Plant Biology.
  • Fletcher, N. M., et al. (2012). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. Fertility and Sterility, 97(3), 729-33.
  • Dr.Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?
  • Rurek, M., et al. (2023). High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria. Semantic Scholar.
  • Rurek, M., et al. (2023). High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria. ResearchGate.
  • Sadowska, M., et al. (2021). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. MDPI.
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  • AERU. (n.d.). Dinoterb acetate. University of Hertfordshire.
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  • ResearchGate. (n.d.). Oxygen consumption rate (OCR) was measured for mitochondria isolated...
  • ResearchGate. (n.d.). 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation...
  • Ahmad, Z. (2016). ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Chemical Reviews, 116(3), 1400-1436.
  • Quora. (2021). Would 2,4-dinitrophenol (DNP) decrease proton gradient across the inner mitochondrial membrane?
  • Borecky, J., et al. (2001). Mitochondrial uncoupling proteins in mammals and plants. Bioscience Reports, 21(2), 201-211.
  • Wikipedia. (n.d.). Protonophore.
  • Starkov, A. A., & Wallace, K. B. (2020). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Biochemistry (Moscow), 85(Suppl 1), S216–S229.
  • Wikipedia. (n.d.). Dinoseb.
  • van Rensen, J. J. S., & Hobe, J. H. (1979). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis. Zeitschrift für Naturforschung C, 34(11), 1021-1023.
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Sources

mitochondrial uncoupling activity of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mitochondrial Uncoupling Activity of 4-tert-Butyl-2,6-dinitrophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (TB-DNP), a classical chemical protonophore and mitochondrial uncoupling agent. We delve into its mechanism of action, drawing parallels with the well-characterized 2,4-dinitrophenol (DNP), and present a detailed framework for its in-vitro characterization. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately quantify the bioenergetic effects of TB-DNP. The protocols herein are structured as self-validating systems, emphasizing the causality behind experimental design to ensure robust and reproducible data generation.

Introduction to Mitochondrial Uncoupling

Mitochondrial oxidative phosphorylation (OXPHOS) is the primary source of cellular ATP. The process involves the transfer of electrons through the Electron Transport Chain (ETC) complexes, which simultaneously pump protons (H+) from the mitochondrial matrix to the intermembrane space. This action establishes a proton-motive force, composed of an electrical potential and a pH gradient, across the inner mitochondrial membrane (IMM). The energy stored in this gradient is harnessed by ATP synthase to phosphorylate ADP to ATP as protons flow back into the matrix.

Mitochondrial uncoupling is the dissociation of ETC activity from ATP synthesis.[1] This occurs when protons re-enter the mitochondrial matrix bypassing the ATP synthase.[2] The energy from the proton gradient is consequently dissipated as heat rather than being converted into chemical energy in the form of ATP.[3] Chemical uncouplers are typically lipophilic weak acids, known as protonophores, that facilitate this proton leak across the IMM.[4][5] this compound is a member of the dinitrophenol family of compounds, which are potent mitochondrial uncouplers.[6] Understanding its specific activity is crucial for its application in metabolic research and as a tool to probe mitochondrial function.

Chemical Profile and Mechanism of Action

This compound is a yellow crystalline organic compound.[7][8] Its structure is key to its function as a protonophore. The acidic phenolic hydroxyl group can be deprotonated, while the lipophilic nature of the molecule, enhanced by the tert-butyl group, allows it to diffuse across the lipid-rich inner mitochondrial membrane.[7]

PropertyValueReference
IUPAC Name This compound[9]
CAS Number 4097-49-8[7][9][10]
Molecular Formula C₁₀H₁₂N₂O₅[7][8][9]
Molecular Weight 240.21 g/mol [8][9]
Appearance Yellow crystalline solid[7][8]
Solubility Sparingly soluble in water; soluble in organic solvents[7]

Mechanism of Proton Transport: The uncoupling mechanism involves a catalytic cycle:

  • In the proton-rich, acidic intermembrane space, the anionic form of TB-DNP picks up a proton, becoming a neutral, protonated molecule.

  • This neutral, lipophilic molecule readily diffuses across the inner mitochondrial membrane.

  • Upon reaching the alkaline mitochondrial matrix, the molecule releases its proton.

  • The resulting lipophilic anion is driven back across the membrane to the intermembrane space by the negative-inside membrane potential, completing the cycle.

This futile cycling of protons dissipates the proton gradient, forcing the ETC to work at a higher rate to try and maintain it, resulting in increased oxygen consumption without commensurate ATP production.[1][11]

Caption: Mechanism of mitochondrial uncoupling by this compound (TB-DNP).

In Vitro Characterization: A Methodological Guide

To rigorously define the activity of TB-DNP, a multi-assay approach is required. We present three core, complementary workflows to assess its impact on mitochondrial respiration, membrane potential, and ATP synthesis.

Assessment of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

This assay directly measures the effect of TB-DNP on cellular respiration and provides key parameters of mitochondrial function.[12] The Seahorse XF Analyzer is the industry standard for this measurement in a microplate format.[12]

Experimental Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Plate adherent cells of interest (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and form a monolayer overnight in a standard CO₂ incubator at 37°C.

    • Causality: A consistent cell number per well is critical for minimizing well-to-well variability in the baseline oxygen consumption rate.

  • Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed XF Assay Medium (supplemented with glucose, pyruvate, and glutamine) and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

    • Causality: This step allows the cells to equilibrate with the assay medium and temperature, ensuring a stable baseline OCR measurement.

  • Compound Plate Preparation: Prepare a stock solution of TB-DNP in a suitable solvent (e.g., DMSO). Create a dilution series to determine the optimal concentration. Load the TB-DNP dilutions and other mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the Seahorse sensor cartridge.

    • Causality: A titration of the uncoupler is essential. Low concentrations should stimulate respiration, while excessively high concentrations will inhibit it due to toxicity or membrane disruption, a critical parameter to define.[11]

  • Instrument Protocol & Data Acquisition:

    • Calibrate the Seahorse XF Analyzer.

    • Measure the basal OCR (3-4 measurement cycles).

    • Injection A: Inject the TB-DNP dilutions to measure the dose-response effect on OCR.

    • Injection B: Inject Oligomycin (ATP synthase inhibitor). The subsequent drop in OCR reveals the portion of respiration linked to ATP production.

    • Injection C: Inject FCCP (a potent, standard uncoupler). This reveals the maximal respiratory capacity of the cells.

    • Injection D: Inject Rotenone & Antimycin A (Complex I & III inhibitors). This shuts down mitochondrial respiration and reveals the non-mitochondrial oxygen consumption.

    • Trustworthiness: This sequential injection protocol provides an internal validation for each well. For example, a robust response to FCCP after TB-DNP injection helps to understand if TB-DNP itself induced maximal uncoupling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Cells in XF Plate C 3. Prepare Assay Medium & Compound Plate A->C B 2. Hydrate Sensor Cartridge B->C D 4. Equilibrate Cells (1 hr, non-CO2) C->D E 5. Calibrate & Run Seahorse Analyzer D->E F Measure Basal OCR E->F G Inject Port A: TB-DNP Titration F->G H Inject Port B: Oligomycin G->H I Inject Port C: FCCP H->I J Inject Port D: Rot/AA I->J K 6. Normalize Data (e.g., to cell count) J->K L 7. Calculate Bioenergetic Parameters K->L

Caption: Experimental workflow for Oxygen Consumption Rate (OCR) assay.

Direct Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay provides direct evidence of the dissipation of the proton gradient by TB-DNP. It relies on fluorescent cationic dyes that accumulate in the mitochondrial matrix, driven by the negative-inside membrane potential.[13][14]

Experimental Protocol: TMRM/TMRE Fluorescent Assay

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Wash cells with a suitable buffer (e.g., HBSS). Incubate cells with a low, non-quenching concentration of TMRM or TMRE dye (e.g., 25-50 nM) for 30-45 minutes at 37°C.[4]

    • Causality: Using a non-quenching concentration ensures that the fluorescence signal is directly proportional to the amount of dye accumulated, and thus to the membrane potential.

  • Compound Addition: After loading, add the TB-DNP dilutions directly to the wells. Include a vehicle control (e.g., DMSO) and a positive control for complete depolarization (e.g., 5 µM FCCP).

  • Signal Measurement: Immediately begin measuring fluorescence using a plate reader with appropriate excitation/emission filters (e.g., ~549 nm excitation / ~579 nm emission for TMRM). Kinetic readings over 30-60 minutes are ideal to capture the dynamics of depolarization.

    • Trustworthiness: The inclusion of FCCP as a positive control is essential. It validates that the assay system (cells, dye, buffer) is capable of reporting a full loss of ΔΨm, providing a reference point for the effect of TB-DNP.[15]

G cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_uncoupled Uncoupled Mitochondrion (Low ΔΨm) Mito_H Mitochondrial Matrix TMRM_H TMRM Dye (High Fluorescence) Mito_H->TMRM_H Accumulates TB_DNP Add TB-DNP Mito_H->TB_DNP Mito_U Mitochondrial Matrix TMRM_U TMRM Dye (Low Fluorescence) Mito_U->TMRM_U Disperses TB_DNP->Mito_U

Caption: Principle of the Mitochondrial Membrane Potential (ΔΨm) assay.

Quantification of Cellular ATP Synthesis

This assay provides the ultimate functional readout: the cell's ability to produce ATP. It directly measures the consequence of uncoupling respiration from phosphorylation.

Experimental Protocol: Luciferase-Based ATP Assay

  • Cell Seeding: Plate cells in a white, solid-bottom 96-well plate suitable for luminescence assays and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the TB-DNP dilution series for a defined period (e.g., 1-2 hours) at 37°C. Include vehicle controls.

  • Cell Lysis and ATP Measurement: Use a commercial ATP detection kit (e.g., CellTiter-Glo®). Add the reagent directly to the wells. This reagent lyses the cells and provides the luciferase enzyme and luciferin substrate.

    • Causality: The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent manner, producing a luminescent signal that is directly proportional to the amount of ATP present.[16]

  • Signal Measurement: After a brief incubation to stabilize the signal (as per the kit manufacturer's instructions), measure luminescence using a plate reader.

    • Trustworthiness: It is critical to run a parallel cell viability assay (e.g., CellTiter-Glo is a combined viability/ATP assay) to ensure that the decrease in ATP is due to the uncoupling effect and not simply due to cell death at higher compound concentrations.

Integrated Data Analysis

A comprehensive analysis requires synthesizing the results from all three assays. A potent and specific mitochondrial uncoupler like TB-DNP is expected to exhibit a clear, dose-dependent profile across all readouts.

ParameterExpected Effect of TB-DNPRationale
Basal OCR Increase to a maximum, then decreaseThe ETC accelerates to compensate for proton leak. At toxic concentrations, the ETC is inhibited.[17]
ATP-Linked OCR DecreaseRespiration is diverted from ATP synthesis to compensating for the proton leak.[17]
ΔΨm DecreaseThe proton gradient, which constitutes the membrane potential, is being actively dissipated.[2]
Cellular ATP DecreaseThe proton gradient is no longer efficiently driving ATP synthase.[16]

Plotting the dose-response curves for each parameter allows for the calculation of key quantitative values, such as the EC₅₀ for OCR stimulation and the IC₅₀ for ΔΨm dissipation and ATP depletion. Comparing these values provides a detailed picture of the compound's potency and therapeutic window.

Safety and Handling Precautions

Dinitrophenols are classified as hazardous materials and must be handled with extreme care.[7][18] The toxicological properties of this compound have not been fully investigated, and it should be treated as a toxic substance.[9][18]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[19]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[18] Do not eat, drink, or smoke in the laboratory.[19]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from sources of ignition.[18]

  • Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[18]

Conclusion

This compound is a classic protonophoric mitochondrial uncoupler. Its activity stems from its chemical structure, which allows it to shuttle protons across the inner mitochondrial membrane, effectively short-circuiting ATP synthase. A rigorous characterization of its bioenergetic profile requires a multi-faceted approach, combining the measurement of oxygen consumption, membrane potential, and cellular ATP levels. The methodologies detailed in this guide provide a robust, self-validating framework for researchers to accurately quantify the potency and define the optimal concentration range of TB-DNP, enabling its effective use as a tool in metabolic research. Due diligence regarding its handling and safety is paramount.

References

  • Divakaruni, A. S., & Brand, M. D. (2011). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Methods in Molecular Biology, 793, 255–278. [Link]
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  • This compound | C10H12N2O5 | CID 20042 - PubChem. (n.d.). PubChem. [Link]
  • Roussel, D., et al. (2006). Dinitrophenol-induced mitochondrial uncoupling in vivo triggers respiratory adaptation in HepG2 cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1757(1), 21-28. [Link]
  • Mattson, M. P. (2009). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Neuroscience Letters, 453(3), 133-136. [Link]
  • Wang, Y., et al. (2020). Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes. STAR Protocols, 1(2), 100072. [Link]
  • Mattson, M. P., et al. (2017). DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. Alzheimer's & Dementia, 13(7), P113. [Link]
  • Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP). (2010). CDC Stacks. [Link]
  • Nicholls, D. G. (2021). Measuring mitochondrial membrane potential. Methods in Molecular Biology, 2276, 15-28. [Link]
  • Sakamuru, S., et al. (2016). Mitochondrial Membrane Potential Assay. Methods in Molecular Biology, 1474, 17-24. [Link]
  • Sivandzade, F., et al. (2019). Methods to Study the Mitochondria. Journal of Visualized Experiments, (147), e59632. [Link]
  • Borisov, E., et al. (2022). The mechanism of the main and most studied pathway of mitophagy. International Journal of Molecular Sciences, 23(24), 15829. [Link]
  • Sakamuru, S., et al. (2012). Mitochondrial Membrane Potential Assay. In Assay Guidance Manual.
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  • Demine, S., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 8(8), 799. [Link]
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An In-depth Technical Guide to the Solubility of 4-tert-Butyl-2,6-dinitrophenol in Methanol and Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to 4-tert-Butyl-2,6-dinitrophenol and Its Solubility

This compound is a yellow crystalline solid characterized by a phenol ring substituted with a bulky tert-butyl group and two electron-withdrawing nitro groups.[1][2] This substitution pattern imparts specific chemical properties that influence its interactions with various solvents. The compound is known to be sparingly soluble in water but demonstrates greater solubility in organic solvents.[1]

For professionals in the pharmaceutical and chemical industries, a quantitative understanding of its solubility in solvents like methanol and ethanol is paramount. These alcohols are frequently employed in synthesis, purification, and formulation processes. Accurate solubility data is crucial for:

  • Process Development and Optimization: Designing efficient crystallization and purification protocols.

  • Formulation Science: Developing stable liquid formulations and predicting dissolution behavior.

  • Safety and Handling: Assessing exposure risks and developing appropriate handling procedures.

This guide will delve into the molecular characteristics governing the solubility of this compound and provide a detailed methodology for its experimental determination.

Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules. The key physicochemical properties of this compound, methanol, and ethanol are summarized below.

Table 1: Physicochemical Properties of Solute and Solvents

PropertyThis compoundMethanol (CH₃OH)Ethanol (C₂H₅OH)
Molecular Formula C₁₀H₁₂N₂O₅[1]CH₄OC₂H₆O
Molar Mass ( g/mol ) 240.21[3]32.0446.07
Appearance Yellow crystalline solid[1][2]Colorless liquidColorless liquid
Melting Point (°C) 93-96[4]-97.6-114.1
Boiling Point (°C) 273.6 at 760 mmHg[4]64.778.37
Polarity Polar, with a significant non-polar region (tert-butyl group)Highly polarPolar
Hydrogen Bonding Hydrogen bond donor (hydroxyl group) and acceptor (nitro and hydroxyl groups)Hydrogen bond donor and acceptorHydrogen bond donor and acceptor

The solubility of this compound in methanol and ethanol is anticipated to be significant due to the "like dissolves like" principle. The polar hydroxyl and nitro groups of the solute can form hydrogen bonds with the hydroxyl groups of the alcohol solvents. However, the bulky, non-polar tert-butyl group introduces a hydrophobic character that may slightly temper the solubility compared to a non-substituted dinitrophenol.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process that can be described by solid-liquid equilibrium (SLE). At a given temperature and pressure, a saturated solution is in equilibrium with the solid solute. The solubility can be predicted and correlated using various thermodynamic models, with the UNIQUAC (Universal Quasi-Chemical) and NRTL (Non-Random Two-Liquid) models being prominent choices for non-ideal solutions.

These models use activity coefficients to account for the deviation of the solution from ideal behavior. The activity coefficient is a function of the composition, temperature, and binary interaction parameters that represent the intermolecular forces between the components. For a given solute (1) in a solvent (2), the solubility (x₁) can be expressed by the following general equation:

ln(x₁) = -ΔH_fus/R * (1/T - 1/T_m) - ln(γ₁)

where:

  • ΔH_fus is the enthalpy of fusion of the solute

  • R is the ideal gas constant

  • T is the absolute temperature

  • T_m is the melting temperature of the solute

  • γ₁ is the activity coefficient of the solute in the solution

The UNIQUAC and NRTL models provide expressions for calculating the activity coefficient (γ₁) based on pure component properties and binary interaction parameters. These parameters are typically obtained by fitting the models to experimental solubility data. While specific parameters for this compound in methanol and ethanol are not available in the literature, these models are valuable for correlating experimentally determined data and for predicting solubility in mixed-solvent systems.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5] This technique involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Apparatus:

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

  • Screw-cap glass vials (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • UV-Vis spectrophotometer or a gravimetric analysis setup (drying oven, desiccator)

Procedure:

  • Preparation: Add an excess amount of this compound to several screw-cap vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Solvent Addition: Accurately add a known volume or mass of methanol or ethanol to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature. Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a constant concentration.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed vial for gravimetric analysis or a volumetric flask for spectrophotometric analysis.

Analytical Quantification

A. UV-Vis Spectrophotometry:

  • Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Visible wavelengths to determine the λ_max.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λ_max. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Dilute the filtered saturated sample to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

B. Gravimetric Analysis:

  • Sample Weighing: Accurately weigh a clean, dry evaporating dish. Transfer a known mass or volume of the filtered saturated solution to the dish.

  • Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Drying: Dry the residue in a vacuum oven at a suitable temperature below the compound's melting point until a constant weight is achieved.

  • Calculation: The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved solute. Calculate the solubility in grams of solute per 100 grams of solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solute to vials prep2 Add known amount of solvent prep1->prep2 equil Agitate in thermostatic shaker (24-72 hours) prep2->equil settle Settle undissolved solid equil->settle sample Withdraw and filter supernatant settle->sample analysis Quantify concentration (UV-Vis or Gravimetric) sample->analysis solubility_factors cluster_solute This compound cluster_solvent Methanol/Ethanol solute_polar Polar Groups (-OH, -NO₂) solubility Solubility solute_polar->solubility Favorable H-bonding solute_nonpolar Non-polar Group (-C(CH₃)₃) solute_nonpolar->solubility Unfavorable interaction solvent_polar Polar -OH Group solvent_polar->solubility Favorable H-bonding solvent_nonpolar Alkyl Chain solvent_nonpolar->solubility Weak interaction

Caption: Intermolecular interactions influencing solubility.

  • Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning that solubility increases with increasing temperature. This is because the input of thermal energy helps to overcome the lattice energy of the solid solute and the intermolecular forces within the solvent.

  • Solvent Polarity: Both methanol and ethanol are polar protic solvents capable of hydrogen bonding. The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and nitro groups can act as hydrogen bond acceptors. These interactions are the primary drivers of solubility in these solvents.

  • Steric Hindrance: The bulky tert-butyl group can create steric hindrance, potentially affecting the close packing of solvent molecules around the solute. This may have a minor negative impact on solubility compared to less sterically hindered phenols.

  • Alkyl Chain Length of Solvent: While both are short-chain alcohols, ethanol has a slightly longer non-polar ethyl group compared to methanol's methyl group. This can subtly influence the overall solvent cavity formation and solute-solvent interactions, potentially leading to differences in solubility.

Conclusion

This technical guide has provided a comprehensive overview of the critical aspects related to the solubility of this compound in methanol and ethanol. While specific experimental data is currently lacking in the public domain, this document empowers researchers with the theoretical knowledge and practical, step-by-step protocols to generate high-quality, reliable solubility data. Understanding the interplay of physicochemical properties and applying robust experimental and modeling techniques are essential for the successful application of this compound in research and industrial settings. The methodologies and frameworks presented herein serve as a valuable resource for scientists and engineers working in drug development and chemical process design.

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An In-Depth Technical Guide to the Industrial Applications of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-tert-Butyl-2,6-dinitrophenol, a niche yet significant chemical entity, holds a multifaceted potential within the industrial chemical landscape. This guide provides a comprehensive technical overview of its established and prospective applications, moving beyond a cursory summary to deliver actionable insights for researchers and professionals in drug development, agrochemicals, and polymer science. We will delve into its role as a critical intermediate in the synthesis of high-performance herbicides and dyes, explore its potential as a polymerization inhibitor, and discuss the synthetic pathways to and from this versatile molecule. This document is structured to provide not just procedural knowledge but also a deep understanding of the chemical principles and safety considerations that govern its industrial utility.

Introduction: Unveiling the Potential of a Hindered Phenol

This compound (CAS No. 4097-49-8), hereafter referred to as TB-DNP, is a yellow crystalline solid characterized by a phenol ring substituted with two nitro groups and a sterically hindering tert-butyl group.[1] This unique molecular architecture is the cornerstone of its chemical reactivity and utility. The electron-withdrawing nature of the two nitro groups renders the phenolic proton acidic and makes the aromatic ring susceptible to nucleophilic substitution, while the bulky tert-butyl group provides steric hindrance that can influence reaction selectivity and the properties of downstream products.[1]

Historically, dinitrophenol derivatives have been recognized for their biological activities, including use as pesticides and, controversially, as weight-loss agents due to their ability to uncouple oxidative phosphorylation.[2][3] However, the focus of this guide is on the industrial applications where TB-DNP serves as a valuable building block and functional molecule. Its use as a chemical intermediate in the synthesis of dyes, pesticides, and pharmaceuticals has been noted.[2][4]

This guide will provide a detailed exploration of these applications, with a focus on the underlying chemistry, experimental methodologies, and the critical role of the molecule's structure.

Core Industrial Applications

Agrochemicals: A Precursor to a Potent Herbicide

One of the most significant industrial applications of TB-DNP is its role as a key intermediate in the synthesis of the dinitroaniline herbicide, Butralin (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline).[5][6] Butralin is a pre-emergent herbicide effective against a variety of annual grasses and broadleaf weeds.[6]

Mechanism of Herbicidal Action: Dinitroaniline herbicides, including Butralin, act by inhibiting microtubule formation in plant cells.[7][8] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell shape. By binding to tubulin, the protein subunit of microtubules, dinitroanilines disrupt the assembly of these critical structures.[8] This leads to a failure of mitosis and ultimately inhibits root and shoot growth in susceptible plants, preventing them from emerging from the soil.[7]

Synthesis of Butralin from TB-DNP: The synthesis of Butralin from TB-DNP is a multi-step process that leverages the reactivity of the dinitrophenol core. While a detailed industrial protocol is often proprietary, the general synthetic pathway can be outlined as follows:

  • Chlorination of TB-DNP: The hydroxyl group of TB-DNP is replaced with a chlorine atom to form 4-tert-butyl-1-chloro-2,6-dinitrobenzene. This is a crucial step to activate the aromatic ring for subsequent nucleophilic substitution.

  • Amination with sec-Butylamine: The resulting chloro-derivative is then reacted with sec-butylamine. The amino group of sec-butylamine displaces the chlorine atom on the aromatic ring to yield Butralin.

Experimental Protocol: Conceptual Synthesis of Butralin

  • Step 1: Synthesis of 4-tert-butyl-1-chloro-2,6-dinitrobenzene (Conceptual)

    • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, this compound is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent.

    • The reaction mixture is heated to facilitate the conversion of the hydroxyl group to a chloro group.

    • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-tert-butyl-1-chloro-2,6-dinitrobenzene.

  • Step 2: Synthesis of Butralin (Conceptual)

    • The crude 4-tert-butyl-1-chloro-2,6-dinitrobenzene is dissolved in a suitable solvent.

    • sec-Butylamine is added to the solution, and the mixture is heated to drive the nucleophilic aromatic substitution reaction.

    • The reaction is monitored for the disappearance of the starting material.

    • After completion, the reaction mixture is worked up to remove any unreacted starting materials and byproducts, followed by purification of the Butralin product, typically through crystallization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4097-49-8
Molecular Formula C₁₀H₁₂N₂O₅
Molecular Weight 240.21 g/mol
Appearance Yellow crystalline solid
Melting Point 93-96 °C
Solubility Sparingly soluble in water, soluble in organic solvents
Dyestuff Synthesis: A Chromophoric Building Block

The dinitrophenol moiety is a known chromophore, and TB-DNP serves as a precursor for various dyes, including sulfur dyes and azo dyes.[9][10] The nitro groups can be reduced to amino groups, which can then be diazotized and coupled to form azo dyes, a class of compounds that accounts for a significant portion of commercial colorants.

Synthesis of Amino Derivatives for Azo Dyes: The reduction of one or both nitro groups of TB-DNP is a key step in its utilization for azo dye synthesis. Selective reduction of one nitro group can be achieved using specific reducing agents and controlling reaction conditions. For example, the reduction of dinitrophenols to aminonitrophenols can be accomplished using sodium sulfide or ammonium sulfide.

Experimental Protocol: Synthesis of 2-Amino-4-tert-butyl-6-nitrophenol (Conceptual)

  • In a reaction vessel, this compound is dissolved in an appropriate solvent system, such as an aqueous ethanol solution.

  • A solution of a reducing agent, for example, sodium sulfide (Na₂S), is added portion-wise while monitoring the reaction temperature.

  • The reaction is stirred until the selective reduction of one nitro group is complete.

  • The product, 2-amino-4-tert-butyl-6-nitrophenol, is then isolated by filtration and purified by recrystallization.

Azo Dye Formation: The resulting aminonitrophenol can then be used to synthesize azo dyes through a two-step diazotization and coupling process.

Experimental Protocol: Conceptual Synthesis of an Azo Dye

  • Step 1: Diazotization

    • The synthesized 2-amino-4-tert-butyl-6-nitrophenol is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C.

    • A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • Step 2: Coupling

    • A solution of a coupling component (e.g., a phenol or an aromatic amine) is prepared.

    • The cold diazonium salt solution is added to the coupling component solution, leading to the formation of the azo dye.

    • The dye precipitates out of the solution and is collected by filtration.

Diagram 1: General Synthesis of an Azo Dye from TB-DNP

G TBDNP This compound Amino 2-Amino-4-tert-butyl-6-nitrophenol TBDNP->Amino Selective Reduction Diazonium Diazonium Salt Amino->Diazonium Diazotization (NaNO2, HCl) AzoDye Azo Dye Diazonium->AzoDye Coupler Coupling Component Coupler->AzoDye Coupling Reaction

A conceptual workflow for the synthesis of an azo dye starting from this compound.

Polymer Science: A Potential Polymerization Inhibitor

While direct evidence for the widespread use of TB-DNP as a polymerization inhibitor is limited, its structural analog, 2-sec-butyl-4,6-dinitrophenol (DNBP), is known to be an effective inhibitor for the thermally induced polymerization of styrene and other unsaturated monomers.[11][12] Phenolic compounds, in general, are widely used as polymerization inhibitors.[13]

Mechanism of Inhibition: Phenolic inhibitors function by scavenging free radicals that initiate the polymerization chain reaction.[14] In the presence of oxygen, the monomer can form peroxide radicals. The phenolic inhibitor can then donate a hydrogen atom to this radical, forming a stable phenoxy radical that is not reactive enough to initiate further polymerization. This effectively terminates the chain reaction.

Potential Application for TB-DNP: Given its phenolic structure and the presence of electron-withdrawing nitro groups, TB-DNP is a strong candidate for a polymerization inhibitor. The bulky tert-butyl group could also enhance its solubility in organic monomers and potentially influence its radical scavenging efficiency. Further research and experimental data are needed to fully characterize its performance in this application.

Experimental Protocol: Evaluation of TB-DNP as a Polymerization Inhibitor for Styrene (Conceptual)

  • Styrene monomer is purified to remove any existing inhibitors.

  • A known concentration of TB-DNP is added to a sample of the purified styrene.

  • The sample is heated to a temperature known to induce thermal polymerization (e.g., 100-120 °C).

  • The extent of polymerization is monitored over time, for example, by measuring the change in refractive index or viscosity.

  • The performance of TB-DNP is compared to a control sample without an inhibitor and to samples with known industrial inhibitors.

Synthesis of this compound

The primary industrial synthesis of TB-DNP involves the nitration of 4-tert-butylphenol.[15] This reaction must be carefully controlled to achieve the desired dinitration and to manage the exothermic nature of the reaction.

Experimental Protocol: Nitration of 4-tert-butylphenol (Conceptual)

  • 4-tert-Butylphenol is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated hydrocarbon.

  • The solution is cooled to a low temperature (e.g., 0-10 °C).

  • A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to proceed for a specified time.

  • The reaction mixture is then quenched by pouring it into ice water, which causes the TB-DNP to precipitate.

  • The crude product is collected by filtration, washed, and purified by recrystallization.

Diagram 2: Synthesis of this compound

G TBP 4-tert-Butylphenol TBDNP This compound TBP->TBDNP Nitration (HNO3, H2SO4)

A simplified representation of the industrial synthesis of TB-DNP.

Safety and Toxicological Profile

It is imperative to handle this compound with extreme caution due to its significant toxicity. Dinitrophenols are known to be highly toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[2] They can cause irritation to the skin, eyes, and respiratory system.[2] The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to a rapid increase in metabolic rate, hyperthermia, and in severe cases, death.[2][3] Furthermore, TB-DNP is considered toxic to aquatic life with long-lasting effects.[2]

Handling and Storage:

  • Always handle TB-DNP in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Follow all local and national regulations for the handling, storage, and disposal of toxic chemicals.

Future Outlook and Potential Research Directions

The industrial applications of this compound, while established in certain sectors, offer avenues for further exploration. Key areas for future research include:

  • Pharmaceutical Intermediates: A more detailed investigation into the specific classes of pharmaceuticals that can be synthesized from TB-DNP and its derivatives could unveil new opportunities in drug development. The unique substitution pattern may offer advantages in creating novel bioactive molecules.

  • Novel Dyestuffs: The synthesis and characterization of new azo and other classes of dyes derived from TB-DNP could lead to colorants with enhanced properties such as improved lightfastness, thermal stability, or affinity for specific substrates.

  • Polymerization Inhibitors: A systematic evaluation of TB-DNP as a polymerization inhibitor for a range of monomers, including performance comparisons with existing commercial inhibitors, would provide valuable data for the polymer industry.

  • Material Science: The incorporation of the TB-DNP moiety into polymers or other materials could impart specific properties, such as thermal stability or UV resistance.

Conclusion

This compound is a chemical intermediate with a defined yet expandable role in industrial chemistry. Its utility as a precursor to the herbicide Butralin and as a building block for dyes is well-recognized. The potential for its application as a polymerization inhibitor, by analogy to its structural relatives, presents a compelling area for further investigation. The synthesis of TB-DNP is a straightforward, yet hazardous, process that underscores the importance of stringent safety protocols in its handling and use. For researchers and professionals in applied chemistry, a thorough understanding of the reactivity, potential applications, and toxicological profile of this compound is essential for harnessing its industrial potential safely and effectively.

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The Synthetic Versatility of 4-tert-Butyl-2,6-dinitrophenol: A Gateway to Complex Organic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-tert-Butyl-2,6-dinitrophenol (TB-DNP), a substituted dinitrophenol, emerges as a highly versatile precursor, offering a unique combination of reactive functional groups and steric influence. While its structural analogues have been noted for applications ranging from herbicides to controversial weight-loss agents, the true value of TB-DNP in modern organic synthesis lies in its capacity to serve as a foundational building block for a variety of high-value compounds, including dyes and heterocyclic systems of pharmaceutical interest.[1][2][3] This guide provides a comprehensive overview of the chemical properties, key transformations, and synthetic applications of this compound, with a focus on the practical insights and mechanistic understanding necessary for its effective utilization in a research and development setting.

Physicochemical Properties and Spectroscopic Profile

This compound is a yellow crystalline solid that is sparingly soluble in water but exhibits good solubility in many organic solvents.[4] The presence of two electron-withdrawing nitro groups significantly increases the acidity of the phenolic proton. The bulky tert-butyl group at the 4-position imparts significant steric hindrance, which can play a crucial role in directing the regioselectivity of its reactions.[4]

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₅
Molecular Weight 240.21 g/mol
CAS Number 4097-49-8
Appearance Yellow crystalline solid

A thorough understanding of the spectroscopic characteristics of TB-DNP is essential for monitoring reactions and confirming the identity of synthesized derivatives.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the tert-butyl protons and the aromatic protons.
¹³C NMR Resonances for the aromatic carbons, the carbons of the tert-butyl group, and the carbon bearing the hydroxyl group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the alkyl and aromatic groups, and the symmetric and asymmetric stretches of the nitro groups.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Core Synthetic Application: A Precursor to 4-tert-Butyl-2,6-diaminophenol

The most powerful application of this compound in organic synthesis is its role as a precursor to 4-tert-Butyl-2,6-diaminophenol. The reduction of the two nitro groups to amines transforms the molecule into a highly valuable intermediate for the synthesis of various heterocyclic compounds, particularly phenoxazines.

The Strategic Importance of Nitro Group Reduction

The conversion of nitroarenes to anilines is a fundamental transformation in organic chemistry. In the case of TB-DNP, this reduction unlocks the potential for subsequent cyclization and condensation reactions. The resulting 4-tert-butyl-2,6-diaminophenol possesses two nucleophilic amino groups ortho to a hydroxyl group, a structural motif primed for the construction of fused ring systems.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol details a standard and reliable method for the reduction of this compound to 4-tert-Butyl-2,6-diaminophenol using catalytic hydrogenation. This method is often preferred due to its clean reaction profile and the ease of product isolation.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Filter aid (e.g., Celite®)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, add this compound (1.0 eq) and a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol to the reactor.

  • Purging: Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen.

  • Hydrogenation: After purging with nitrogen, carefully introduce hydrogen gas into the reactor to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to a suitable temperature (e.g., 25-60 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-tert-Butyl-2,6-diaminophenol. The product can be further purified by recrystallization if necessary.

Causality and Trustworthiness: The use of a heterogeneous catalyst like Pd/C allows for easy removal from the reaction mixture by filtration, ensuring a product free of metal contamination. The inert atmosphere is crucial to prevent catalyst deactivation and potential side reactions. Monitoring hydrogen uptake provides a real-time indication of reaction progress, allowing for a clear determination of the reaction endpoint.

Workflow for the catalytic hydrogenation of TB-DNP.

Advanced Synthetic Applications of TB-DNP Derivatives

The true synthetic utility of this compound is realized through the diverse reactivity of its derivatives, most notably 4-tert-Butyl-2,6-diaminophenol.

Synthesis of Phenoxazine Dyes

Phenoxazines are a class of heterocyclic compounds with a wide range of applications, including as dyes, fluorescent probes, and in materials science.[5][6] The condensation of o-aminophenols is a common route to these structures. 4-tert-Butyl-2,6-diaminophenol, with its two amino groups, can undergo oxidative coupling reactions to form phenoxazine derivatives. The bulky tert-butyl group can enhance the solubility and photophysical properties of the resulting dyes.[7]

General synthetic pathway from TB-DNP to phenoxazines.
Ligands for Metal Complexes

The aminophenol structure derived from TB-DNP can also act as a ligand for the coordination of metal ions. The nitrogen and oxygen atoms can form stable chelate complexes with a variety of metals. These complexes have potential applications in catalysis and materials science. The steric bulk of the tert-butyl group can influence the coordination geometry and reactivity of the metal center.[8]

Agrochemicals

Dinitrophenols, in general, have a history of use as herbicides.[2][9] For instance, the related compound Dinoseb (2-sec-butyl-4,6-dinitrophenol) was used for weed control.[9] The mode of action often involves the uncoupling of oxidative phosphorylation in plants. While the direct use of TB-DNP as a herbicide is not as widespread, its structural motif suggests its potential as a precursor for the development of new agrochemicals.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its true potential is unlocked through the reduction of its nitro groups to form the corresponding diaminophenol, which serves as a key intermediate for the synthesis of phenoxazine dyes and other complex heterocyclic systems. The presence of the tert-butyl group provides steric influence that can be strategically employed to control reactivity and modify the properties of the final products. For researchers and drug development professionals, a thorough understanding of the chemistry of TB-DNP opens up avenues for the creation of novel molecules with diverse applications in materials science, and potentially in the pharmaceutical and agrochemical industries.

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  • 4-sec-butyl-2,6-di-tert-butylphenol(17540-75-9) 13 c nmr - ChemicalBook
  • 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem - NIH
  • Synthesis and Prior Misidentification of 4- tert-Butyl-2,6-dinitrobenzaldehyde - PubMed
  • Synthesis of melt-castable gem-dinitro derivatives of 4,5,6,7-tetrahydrobenzofurazan and its N-oxide - ResearchG
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  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC - NIH
  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol - MDPI
  • A NEW HERBICIDE, 2,4 DINITRO 6 SECONDARY BUTYL PHENOL - PubMed
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An In-depth Technical Guide to the Toxicological Profile of Substituted Dinitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Substituted dinitrophenols (DNPs) represent a class of chemical compounds with a profound and historically significant impact on cellular metabolism. While initially explored for therapeutic applications, their inherent toxicity has necessitated a deep and ongoing investigation into their toxicological profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the core principles of DNP toxicology. It moves beyond a mere recitation of facts to explore the causal relationships between chemical structure, mechanism of action, and the resultant physiological effects. The experimental protocols and data presented herein are designed to be self-validating, fostering a rigorous and informed approach to the study of these potent metabolic modulators.

Introduction: The Double-Edged Sword of Metabolic Uncoupling

Dinitrophenols are synthetic organic chemicals existing in six isomeric forms, with 2,4-dinitrophenol (2,4-DNP) being the most well-known and extensively studied.[1] Historically, 2,4-DNP was utilized as a weight-loss drug in the 1930s due to its dramatic effect on metabolic rate.[1][2] However, this application was short-lived, as severe and often fatal adverse effects became apparent, leading to its ban for human consumption by the U.S. Food and Drug Administration (FDA) in 1938.[1][2] Despite this, DNPs continue to be used illicitly for weight loss and are of interest in research for their potential in treating conditions like obesity and non-alcoholic fatty liver disease, albeit with the significant challenge of mitigating their toxicity.[2] This guide will delve into the fundamental mechanisms that make these molecules potent metabolic regulators and dangerous toxins.

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for substituted dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[3] This process is central to understanding all subsequent physiological effects.

The Protonophoretic Action of Dinitrophenols

Dinitrophenols are lipophilic weak acids that act as protonophores.[4] They disrupt the electrochemical proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP). The process can be visualized as follows:

cluster_0 Mitochondrial Intermembrane Space (High H+) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low H+) IMS High [H+] ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ Flow ETC Electron Transport Chain ETC->IMS Pumps H+ ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP Matrix Low [H+] DNP_H DNP-H (Protonated) DNP_neg DNP- (Anion) H_plus_matrix H+ DNP_H->H_plus_matrix Releases H+ DNP_neg->DNP_H Picks up H+ H_plus_IMS H+

Caption: Mechanism of DNP as a proton shuttle across the inner mitochondrial membrane.

In essence, the energy generated from the electron transport chain, which is normally used to produce ATP, is dissipated as heat.[3] This leads to a futile cycle of increased oxygen consumption and substrate oxidation in an attempt to compensate for the lack of ATP production.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of substituted dinitrophenols are crucial for understanding their systemic effects and designing effective treatment strategies.

Absorption

2,4-DNP is rapidly absorbed through oral, inhalation, and dermal routes.[5] The onset of symptoms after oral ingestion can be as rapid as a few hours.

Distribution

Once absorbed, DNPs are distributed throughout the body. A portion of 2,4-DNP binds to serum proteins, while the unbound fraction can enter various organs, including the eyes.[5]

Metabolism

The primary metabolic pathway for 2,4-DNP is the sequential reduction of its nitro groups, primarily by gut microflora nitroreductases.[5] This process yields less toxic metabolites. While the involvement of hepatic enzymes like cytochrome P450 is suggested, the specific isozymes have not been definitively identified.[6][7][8][9][10][11]

DNP 2,4-Dinitrophenol Metabolite1 2-Amino-4-nitrophenol DNP->Metabolite1 Nitroreduction Metabolite2 4-Amino-2-nitrophenol DNP->Metabolite2 Nitroreduction Conjugates Glucuronide and Sulfate Conjugates DNP->Conjugates Metabolite3 2,4-Diaminophenol Metabolite1->Metabolite3 Nitroreduction Metabolite1->Conjugates Metabolite2->Metabolite3 Nitroreduction Metabolite2->Conjugates Excretion Urinary Excretion Metabolite3->Excretion Conjugates->Excretion

Caption: Primary metabolic pathways of 2,4-Dinitrophenol.

Excretion

2,4-DNP and its metabolites are primarily excreted in the urine.[5]

Clinical and Pathophysiological Manifestations of Toxicity

The uncoupling of oxidative phosphorylation triggers a cascade of physiological responses, leading to a distinct clinical syndrome.

Acute Toxicity

The classic symptoms of acute DNP poisoning include:

  • Hyperthermia: A significant and often uncontrolled increase in body temperature.

  • Tachycardia: Rapid heart rate.

  • Diaphoresis: Profuse sweating.

  • Tachypnea: Rapid breathing.

In severe cases, this can progress to agitation, seizures, coma, and death.[12]

Chronic Toxicity

Long-term exposure to lower doses of 2,4-DNP has been associated with:

  • Cataract formation: A well-documented side effect from its historical use as a diet pill.

  • Skin lesions and rashes. [12]

  • Peripheral neuritis: Damage to peripheral nerves.

  • Agranulocytosis: A severe drop in white blood cells.

Structure-Activity Relationships (SAR)

The toxicity and uncoupling activity of dinitrophenols are highly dependent on the substitution pattern on the phenol ring.

Key Determinants of Uncoupling Activity

Quantitative structure-activity relationship (QSAR) studies on substituted phenols have identified several key physicochemical parameters that govern their uncoupling potency:

  • Lipophilicity (log P): A higher partition coefficient facilitates the transport of the molecule across the mitochondrial membrane.[13]

  • Acidity (pKa): A delicate balance is required. The compound must be acidic enough to release a proton in the mitochondrial matrix but not so acidic that it remains predominantly in its anionic form in the intermembrane space.[13][14]

  • Steric Factors: The presence of bulky groups near the hydroxyl group can influence the molecule's ability to interact with the membrane and shuttle protons.[13]

Comparative Toxicity of Dinitrophenol Isomers

The position of the nitro groups significantly impacts the toxicity of DNP isomers. The following table summarizes the acute intraperitoneal toxicity in rats.

IsomerIntraperitoneal LD50 (mg/kg) in RatsRelative Acute Lethal Potency
2,3-Dinitrophenol190Least Potent
2,4-Dinitrophenol35Most Potent
2,5-Dinitrophenol150Least Potent
2,6-Dinitrophenol38Most Potent
3,4-Dinitrophenol98Moderately Potent
3,5-Dinitrophenol45Potent
Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR) Toxicological Profile for Dinitrophenols.[6]

As the data indicates, 2,4-DNP and 2,6-DNP are the most acutely toxic isomers. This is consistent with their potent uncoupling activity. The lower toxicity of 2,3-DNP and 2,5-DNP suggests they are less effective uncouplers.[1]

Experimental Protocols for Toxicological Assessment

A multi-faceted approach employing both in vitro and in vivo models is necessary to fully characterize the toxicological profile of substituted dinitrophenols.

In Vitro Assays for Mitochondrial Toxicity

These assays are fundamental for screening compounds and elucidating their mechanism of action at the cellular level.

6.1.1. Measurement of Cellular Respiration (Oxygen Consumption Rate)

This assay directly measures the effect of a compound on mitochondrial respiration.

  • Principle: Uncouplers like DNP increase the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton gradient.

  • Instrumentation: Extracellular flux analyzers (e.g., Seahorse XF Analyzer).

  • Protocol:

    • Seed cells in a microplate and allow them to adhere.

    • Replace the culture medium with assay medium.

    • Equilibrate the cells in a CO2-free incubator.

    • Measure the basal OCR.

    • Inject the test compound (substituted dinitrophenol) and measure the change in OCR.

    • Inject an inhibitor of ATP synthase (e.g., oligomycin) to determine the proportion of respiration coupled to ATP synthesis.

    • Inject a potent uncoupler (e.g., FCCP or a high concentration of 2,4-DNP) to determine the maximal respiratory capacity.

    • Inject inhibitors of the electron transport chain (e.g., rotenone and antimycin A) to measure non-mitochondrial respiration.

  • Data Analysis: The increase in OCR after the addition of the test compound is a measure of its uncoupling activity.

6.1.2. Quantification of Intracellular ATP Levels

This assay provides a direct measure of the impact of uncoupling on cellular energy production.

  • Principle: Uncoupling of oxidative phosphorylation leads to a decrease in ATP synthesis.

  • Methodology: Luciferase-based ATP assays are commonly used.

  • Protocol:

    • Culture cells in a multi-well plate and treat with various concentrations of the substituted dinitrophenol.

    • After the incubation period, lyse the cells to release intracellular ATP.

    • Add the cell lysate to a luminometer plate containing a luciferin/luciferase reaction mixture.

    • Measure the luminescence, which is directly proportional to the ATP concentration.

  • Data Analysis: A decrease in ATP levels in treated cells compared to controls indicates uncoupling activity.

In Vivo Toxicology Studies

In vivo studies are essential for understanding the systemic effects of dinitrophenols and determining their overall toxicity profile.

6.2.1. Acute Toxicity and LD50 Determination

  • Objective: To determine the median lethal dose (LD50) of a substituted dinitrophenol.

  • Animal Model: Typically rats or mice.

  • Protocol:

    • Administer single doses of the test compound to different groups of animals via the desired route of exposure (e.g., oral gavage, intraperitoneal injection).

    • Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

    • Record the number of deaths in each dose group.

  • Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

6.2.2. Assessment of DNP-Induced Hyperthermia

  • Objective: To measure the hyperthermic effect of a substituted dinitrophenol.

  • Animal Model: Rats are a common model.

  • Protocol:

    • Implant a temperature transponder in the abdominal cavity or use a rectal probe for temperature monitoring.

    • Allow the animals to acclimate to the experimental conditions.

    • Record baseline body temperature.

    • Administer the test compound.

    • Monitor and record body temperature at regular intervals for several hours.

  • Data Analysis: Plot the change in body temperature over time for each dose group to determine the extent and duration of the hyperthermic response.

Start Start Animal_Acclimation Animal Acclimation & Baseline Measurements Start->Animal_Acclimation Dosing Administer Substituted Dinitrophenol Animal_Acclimation->Dosing Monitoring Monitor for Clinical Signs (e.g., hyperthermia, behavioral changes) Dosing->Monitoring Data_Collection Collect Biological Samples (Blood, Tissues) Monitoring->Data_Collection Analysis Biochemical and Histopathological Analysis Data_Collection->Analysis Endpoint Endpoint Determination (e.g., LD50, NOAEL) Analysis->Endpoint End End Endpoint->End

Caption: A generalized workflow for in vivo toxicological assessment of dinitrophenols.

Regulatory and Safety Considerations

The high toxicity of dinitrophenols has led to strict regulatory control.

  • Human Consumption: 2,4-DNP is banned for human consumption in numerous countries, including the United States and the United Kingdom.[2][15]

  • Occupational Exposure: No specific occupational exposure limits have been established for 2,4-Dinitrophenol by major regulatory bodies like OSHA or NIOSH.[12][16] This underscores the need for stringent safety practices to prevent workplace exposure.

  • Emergency Exposure Guidelines: The U.S. Department of Energy has established Protective Action Criteria (PACs) for airborne exposure to several dinitrophenol isomers, which are used for emergency planning.[13][16]

Conclusion

The toxicological profile of substituted dinitrophenols is intrinsically linked to their potent ability to uncouple mitochondrial oxidative phosphorylation. This fundamental mechanism precipitates a cascade of metabolic and physiological disturbances that can be lethal. A thorough understanding of their structure-activity relationships, toxicokinetics, and the specific cellular and systemic effects is paramount for any researcher or drug development professional working with these or related compounds. The experimental frameworks provided in this guide offer a robust starting point for the continued investigation of this fascinating and hazardous class of molecules. As research into metabolic diseases continues, a renewed and cautious exploration of the therapeutic potential of controlled mitochondrial uncoupling may emerge, but only with a deep and unwavering respect for the toxicological principles outlined herein.

References

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: 2,4-Dinitrophenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • Miyoshi, H., & Fujita, T. (1988). Quantitative analyses of the uncoupling activity of substituted phenols with mitochondria from flight muscles of house flies. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 935(3), 312-321.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service.
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  • Roh, J., et al. (2017). Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents. European Journal of Medicinal Chemistry, 132, 224-235.
  • Food Standards Agency. (2023). 2,4-Dinitrophenol (DNP).
  • PubChem. (n.d.). 2,5-Dinitrophenol.
  • Sawa, Y., et al. (1980). Effect of 2,4-dinitrophenol on the oxidative metabolism of hexobarbital by cytochrome P-450 in perfused rat liver. Journal of Biochemistry, 88(4), 1009-1017.
  • Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 101-111.
  • Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(10), 8879.
  • Preissner, S., et al. (2010). Polymorphic cytochrome P450 enzymes (CYPs) and their role in personalized therapy. PloS one, 5(12), e15053.
  • The Pharma Helper. (2020, September 15). Biotransformation of drugs -part 4 | cytochrome P450 isozymes | CYP450 isoforms [Video]. YouTube.
  • Holmgren, P., et al. (2016). DNP (2,4-dinitrophenol) fatality associated with a falsely elevated salicylate level: a case report with verification of laboratory cross reactivity. Journal of Medical Toxicology, 12(3), 319-322.
  • Chwalbinska-Moneta, J., et al. (1983). Osmotic thirst suppression during 2,4-dinitrophenol (DNP) hyperthermia in the dog. Acta physiologica Polonica, 34(5-6), 553-561.

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An In-Depth Technical Guide to 4-tert-Butyl-2,6-dinitrophenol as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Premature polymerization of reactive monomers during synthesis, purification, storage, and transport is a critical challenge in the chemical and pharmaceutical industries, leading to product loss, equipment fouling, and significant safety hazards. Polymerization inhibitors are essential additives that mitigate these risks. This technical guide provides a comprehensive overview of 4-tert-Butyl-2,6-dinitrophenol, a phenolic compound utilized as a polymerization inhibitor. We will explore its fundamental physicochemical properties, elucidate its core mechanism of action as a radical scavenger, discuss its applications in specific monomer systems, and provide a detailed, field-proven experimental protocol for evaluating its efficacy. This document is intended to serve as a vital resource for researchers and professionals requiring a deep technical understanding of this specialized inhibitor.

Introduction to Polymerization Inhibition

The spontaneous polymerization of vinyl monomers is a thermodynamically favorable process often initiated by heat, light, or trace contaminants that can generate free radicals. This uncontrolled reaction can rapidly convert a low-viscosity liquid monomer into a solid polymer mass, with significant exothermic potential.

1.1 The Challenge of Premature Polymerization Uninhibited monomers can polymerize in distillation columns, storage tanks, and transport vessels. The consequences range from decreased product purity and yield to catastrophic equipment failure and runaway reactions. Therefore, the selection of an appropriate inhibitor is a critical decision based on the monomer's reactivity, processing conditions, and required storage duration.

1.2 Classes of Polymerization Inhibitors Inhibitors are broadly classified by their chemical nature and mechanism. Major classes include phenolic compounds, stable nitroxide radicals, aromatic amines, and certain metal salts. They function by intercepting the radical species that propagate the polymerization chain reaction. Phenolic compounds, such as this compound, are a widely used class of inhibitors, particularly for the storage and transport of monomers under aerobic conditions.[1]

Physicochemical Properties of this compound

A thorough understanding of the inhibitor's properties is fundamental to its effective application. This compound, also known as TB-DNP, is a distinct yellow crystalline solid.[2] Its structure is characterized by a phenol ring substituted with a bulky tert-butyl group and two strongly electron-withdrawing nitro groups.

2.1 Chemical Structure and Identification

The unique arrangement of functional groups dictates the molecule's inhibitory activity and physical characteristics.

Caption: Chemical structure of this compound.

2.2 Key Physical and Chemical Properties

The following table summarizes the essential properties of this compound.

PropertyValueReference(s)
CAS Number 4097-49-8[2]
Molecular Formula C₁₀H₁₂N₂O₅[2]
Molecular Weight 240.21 g/mol [2]
Appearance Yellow crystalline solid[2]
Melting Point 93 - 95 °C[2]
Solubility Sparingly soluble in water; soluble in most organic solvents.[2]

Core Mechanism of Inhibition

3.1 The Radical Scavenging Pathway Phenolic inhibitors function by donating the hydrogen atom from their hydroxyl group to terminate propagating radicals. For vinyl monomers stored under aerobic conditions, atmospheric oxygen readily reacts with initiating monomer radicals (R•) to form peroxy radicals (ROO•). This reaction is typically several orders of magnitude faster than the monomer propagation reaction (R• + M).[1]

This compound (ArOH) effectively intercepts these peroxy radicals, terminating the chain reaction and forming a stable, non-reactive phenoxyl radical (ArO•). This phenoxyl radical is resonance-stabilized, due in large part to the electron-withdrawing nitro groups, which delocalize the unpaired electron and prevent it from initiating new polymer chains.

mechanism Simplified Radical Scavenging Mechanism Monomer Monomer (M) + Heat/Light Radical Initiating Radical (R•) Monomer->Radical Initiation Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (fast) Inactive Inactive Product (ROOH) Peroxy->Inactive Termination StableRadical Stable Phenoxyl Radical (ArO•) Inhibitor Inhibitor (ArOH) Inhibitor->Inactive Inhibitor->StableRadical Termination Further Termination (Non-propagating species) StableRadical->Termination Prevents re-initiation

Caption: The inhibitory action of phenolic compounds via peroxy radical scavenging.

3.2 Influence of Molecular Structure The efficacy of this compound is a direct result of its molecular architecture:

  • Phenolic Hydroxyl Group: This is the active site that donates a hydrogen atom to quench propagating radicals.[3]

  • Nitro Groups (-NO₂): Positioned ortho and para to the hydroxyl group, these powerful electron-withdrawing groups serve two purposes: they increase the acidity of the phenolic proton, making it more readily available for donation, and they extensively delocalize the unpaired electron in the resulting phenoxyl radical, rendering it highly stable and unable to initiate further polymerization.

  • Tert-Butyl Group (-C(CH₃)₃): This bulky group provides steric hindrance, which can influence the molecule's reactivity and interactions. It also enhances solubility in non-polar organic monomers.

3.3 The Critical Role of Oxygen It is a crucial field-proven insight that traditional phenolic inhibitors like this compound require the presence of dissolved oxygen to function effectively as storage stabilizers.[1] In an anaerobic (oxygen-free) environment, their ability to inhibit thermally-induced polymerization is significantly diminished. This is because they are far more reactive towards peroxy radicals (ROO•) than alkyl radicals (R•). Therefore, maintaining a headspace of air or a controlled air/nitrogen mixture is essential during monomer storage.[1]

Applications and Performance

Dinitrophenol derivatives have a history of use as polymerization inhibitors, particularly in the high-temperature distillation and purification of styrene.[2][4][5] They are effective at preventing premature polymerization in vinyl aromatic compounds. The specific selection of this compound is often driven by its solubility profile and performance at the elevated temperatures found in distillation columns.

While quantitative, directly comparative data for this compound against other inhibitors is sparse in publicly available literature, its efficacy is established for monomers like:

  • Styrene

  • Methyl Styrene

  • Divinylbenzene[2]

The required concentration typically ranges from parts-per-million (ppm) levels for storage to higher concentrations (e.g., 0.05% to 1% by weight) for high-temperature processing.[4]

Experimental Protocols for Efficacy Evaluation

5.1 Objective To provide a self-validating and reproducible method for quantifying the performance of a polymerization inhibitor. The key metric for this evaluation is the induction period , which is the time during which polymerization is effectively suppressed.[6][7]

5.2 Causality Behind Experimental Choice Differential Scanning Calorimetry (DSC) is chosen for this protocol. The causality for this choice rests on its high precision and direct measurement of the heat flow associated with the polymerization exotherm. Unlike methods that measure viscosity changes, DSC can detect the very onset of the reaction, providing a more accurate induction time.[8] It also requires minimal sample volume, which is advantageous when working with potent or expensive materials.

5.3 Workflow for Inhibitor Evaluation

workflow Start Start: Purified Monomer Prep Prepare Samples: 1. Control (Monomer + Initiator) 2. Test (Monomer + Initiator + Inhibitor) Start->Prep DSC Load Samples into Hermetic DSC Pans Prep->DSC Analysis Isothermal DSC Analysis (e.g., 120°C until exotherm) DSC->Analysis Data Record Heat Flow vs. Time Analysis->Data Calc Calculate Onset of Exotherm for Control (T_control) and Test (T_test) Data->Calc Result Determine Induction Period (ΔT = T_test - T_control) Calc->Result End End: Quantified Inhibitor Efficacy Result->End

Sources

A Technical Guide to the Synthesis of Amino Derivatives from 4-tert-Butyl-2,6-dinitrophenol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for converting 4-tert-butyl-2,6-dinitrophenol into its valuable mono- and di-amino derivatives. These products, particularly 2-amino-4-tert-butyl-6-nitrophenol and 4-tert-butyl-2,6-diaminophenol, are of significant interest to researchers in drug discovery and medicinal chemistry due to their structural motifs. Hindered aminophenols are recognized scaffolds for developing novel therapeutics, including antioxidants and anti-inflammatory agents.[1][2] This document details the strategic considerations for selective and complete reduction of the nitro groups, provides a comparative analysis of various synthetic methodologies, and presents detailed, field-proven experimental protocols. The content is structured to deliver both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Hindered Aminophenols

This compound is a readily accessible starting material.[3] Its chemical architecture, featuring a sterically demanding tert-butyl group and two electronically distinct nitro groups, makes it a versatile platform for generating a focused library of aminophenol derivatives. The reduction of the nitro groups is the cornerstone of this synthetic endeavor, transforming a relatively simple molecule into high-value intermediates for pharmaceutical development.

The resulting amino derivatives are prized for several reasons:

  • Antioxidant Properties: The combination of a hydroxyl group and one or more amino groups on an aromatic ring, particularly when sterically hindered, imparts significant radical-scavenging capabilities.[4]

  • Bioactivity Scaffolds: Aminophenols are core components in a wide range of pharmacologically active compounds, from analgesics to potential carbonic anhydrase inhibitors.[5]

  • Synthetic Handles: The amino and hydroxyl groups serve as reactive sites for further chemical modification, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

This guide will focus on the two primary synthetic targets obtainable from this compound:

  • Selective Mono-Reduction: Yielding 2-amino-4-tert-butyl-6-nitrophenol .

  • Complete Di-Reduction: Yielding 4-tert-butyl-2,6-diaminophenol .

Mechanistic Rationale: Controlling Selectivity in Nitro Group Reduction

The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions determines the outcome, particularly when multiple nitro groups are present.

G cluster_main General Nitro Reduction Pathway Ar-NO2 Nitroarene Ar-NO Nitroso Intermediate Ar-NO2->Ar-NO +2e-, +2H+ Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH +2e-, +2H+ Ar-NH2 Amine Product Ar-NHOH->Ar-NH2 +2e-, +2H+

General pathway for the six-electron reduction of a nitro group.

For this compound, the two nitro groups are in chemically distinct environments. The nitro group at the C2 position is ortho to the phenolic hydroxyl group, while the C6 nitro group is also ortho. This symmetry is broken upon the first reduction. The key to achieving selective mono-reduction lies in exploiting the directing and activating effects of the hydroxyl group.

The Principle of Ortho-Selectivity: In dinitrophenols, a nitro group positioned ortho to the hydroxyl group is often preferentially reduced, especially when using chemical reductants like sodium sulfide (the Zinin Reduction).[6] This selectivity is attributed to the formation of a chelated intermediate involving the phenolic proton and the ortho-nitro group, which facilitates the reduction at that position. Given the symmetrical nature of the starting material, reduction can occur at either the C2 or C6 position to yield the same mono-amino product.

Comparative Analysis of Reduction Methodologies

The selection of a reduction method is a critical decision based on the desired product (mono- vs. di-reduction), substrate sensitivity, scalability, and safety considerations.

Method Primary Use Case Typical Reagents & Conditions Advantages Disadvantages & Causality
Zinin Reduction Selective Mono-ReductionNa₂S or (NH₄)₂S in H₂O/EtOH, often with NH₄Cl buffer. Mild heat (70-90°C).[7]High Selectivity for ortho-Nitro Group: Favors mono-reduction due to the chelation-assisted mechanism.[6] Cost-Effective: Reagents are inexpensive. Well-Established: A classic, reliable method.Stoichiometric Waste: Generates significant inorganic salt byproducts. Odor: Hydrogen sulfide or sulfide reagents have strong, unpleasant odors. Potential for Over-Reduction: Requires careful control of stoichiometry and temperature to prevent formation of the diamine.
Catalytic Hydrogenation Complete Di-ReductionH₂ gas (50-100 psi), Pd/C or Raney® Ni catalyst, in a solvent like Ethanol, Methanol, or Ethyl Acetate.[8][9]High Efficiency & Yield: Typically provides excellent conversion to the fully reduced product. Clean Reaction: Byproducts are minimal (only water). Scalable: Widely used in industrial processes.Low Selectivity: Powerful reducing conditions generally lead to the reduction of both nitro groups, making it unsuitable for isolating the mono-amino product. Specialized Equipment: Requires a hydrogenation reactor (Parr apparatus) capable of handling pressurized hydrogen gas. Catalyst Handling: Pyrophoric catalysts (especially Raney Ni) require careful handling under inert atmospheres.
Dissolving Metal Reduction Complete Di-ReductionFe, Sn, or Zn powder in the presence of an acid (e.g., HCl, Acetic Acid) or a neutral salt (NH₄Cl).[10]Robust and Reliable: Effective for a wide range of nitroarenes. Tolerant of Some Functional Groups: Can be more chemoselective than catalytic hydrogenation in certain contexts.Harsh Conditions: The use of strong acids can be incompatible with sensitive functional groups. Workup Complexity: Removal of metal salts during workup can be tedious and lead to product loss. Stoichiometric Metal Waste: Generates significant metal waste, which has environmental implications.

Experimental Protocols

Safety First: this compound is a toxic and potentially flammable solid.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Selective Synthesis of 2-Amino-4-tert-butyl-6-nitrophenol

This protocol is adapted from the well-established Zinin reduction of dinitrophenols, optimized for the selective reduction of one ortho-nitro group.[7]

G cluster_workflow Workflow: Selective Mono-Reduction A 1. Dissolve Starting Material (this compound) in aqueous NH₃/NH₄Cl solution. B 2. Heat mixture to 85°C. A->B C 3. Cool to 70°C and begin portion-wise addition of Sodium Sulfide (Na₂S). B->C D 4. Maintain temperature at 80-85°C during addition. C->D E 5. Heat at 85°C for 15 min post-addition. D->E F 6. Hot filter the reaction mixture. E->F G 7. Acidify hot filtrate with Acetic Acid to precipitate product. F->G H 8. Cool, collect crystals by filtration, and dry. G->H

Experimental workflow for the synthesis of 2-amino-4-tert-butyl-6-nitrophenol.

Methodology:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, create a suspension of this compound (24.0 g, 0.10 mol) in 250 mL of water.

  • Reagent Addition: With stirring, add ammonium chloride (53.5 g, 1.0 mol) followed by 10 mL of concentrated aqueous ammonia (28%).

  • Heating: Heat the stirred mixture to 85°C using a heating mantle.

  • Reduction: Turn off the heat source and allow the mixture to cool. When the internal temperature reaches 70°C, begin the careful, portion-wise addition of fused sodium sulfide (Na₂S·xH₂O, ~0.12 mol of Na₂S). The reaction is exothermic; maintain the temperature between 80-85°C by controlling the rate of addition and, if necessary, using a water bath for cooling.

  • Completion: After the addition is complete, heat the mixture at 85°C for an additional 15 minutes to ensure the reaction goes to completion.

  • Workup and Isolation: Filter the hot reaction mixture through a Büchner funnel to remove any insoluble byproducts. Transfer the hot, dark-colored filtrate to a large beaker.

  • Precipitation: While stirring the hot filtrate, slowly add glacial acetic acid until the solution is acidic (test with litmus paper). The product will precipitate as a solid.

  • Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from aqueous ethanol to yield purified 2-amino-4-tert-butyl-6-nitrophenol.

Expected Characterization Data (2-Amino-4-tert-butyl-6-nitrophenol):

  • Appearance: Yellow to orange crystalline solid.

  • ¹H NMR (predicted): Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm, 9H), two aromatic protons (two doublets, ~7.0-8.0 ppm), amino protons (broad singlet), and phenolic proton (broad singlet).

  • IR (predicted, cm⁻¹): Broad O-H and N-H stretching (~3200-3500), C-H stretching (~2960), asymmetric and symmetric NO₂ stretching (~1530 and ~1340), and aromatic C=C stretching (~1600).

Protocol 2: Complete Synthesis of 4-tert-Butyl-2,6-diaminophenol

This protocol utilizes catalytic hydrogenation, a clean and efficient method for the complete reduction of both nitro groups.

G cluster_workflow Workflow: Complete Di-Reduction A 1. Charge Parr reactor with starting material, solvent (EtOH), and Pd/C catalyst. B 2. Seal reactor and purge with N₂ gas. A->B C 3. Pressurize with H₂ gas (50-60 psi). B->C D 4. Stir vigorously at room temperature. C->D E 5. Monitor reaction by H₂ uptake or TLC. D->E F 6. Depressurize and purge with N₂. E->F G 7. Filter through Celite® to remove catalyst. F->G H 8. Evaporate solvent under reduced pressure to obtain product. G->H

Experimental workflow for the synthesis of 4-tert-butyl-2,6-diaminophenol.

Methodology:

  • Reactor Charging: To a Parr hydrogenation vessel, add this compound (12.0 g, 0.05 mol) and 150 mL of ethanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C, ~0.6 g, 5 wt%). Caution: Pd/C can be pyrophoric and should be handled with care.

  • System Purge: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: After purging, pressurize the reactor with hydrogen gas to 50-60 psi.

  • Reaction: Begin vigorous stirring. The reduction is typically exothermic, and a slight temperature increase may be observed. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is usually complete within 2-4 hours.

  • Workup: Carefully vent the hydrogen from the reactor and purge again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 4-tert-butyl-2,6-diaminophenol, which may be used as is or recrystallized if necessary. Due to the air-sensitivity of diaminophenols, it is advisable to handle the final product under an inert atmosphere.

Expected Characterization Data (4-tert-Butyl-2,6-diaminophenol):

  • Appearance: Off-white to light brown solid, prone to darkening upon exposure to air.

  • ¹H NMR (predicted): Signals for the tert-butyl protons (singlet, ~1.3 ppm, 9H), a single aromatic proton (singlet, ~6.5 ppm), amino protons (broad singlet), and the phenolic proton (broad singlet).

  • IR (predicted, cm⁻¹): Broad O-H and N-H stretching (~3200-3500), C-H stretching (~2960), N-H bending (~1620), and aromatic C=C stretching (~1500-1600).

Conclusion and Future Outlook

The synthetic routes detailed in this guide provide reliable and reproducible methods for accessing key aminophenol derivatives from this compound. The choice between selective mono-reduction via the Zinin reaction and complete reduction via catalytic hydrogenation allows researchers to tailor their synthetic strategy to their specific downstream applications. These aminophenol products serve as powerful platforms for the development of novel small molecules. Their inherent antioxidant properties and the presence of versatile functional groups make them ideal candidates for lead discovery programs targeting diseases with underlying oxidative stress, such as inflammatory disorders and neurodegenerative diseases.[4] Further derivatization of the amino and hydroxyl moieties can unlock new chemical space and lead to the discovery of next-generation therapeutics.

References

  • Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481.
  • PrepChem. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.
  • Exploring the Chemical Properties and Applications of 3,4-Diaminophenol. (n.d.).
  • PubChem. (n.d.). 4-Amino-2,6-di-tert-butylphenol.
  • Koshelev, V. N., et al. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Molecules, 25(10), 2370.
  • PrepChem. (n.d.). Synthesis of 2,6-di tert.butyl-4-aminophenol.
  • Koshelev, V. N., et al. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI.
  • U.S. Patent No. 4,990,671. (1991).
  • Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.
  • Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
  • Tani, J., et al. (1993). Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. Chemical & Pharmaceutical Bulletin, 41(8), 1416-1423.
  • Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Zilbeyaz, K., et al. (2018).
  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Koshelev, V. N., et al. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. ResearchGate.
  • SpectraBase. (n.d.). 2,4-DI-tert-BUTYL-6-NITROPHENOL.
  • PubChem. (n.d.). 4-Tert-butyl-2,6-dichlorophenol.
  • PubChem. (n.d.). 4-sec-Butyl-2,6-di-tert-butylphenol.
  • Google Patents. (n.d.). US5990355A - Substituted diaminophenols, process for their preparation, and hair dyes containing such compounds.
  • Puterová, Z., et al. (2010). Applications substituted 2-aminothiophenes in drug design.
  • Google Patents. (n.d.). EP1006104B1 - P-aminophenol substitute and its use in oxidation dye formulations.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US5980584A - Substituted p-aminophenol, process of preparation and use in dyeing hair.
  • PubChem. (n.d.). 2-Amino-4-Nitrophenol.
  • Hart, H., et al. (1984). Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-Di-t-butyl-4-methyl-r-4,c-5,c-6-trinitrocyclohex-2-enone.
  • Still, K. R., et al. (2002). Absorption, Distribution, and Clearance of 2,6-Di-tert-Butyl-4-nitrophenol (DBNP). DTIC.

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The Strategic Application of 4-tert-Butyl-2,6-dinitrophenol in the Synthesis of Advanced Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the multifaceted role of 4-tert-butyl-2,6-dinitrophenol as a pivotal intermediate in the synthesis of specialized azo dyes. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the chemical principles, synthesis methodologies, and the unique structural-property relationships imparted by this versatile compound.

Introduction: The Significance of Substituted Nitrophenols in Chromophore Development

The synthesis of organic dyes is a cornerstone of modern chemistry, with applications spanning from textiles and coatings to advanced functional materials and biomedical diagnostics. Within the vast family of chromophores, azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class.[1][2] Their facile synthesis, high tinctorial strength, and the tunability of their spectral properties through judicious selection of aromatic precursors make them a subject of continuous research and development.

This compound, a yellow crystalline solid, serves as a crucial building block in the creation of sophisticated azo dyes.[3][4] Its unique molecular architecture, featuring a bulky tert-butyl group and two strongly electron-withdrawing nitro groups on a phenolic backbone, offers a powerful tool for chemists to modulate the electronic and physical properties of the final dye molecule. This guide will delve into the strategic considerations for employing this intermediate, from the fundamental reaction mechanisms to detailed experimental protocols.

Core Chemical Principles: Understanding the Reactivity of this compound

The utility of this compound in azo dye synthesis is rooted in its distinct chemical properties, which are a direct consequence of its substituent groups.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 4097-49-8[3][5]
Molecular Formula C₁₀H₁₂N₂O₅[3][5]
Molecular Weight 240.21 g/mol [5]
Appearance Light yellow to orange crystalline powder[5]
Solubility Sparingly soluble in water; soluble in organic solvents[3]
pKa Potent acid due to electron-withdrawing nitro groups[3]
The Role of Substituents in Modulating Reactivity and Dye Properties

The tert-butyl and dinitro groups on the phenol ring are not mere spectators in the synthesis process; they actively influence both the reaction kinetics and the characteristics of the resulting azo dye.

  • The Nitro Groups (-NO₂): These are powerful electron-withdrawing groups. Their presence at the ortho and para positions relative to the hydroxyl group significantly increases the acidity of the phenolic proton.[3] In the context of azo coupling, this electronic effect deactivates the aromatic ring, making the electrophilic substitution by the diazonium salt more challenging compared to unsubstituted phenol. However, this deactivation can be overcome by performing the coupling reaction under alkaline conditions, which generates the more reactive phenoxide ion. Furthermore, the nitro groups contribute to the chromophoric system of the final dye, often leading to a bathochromic (deepening of color) shift in the absorption spectrum.[6]

  • The tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group introduces significant steric hindrance around the phenolic hydroxyl group and the adjacent ortho position.[3][7] This steric bulk can influence the regioselectivity of the azo coupling reaction, potentially directing the incoming diazonium salt to the less hindered position. Moreover, the lipophilic nature of the tert-butyl group can enhance the solubility of the resulting dye in nonpolar solvents and polymer matrices, a desirable property for certain applications.

Synthesis of Azo Dyes: A Step-by-Step Methodological Approach

The synthesis of azo dyes from this compound follows a well-established two-step process: the diazotization of a primary aromatic amine, followed by the azo coupling of the resulting diazonium salt with the dinitrophenol.

General Reaction Workflow

The overall synthetic pathway can be visualized as follows:

Azo Dye Synthesis Workflow A Primary Aromatic Amine (e.g., Aniline derivative) B Diazonium Salt Formation (Diazotization) A->B  NaNO₂, HCl  0-5 °C   D Azo Coupling B->D C This compound (Coupling Component) C->D  Alkaline Conditions (e.g., NaOH)   E Azo Dye Product D->E  Precipitation & Isolation  

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol provides a detailed methodology for the synthesis of an azo dye using this compound as the coupling component and p-nitroaniline as the diazo component.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

PART 1: Diazotization of p-Nitroaniline

  • Preparation of Amine Salt: In a 100 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Stir the mixture to form a fine suspension of the amine salt.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.[8]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension over 10-15 minutes, ensuring the temperature remains below 5 °C.[9] Continue stirring in the ice bath for an additional 20-30 minutes to ensure the reaction is complete. The resulting clear or slightly yellow solution is the p-nitrobenzenediazonium chloride.

PART 2: Azo Coupling

  • Preparation of Coupling Component Solution: In a 250 mL beaker, dissolve 2.40 g (0.01 mol) of this compound in 30 mL of a 10% sodium hydroxide solution. The formation of the sodium phenoxide salt increases its solubility and reactivity.

  • Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the cold alkaline solution of this compound with continuous and efficient stirring.[8] A colored precipitate of the azo dye should form immediately.

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.

PART 3: Isolation and Purification

  • Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Drying: Allow the product to air-dry or place it in a desiccator over a suitable drying agent.

  • Characterization: The purity and structure of the synthesized dye can be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (FT-IR, ¹H-NMR, and UV-Vis). The UV-Vis spectrum is particularly important for characterizing the color properties of the dye.[10][11]

Self-Validating System and Safety Precautions

The success of this synthesis relies on careful control of the reaction conditions. The immediate formation of a colored precipitate upon mixing the diazonium salt and the coupling component provides a visual confirmation that the reaction is proceeding. The low temperature requirement for the diazotization step is a critical control point; a rise in temperature can lead to the decomposition of the diazonium salt, resulting in a lower yield and the formation of byproducts.

Safety: This synthesis involves the use of corrosive acids, strong bases, and potentially toxic and oxidizing reagents. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Logical Relationships in Azo Dye Synthesis

The relationship between the reactants and the final product, along with the key reaction conditions, can be summarized in the following diagram:

Azo Dye Synthesis Logic cluster_0 Diazotization Stage cluster_1 Coupling Stage A Aromatic Amine D Diazonium Salt A->D B NaNO₂ + Acid B->D C 0-5 °C C->D Crucial Condition G Azo Dye D->G Electrophilic Aromatic Substitution E This compound E->G F Alkaline pH F->G Favors Reaction

Caption: Logical relationships in the two-stage azo dye synthesis.

Conclusion

This compound is a valuable and strategically important intermediate in the synthesis of advanced azo dyes. Its unique combination of steric and electronic features provides chemists with a powerful lever to fine-tune the properties of the resulting chromophores. By understanding the fundamental principles of diazotization and azo coupling, and by carefully controlling the experimental conditions, researchers can effectively utilize this compound to develop novel dyes with tailored characteristics for a wide range of applications, from traditional coloration to high-performance materials. The methodologies and insights presented in this guide serve as a foundational resource for professionals seeking to explore the potential of substituted nitrophenols in the field of dye chemistry.

References

  • PubChem. This compound. [Link]
  • ResearchGate. General Scheme for the synthesis of azo dyes of 2-nitrophenol. [Link]
  • Elsevier. Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. [Link]
  • PubChem. 4-Tert-butyl-2,6-dimethyl-3,5-dinitrophenol. [Link]
  • Course Hero. The Synthesis of Azo Dyes. [Link]
  • IJISRT. Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. [Link]
  • MDPI. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. [Link]
  • StuDocu. Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). [Link]
  • PubMed. New Compounds Derived from Nitrophenol Synthesis, Structural investigation and anticorrision Properties. [Link]
  • IJSR. synthesis and characterization of new azo dye (1-(4-sulfonyl)-2-hydroxy naphthyl azo)chloroquine. [Link]
  • MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. [Link]
  • ResearchGate. chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. [Link]
  • HKU. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
  • RSC Publishing. Can nitro groups really anchor onto TiO2? Case study of dye-to-TiO2 adsorption using azo dyes with NO2 substituents. [Link]
  • Master Organic Chemistry.
  • ResearchGate. Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-. [Link]
  • UC Berkeley. Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. [Link]
  • ResearchGate. Can nitro groups really anchor onto TiO2? Case study of dye-to-TiO2 adsorption using azo dyes with NO2 substituents | Request PDF. [Link]
  • PubMed. Percutaneous Absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP)

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Methodological & Application

HPLC Analysis of 4-tert-Butyl-2,6-dinitrophenol: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-tert-Butyl-2,6-dinitrophenol. This dinitrophenolic compound, also known as Dinoterb, sees use as a pesticide and herbicide, necessitating robust analytical methods for monitoring its presence in various matrices and for quality control in manufacturing processes.[1][2] This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering in-depth protocols and the scientific rationale behind the methodological choices.

Introduction and Analytical Principle

This compound is a yellow crystalline solid with limited solubility in water but better solubility in organic solvents.[3][4] Its chemical structure, featuring a phenolic ring with two nitro groups and a bulky tert-butyl group, lends itself to analysis by reversed-phase HPLC with UV detection.

The analytical method detailed herein is founded on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is employed in conjunction with a polar mobile phase. The separation of this compound from potential impurities and matrix components is achieved by optimizing the mobile phase composition and employing a gradient elution. Quantification is performed by measuring the analyte's absorbance using a UV-Vis detector.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column is recommended. Typical specifications for robust separation of pesticides include:

    • Dimensions: 150 mm x 4.6 mm

    • Particle Size: 5 µm

    • Pore Size: 100-120 Å

  • Data Acquisition and Processing: Chromatography data station (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Reagents and Standards
  • This compound analytical standard: Purity ≥98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Ammonium Acetate: ACS grade or higher.

  • Acetic Acid: Glacial, ACS grade or higher.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and sensitivity. The following conditions have been established as a robust starting point for the analysis of this compound.

ParameterRecommended SettingRationale
Stationary Phase Reversed-Phase C18, 150 x 4.6 mm, 5 µmC18 columns provide excellent retention and separation for moderately non-polar compounds like dinitrophenols.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid)The aqueous component of the mobile phase. The buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times and improved peak shape.
Mobile Phase B AcetonitrileThe organic modifier. Its proportion is varied during the gradient elution to control the retention of the analyte.
Gradient Elution See Table in Section 3.1A gradient is employed to ensure the elution of the analyte with good peak shape and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 265 nmWhile the UV absorbance maximum for 2,4-dinitrophenol is around 260 nm, related nitrophenols show significant absorbance in the 260-360 nm range. 265 nm is a good starting point, but it is recommended to determine the optimal wavelength using a PDA detector by examining the UV spectrum of a standard solution.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Gradient Elution Program

A gradient elution program allows for the effective separation of compounds with a range of polarities. The following is a recommended starting gradient:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
12.02080
12.16040
15.06040

This gradient starts with a higher aqueous content to retain the analyte and then gradually increases the organic content to elute it from the column. The final re-equilibration step ensures the column is ready for the next injection.

Protocols

Standard Solution Preparation

Rationale: Accurate preparation of standard solutions is fundamental for the precise quantification of the analyte. Methanol is a suitable solvent for dinitrophenols.[3]

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (60% Mobile Phase A: 40% Mobile Phase B). A typical concentration range for the calibration curve could be 1 µg/mL to 100 µg/mL.

Sample Preparation (from Soil Matrix)

Rationale: This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in soil.[1][2][5] This approach ensures efficient extraction of the analyte from a complex matrix while minimizing interferences.

  • Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute to ensure thorough mixing.

    • Add the contents of a commercially available QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Immediately shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Final Preparation: Filter the cleaned extract through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Rationale: System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis. The following parameters should be assessed before running the sample sequence.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (from ≥ 5 replicate injections of a working standard)
Resolution (Rs) > 2.0 (between the analyte and any adjacent peaks)

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the samples is then determined by interpolating the peak area of the sample on the calibration curve. The final concentration in the original sample should be calculated by taking into account any dilution factors from the sample preparation process.

Method Validation Considerations

For regulatory purposes or when establishing a new method, it is essential to perform a full method validation according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

Experimental Workflow Diagram

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Methanol Standard->Dissolve Dilute_Std Dilute to Working Standards Dissolve->Dilute_Std Inject Inject into HPLC Dilute_Std->Inject Sample Weigh Soil Sample Extract QuEChERS Extraction Sample->Extract Cleanup d-SPE Cleanup Extract->Cleanup Filter_Sample Filter Extract Cleanup->Filter_Sample Filter_Sample->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection at 265 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

Method Parameters cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection cluster_performance Performance Outcome Analyte 4-tert-Butyl-2,6- dinitrophenol Properties (Hydrophobicity, UV Absorbance) Column C18 Stationary Phase Analyte->Column dictates choice of MobilePhase Mobile Phase (Acetate Buffer & Acetonitrile) Analyte->MobilePhase influences Detector UV Detector (265 nm) Analyte->Detector determines Performance Resolution, Sensitivity, Peak Shape, Run Time Column->Performance impacts Gradient Gradient Elution MobilePhase->Gradient pH pH Control (5.0) MobilePhase->pH MobilePhase->Performance Gradient->Performance pH->Performance Detector->Performance

Caption: Interplay of key parameters in the HPLC method.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By adhering to the specified chromatographic conditions, sample preparation protocols, and system suitability criteria, researchers can achieve accurate and precise results. This method is suitable for a range of applications, from quality control of technical-grade material to the monitoring of environmental samples. As with any analytical method, it is recommended that users perform appropriate validation to ensure its suitability for their specific matrix and analytical needs.

References

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
  • Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Application Note: A Validated GC-MS Protocol for the Sensitive Detection of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust protocol for the detection and quantification of 4-tert-Butyl-2,6-dinitrophenol (TBDNP) using Gas Chromatography-Mass Spectrometry (GC-MS). TBDNP is a nitrophenolic compound of interest in environmental monitoring and toxicology due to its potential persistence and biological activity. The inherent polarity of TBDNP necessitates a derivatization step to enhance its volatility and thermal stability for reliable GC-MS analysis. This protocol details a complete workflow, including sample extraction from aqueous and solid matrices, a silylation derivatization procedure, optimized GC-MS parameters, and data analysis guidelines. The methodologies described herein are grounded in established analytical principles for phenolic compounds and are designed to provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction

This compound (TBDNP), a substituted dinitrophenol, is a compound that has garnered attention in various scientific fields, including environmental science and toxicology. Its chemical structure, characterized by a phenolic hydroxyl group and two nitro groups, imparts a high degree of polarity, making direct analysis by gas chromatography challenging. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and specificity for the identification and quantification of organic compounds. However, for polar analytes like TBDNP, derivatization is a critical step to improve their chromatographic behavior by increasing volatility and thermal stability[1][2].

This application note provides a detailed protocol for the analysis of TBDNP using GC-MS, with a focus on a silylation derivatization method. The protocol is designed to be a comprehensive guide, from sample preparation to data interpretation, and is based on well-established methodologies for the analysis of similar phenolic compounds.

Principle of the Method

The analytical workflow for TBDNP involves three main stages: extraction, derivatization, and GC-MS analysis.

  • Extraction: TBDNP is first extracted from the sample matrix. For aqueous samples, Solid Phase Extraction (SPE) is employed to concentrate the analyte and remove interferences. For solid matrices like soil or sediment, solvent extraction is utilized.

  • Derivatization: The extracted TBDNP is then derivatized through silylation. The polar hydroxyl group of TBDNP reacts with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a less polar and more volatile trimethylsilyl (TMS) ether. This enhances the compound's stability at the high temperatures of the GC injector and column.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC separates the TBDNP-TMS derivative from other components in the sample based on its boiling point and interaction with the capillary column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of TBDNP, and the signal intensity is used for quantification.

workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous or Solid Sample Extraction Extraction (SPE or Solvent) Sample->Extraction Derivatize Silylation (BSTFA + TMCS) Extraction->Derivatize Analyte Eluate GCMS GC-MS Analysis Derivatize->GCMS Derivatized Sample Data Data Processing & Quantification GCMS->Data

Caption: Overall experimental workflow for TBDNP analysis.

Materials and Reagents

All reagents should be of analytical or HPLC grade unless otherwise specified.

  • Analytical Standard: this compound (CAS: 4097-49-8), ≥98% purity.

  • Solvents: Methanol, Dichloromethane, Acetone, Hexane.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reagents for Extraction: Hydrochloric acid (HCl), Sodium chloride (NaCl).

  • Solid Phase Extraction (SPE) Cartridges: C18 or polymeric sorbent cartridges (e.g., divinylbenzene-based).

  • Gases: Helium (carrier gas), Nitrogen (for evaporation), both ≥99.999% purity.

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps, evaporating tubes.

Sample Preparation

The choice of sample preparation method depends on the matrix.

Aqueous Samples (e.g., Water)

This protocol is based on established solid-phase extraction methods for phenols in water[3].

  • Sample Acidification: Acidify the water sample to pH 2 with HCl. This ensures that TBDNP is in its protonated form, which enhances its retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of acidified deionized water (pH 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of acidified deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes.

  • Elution: Elute the retained TBDNP from the cartridge with 5-10 mL of dichloromethane into a collection tube.

  • Concentration: Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

Solid Samples (e.g., Soil, Sediment)
  • Sample Preparation: Air-dry the sample and sieve to remove large debris.

  • Extraction: To 10 g of the homogenized sample, add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Ultrasonication: Place the sample in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Solvent Collection: Decant the supernatant into a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times and combine the supernatants.

  • Concentration: Evaporate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen.

sample_prep cluster_aqueous Aqueous Sample Workflow cluster_solid Solid Sample Workflow A1 Acidify to pH 2 A2 Condition SPE Cartridge A1->A2 A3 Load Sample A2->A3 A4 Wash Cartridge A3->A4 A5 Dry Cartridge A4->A5 A6 Elute with Dichloromethane A5->A6 Concentrate Concentrate to 0.5 mL A6->Concentrate S1 Air-dry and Sieve S2 Extract with Acetone/Hexane S1->S2 S3 Ultrasonicate S2->S3 S4 Centrifuge and Collect Supernatant S3->S4 S5 Repeat Extraction (2x) S4->S5 S6 Combine and Concentrate S5->S6 S6->Concentrate

Caption: Sample preparation workflows for aqueous and solid matrices.

Derivatization Protocol (Silylation)

The concentrated extract must be completely dry before adding the silylating agent, as it is moisture-sensitive.

  • Drying: Ensure the 0.5 mL concentrated extract is completely anhydrous. This can be achieved by adding a small amount of anhydrous sodium sulfate or by careful evaporation to dryness followed by reconstitution in a small volume of anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile).

  • Reagent Addition: To the dried extract, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required for your specific instrument and application.

Parameter Setting Rationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier GasHelium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometry.
Inlet Temperature280°CEnsures rapid volatilization of the derivatized analyte.
Injection Volume1 µL, splitless modeMaximizes the transfer of the analyte to the column for trace analysis.
Oven ProgramInitial temp 80°C, hold for 1 min; ramp to 280°C at 10°C/min; hold for 5 minA typical temperature program for the separation of derivatized phenols.
Mass Spectrometer
Ion Source Temp.230°CStandard temperature for electron ionization.
Quadrupole Temp.150°CStandard temperature for the mass analyzer.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra.
Acquisition ModeFull Scan (m/z 50-400) for initial identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used to confirm the presence of TBDNP by its mass spectrum. SIM mode provides higher sensitivity and selectivity for quantification.

Data Analysis and Quantification

Identification

The identification of TBDNP is based on its retention time and mass spectrum.

  • Underivatized TBDNP: The mass spectrum of underivatized TBDNP is characterized by a molecular ion at m/z 240 and a base peak at m/z 225[1][4].

  • Derivatized TBDNP (TBDNP-TMS): The mass spectrum of the trimethylsilyl derivative of TBDNP is predicted to have a molecular ion at m/z 312 (M+). The fragmentation pattern is expected to be dominated by the loss of a methyl group (m/z 297) and a tert-butyl group (m/z 255). The base peak is likely to be m/z 297. Note: These are predicted values and should be confirmed by analyzing a derivatized standard.

Compound Molecular Ion (M+) Key Fragment Ions (m/z) Notes
This compound240225 (base peak), 179, 133Experimental data from NIST library[1].
TBDNP-TMS (predicted)312297, 255Predicted values based on silylation of similar phenols. Must be confirmed experimentally.
Quantification

Quantification is performed using a calibration curve prepared from analytical standards of TBDNP that have been subjected to the same derivatization procedure as the samples.

  • Calibration Standards: Prepare a series of calibration standards of TBDNP in a clean solvent at concentrations bracketing the expected sample concentrations.

  • Derivatization of Standards: Derivatize each calibration standard using the same procedure as the samples.

  • GC-MS Analysis: Analyze the derivatized standards using the same GC-MS method as the samples, operating in SIM mode and monitoring the characteristic ions for TBDNP-TMS (e.g., m/z 297, 312).

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.995 is desirable.

  • Sample Quantification: Determine the concentration of TBDNP in the samples by comparing their peak areas to the calibration curve.

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: A method blank (a clean matrix subjected to the entire analytical procedure) should be analyzed with each batch of samples to check for contamination.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically throughout the sample batch to monitor the instrument's performance.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of TBDNP should be added to a sample (matrix spike) and a duplicate sample (matrix spike duplicate) to assess the method's accuracy and precision in the sample matrix.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. The inclusion of a derivatization step is crucial for achieving the necessary volatility and thermal stability for reliable analysis of this polar compound. The described sample preparation techniques, optimized GC-MS parameters, and data analysis guidelines offer a comprehensive starting point for researchers. Adherence to the described quality control procedures will ensure the generation of accurate and defensible data. While the provided GC-MS parameters are a robust starting point, method validation in the user's laboratory is essential to ensure performance for specific sample matrices and analytical instrumentation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Knapp, D. R. (1979).
  • Carl ROTH. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • SpectraBase. (n.d.). This compound.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • NIST. (n.d.). 4-tert-Butylphenol, TMS derivative. NIST Chemistry WebBook.
  • U.S. EPA. (2007).
  • ResearchGate. (2021). Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors.
  • Lu, X., Zhao, X., Ye, F., & Xu, G. (1999). [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS].
  • Juhascik, M., Fraser, R., Dimaio, V. J., & Le, D. (2020). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. Journal of forensic sciences, 65(1), 183–188.
  • Guale, F., Shah, P., & Smith, M. L. (2015). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of analytical toxicology, 39(8), 656–663.

Sources

Application Notes and Protocols for the NMR Spectral Analysis of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Chemical Intermediate

4-tert-Butyl-2,6-dinitrophenol is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its molecular structure, characterized by a phenol ring substituted with a bulky tert-butyl group and two strongly electron-withdrawing nitro groups, gives rise to distinct and informative Nuclear Magnetic Resonance (NMR) spectra. A thorough understanding of its ¹H and ¹³C NMR spectral data is paramount for researchers in confirming its identity, assessing its purity, and monitoring its reactions.

This comprehensive technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. It serves as a practical resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of spectral interpretation and a robust protocol for data acquisition. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using a validated NMR prediction engine and serves as a reliable reference for spectral assignment.[1][2] It is important to note that actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H-3, H-5)8.45s2H
-OH11.5 (broad)s1H
-C(CH₃)₃1.35s9H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-1 (-OH)155.0Quaternary
C-2, C-6 (-NO₂)139.5Quaternary
C-4 (-C(CH₃)₃)148.0Quaternary
C-3, C-5124.0Tertiary (CH)
-C (CH₃)₃35.0Quaternary
-C(C H₃)₃31.5Primary (CH₃)

Spectral Interpretation: Unraveling the Molecular Structure

A detailed analysis of the predicted chemical shifts and multiplicities provides a clear picture of the molecular structure of this compound.

¹H NMR Spectrum
  • Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single singlet at approximately 8.45 ppm. The significant downfield shift is attributed to the strong electron-withdrawing effect of the two nitro groups at the ortho and para positions, which deshield the aromatic protons.[3]

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is highly deshielded due to the intramolecular hydrogen bonding with the adjacent nitro groups and the overall electron-withdrawing nature of the substituents. This results in a broad singlet at a very downfield chemical shift, predicted to be around 11.5 ppm. The broadness of the signal is a characteristic feature of exchangeable protons.

  • tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent and are expected to produce a sharp singlet at approximately 1.35 ppm. This upfield chemical shift is typical for alkyl protons that are shielded from the deshielding effects of the aromatic ring.

¹³C NMR Spectrum
  • Aromatic Carbons:

    • C-1 (-OH): The carbon atom attached to the hydroxyl group (ipso-carbon) is predicted to resonate at around 155.0 ppm. The electronegative oxygen atom causes a significant downfield shift.[4][5]

    • C-2 and C-6 (-NO₂): These two equivalent quaternary carbons, bonded to the nitro groups, are expected at approximately 139.5 ppm. The strong electron-withdrawing nature of the nitro groups deshields these carbons.

    • C-4 (-C(CH₃)₃): The quaternary carbon bearing the tert-butyl group is predicted to appear at a downfield chemical shift of around 148.0 ppm.

    • C-3 and C-5: The two equivalent methine carbons in the aromatic ring are predicted to resonate at approximately 124.0 ppm.

  • tert-Butyl Carbons:

    • Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected to have a chemical shift of around 35.0 ppm.

    • Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group are predicted to appear at approximately 31.5 ppm.

Experimental Protocols

The following protocols provide a step-by-step methodology for the preparation of a sample of this compound for NMR analysis and the subsequent acquisition of high-quality ¹H and ¹³C NMR spectra.

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a solution of this compound suitable for NMR analysis.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

  • Cotton wool or filter plug

Procedure:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a small, clean vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6][7] TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Gently swirl the vial to completely dissolve the solid. If necessary, sonication can be used to aid dissolution.

  • Filtration and Transfer: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution. Place a small plug of cotton wool into a Pasteur pipette and transfer the solution through the filter into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

This protocol provides recommended parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment for quantitative measurements.
Number of Scans (NS)8-16Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.
Acquisition Time (AQ)3-4 sProvides adequate resolution for sharp peaks.
Relaxation Delay (D1)5 sEnsures full relaxation of protons between scans for accurate integration.
Spectral Width (SW)12-15 ppmCovers the expected chemical shift range for all protons in the molecule.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard power-gated proton-decoupled experiment with a 30-degree pulse.
Number of Scans (NS)1024 or moreA higher number of scans is required due to the low natural abundance of the ¹³C isotope.
Acquisition Time (AQ)1-2 sAdequate for resolving carbon signals.
Relaxation Delay (D1)2 sA shorter delay can be used for qualitative spectra; for quantitative analysis, a longer delay (5x the longest T1) is necessary.
Spectral Width (SW)200-220 ppmCovers the full range of expected carbon chemical shifts.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample Transfer setup_exp Set Up Experiment (¹H or ¹³C) load_sample->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform (FID to Spectrum) acquire->ft Process phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals integrate->assign report Report Generation assign->report Final Report

NMR Data Acquisition and Analysis Workflow.

References

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]3]
  • University College London. (n.d.). Chemical shifts.
  • University of California, Irvine. (n.d.). NMR Spectroscopy.

Sources

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-tert-Butyl-2,6-dinitrophenol is a significant organic compound utilized in various industrial applications, including as a potential herbicide and in chemical synthesis.[1] Its chemical structure, characterized by a phenol ring substituted with a bulky tert-butyl group and two electron-withdrawing nitro groups, dictates its chemical reactivity and analytical behavior.[1] A thorough understanding of its fragmentation pattern under mass spectrometry is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in manufacturing processes. This application note provides a detailed examination of the electron ionization-mass spectrometry (EI-MS) fragmentation of this compound, a comprehensive protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a discussion of the chemical principles governing its fragmentation pathways.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂N₂O₅[1][2][3]

  • Molecular Weight: 240.21 g/mol [2][3]

  • Appearance: Light yellow to yellow crystalline solid[1][2]

The presence of the phenolic hydroxyl group, the two nitro groups, and the tert-butyl group provides multiple potential sites for fragmentation upon ionization, leading to a characteristic mass spectrum.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Electron ionization at 70 eV imparts significant energy into the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of this compound is predicted to be driven by the characteristic fragmentation of its functional groups: the tert-butyl group, the nitro groups, and the phenol ring. The fragmentation of the isomeric compound, 2-tert-butyl-4,6-dinitrophenol (Dinoterb), for which mass spectral data is available, serves as a valuable reference for predicting the fragmentation of the target analyte.

The initial ionization event will produce a molecular ion at m/z 240.

Fragmentation_Pathway M M+• m/z 240 F1 [M-CH3]+• m/z 225 M->F1 - •CH3 F2 [M-C4H9]+• m/z 183 M->F2 - •C4H9 F3 [M-NO2]+• m/z 194 M->F3 - •NO2 F4 [M-CH3-NO2]+• m/z 179 F1->F4 - •NO2 F5 [M-CH3-NO2-NO2]+• m/z 133 F4->F5 - •NO2

Caption: Predicted EI fragmentation pathway of this compound.

Key Predicted Fragmentation Events:

  • Loss of a Methyl Radical (•CH₃): A primary and highly favorable fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical to form a stable tertiary carbocation. This results in a prominent peak at m/z 225 ([M-15]⁺). This is often the base peak in the mass spectra of tert-butyl substituted aromatic compounds. The NIST mass spectrum of the isomeric 2-tert-butyl-4,6-dinitrophenol shows a significant peak at m/z 225, supporting this prediction.

  • Loss of the tert-Butyl Group (•C₄H₉): Cleavage of the bond between the tert-butyl group and the aromatic ring can occur, leading to the loss of a tert-butyl radical and the formation of a dinitrophenol radical cation at m/z 183 ([M-57]⁺).

  • Loss of Nitro Groups (•NO₂): Nitroaromatic compounds characteristically lose one or more nitro groups.[4]

    • Loss of a single nitro group from the molecular ion would result in a fragment at m/z 194 ([M-46]⁺).

    • Subsequent fragmentation of the [M-CH₃]⁺ ion (m/z 225) through the loss of a nitro group is expected, yielding a fragment at m/z 179 ([M-15-46]⁺).

    • A further loss of the second nitro group from the m/z 179 fragment would lead to an ion at m/z 133 ([M-15-46-46]⁺).

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions and their proposed elemental compositions for this compound.

m/zProposed Elemental CompositionProposed FragmentationRelative Abundance
240C₁₀H₁₂N₂O₅⁺•Molecular Ion (M⁺•)Moderate
225C₉H₉N₂O₅⁺[M-CH₃]⁺High (likely base peak)
194C₁₀H₁₂NO₃⁺•[M-NO₂]⁺•Low to Moderate
183C₆H₃N₂O₅⁺[M-C₄H₉]⁺Moderate
179C₉H₉NO₃⁺[M-CH₃-NO₂]⁺Moderate
133C₉H₉O⁺[M-CH₃-NO₂-NO₂]⁺Low to Moderate

Experimental Protocol: GC-MS Analysis

Due to the polar nature of the phenolic hydroxyl group, direct analysis by GC-MS can lead to poor peak shape and reduced sensitivity. Derivatization to a more volatile and thermally stable form is recommended for robust and reproducible results. Silylation is a common and effective derivatization technique for phenols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization Vial Transfer to GC Vial Derivatization->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 50-350) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: Workflow for the GC-MS analysis of this compound.

1. Sample Preparation and Derivatization (Silylation)

  • Extraction: If the analyte is in a complex matrix (e.g., environmental or biological samples), perform a suitable liquid-liquid or solid-phase extraction to isolate the phenolic compounds into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization:

    • To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the reaction vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block.

  • Sample Transfer: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Inlet: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 50-350.

    • Scan Mode: Full scan.

3. Data Analysis

  • Identify the peak corresponding to the silylated derivative of this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Compare the observed fragmentation pattern with the predicted pattern, accounting for the mass of the silyl group (72 Da for TMS). The molecular ion of the TMS derivative would be at m/z 312. The fragmentation of the tert-butyl and nitro groups is expected to follow similar pathways.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps. The use of a well-characterized GC column and established temperature program ensures reproducible retention times. The EI ionization at a standard 70 eV provides consistent and comparable fragmentation patterns. The predicted fragmentation pattern, based on fundamental principles of mass spectrometry and data from isomeric compounds, provides a robust framework for the identification of the analyte. For quantitative applications, the use of an appropriate internal standard is recommended to ensure accuracy and precision.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by the prominent loss of a methyl radical from the tert-butyl group, followed by losses of nitro groups. This detailed application note provides a predictive framework for its fragmentation pattern and a comprehensive GC-MS protocol for its analysis. This information is valuable for researchers and professionals in drug development, environmental analysis, and chemical manufacturing for the reliable identification and characterization of this compound.

References

  • PubChem. This compound. [Link]
  • NIST. Dinoterb. [Link]

Sources

infrared spectroscopy of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Infrared Spectroscopy of 4-tert-Butyl-2,6-dinitrophenol

Authored by: A Senior Application Scientist

Introduction: Characterizing this compound

This compound is an organic compound characterized by a phenolic structure substituted with two nitro groups and a bulky tert-butyl group.[1] With the molecular formula C₁₀H₁₂N₂O₅, it presents as a light yellow to orange crystalline solid.[2] This compound and its derivatives are utilized in various fields, including organic synthesis and as potential herbicides.[1][3] Given its specific functional groups—a hydroxyl (-OH), two nitro (-NO₂) groups, a tert-butyl moiety, and a substituted benzene ring—Fourier-Transform Infrared (FTIR) spectroscopy serves as an invaluable analytical technique for its structural confirmation and quality control.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on obtaining and interpreting the infrared spectrum of this compound. We will delve into the causality behind experimental choices, provide robust protocols, and detail the interpretation of the resulting spectrum.

Scientific Principles: Molecular Vibrations and Infrared Absorption

FTIR spectroscopy identifies chemical compounds by measuring the absorption of infrared radiation by the sample material.[4] For a molecule to absorb IR radiation, a specific vibration or rotation must cause a net change in the molecular dipole moment.[4] The vibrational spectrum of a molecule is a unique physical property, acting as a molecular "fingerprint."[4]

The key to interpreting the spectrum of this compound lies in recognizing the characteristic absorption frequencies of its constituent functional groups:

  • O-H Stretching (Phenol): The hydroxyl group gives rise to a characteristic stretching vibration. Its position and shape are highly sensitive to hydrogen bonding. The structure of the title compound suggests the potential for a strong intramolecular hydrogen bond between the phenolic proton and the oxygen of an adjacent nitro group, which typically results in a broad absorption band at a lower wavenumber.[5]

  • N-O Stretching (Nitro Groups): Nitro compounds are readily identified by two strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[6][7] For aromatic nitro compounds, these bands are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[8]

  • C-H Stretching (Aromatic and Aliphatic): The spectrum will feature absorptions for both sp²-hybridized C-H bonds of the aromatic ring (typically >3000 cm⁻¹) and sp³-hybridized C-H bonds of the tert-butyl group (typically <3000 cm⁻¹).[6]

  • C=C Stretching (Aromatic Ring): The skeletal vibrations of the benzene ring produce a series of bands, often of medium to weak intensity, in the 1625-1400 cm⁻¹ region.

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring provide information in the fingerprint region (< 900 cm⁻¹).

Experimental Workflow for FTIR Analysis

The following diagram illustrates the generalized workflow for the FTIR analysis of a solid sample like this compound.

Sources

Application Note: Regioselective Nitration of 4-tert-Butylphenol to Synthesize 2-Nitro-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a detailed experimental protocol for the regioselective nitration of 4-tert-butylphenol to yield 2-nitro-4-tert-butylphenol. The protocol is designed for research and development settings, emphasizing safety, efficiency, and product purity. A comprehensive explanation of the underlying electrophilic aromatic substitution mechanism is provided, along with a thorough discussion of the safety precautions required for handling nitrating agents. This guide also includes a complete methodology for the characterization of the final product using spectroscopic techniques and physical property measurements.

Introduction

Nitrated phenolic compounds are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a nitro group onto an aromatic ring can significantly alter its electronic properties and provide a functional handle for further chemical transformations. The regioselective nitration of substituted phenols, such as 4-tert-butylphenol, is a critical process for accessing specific isomers with desired biological or chemical properties.

This document outlines a robust and reproducible protocol for the synthesis of 2-nitro-4-tert-butylphenol. The bulky tert-butyl group at the para position sterically hinders the adjacent ortho positions, and the hydroxyl group is a strong ortho-, para-director, leading to the preferential nitration at the ortho position.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-tert-butylphenol proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The key steps are the generation of a potent electrophile, the nitronium ion (NO₂⁺), followed by its attack on the electron-rich phenol ring.

Step 1: Generation of the Nitronium Ion

In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The π electrons of the phenol ring act as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the ortho position to the hydroxyl group due to the ortho-, para-directing nature of the hydroxyl group and the steric hindrance at the position adjacent to the bulky tert-butyl group. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Step 3: Deprotonation and Re-aromatization

A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-nitro-4-tert-butylphenol.

Safety Precautions

Nitration reactions are potentially hazardous and must be conducted with strict adherence to safety protocols.[4]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[5] Always handle these acids in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. The temperature of the reaction mixture must be carefully controlled to prevent runaway reactions, which can lead to the formation of explosive polynitrated byproducts and the release of toxic nitrogen oxide gases.[6] Always perform the reaction in an ice bath and add the nitrating agent slowly.

  • Incompatible Materials: Nitric acid is a strong oxidizing agent and reacts violently with many organic materials, reducing agents, and bases.[7] Ensure the reaction setup is free from incompatible materials.

  • Spill Management: Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available. In case of a spill, evacuate the area and follow established laboratory procedures for acid spills.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible.

Experimental Protocol

This protocol is adapted from established synthetic procedures.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-tert-ButylphenolReagentSigma-Aldrich98-54-4
Nitric Acid (70%)ACS ReagentFisher Scientific7697-37-2
Ethyl AcetateHPLC GradeVWR141-78-6
1N Hydrochloric AcidCertifiedFisher Scientific7647-01-0
Magnesium Sulfate (anhydrous)ReagentSigma-Aldrich7487-88-9
Sodium NitriteACS ReagentSigma-Aldrich7632-00-0
Equipment
  • 600 mL Round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 600-mL round-bottomed flask equipped with a mechanical stirrer, dissolve 30 g (0.2 mole) of 4-tert-butylphenol in 200 mL of ethyl acetate.

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare a solution of 13 mL of 70% nitric acid in 13 mL of deionized water.

  • Nitration Reaction: Slowly add the nitric acid solution dropwise to the stirred solution of 4-tert-butylphenol over a period of 10 minutes, ensuring the temperature of the reaction mixture remains below 5°C.

  • Catalyst Addition: After the addition of nitric acid, add a catalytic amount of sodium nitrite (approximately 0.1 g).

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for 45 minutes.

  • Workup - Acid Wash: After the reaction is complete, transfer the mixture to a separatory funnel and wash with an excess of 1N hydrochloric acid.

  • Workup - Organic Layer Separation: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the ethyl acetate using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-nitro-4-tert-butylphenol can be further purified by recrystallization from a suitable solvent system, such as heptane, if necessary.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-tert-butylphenol in Ethyl Acetate cool Cool to 0°C start->cool add_hno3 Add Nitric Acid (dropwise) cool->add_hno3 add_nano2 Add Catalytic NaNO₂ add_hno3->add_nano2 stir Stir for 45 min at 0°C add_nano2->stir wash_hcl Wash with 1N HCl stir->wash_hcl dry Dry Organic Layer (MgSO₄) wash_hcl->dry evaporate Evaporate Solvent dry->evaporate purify Purify (optional) evaporate->purify end Characterization purify->end Final Product: 2-Nitro-4-tert-butylphenol

Caption: Experimental workflow for the synthesis of 2-nitro-4-tert-butylphenol.

Characterization of 2-Nitro-4-tert-butylphenol

The identity and purity of the synthesized 2-nitro-4-tert-butylphenol should be confirmed by a combination of physical and spectroscopic methods.

Physical Properties
PropertyExpected Value
AppearanceYellow crystalline solid
Melting Point27-29 °C (lit.)
Boiling Point97 °C at 1 mmHg (lit.)
Molecular FormulaC₁₀H₁₃NO₃[9]
Molecular Weight195.22 g/mol
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the product in a deuterated solvent such as chloroform-d (CDCl₃).

    • Expected Chemical Shifts (δ, ppm): The spectrum is expected to show a singlet for the tert-butyl protons, and distinct signals for the aromatic protons and the hydroxyl proton.[9][10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Expected Chemical Shifts (δ, ppm): The spectrum will show characteristic signals for the carbons of the tert-butyl group, the aromatic ring, and the carbon atoms attached to the hydroxyl and nitro groups.[9]

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • Sample Preparation: The spectrum can be obtained from a thin film of the molten compound or as a KBr pellet.

    • Expected Absorption Bands (cm⁻¹): Look for characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and the tert-butyl group, the asymmetric and symmetric N-O stretches of the nitro group, and C=C stretches of the aromatic ring.[11]

Conclusion

This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 2-nitro-4-tert-butylphenol. By following the outlined procedures and adhering to the stringent safety precautions, researchers can safely and efficiently produce this valuable chemical intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Hussain, S., et al. (2023). Review on Selective Synthesis and Yield. [Journal Name, if available].
  • Olah, G.A., Malhotra, R., & Narang, S.C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. (n.d.).
  • Métivier, P., & Schlama, T. (1996). The mechanisms of nitration of phenol. Industrial Chemistry Library, 8, 368-379.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from The Royal Society of Chemistry website.
  • Khan Academy. (n.d.). Nitration of Phenols.
  • PubChem. (n.d.). Phenol, 4-(1,1-dimethylethyl)-2-nitro-.
  • Experiment 11: Electrophilic Aromatic Substitution – Nitration. (n.d.).
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (n.d.).
  • Synthesis of 2,6-di-tert-4-nitrophenol using macroporous strong acid ion exchange resins as catalyst. (2009). [Journal Name, if available].
  • Nitration reaction safety. (2024, June 7).
  • PrepChem. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors. (2014). [Journal Name, if available].
  • Savinov, S. N., & Pletnev, A. A. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(15), 3342–3345.
  • Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. (2014). [Journal Name, if available].
  • PubChem. (n.d.). 2,4-Di-tert-butylphenol.

Sources

using 4-tert-Butyl-2,6-dinitrophenol in undergraduate organic chemistry labs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Analysis of 4-tert-Butyl-2,6-dinitrophenol in the Undergraduate Organic Chemistry Laboratory

Introduction: A Case Study in Electrophilic Aromatic Substitution

The synthesis of this compound serves as an exemplary experiment for undergraduate organic chemistry curricula. It provides a practical, hands-on exploration of several core concepts, including Electrophilic Aromatic Substitution (EAS), the influence of activating and directing groups, steric hindrance, and reaction mechanism.[1][2] The starting material, 4-tert-butylphenol, features a strongly activating hydroxyl group (-OH) and a bulky tert-butyl group. The hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the ortho and para positions.[2] However, the large tert-butyl group already occupies the para position, thereby directing the nitration to the two available ortho positions.[3]

This experiment allows students to observe the powerful directing effects of substituents on an aromatic ring. The nitration is achieved using a mixture of nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺), the key reactant in this substitution.[4] Following the synthesis, students can employ standard laboratory techniques such as recrystallization for purification and melting point determination, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural characterization and purity assessment.

Scientific Principles: The Mechanism of Nitration

The nitration of 4-tert-butylphenol is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The overall transformation involves the replacement of hydrogen atoms on the aromatic ring with nitro groups (-NO₂).

Step 1: Generation of the Electrophile

The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[4]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5] The positive charge of this intermediate is delocalized across the ring, particularly onto the ortho and para positions relative to the incoming electrophile.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the stable aromatic system and yields the nitrated phenol product.

The diagram below illustrates the mechanistic pathway for the dinitration of 4-tert-butylphenol.

G cluster_0 Step 1: Nitronium Ion Generation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus - H₂O start 4-tert-Butylphenol H2O H₂O sigma1 Sigma Complex (Resonance Stabilized) start->sigma1 + NO₂⁺ mono_nitro 4-tert-Butyl-2-nitrophenol sigma1->mono_nitro - H⁺ sigma2 Sigma Complex (Resonance Stabilized) mono_nitro->sigma2 + NO₂⁺ product This compound sigma2->product - H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

Substance CAS No. Hazards
This compound 4097-49-8Harmful if swallowed, inhaled, or in contact with skin; Causes serious eye and skin irritation.[6][7]
Concentrated Nitric Acid 7697-37-2Oxidizer; Causes severe skin burns and eye damage; Toxic if inhaled.
Concentrated Sulfuric Acid 7664-93-9Causes severe skin burns and eye damage.
Methanol 67-56-1Highly flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE):

  • Chemical splash goggles are required at all times.

  • Wear a lab coat and closed-toe shoes.

  • Use nitrile gloves. Change them immediately if they become contaminated.[8]

Engineering Controls:

  • All procedures, especially those involving concentrated acids and the nitration reaction itself, must be performed in a certified chemical fume hood.[6]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles
4-tert-Butylphenol150.223.0 g~0.020
Conc. Sulfuric Acid (~18 M)98.086.0 mL-
Conc. Nitric Acid (~15.8 M)63.014.0 mL-
Methanol32.04~20-30 mL-
Deionized Water18.02As needed-
Ice-~100 g-
Workflow Overview

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Step-by-Step Procedure

Part A: Synthesis

  • Prepare the Nitrating Mixture: In a 50 mL Erlenmeyer flask, carefully add 6.0 mL of concentrated sulfuric acid to 4.0 mL of concentrated nitric acid. Place this mixture in an ice-water bath to cool.

  • Prepare the Phenol Solution: In a 125 mL Erlenmeyer flask, dissolve 3.0 g of 4-tert-butylphenol in 6.0 mL of concentrated sulfuric acid. Swirl the flask gently to ensure complete dissolution.

  • Perform the Nitration: Place the flask containing the phenol solution into an ice-water bath. While monitoring the temperature with a thermometer, slowly add the cold nitrating mixture dropwise using a Pasteur pipette over 15-20 minutes. Crucially, maintain the internal temperature of the reaction mixture below 50°C. Swirl the flask continuously during the addition.

  • Complete the Reaction: After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 15 minutes with occasional swirling to complete the reaction.

Part B: Isolation and Purification

  • Quench the Reaction: Carefully pour the reaction mixture over a beaker containing approximately 100 g of crushed ice. Stir the resulting slurry with a glass rod to break up any large lumps. A yellow solid should precipitate.

  • Isolate the Crude Product: Collect the crude yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the Product: Wash the solid in the funnel with two portions of cold deionized water (2 x 25 mL) to remove any residual acid.

  • Recrystallize: Transfer the crude solid to a 100 mL beaker. Add the minimum amount of hot methanol required to dissolve the solid. If the solid does not fully dissolve, you may add a very small amount of hot water dropwise until it does. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect Pure Product: Collect the purified yellow crystals by vacuum filtration. Wash them with a small amount of ice-cold methanol.

  • Dry the Product: Allow the crystals to air dry on a watch glass. Once dry, weigh the product and calculate the percent yield.

Characterization and Expected Results

Physical Properties
  • Appearance: Yellow crystalline solid.[3][9]

  • Melting Point: The literature melting point is 93-96°C.[9] A sharp melting point within this range indicates a high degree of purity.

  • Yield: A typical yield for this reaction is in the range of 60-80%.

Spectroscopic Analysis

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data Expected Observations
IR Spectroscopy (KBr pellet) ~3200-3500 cm⁻¹: Broad peak, O-H stretch (phenolic).~2850-2960 cm⁻¹: C-H stretches (tert-butyl).~1530 & 1350 cm⁻¹: Strong, sharp peaks, asymmetric and symmetric N-O stretches of the nitro groups.[7]~1600 & 1470 cm⁻¹: C=C stretches (aromatic ring).
¹H NMR (CDCl₃, 300 MHz) ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group.~8.2 ppm (singlet, 2H): The two equivalent aromatic protons.~11.0 ppm (singlet, 1H, broad): The acidic phenolic proton.[10]

Note on ¹H NMR: The two aromatic protons are chemically equivalent due to the symmetry of the molecule, hence they appear as a single peak. The phenolic proton is often broad and may exchange with D₂O.

Conclusion

The synthesis of this compound is a robust and instructive experiment for the undergraduate organic chemistry laboratory. It effectively demonstrates key principles of electrophilic aromatic substitution, substituent effects, and reaction control. The multi-step process involving synthesis, purification by recrystallization, and characterization by modern spectroscopic methods provides students with a comprehensive and valuable laboratory experience.

References

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • H. M. E. Moody, J. H. Ridd. (1979). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20042, this compound.
  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry.
  • Journal of Chemical Education. (n.d.). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.

Sources

protocol for monitoring polymerization inhibition with TB-DNP

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Monitoring Tubulin Polymerization Inhibition with a Novel Dinitrophenyl-Conjugated Probe (TB-DNP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[1] This application note details a robust protocol for monitoring tubulin polymerization and its inhibition using a novel, hypothetical fluorescent probe, TB-DNP (Tubulin-Biotin-Dinitrophenyl). This protocol is based on the principles of fluorescence polarization (FP), a technique that allows for the real-time, homogeneous monitoring of molecular interactions and polymerization events. We will explain the causality behind experimental choices, provide a self-validating protocol, and offer insights into data interpretation for the screening and characterization of potential anti-microtubule agents.

Introduction: The Dynamics of Tubulin and the Principle of Fluorescence Polarization

Tubulin polymerization is a GTP-dependent process that occurs in three distinct phases: nucleation, growth, and a steady-state equilibrium.[3] The transition between these phases is highly regulated and can be modulated by various small molecules. Compounds that interfere with tubulin dynamics, either by stabilizing or destabilizing microtubules, are of significant therapeutic interest.[1]

Traditional methods for monitoring tubulin polymerization often rely on light scattering, where the increase in turbidity is proportional to the mass of the microtubule polymer.[3] While effective, this method can be prone to interference from compound precipitation. Fluorescence-based assays offer a sensitive and specific alternative.[1]

This protocol leverages the principles of Fluorescence Polarization (FP) . FP is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed. A small, freely rotating fluorescent probe (like our hypothetical TB-DNP) will have a low FP value. Upon binding to a larger molecule or incorporating into a polymer (like a microtubule), its rotation slows considerably, resulting in a higher FP value.[4]

The hypothetical TB-DNP probe is conceptualized as a biotinylated and dinitrophenyl-tagged tubulin monomer. The dinitrophenyl (DNP) group can act as a hapten for antibody-based detection methods, while the biotin provides a means for affinity purification or immobilization. For this FP assay, a fluorescently-labeled anti-DNP antibody or a fluorescent avidin conjugate would bind to the TB-DNP incorporated into the microtubule, and the change in polarization of this fluorescent label would be monitored.

Experimental Workflow & Key Considerations

The overall workflow for the TB-DNP polymerization inhibition assay is designed for high-throughput screening and detailed mechanistic studies.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Stock prep_tbdnp Prepare TB-DNP Probe prep_reporter Prepare Fluorescent Reporter (e.g., anti-DNP-Fluorophore) prep_compounds Prepare Test Compounds prep_buffer Prepare Polymerization Buffer mix_reagents Mix Tubulin, TB-DNP, Buffer, & Test Compound in Microplate prep_buffer->mix_reagents initiate_poly Initiate Polymerization (Incubate at 37°C) mix_reagents->initiate_poly add_reporter Add Fluorescent Reporter initiate_poly->add_reporter read_fp Read Fluorescence Polarization add_reporter->read_fp plot_data Plot FP vs. Time read_fp->plot_data calc_params Calculate Kinetic Parameters (Vmax, IC50) plot_data->calc_params interpret Interpret Results calc_params->interpret G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Inhibition Analysis raw_data Raw FP Readings (mP vs. Time) kinetic_curves Plot Kinetic Curves for each Compound Concentration raw_data->kinetic_curves vmax_calc Calculate Vmax (Initial Rate of Polymerization) kinetic_curves->vmax_calc dose_response Plot % Inhibition vs. [Compound] vmax_calc->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc

Sources

Application Note & Protocol: High-Fidelity Synthesis of 4-amino-2,6-di-tert-butylphenol via Reduction of 2,6-di-tert-butyl-4-nitrophenol (TB-DNP)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract & Significance

4-amino-2,6-di-tert-butylphenol is a sterically hindered phenolic compound of significant industrial and pharmaceutical interest. Its structure, featuring a reactive aminophenol core shielded by two bulky tert-butyl groups, imparts potent antioxidant properties. This makes it a crucial intermediate in the synthesis of stabilizers for plastics and rubber, as well as a foundational scaffold for novel therapeutic agents designed to combat oxidative stress-related pathologies.[1][2][3] The precursor, 2,6-di-tert-butyl-4-nitrophenol (TB-DNP), is readily synthesized but its conversion to the corresponding aminophenol requires a robust and efficient reduction methodology.[1][4][5] This document provides a detailed, field-proven protocol for the high-yield synthesis of 4-amino-2,6-di-tert-butylphenol from TB-DNP, focusing on the catalytic transfer hydrogenation method. It elucidates the underlying chemical principles, furnishes a step-by-step experimental guide, and emphasizes critical safety considerations for a self-validating and reproducible workflow.

Foundational Principles: The Chemistry of Hindered Nitroarene Reduction

The core transformation in this synthesis is the reduction of the aromatic nitro group (–NO₂) of TB-DNP to a primary amine (–NH₂). The choice of reducing agent and methodology is paramount, as it dictates reaction efficiency, product purity, and operational safety.

Causality Behind Method Selection:

  • Traditional vs. Modern Routes: Historically, methods employing metallic reducing agents like Zinc in the presence of an acid or salt (e.g., Zn/CaCl₂) were common.[1] However, these reactions often demand harsh conditions, such as high temperatures and extended reaction times (upwards of 8 hours), and present significant challenges in post-reaction work-up and waste disposal, rendering them less suitable for modern, green chemistry initiatives.[1]

  • Catalytic Hydrogenation: The preferred modern approach is catalytic hydrogenation. This can be achieved using high-pressure hydrogen gas or, more conveniently and safely on a lab scale, through catalytic transfer hydrogenation . In this latter process, a stable hydrogen donor molecule transfers hydrogen to the substrate, mediated by a metal catalyst. Sodium borohydride (NaBH₄) is an excellent hydrogen donor for this purpose, reacting with a protic solvent like methanol to generate in situ hydrogen on the catalyst surface.[6]

  • The Role of the Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction. The palladium surface adsorbs both the hydrogen donor and the nitro compound, facilitating the efficient transfer of hydrogen atoms and lowering the activation energy of the reaction.[6]

  • Steric Considerations: The two tert-butyl groups flanking the phenolic hydroxyl are critical to the final product's function as a hindered antioxidant.[2][7] During synthesis, this steric bulk can influence reaction kinetics but does not typically prevent the reduction of the para-nitro group under the conditions described.[8][9]

Reaction Pathway Diagram

Caption: General reaction scheme for the reduction of TB-DNP.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol is designed for the reliable synthesis of gram-scale quantities of 4-amino-2,6-di-tert-butylphenol. All operations must be conducted in a well-ventilated chemical fume hood.

Materials and Equipment

Table 1: Reagent Specifications

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,6-di-tert-butyl-4-nitrophenol (TB-DNP)728-40-5C₁₄H₂₁NO₃251.32[10]
Palladium on Carbon (10 wt. % Pd, dry basis)7440-05-3Pd/C-
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.83
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04
Ethyl Acetate (EtOAc), ACS Grade141-78-6C₄H₈O₂88.11
Celite® 545 (Filter Aid)61790-53-2--
4-amino-2,6-di-tert-butylphenol (Product)950-58-3C₁₄H₂₃NO221.34[11]

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Pressure-equalizing dropping funnel

  • Inert gas line (Nitrogen or Argon) with manifold

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-di-tert-butyl-4-nitrophenol (5.0 g, 19.9 mmol).

    • Add 100 mL of methanol. Stir the mixture at room temperature until the solid is fully dissolved, resulting in a yellow solution.

    • Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (0.25 g, 5 mol% catalyst). The catalyst should be handled with care as it can be pyrophoric.[8]

  • Preparation of Reducing Agent:

    • In a separate 100 mL flask, dissolve sodium borohydride (3.0 g, 79.3 mmol, ~4 equivalents) in 40 mL of methanol. Caution: NaBH₄ reacts with methanol to slowly generate hydrogen gas. Prepare this solution immediately before use. Do not cap or seal this flask.

  • Reduction Reaction:

    • Place the reaction flask containing the TB-DNP solution and catalyst in an ice-water bath to cool to 0-5 °C.

    • Transfer the freshly prepared NaBH₄ solution to a dropping funnel and attach it to the reaction flask.

    • Add the NaBH₄ solution dropwise to the stirred reaction mixture over a period of 45-60 minutes. Maintain the internal temperature below 15 °C. Causality: Slow, controlled addition is critical to manage the rate of hydrogen gas evolution and prevent a dangerous exothermic event. A vigorous, but controllable, effervescence will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction's progress by TLC. Prepare a developing chamber with a 4:1 Hexane:Ethyl Acetate eluent system.

    • Spot the crude reaction mixture against the TB-DNP starting material. The reaction is complete when the starting material spot (Rf ≈ 0.6) is fully consumed and a new, more polar product spot appears (Rf ≈ 0.4). The product can often be visualized under UV light (254 nm) or by staining with potassium permanganate.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Very slowly and carefully add ~20 mL of deionized water dropwise to quench any unreacted NaBH₄. Vigorous bubbling will occur.

    • Prepare a small plug of Celite® in a Buchner funnel.

    • Under an inert atmosphere if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[8] Causality: The aminophenol product is susceptible to air oxidation, which can lead to discoloration and impurities. Filtering under nitrogen minimizes this degradation. The Celite prevents the fine catalyst particles from passing through the filter paper.

    • Rinse the flask and the Celite pad with a small amount of methanol (~20 mL) to ensure complete recovery of the product.

    • Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid/oil can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot hexanes.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.

    • Collect the white to off-white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum desiccator.

    • A typical yield is 85-95%.

Synthesis Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve TB-DNP in Methanol add_cat 2. Add Pd/C Catalyst (under N₂) prep_nabh4 3. Prepare NaBH₄ Solution in MeOH cool 4. Cool to 0-5 °C prep_nabh4->cool add_reductant 5. Add NaBH₄ Solution (Dropwise, <15 °C) cool->add_reductant stir 6. Stir at Room Temp (2-3 hours) add_reductant->stir monitor 7. Monitor by TLC stir->monitor quench 8. Quench with H₂O monitor->quench filter 9. Filter through Celite (Remove Pd/C) quench->filter evaporate 10. Remove Solvent filter->evaporate purify 11. Recrystallize from Hexanes evaporate->purify product Final Product: 4-amino-2,6-di-tert-butylphenol purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Safety, Handling, and Validation

Trustworthiness through Safety and Verification

Scientific integrity demands a protocol that is not only effective but also safe and verifiable.

Critical Safety Precautions
  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and corrosive. In contact with water or acids, it releases highly flammable hydrogen gas.[12][13] It can cause severe skin and eye burns.[14] Always handle in a fume hood, away from moisture, and wear nitrile gloves, safety goggles, and a flame-resistant lab coat.[12][15]

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere when possible. After filtration, the Celite pad containing the catalyst should not be allowed to dry completely in the open; it should be quenched with water and disposed of according to institutional guidelines.

  • TB-DNP: This compound is toxic if swallowed and can cause serious eye irritation.[10][16] Avoid inhalation of dust and skin contact.

  • Solvents: Methanol and ethyl acetate are flammable liquids. Ensure there are no ignition sources nearby.

Product Validation

Confirming the identity and purity of the final product is a non-negotiable step for protocol validation.

Table 2: Expected Analytical Data

Analysis MethodExpected Result
Appearance White to off-white crystalline solid
Melting Point 105-108 °C[17]
¹H NMR (CDCl₃) Peaks corresponding to tert-butyl protons (~1.4 ppm), amine protons (broad singlet, ~3.5 ppm), hydroxyl proton (singlet, ~4.5 ppm), and aromatic protons (~6.7 ppm).
IR Spectroscopy (KBr) Disappearance of nitro group stretches (~1520, 1340 cm⁻¹). Appearance of N-H stretches (~3300-3500 cm⁻¹) and O-H stretch (~3600 cm⁻¹).

References

  • Synthesis of 4-amino-2,6-di-tert-butylphenol. PrepChem.com. [Link]
  • Synthesis of 2,6-di tert.butyl-4-aminophenol. PrepChem.com. [Link]
  • Sodium borohydride - Standard Operating Procedure. University of California. [Link]
  • SAFETY DATA SHEET - Sodium borohydride. EurofinsUS.com. [Link]
  • Sodium Borohydride SOP. OSU Chemistry. [Link]
  • Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
  • Reduction of peroxides and dinitrobenzenes by Mycobacterium tuberculosis thioredoxin and thioredoxin reductase. PubMed. [Link]
  • High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. NIH. [Link]
  • Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing). [Link]
  • Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure.
  • Proposed mechanism for the catalytic hydrogenation of nitrophenol mediated by a CuO nanoparticle catalyst.
  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. PMC - NIH. [Link]
  • 4-Amino-2,6-di-tert-butylphenol. PubChem. [Link]
  • Formation of 2,6-Di-tert-butyl-4-nitrophenol during Combustion of Diesel Fuel Antioxidant Precursors.
  • Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats.
  • 2,6-Di-tert-butyl-4-nitrophenol. PubChem. [Link]
  • Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers.
  • Percutaneous Absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in Isolated Perfused Porcine Skin. PubMed. [Link]
  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. [Link]
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. [Link]
  • Redox homeostasis in mycobacteria: the key to tuberculosis control? PubMed Central. [Link]
  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP)

Sources

analytical standards for 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Standards of 4-tert-Butyl-2,6-dinitrophenol

Introduction

This compound (TB-DNP), a member of the dinitrophenol class of compounds, is a significant organic intermediate in the synthesis of various organic materials and has potential applications in the agricultural sector as a herbicide.[1][2][3] Its chemical structure, featuring a phenol ring substituted with two nitro groups and a bulky tert-butyl group, imparts distinct physicochemical properties and reactivity.[2] Given its use in synthesis and its potential environmental presence, the establishment of precise and reliable analytical standards is paramount for quality control, research and development, and regulatory compliance.

This guide provides a comprehensive overview of the . It is designed for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed protocols for quantitation and identification, insights into the rationale behind methodological choices, and a strong emphasis on safety and data integrity.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a compound is the foundation of any analytical method development. These properties dictate the choice of solvents, instrumentation, and separation techniques. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 2,6-Dinitro-4-tert-butylphenol, TB-DNP[4][5]
CAS Number 4097-49-8[1][2][4]
Molecular Formula C₁₀H₁₂N₂O₅[1][2][5]
Molecular Weight 240.21 g/mol [1][4]
Appearance Yellow crystalline solid[1][6][7]
Melting Point 93 - 95 °C (199.4 - 203 °F)[7]
Solubility Sparingly soluble in water; more soluble in organic solvents.[1][2]
InChI Key NJBDTWSOYUZQPM-UHFFFAOYSA-N[2][4]
SMILES CC(C)(C)C1=CC(=C(C(=C1)[O-])O)[O-][2][4]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to prevent exposure.

Hazard Profile:

  • Acute Toxicity: The compound is harmful or toxic if swallowed, inhaled, or in contact with skin.[4][6]

  • Irritation: It is known to cause serious eye irritation and skin irritation.[4][6]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[6][7]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[6][7]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizers.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[6]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • If swallowed: Rinse mouth and call a poison center or doctor immediately.[7]

Analytical Protocols

The following sections provide detailed, step-by-step protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established procedures for similar nitrophenol compounds and serve as a robust starting point for method development and validation.[8][9][10][11]

Protocol 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is an ideal technique for the analysis of moderately polar compounds like TB-DNP. The method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. The bulky tert-butyl group and the polar nitro and hydroxyl groups of TB-DNP allow for excellent retention and resolution on a C18 column. Detection is typically performed using a UV-Vis detector, as the aromatic nitro-substituted ring provides strong chromophores.

Workflow for HPLC Analysis of TB-DNP

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC-UV System (C18 Column) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Inject Samples Data_Acq Data Acquisition (Chromatogram) HPLC_System->Data_Acq Detect & Record Cal_Curve Calibration Curve (Peak Area vs. Conc.) Data_Acq->Cal_Curve Quant Quantification (Calculate Sample Conc.) Data_Acq->Quant Cal_Curve->Quant Use Curve for Calc.

Caption: HPLC analysis workflow from preparation to quantification.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and 0.45 µm syringe filters.

  • HPLC-grade acetonitrile, methanol, and water.

  • Reagent-grade buffer components (e.g., sodium acetate, acetic acid).

  • This compound certified reference material (CRM).

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare a buffered aqueous phase (e.g., 50 mM acetate buffer, pH 5.0). The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times for the acidic phenol.

    • The mobile phase composition should be optimized, but a good starting point is a mixture of the aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol. A common ratio is 80:20 (v/v) aqueous:ACN.[9]

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the pump system.

  • Standard Solution Preparation:

    • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of TB-DNP CRM and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing TB-DNP.

    • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the chromatographic parameters. The following are recommended starting conditions:

ParameterRecommended SettingRationale
Column C18 (150 mm x 4.6 mm, 5 µm)Provides good retention for nitrophenols.
Mobile Phase 50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20, v/v)Isocratic elution is simple and robust. The buffer controls the ionization state of the phenol.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 - 20 µLA typical volume for analytical HPLC.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce run time.
Detection UV at 290 nmNitrophenols exhibit strong absorbance in this region, providing good sensitivity.[8][12]
  • Data Analysis and Quantification:

    • Inject the calibration standards in order of increasing concentration, followed by the samples.

    • Integrate the peak area of TB-DNP in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) > 0.995 is typically required for a valid calibration.

    • Determine the concentration of TB-DNP in the samples by interpolating their peak areas from the calibration curve.

Method Validation (Trustworthiness): To ensure the reliability of this protocol, it must be validated. Key parameters to assess include:

  • Linearity: Confirmed by the R² value of the calibration curve.

  • Precision: Assessed by repeatedly analyzing a standard and expressed as the relative standard deviation (RSD).

  • Accuracy: Determined by analyzing a sample with a known concentration (e.g., a spiked sample) and calculating the percent recovery.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for both the separation and definitive identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for highly specific identification. This method is particularly useful for analyzing TB-DNP in complex matrices.[10][11]

Workflow for GC-MS Analysis of TB-DNP

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (In Volatile Solvent) GCMS_System GC-MS System (Capillary Column) Standard_Prep->GCMS_System Inject Standards Sample_Prep Sample Preparation (Extraction/Dissolution) Sample_Prep->GCMS_System Inject Samples Separation_Detection Separation (GC) & Ionization (MS) GCMS_System->Separation_Detection Qual_ID Qualitative ID (Mass Spectrum Match) Separation_Detection->Qual_ID Quant_Analysis Quantitative Analysis (Peak Area vs. Conc.) Separation_Detection->Quant_Analysis

Caption: GC-MS analysis workflow from preparation to identification.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary GC column (e.g., HP-5ms, DB-5, or similar 5% phenyl-methylpolysiloxane column).

  • Autosampler or manual syringe for injection.

  • Analytical balance, volumetric flasks, and pipettes.

  • GC vials with septa.

  • High-purity helium or hydrogen carrier gas.[11]

  • GC-grade solvents (e.g., ethyl acetate, dichloromethane).

  • This compound certified reference material (CRM).

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of TB-DNP in a volatile GC-compatible solvent such as ethyl acetate.

    • For samples, perform a liquid-liquid extraction or solid-phase extraction if TB-DNP needs to be isolated from a complex matrix.[10][13] If the sample is a relatively pure solid, dissolve it directly in a suitable solvent.

    • Transfer the final solutions to GC vials for analysis.

  • GC-MS System Setup and Analysis:

    • Install an appropriate capillary column and condition it according to the manufacturer's instructions.

    • Set the GC-MS parameters. The following are recommended starting conditions for analyzing dinitrophenols:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)A standard non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 270 °CEnsures rapid volatilization of the analyte.[13]
Injection Mode Splitless (for trace analysis) or SplitSplitless mode enhances sensitivity for low-concentration samples.
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 minA temperature gradient is necessary to elute the semi-volatile TB-DNP effectively.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 40-350Covers the expected mass range of the parent ion and its fragments.
  • Data Analysis:

    • Qualitative Identification: Identify the TB-DNP peak in the total ion chromatogram (TIC) based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) or a spectrum from an injected standard.

    • Quantitative Analysis: For quantification, operate the MS in selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Select characteristic ions from the TB-DNP mass spectrum (e.g., the molecular ion and major fragment ions).

    • Construct a calibration curve by plotting the peak area of a chosen ion versus the concentration of the standards.

    • Calculate the concentration of TB-DNP in the samples using the calibration curve, similar to the HPLC method.

References

  • Vertex AI Search. (2025). This compound - SAFETY DATA SHEET.
  • Guidechem. (n.d.). This compound 4097-49-8 wiki.
  • CymitQuimica. (n.d.). CAS 4097-49-8: this compound.
  • National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile.
  • PubMed. (n.d.). Analysis and kinetics of 2,4-dinitrophenol in tissues by capillary gas chromatography--mass spectrometry.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound | C10H12N2O5 | CID 20042.
  • PubMed. (2019). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States.
  • PubMed. (1999). [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS].
  • ChemicalBook. (2023). This compound | 4097-49-8.
  • American Academy of Forensic Sciences. (2019). An “Old New Drug”: A Gas Chromatography/Mass Spectrometry (GC/MS) Method for Screening and Quantitation of 2,4-DNP in Postmortem Blood Specimens and Three Fatal Poisoning Cases Reports.
  • LabSolutions. (n.d.). This compound.
  • Carl ROTH. (n.d.). This compound, 25 g.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols.
  • TCI Chemicals. (n.d.). This compound 4097-49-8.
  • Benchchem. (n.d.). This compound | 4097-49-8.
  • Fisher Scientific. (n.d.). This compound, 97%.
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Sources

Application Note: Quantitative Analysis of 4-tert-Butyl-2,6-dinitrophenol in Soil Samples by Ultrasonic Extraction and HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the determination of 4-tert-Butyl-2,6-dinitrophenol (TB-DNP) in soil matrices. This compound is a synthetic chemical compound utilized in the manufacturing of pesticides, herbicides, and dyes.[1][2] Due to its toxicity and potential for environmental persistence, accurate monitoring in soil is crucial for environmental assessment and human health protection.[1] This protocol employs an efficient ultrasonic-assisted solvent extraction, followed by a pH-mediated liquid-liquid cleanup, and subsequent analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology provides high selectivity and low detection limits, making it suitable for trace-level environmental analysis.

Introduction and Scientific Principle

This compound (CAS 4097-49-8) is a yellow crystalline solid characterized by a phenol ring substituted with a tert-butyl group and two nitro functional groups.[3] Its use in agriculture and industry creates potential pathways for soil contamination.[1] The compound is classified as hazardous and poses risks if ingested, inhaled, or absorbed through the skin, necessitating careful monitoring in environmental samples.[1][4]

The analytical challenge lies in extracting the target analyte from a complex soil matrix and quantifying it accurately, free from interferences. This method is founded on a multi-stage process designed to maximize recovery and ensure analytical integrity.

  • Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the extraction solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the soil particle structure and enhancing the mass transfer of the analyte from the soil matrix into the solvent. This provides a rapid and efficient extraction compared to traditional methods.[5]

  • pH-Mediated Liquid-Liquid Cleanup: The acidic nature of the phenolic hydroxyl group on TB-DNP is exploited for selective purification.[3] The raw extract is washed with a strong alkaline solution, which deprotonates the phenol, rendering it highly soluble in the aqueous phase. Neutral and basic organic interferences remain in the organic phase, which is then discarded. Subsequent acidification of the aqueous phase reprotonates the TB-DNP, allowing it to be back-extracted into a clean organic solvent, effectively isolating it from matrix components.[5]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the cornerstone of the analytical determination. HPLC provides the chromatographic separation of TB-DNP from any remaining co-extracted compounds.[5][6] Mass spectrometry serves as a highly selective and sensitive detector, confirming the identity of the analyte by its mass-to-charge ratio (m/z) and fragmentation pattern, while providing precise quantification.[5][7] While Gas Chromatography (GC) methods exist for nitrophenols, they often require a time-consuming derivatization step to improve volatility and sensitivity, an issue that HPLC-MS largely circumvents.[5][8]

Experimental Workflow Diagram

The following diagram outlines the complete analytical procedure from sample receipt to final data analysis.

Soil_Analysis_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Soil Sample Collection Pretreat Air Dry, Sieve (2mm) & Homogenize Sample->Pretreat Weigh Weigh 2g of Soil Pretreat->Weigh Extract Ultrasonic Extraction (DCM/Hexane, 15 min) Weigh->Extract Separate Centrifuge & Collect Supernatant Extract->Separate AlkalineWash Alkaline Wash (pH > 12) Separate Aqueous Layer Separate->AlkalineWash Acidify Acidify Aqueous Layer (pH < 2) AlkalineWash->Acidify FinalExtract Back-extract into DCM/Ethyl Acetate Acidify->FinalExtract Concentrate Evaporate to Dryness (N2 Stream) FinalExtract->Concentrate Reconstitute Reconstitute in ACN/H2O Concentrate->Reconstitute Filter Filter (0.45 µm PTFE) Reconstitute->Filter Analyze HPLC-MS Analysis Filter->Analyze Quantify Quantify using Calibration Curve Analyze->Quantify Report Report Concentration (mg/kg) Quantify->Report

Caption: Workflow for the analysis of this compound in soil.

Materials and Instrumentation

Reagents and Standards
  • This compound analytical standard (>99% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Dichloromethane (DCM), HPLC grade

  • n-Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrochloric Acid (HCl), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas, high purity

Instrumentation and Apparatus
  • High-Performance Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (e.g., Agilent 1290 Infinity LC with Agilent 6400 Series QQQ).[6]

  • Analytical balance (4-decimal place)

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporation system

  • Vortex mixer

  • pH meter or pH strips

  • Glassware: 15 mL centrifuge tubes, volumetric flasks, Pasteur pipettes

  • Syringes and 0.45 µm PTFE syringe filters

Detailed Protocols

Standard Preparation
  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of TB-DNP standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Stock Solution (10 mg/L): Dilute the primary stock solution 1:100 with methanol.

  • Calibration Standards (0.5 - 100 µg/L): Prepare a series of calibration standards by serial dilution of the working stock solution into a 25:75 (v/v) acetonitrile/water mixture. These standards should bracket the expected concentration range of the samples.

Sample Preparation and Extraction
  • Pre-treatment: Air-dry the soil sample at room temperature (<40°C) until friable.[9] Remove stones, leaves, and other debris. Gently crush the soil and pass it through a 2-mm sieve to ensure homogeneity.[9]

  • Extraction: Accurately weigh 2.0 g (± 0.01 g) of the homogenized soil into a 15 mL glass centrifuge tube.[6]

  • Add 5 mL of an extraction solvent mixture of dichloromethane/n-hexane (2:1, v/v).[5]

  • Vortex the tube for 30 seconds to ensure the soil is fully wetted.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.[6]

  • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the soil particles.[10]

  • Carefully decant the supernatant (the extract) into a clean glass tube.

Extract Cleanup
  • To the collected supernatant, add 5 mL of a strong alkaline aqueous solution (e.g., 0.1 M NaOH, pH > 12).[5]

  • Vortex vigorously for 1 minute to transfer the deprotonated TB-DNP into the aqueous phase. Allow the layers to separate.

  • Carefully remove and discard the upper organic layer using a Pasteur pipette.

  • Acidify the remaining aqueous layer to pH < 2 by adding concentrated HCl dropwise.[5]

  • Add 5 mL of a dichloromethane/ethyl acetate (4:1, v/v) solution to the acidified aqueous phase.[5]

  • Vortex for 1 minute to back-extract the protonated TB-DNP into the fresh organic phase.

  • Collect the lower organic layer, which now contains the purified analyte.

Final Preparation and Analysis
  • Concentrate the purified extract to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 1.0 mL of 25:75 (v/v) acetonitrile/water.[5][6]

  • Vortex briefly, then filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[11]

  • Inject the sample into the HPLC-MS system for analysis.

Instrumental Parameters
Parameter Condition
HPLC System
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient25% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temp.40 °C
Injection Vol.5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3500 V
Gas Temp.300 °C
Gas Flow8 L/min
Nebulizer45 psi
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)239.1
Product Ions (m/z)193.1 (Quantifier), 147.1 (Qualifier)

Note: MS parameters are instrument-dependent and may require optimization.

Quality Control and Method Performance

To ensure the trustworthiness and validity of the results, a rigorous quality control protocol is essential.

  • Method Blank: A method blank (using clean sand) must be processed with every batch of 20 or fewer samples to monitor for laboratory contamination.[8] Analyte concentration should be below the Limit of Quantitation (LOQ).

  • Laboratory Control Sample (LCS): A clean sand matrix fortified with a known concentration of TB-DNP (e.g., 50 µg/kg) must be analyzed with each batch.[8] Recovery should fall within established laboratory limits, typically 70-130%.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A field sample is split into three aliquots. Two are spiked with a known amount of TB-DNP. This is used to assess method recovery and precision in a specific sample matrix.[8][12] The Relative Percent Difference (RPD) between duplicates should be <20%.

Table of Typical Method Performance Characteristics

Parameter Typical Value Comment
Linearity (R²)> 0.995Over a calibration range of 0.5 - 100 µg/L
Limit of Detection (LOD)0.2 µg/kgBased on a signal-to-noise ratio of 3
Limit of Quantitation (LOQ)0.7 µg/kgBased on a signal-to-noise ratio of 10
Accuracy (Recovery %)85% - 110%Determined from LCS and MS samples.[5][7]
Precision (RSD %)< 15%Determined from replicate analyses of LCS and MSD.[5]

Conclusion

The described method provides a reliable and sensitive protocol for the quantitative determination of this compound in soil. The combination of efficient ultrasonic extraction, selective pH-mediated cleanup, and specific HPLC-MS detection ensures high-quality data suitable for regulatory compliance and environmental research. Adherence to the detailed quality control procedures is critical for generating legally defensible and scientifically sound results.

References

  • Díaz-Plaza, E. M., et al. (2013). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1313, 259-265.
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Application Notes and Protocols for the Derivatization of 4-tert-Butyl-2,6-dinitrophenol for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 4-tert-Butyl-2,6-dinitrophenol (Dinoterb)

This compound, also known as Dinoterb, is a synthetic organic compound belonging to the dinitrophenol class.[1][2] It has been utilized as a herbicide, but its toxicological profile necessitates sensitive and reliable analytical methods for its monitoring in various matrices.[2][3] The inherent chemical properties of Dinoterb—a polar phenolic hydroxyl group, moderate volatility, and strong electron-withdrawing nitro groups—present distinct challenges and opportunities for its analysis by modern chromatographic techniques.[1]

Direct analysis of Dinoterb is feasible, particularly with highly sensitive instrumentation such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] However, derivatization, the chemical modification of an analyte, remains a cornerstone of analytical chemistry for several compelling reasons:

  • Enhanced Volatility for Gas Chromatography (GC): The polar phenolic hydroxyl group of Dinoterb can lead to poor peak shape and thermal degradation in a GC system.[6] Derivatization masks this polar group, increasing the compound's volatility and thermal stability.[7]

  • Improved Chromatographic Separation: Derivatized analytes often exhibit better separation from matrix interferences, leading to cleaner chromatograms and more accurate quantification.

  • Increased Detection Sensitivity for High-Performance Liquid Chromatography (HPLC): For detectors like UV-Vis and Fluorescence, derivatization can introduce a chromophore or fluorophore, significantly lowering the limits of detection.[8][9]

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of this compound for analysis by both GC and HPLC, empowering researchers, scientists, and drug development professionals with the tools for robust and sensitive detection.

Derivatization Strategies for Gas Chromatographic Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolving power and definitive identification. For polar analytes like Dinoterb, derivatization is often a prerequisite for successful GC analysis.

Rationale for Derivatization in GC

The primary goal of derivatizing Dinoterb for GC analysis is to block the active hydrogen of the phenolic hydroxyl group. This is typically achieved through methylation or silylation. This modification reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility and making it amenable to vaporization in the GC inlet without degradation.

Method 1: Methylation with Diazomethane

Methylation, the addition of a methyl group, is a well-established technique for the derivatization of acidic compounds like phenols. Diazomethane (CH₂N₂) is a highly effective but hazardous reagent for this purpose.[10][11]

Causality of Experimental Choices: Diazomethane reacts rapidly and quantitatively with the acidic phenolic proton of Dinoterb to form the non-polar methyl ether derivative, 2-methoxy-1,3-dinitro-5-tert-butylbenzene. This derivative is significantly more volatile and thermally stable than the parent compound. It is crucial to note that while other derivatizing agents like pentafluorobenzyl bromide (PFBBr) are common for phenols, they are ineffective for dinitrophenols like Dinoterb.[6][7]

Experimental Workflow: Methylation of Dinoterb

Figure 1: General workflow for the methylation of Dinoterb with diazomethane.

Detailed Protocol: Methylation with Diazomethane

Safety First: Diazomethane is a potent carcinogen and is explosive. All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Only experienced personnel should handle diazomethane.

  • Sample Preparation: Start with a purified sample extract in a suitable organic solvent. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 200 µL of a 9:1 (v/v) mixture of diethyl ether and methanol to the dried extract to redissolve the Dinoterb.

  • Derivatization: Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Quenching and Evaporation: Gently bubble nitrogen through the solution to remove the excess diazomethane. Carefully evaporate the solvent to dryness.

  • Final Reconstitution: Reconstitute the residue in a known volume of hexane or isooctane for GC-MS analysis.

Method 2: Silylation with BSTFA or MSTFA

Silylation is a widely used and generally safer alternative to methylation for increasing the volatility of polar compounds.[12][13] It involves the replacement of the active hydrogen of the phenolic group with a trimethylsilyl (TMS) group.[12]

Causality of Experimental Choices: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective for silylating phenols.[7][14] The resulting TMS ether of Dinoterb is thermally stable and exhibits excellent chromatographic properties. The reaction is typically rapid and can be performed at room temperature or with gentle heating.[15][16] Anhydrous conditions are critical as silylating reagents are moisture-sensitive.[7]

Experimental Workflow: Silylation of Dinoterb

Figure 2: General workflow for the silylation of Dinoterb.

Detailed Protocol: Silylation with BSTFA

  • Sample Preparation: Ensure the sample extract is completely dry in a reaction vial. The presence of water will consume the silylating reagent.

  • Reagent Addition: To the dried residue, add 50-100 µL of an anhydrous solvent such as pyridine or acetone to redissolve the analyte.[7][15] Add 50-100 µL of BSTFA (with 1% TMCS as a catalyst). A molar excess of the reagent is recommended.

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the mixture at 60-80°C for 30-60 minutes. For many phenols, the reaction may be complete at room temperature.[14]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS or diluted with a suitable solvent like hexane if necessary.

Table 1: Comparison of GC Derivatization Methods for Dinoterb

ParameterMethylation (Diazomethane)Silylation (BSTFA/MSTFA)
Reagent DiazomethaneN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Derivative Methyl etherTrimethylsilyl (TMS) ether
Advantages Highly reactive, clean reactionSafer reagent, versatile, rapid reaction
Disadvantages Highly toxic and explosiveMoisture sensitive, potential for incomplete derivatization
Typical Reaction Room temperature, 15-30 minRoom temp. or 60-80°C, 15-60 min
Detector GC-MS, GC-FIDGC-MS, GC-FID

Derivatization Strategies for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily employed to enhance the detectability of Dinoterb, especially when using UV-Vis or fluorescence detectors.

Rationale for Derivatization in HPLC

While Dinoterb possesses a chromophore and can be detected by UV, derivatization can shift the absorption maximum to a more selective wavelength and significantly increase the molar absorptivity. For fluorescence detection, a fluorophore must be introduced into the molecule as Dinoterb is not natively fluorescent.

Method 3: Derivatization with 4-Nitrobenzoyl Chloride for Enhanced UV Detection

This method introduces a nitrobenzoyl group to the phenolic hydroxyl of Dinoterb, creating a derivative with strong UV absorbance at a longer wavelength, which can improve selectivity.[8][17]

Causality of Experimental Choices: The reaction is a nucleophilic acyl substitution where the phenoxide ion of Dinoterb attacks the carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is typically carried out in a basic medium (pH 8.5-9) to deprotonate the phenol, making it a more potent nucleophile.[8][17]

Experimental Workflow: 4-Nitrobenzoyl Chloride Derivatization

Figure 3: Workflow for derivatization with 4-Nitrobenzoyl Chloride.

Detailed Protocol: 4-Nitrobenzoyl Chloride Derivatization

  • Reagent Preparation: Prepare a 2 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile. Prepare a 0.1 M borate buffer and adjust the pH to 8.5.

  • Reaction Mixture: In a reaction vial, combine 100 µL of the Dinoterb standard or sample, 100 µL of the borate buffer (pH 8.5), and 100 µL of the 4-nitrobenzoyl chloride solution.[8]

  • Reaction: Vortex the mixture and heat at 50°C for 1 minute.[8]

  • Analysis: After cooling, the reaction mixture can be directly injected into the HPLC-UV system.

Method 4: Derivatization with Dansyl Chloride for Fluorescence Detection

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with phenols to produce highly fluorescent derivatives, enabling ultra-sensitive detection.[9][18]

Causality of Experimental Choices: Similar to the benzoylation, the dansylation of phenols occurs under basic conditions (pH 9-11) where the phenoxide ion acts as a nucleophile, attacking the sulfonyl chloride group of dansyl chloride.[2][19] The resulting dansyl ether is intensely fluorescent, with excitation and emission maxima typically around 335 nm and 520 nm, respectively.[20]

Experimental Workflow: Dansyl Chloride Derivatization

Figure 4: Workflow for derivatization with Dansyl Chloride.

Detailed Protocol: Dansyl Chloride Derivatization

  • Reagent Preparation: Prepare a 5 mg/mL solution of dansyl chloride in acetone. Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5-10.8.[18][21]

  • Reaction Mixture: To 100 µL of the sample or standard solution, add 200 µL of the bicarbonate buffer. Add 200 µL of the dansyl chloride solution and vortex.[21]

  • Reaction: Incubate the mixture at 60°C for 45-60 minutes in the dark.[21]

  • Quenching (Optional): After incubation, a quenching reagent such as methylamine hydrochloride can be added to react with excess dansyl chloride.[21]

  • Analysis: Inject an aliquot of the reaction mixture into the HPLC system equipped with a fluorescence detector.

Table 2: Comparison of HPLC Derivatization Methods for Dinoterb

Parameter4-Nitrobenzoyl ChlorideDansyl Chloride
Reagent 4-Nitrobenzoyl Chloride5-(Dimethylamino)naphthalene-1-sulfonyl chloride
Derivative Nitrobenzoyl esterDansyl ether
Advantages Enhanced UV absorbance, simple protocolHighly fluorescent derivative, excellent sensitivity
Disadvantages Moderate sensitivity improvementReagent and derivative can be light-sensitive
Typical Reaction 50°C for 1 min60°C for 45-60 min
Detector HPLC-UV/DADHPLC-Fluorescence

Quantitative Performance and Method Validation

The choice of derivatization method will impact the quantitative performance of the analysis. The following table provides typical performance data for the analysis of derivatized phenols. It is important to note that these values are illustrative and should be determined for this compound in the specific laboratory setting.

Table 3: Typical Analytical Performance Data for Derivatized Phenols

Derivatization MethodAnalyte ClassDetection Limit (LOD)Linearity (r²)Recovery (%)Reference
Silylation (GC-MS) Phenols0.01 - 0.1 µg/L> 0.9985 - 110[7]
4-Nitrobenzoyl Chloride (HPLC-UV) Phenols0.006 - 0.05 mg/L> 0.992887.5 - 105.2[8]
Dansyl Chloride (HPLC-Fluorescence) Phenols0.1 ng> 0.9946 - 97[9]

Conclusion and Recommendations

The derivatization of this compound is a powerful strategy to overcome the analytical challenges associated with its polar nature and to enhance detection sensitivity.

  • For GC-MS analysis , silylation with BSTFA or MSTFA is recommended as a robust and safer alternative to methylation. It provides excellent volatility and thermal stability for the analyte.

  • For routine HPLC-UV analysis , derivatization with 4-nitrobenzoyl chloride offers a simple and effective way to improve sensitivity and selectivity.

  • For ultra-trace analysis requiring the highest sensitivity , derivatization with dansyl chloride followed by HPLC with fluorescence detection is the method of choice.

The protocols provided in this guide serve as a comprehensive starting point for method development. It is essential to optimize and validate the chosen method for the specific sample matrix and analytical instrumentation to ensure the generation of high-quality, reliable data.

References

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  • ResearchGate. (n.d.). (PDF) GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS)

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Application Notes & Protocols: The Strategic Application of the 2,4-Dinitrophenyl (Dnp) Group in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in Pharmaceutical Synthesis with the Dnp Group

In the intricate landscape of pharmaceutical development, the synthesis of complex molecular intermediates demands precision, efficiency, and robust chemical strategies. Among the arsenal of tools available to the modern synthetic chemist, protecting groups play a pivotal role in masking reactive functional groups to prevent undesired side reactions. The 2,4-dinitrophenyl (Dnp) group, derived from 2,4-dinitrophenol, is a versatile and historically significant protecting group, particularly in the realm of peptide and amino acid chemistry. Its unique electronic properties, conferred by the two electron-withdrawing nitro groups, render it a valuable asset in multi-step synthetic pathways aimed at the production of pharmaceutical intermediates.

This technical guide provides an in-depth exploration of the application of the Dnp group, focusing on its utility in the synthesis of key intermediates. We will delve into the mechanistic underpinnings of its function, provide detailed protocols for its implementation and removal, and offer a comparative analysis against other contemporary protecting group strategies. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the Dnp group in their synthetic endeavors.

The Dnp Group: A Mechanistic Overview

The utility of the Dnp group as a protecting agent stems from its ability to form stable linkages with nucleophilic functional groups, such as the imidazole ring of histidine or the hydroxyl group of tyrosine.[1][2] The electron-withdrawing nature of the two nitro groups on the phenyl ring is central to its efficacy. These groups significantly decrease the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, which is the primary mechanism for its introduction.

Conversely, these same electronic properties facilitate its removal under specific, mild conditions, a critical feature for any effective protecting group. The Dnp group's stability to acidic conditions, which are often employed for the removal of other protecting groups like the tert-butyloxycarbonyl (Boc) group, allows for orthogonal protection strategies in complex syntheses.

Visualizing the Workflow: Dnp Protection and Deprotection

DNP_Workflow cluster_protection Protection Step cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection Step Start Amino Acid with Reactive Side Chain (e.g., Histidine) Protected_AA Dnp-Protected Amino Acid Intermediate Start->Protected_AA Nucleophilic Aromatic Substitution Reagent 2,4-Dinitrofluorobenzene (DNFB/Sanger's Reagent) Reagent->Protected_AA Peptide_Elongation Solid-Phase or Solution-Phase Peptide Synthesis Protected_AA->Peptide_Elongation Protected_Peptide Dnp-Protected Peptide Peptide_Elongation->Protected_Peptide Final_Peptide Deprotected Final Peptide Protected_Peptide->Final_Peptide Thiolysis Thiol_Reagent Thiol Reagent (e.g., 2-Mercaptoethanol) Thiol_Reagent->Final_Peptide

Caption: Workflow for Dnp protection and deprotection in peptide synthesis.

Core Applications in Pharmaceutical Intermediate Synthesis

The primary application of the Dnp group in pharmaceutical synthesis is the protection of amino acid side chains during peptide synthesis. Peptides and peptidomimetics are a significant class of therapeutics, and their synthesis requires a robust and orthogonal protecting group strategy.

Protection of Histidine

The imidazole side chain of histidine is nucleophilic and can cause undesirable side reactions during peptide coupling. The Dnp group effectively masks the imidazole nitrogen, preventing these side reactions.[1]

Protection of Tyrosine

The phenolic hydroxyl group of tyrosine can also be a site of unwanted reactions. The Dnp group can be used to protect this functionality, though its use for tyrosine is less common than for histidine.[2]

Comparative Analysis of Protecting Groups

The choice of a protecting group is a critical decision in the design of a synthetic route. The Dnp group offers a unique set of advantages and disadvantages when compared to other common protecting groups for histidine.

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantagesDisadvantages
Dnp Mildly basicThiolysis (e.g., 2-mercaptoethanol)Stable to acid; Orthogonal to Boc and Fmoc strategiesCan be cleaved by piperidine used in Fmoc deprotection[1]; 2,4-dinitrophenol is toxic and explosive[3][4]
Trityl (Trt) Trityl chloride, baseMild acid (e.g., TFA)Easily cleaved; Widely usedLabile to strong acids
Tosyl (Tos) Tosyl chloride, baseStrong acid (e.g., HF) or sodium in liquid ammoniaVery stableHarsh cleavage conditions can degrade the peptide
Boc Di-tert-butyl dicarbonateStrong acid (e.g., TFA)Widely used; Well-understoodNot orthogonal to Boc N-alpha protection

Experimental Protocols

Safety First: Handling 2,4-Dinitrophenol and its Derivatives

2,4-Dinitrophenol (DNP) and its derivatives, such as 2,4-dinitrofluorobenzene (DNFB), are toxic, and DNP is also classified as an explosive when dry.[3][4] Always consult the Safety Data Sheet (SDS) before use.[3][4]

Mandatory Safety Precautions:

  • Handle DNP and its derivatives in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.[3]

  • Keep DNP wetted with water as specified in the SDS to mitigate explosion risk.[4]

  • Have appropriate spill control materials readily available.

Protocol 1: Dnp Protection of the Imidazole Side Chain of Histidine

Objective: To introduce the Dnp protecting group onto the imidazole side chain of an N-alpha-protected histidine derivative.

Materials:

  • N-alpha-Fmoc-L-histidine

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve N-alpha-Fmoc-L-histidine (1 equivalent) in a 1:1 mixture of DMF and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • In a separate container, dissolve 2,4-dinitrofluorobenzene (1.1 equivalents) in a minimal amount of DMF.

  • Slowly add the DNFB solution to the histidine solution at room temperature with vigorous stirring.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with deionized water.

  • Acidify the solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Cleavage of the Dnp Group via Thiolysis

Objective: To remove the Dnp protecting group from a peptide intermediate.

Materials:

  • Dnp-protected peptide

  • 2-Mercaptoethanol

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the Dnp-protected peptide (1 equivalent) in DMF.

  • Add 2-mercaptoethanol (20 equivalents) to the solution.

  • Add DIPEA (10 equivalents) to the reaction mixture.

  • Stir the solution at room temperature for 2-4 hours. The solution will typically turn yellow, indicating the release of the Dnp group.[2]

  • Monitor the reaction by HPLC or LC-MS until the starting material is consumed.

  • Precipitate the deprotected peptide by adding cold diethyl ether to the reaction mixture.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether to remove residual reagents.

  • Dry the deprotected peptide under vacuum.

Visualization of the Deprotection Mechanism

DNP_Cleavage DNP_Peptide Dnp-Protected Histidine Residue Intermediate Meisenheimer Complex (Transient Intermediate) DNP_Peptide->Intermediate Nucleophilic attack by Thiolate Thiol Thiol Reagent (R-SH) (e.g., 2-Mercaptoethanol) Thiol->Intermediate Deprotected_Peptide Deprotected Histidine Residue Intermediate->Deprotected_Peptide Elimination of Thioether DNP_Thioether Dnp-Thioether Byproduct (Yellow Color) Intermediate->DNP_Thioether Elimination of Peptide

Caption: Mechanism of Dnp group cleavage by thiolysis.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through rigorous in-process monitoring.

  • Chromatographic Monitoring: The progress of both the protection and deprotection reactions should be closely followed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The appearance of a new spot (TLC) or peak (HPLC) corresponding to the product and the disappearance of the starting material provides a clear indication of reaction progression.

  • Spectroscopic Confirmation: Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the product at each stage. The observed molecular weight should match the calculated molecular weight of the desired Dnp-protected intermediate or the final deprotected peptide.

  • Visual Cues: During the deprotection step, the formation of the yellow-colored S-Dnp-thioether provides a qualitative visual confirmation that the Dnp group is being cleaved.[2]

Conclusion and Future Outlook

The 2,4-dinitrophenyl group, while one of the more traditional protecting groups, continues to hold a place in the synthetic chemist's toolbox for the preparation of pharmaceutical intermediates. Its unique reactivity and orthogonality to other common protecting groups ensure its relevance in specific synthetic contexts. However, the inherent toxicity and explosive hazard associated with its parent compound, 2,4-dinitrophenol, necessitate careful handling and consideration of greener, safer alternatives in modern pharmaceutical process development. As the field of organic synthesis evolves, the principles learned from the application of the Dnp group will undoubtedly inform the design of next-generation protecting groups with improved safety profiles and efficiencies.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (n.d.). MDPI.
  • Syntheses of new tuberculosis inhibitors promoted by microwave irradiation - PMC. (n.d.). NCBI.
  • The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. (1995). PubMed.
  • Mechanisms of a Mycobacterium tuberculosis Active Peptide. (n.d.). MDPI.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • SAFETY DATA SHEET - Dinoterb. (2020). Chem Service.
  • The Prohibited List. (2019). World Anti Doping Agency - WADA.
  • 2,4-Dinitrophenol. (n.d.). Wikipedia.
  • Reaction of 2,4-DNP with ketone Applications: Mainly used to... (n.d.). ResearchGate.
  • Molecule Property Analyses of Active Compounds for Mycobacterium Tuberculosis - PMC. (n.d.). NCBI.
  • Sample preparation strategies dnp experiments. (n.d.). Bruker.
  • CLEAVAGE OF DINITROPHENYL SIDE CHAIN PROTECTING GROUP OF HISTIDINE UNDER FMOC- DEPROTECTION. (1997). Biotecnología Aplicada.
  • Dynamic Nuclear Polarization (DNP) 101: A New Era for Materials. (n.d.). ResearchGate.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
  • Dinitrophenols. (n.d.). Toxic Substance Portal - CDC.
  • A Formulation Protocol with Pyridine to Enable DNP-SENS on Reactive Surface Sites: Case Study with Olefin Polymerization and. (n.d.). ChemRxiv.
  • The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. (n.d.). NIH.
  • Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC. (n.d.). NCBI.
  • Chemical structure of 2,4 dinitrophenol and sodium dinitrophenolate (PubChem Open Chemistry Database). (n.d.). ResearchGate.
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. (n.d.). ResearchGate.
  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493. (n.d.). PubChem.
  • How to Write Evidence Synthesis for DNP | DNP Writers Guide. (n.d.). Expert Writing Help.
  • Development of Pharmaceutical Drugs, Drug Intermediates and Ingredients by Using Direct Organo-Click Reactions | Request PDF. (n.d.). ResearchGate.
  • Pulse sequence for DNP buildup time (TB) measurements and example data... (n.d.). ResearchGate.
  • Carbonyls 5. Use of 2,4-DNP (Brady's reagent). (2015). YouTube.
  • 2,4-DNP Test for aldehydes and ketones | Nucleophilic aromatic substitution. (2023). YouTube.
  • FDA Grants Fast Track Designation for ETX-19477 in BRCA-Mutated, Platinum-Resistant HGSOC | OncLive. (2026). OncLive.
  • 2,4 D.N.P test for Aldehyde & Ketones | IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota. (2016). YouTube.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-tert-Butyl-2,6-dinitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach integrates fundamental mechanistic principles with practical, field-tested advice to ensure the integrity and success of your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable chemical intermediate used in the synthesis of various organic materials, including pesticides and pharmaceuticals.[1][2] The primary synthetic route involves the direct dinitration of 4-tert-butylphenol. While seemingly straightforward, this electrophilic aromatic substitution reaction is sensitive to reaction conditions, often leading to issues with yield, purity, and the formation of undesirable byproducts. This guide provides a structured approach to overcoming these obstacles.

The overall reaction is as follows:

Figure 1: Synthesis of this compound from 4-tert-butylphenol.

The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich phenol ring. The hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups are both activating and ortho, para-directing.[3] Since the para position is occupied by the bulky tert-butyl group, substitution is directed exclusively to the two ortho positions (C2 and C6) relative to the hydroxyl group.

Reaction_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Dinitration HNO3 HNO₃ H2O_plus H₂O⁺ HNO3->H2O_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) Start 4-tert-Butylphenol NO2_plus->Start H2O_plus->NO2_plus - H₂O Sigma_mono Arenium Ion (Sigma Complex) Start->Sigma_mono + NO₂⁺ Mono_nitro 4-tert-Butyl-2-nitrophenol Sigma_mono->Mono_nitro - H⁺ Sigma_di Arenium Ion (Sigma Complex) Mono_nitro->Sigma_di + NO₂⁺ Product This compound Sigma_di->Product - H⁺ Side_Reactions Start 4-tert-Butylphenol Desired This compound Start->Desired Controlled Dinitration Mono Mononitrated Products (e.g., 4-tert-Butyl-2-nitrophenol) Start->Mono Insufficient Nitrating Agent Oxidized Oxidation/Tar (Quinones, Polymeric material) Start->Oxidized Excessive Temp. / Harsh Conditions Dealkylated Dealkylation Product (2,6-Dinitrophenol) Start->Dealkylated Harsh Acid / High Temp. Desired->Oxidized Excessive Temp.

Caption: Potential side reactions in the synthesis.

Question 3: I obtained a product, but I am struggling with purification and achieving a sharp melting point. What are the best practices?

Answer: Effective purification is crucial for removing residual acids and side products. The physical properties of the dinitrophenol product lend themselves well to standard purification techniques if the reaction is performed cleanly.

Potential Causes & Solutions:

  • Incomplete Removal of Acid: Residual sulfuric and nitric acids will make the product oily or gummy and interfere with crystallization.

    • Solution - Workup: The most effective workup involves quenching the reaction mixture by pouring it slowly over a large volume of crushed ice with stirring. This precipitates the organic product while diluting the acids. The solid should then be filtered and washed extensively with cold water until the washings are neutral to pH paper. A final wash with a very dilute sodium bicarbonate solution can help neutralize the last traces of acid, followed by another water wash.

  • Presence of Isomeric or Mononitrated Impurities: These impurities can co-crystallize with the desired product or act as a crystallization inhibitor, leading to an oily product or a broad melting point range.

    • Solution - Recrystallization: Recrystallization is the most effective method for purification. The choice of solvent is critical. A mixed solvent system, such as ethanol/water, often gives the best results. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.

Solvent/SystemSuitabilityNotes
Ethanol/Water ExcellentHighly effective for removing both polar and non-polar impurities.
Hexane/Isopropanol GoodUseful for removing less polar byproducts.
Acetic Acid FairCan be used, but residual solvent removal can be difficult.
Water PoorThe product has very low solubility in water. [4]

Table 1: Recommended Recrystallization Solvents

Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions for this reaction?

    • A: This reaction must be performed with extreme caution. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The reaction is highly exothermic; maintain strict temperature control with an efficient cooling bath (ice/salt). Nitrating agents are strong oxidizers and corrosive. Avoid contact with skin and combustible materials.

  • Q: Can I use a different nitrating agent?

    • A: While mixed acid (HNO₃/H₂SO₄) is standard for dinitration, other reagents exist. For instance, tert-butyl nitrite has been reported as a milder agent for mononitration of phenols, but it may not be effective for achieving dinitration and can lead to O-nitrosyl intermediates. [5][6][7]For achieving the 2,6-dinitro product efficiently, the conventional mixed acid system remains the most reliable and cost-effective method.

  • Q: How can I confirm the identity and purity of my final product?

    • A: The identity and purity should be confirmed using multiple analytical techniques.

      • Melting Point: The pure product has a distinct melting point (approx. 125-126 °C). [4]A sharp melting point is a good indicator of purity.

      • NMR Spectroscopy (¹H NMR): This will confirm the substitution pattern. The spectrum for this compound is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two equivalent aromatic protons. [8] * FTIR Spectroscopy: Look for characteristic peaks for the -OH stretch, aromatic C-H stretches, and strong absorptions for the symmetric and asymmetric stretches of the nitro groups (NO₂).

Optimized Experimental Protocol

This protocol is a synthesis of best practices aimed at maximizing yield and purity.

Materials:

  • 4-tert-butylphenol

  • Concentrated Nitric Acid (69-70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-tert-butylphenol (1 equivalent).

  • Cooling: Cool the flask in an ice/salt bath to 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (2.5 equivalents) to concentrated sulfuric acid (approx. 4-5 equivalents by volume relative to nitric acid) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 4-tert-butylphenol over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours.

  • Workup (Quenching): Slowly pour the reaction mixture onto a large volume of crushed ice (approx. 10 times the reaction volume) with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Filter the crude product using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Purification (Recrystallization): Transfer the crude solid to a flask. Add the minimum amount of hot ethanol required to dissolve the solid. While hot, add hot water dropwise until the solution becomes persistently turbid.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to complete crystallization.

  • Final Product: Filter the purified crystals, wash with a small amount of cold ethanol/water (50:50), and dry under vacuum. Characterize the final product for identity and purity.

References

  • PubChem. (n.d.). Dinoterb. National Center for Biotechnology Information.
  • AERU. (n.d.). Dinoterb (Ref: LS 63133). University of Hertfordshire.
  • Savinov, S. N., & Pletnev, A. A. (2003). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 5(21), 3843–3846.
  • Savinov, S. N., & Pletnev, A. A. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Journal of Organic Chemistry, 74(15), 5629–5632.
  • Rugg, S. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL.
  • Wikipedia. (n.d.). Dinoseb.
  • Savinov, S. N., & Pletnev, A. A. (2003). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. ACS Publications - Organic Letters.
  • Google Patents. (n.d.). US2868844A - Selective nitration process.
  • Google Patents. (n.d.). CN101696169B - The synthetic method of o-nitro p-tert-butylphenol.
  • Wikipedia. (n.d.). Dinoterb.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Google Patents. (n.d.). US3927127A - Nitration process.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide.
  • Khan Academy. (2022). Nitration of Phenols.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • Mol-Instincts. (n.d.). How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally.
  • Carl ROTH. (n.d.). This compound, 25 g.
  • MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • ResearchGate. (n.d.). Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats.
  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

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Technical Support Center: Purification of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-tert-Butyl-2,6-dinitrophenol (CAS: 4097-49-8) by recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide grounded in chemical principles. We will move beyond simple instructions to explain the causality behind each step, ensuring you can troubleshoot and optimize the procedure with confidence.

Section 1: The Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2] The fundamental principle is that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble in the hot solvent (allowing for their removal by hot filtration).[2][3]

The process of slow cooling is critical. It allows the molecules of the desired compound to selectively arrange themselves into a crystal lattice, a highly ordered structure that naturally excludes the differently shaped impurity molecules.[1][2] Rapid cooling, or "crashing out," can trap impurities within the rapidly forming solid, defeating the purpose of the purification.

Section 2: Physicochemical Properties & Safety

Understanding the properties of this compound is essential for its successful purification and safe handling. The bulky tert-butyl group and the polar nitro groups give the molecule a unique solubility profile, making it sparingly soluble in water but more soluble in various organic solvents.[4][5]

Key Physicochemical Data
PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 4097-49-8[6][7][8]
Molecular Formula C₁₀H₁₂N₂O₅[6][7][9]
Molecular Weight 240.21 g/mol [6][7]
Appearance Yellow crystalline solid[4][8][10]
Melting Point 93 - 96 °C[6][10]
Critical Safety Information

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[7][8][10] It is known to cause significant skin and eye irritation.[7][8]

  • Required PPE: Always wear chemical safety goggles, a lab coat, and nitrile gloves.[8][10]

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10] Avoid generating dust.[8] Wash hands thoroughly after handling.[10]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[8][10] For skin contact, wash off immediately with soap and plenty of water.[8][10] If inhaled, move the person to fresh air.[8][10] In all cases of significant exposure, seek immediate medical attention.[10]

Section 3: Detailed Experimental Protocol

This protocol outlines the recrystallization of this compound from ethanol. Ethanol is chosen for its favorable solubility profile with nitrophenols and its appropriate boiling point (78 °C), which is well below the melting point of the target compound, thereby preventing "oiling out."

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2), Büchner funnel, filter flask, watch glass

  • Hot plate/stirrer, vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. In a chemical fume hood, add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring.[2] Continue adding hot ethanol in small portions until the solid just completely dissolves. Causality: Using the absolute minimum volume of hot solvent is crucial to create a saturated solution upon cooling, which maximizes the yield of recovered crystals.[11] An excess of solvent will keep more of your product dissolved even when cold, leading to a poor yield.[12]

  • Decolorization (Optional): If the solution is highly colored (e.g., dark orange or brown), remove it from the heat source. Allow it to cool slightly and add a very small amount of activated charcoal (a spatula tip is usually sufficient).[13] Re-heat the mixture to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[3][13] Using too much will also adsorb your product, reducing the yield.[13]

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.[11] Causality: This step removes insoluble impurities. Keeping the apparatus hot prevents the desired compound from crystallizing prematurely on the filter paper or in the funnel stem, which would trap impurities and reduce the yield.[13]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[12] Do not disturb the flask during this period. Causality: Slow cooling is the most critical step for forming large, pure crystals.[2] Rapid cooling traps impurities in the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11] Causality: The solubility of the compound is significantly lower at 0-4 °C, forcing more of it out of the solution and thereby increasing the recovery yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold ethanol. Causality: The vacuum efficiently removes the impurity-laden mother liquor. Washing with ice-cold solvent removes any remaining mother liquor from the crystal surfaces without dissolving a significant amount of the product.[11]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved. The final product should be a light yellow, crystalline solid.[4][8]

Section 4: Visual Recrystallization Workflow

Recrystallization_Workflow Workflow for Recrystallization start Start with Crude This compound dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve is_colored Is Solution Highly Colored? dissolve->is_colored decolorize 2. Add Activated Charcoal & Re-boil is_colored->decolorize Yes cool 4. Slow Cooling to Room Temperature is_colored->cool No / After Hot Filtration hot_filter 3. Hot Gravity Filtration decolorize->hot_filter hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Vacuum Filtration & Wash with Cold Ethanol ice_bath->vac_filter dry 7. Dry Crystals vac_filter->dry end Pure Product (Light Yellow Crystals) dry->end

Caption: A step-by-step workflow for the purification process.

Section 5: Troubleshooting Guide

Q: Why are no crystals forming after cooling my solution?

A: This is a common issue with several potential causes:

  • Probable Cause 1: Too much solvent was used. This is the most frequent reason.[12][14] The solution is not saturated enough to allow crystallization.

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in the fume hood. Allow the concentrated solution to cool again.[12]

  • Probable Cause 2: The solution is supersaturated. The molecules need a nucleation site to begin forming crystals.[14]

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the liquid with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites.[11][13]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure product, add it to the cooled solution. This "seed" provides a template for further crystal growth.[11]

Q: My compound has "oiled out" into a liquid layer instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution at a temperature above its melting point.[11][13] This is often due to the presence of significant impurities that depress the melting point.

  • Solution 1: Re-heat the entire mixture until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more) to keep the compound soluble at a slightly lower temperature.[12] Then, allow it to cool very slowly.

  • Solution 2: As the oil begins to form upon cooling, stir the solution vigorously. This may break up the oil into tiny droplets that can act as nucleation sites for crystallization.[13]

  • Solution 3: If the problem persists, recover the crude material by evaporating the solvent and attempt the recrystallization with a different, lower-boiling point solvent.

Q: The recovered yield of my crystals is very low. What went wrong?

A: A low yield (e.g., <50%) can result from several procedural errors:

  • Probable Cause 1: Using a large excess of solvent during the dissolution step.[12]

  • Probable Cause 2: Premature crystallization during hot filtration, resulting in product loss on the filter paper. Ensure the filtration apparatus is adequately pre-heated.

  • Probable Cause 3: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold.

  • Solution: If you have not discarded the mother liquor, you can test for remaining product by dipping in a glass rod and letting the solvent evaporate; a large solid residue indicates significant product loss.[12] You may be able to recover a "second crop" of crystals by boiling off more solvent from the mother liquor, though this crop will likely be less pure than the first.

Q: My final product is still yellow. How do I know if it's pure?

A: The pure compound is described as a light yellow crystalline solid.[5][8] A bright or intense yellow color may indicate purity, but it could also mask impurities. The definitive test for purity is melting point determination. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (93-96 °C).[6][10] If your product melts over a broad range or at a lower temperature, it is likely still impure and may require a second recrystallization, possibly with the use of activated charcoal if not used previously.

Section 6: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: Ethanol is an excellent starting choice. The compound's phenolic -OH group allows for hydrogen bonding with the alcohol, while its overall organic structure ensures good solubility at higher temperatures. For dinitrophenol compounds, methanol or mixed solvent systems like ethanol/water or dichloromethane/methanol can also be effective.[15] The key is to find a system where the compound is highly soluble when hot and poorly soluble when cold.

Q2: How do I definitively assess the purity of my final product? A2: The primary method is melting point analysis. A sharp melting point range that aligns with the literature value (93-96 °C) is a strong indicator of high purity.[6][10] For an authoritative structural confirmation and purity assessment, analytical techniques such as ¹H NMR, IR spectroscopy, or elemental analysis should be employed.[7][16]

Q3: What are the likely impurities in my crude sample? A3: this compound is typically synthesized by the nitration of 4-tert-butylphenol.[17] Therefore, common impurities include unreacted 4-tert-butylphenol and the intermediate product, 4-tert-butyl-2-nitrophenol. These impurities have different polarity and solubility profiles, making them removable by a carefully executed recrystallization.

Q4: What are the most critical safety precautions I must take? A4: Due to its toxicity, always handle this compound inside a chemical fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and gloves.[10] Avoid creating and inhaling dust.[8] Be fully aware of the first aid measures for skin/eye contact, inhalation, and ingestion before starting your experiment.[8][10]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Khabarov, Y. G., et al. (2018). Synthesis of 2,4-dinitrophenol. Russian Journal of General Chemistry, 88(7), 1577-1579.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wired Chemist. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). US2811565A - Preparation and purification of dinitroresorcinol.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Springer Professional. (n.d.). Purification of Organic Compounds by Recrystallization.
  • LookChem. (n.d.). This compound: A Versatile Chemical Intermediate.
  • Wikipedia. (n.d.). Dinoseb.
  • Lynch, D. E., & McClenaghan, I. (2004). 2-tert-Butyl-4,6-dinitrophenol. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1288-o1289.
  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?.
  • ResearchGate. (n.d.). (PDF) 2-tert-Butyl-4,6-dinitrophenol.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

Sources

Recrystallization Solvent Selection for Dinitrophenol Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for selecting the optimal recrystallization solvent for dinitrophenol (DNP) compounds. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot common issues effectively.

Section 1: Foundational Principles & Compound Analysis

Q1: What is the single most important principle of choosing a recrystallization solvent?

The ideal recrystallization solvent is governed by a simple but critical principle: the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3] This temperature-dependent solubility differential is the driving force of the entire purification process. As a hot, saturated solution cools, the solubility of the desired compound decreases dramatically, forcing it to crystallize out of the solution while impurities remain dissolved.[3]

Q2: How do the chemical properties of dinitrophenols influence solvent selection?

Dinitrophenol isomers (e.g., 2,4-DNP, 2,6-DNP) are moderately polar organic molecules. Their structure contains:

  • A non-polar benzene ring.

  • A polar hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor.

  • Two strongly electron-withdrawing nitro (-NO2) groups, which increase the molecule's polarity and potential for dipole-dipole interactions.

This combination means that DNP compounds are generally not soluble in very non-polar solvents (like hexane) or completely soluble in very polar solvents (like water) at room temperature.[4][5] They are, however, significantly more soluble in organic solvents like alcohols (ethanol, methanol), acetone, and ethyl acetate.[4][5][6][7] Therefore, the search for a suitable solvent should begin with moderately polar organic solvents.

Section 2: The Solvent Selection Workflow

Q3: What is the systematic process for selecting a solvent?

A systematic approach saves time and material. The recommended workflow involves a small-scale screening test to quickly evaluate several candidate solvents.

Recrystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_decision Decision A Place ~20-30 mg of crude DNP in a test tube B Add solvent dropwise at room temperature A->B C Observe Solubility (Insoluble? Good.) B->C Shake D Heat mixture to a boil C->D If insoluble I Try a different solvent C->I If soluble E Observe Solubility (Soluble? Good.) D->E F Cool to room temp, then in ice bath E->F If soluble E->I If insoluble G Observe Crystals (Abundant crystals? Ideal.) F->G H Solvent is Suitable G->H If crystals form G->I If no/few crystals

Caption: A systematic workflow for screening recrystallization solvents.

Experimental Protocol: Microscale Solvent Screening
  • Place approximately 20-30 mg of your crude dinitrophenol compound into a small test tube.

  • Add a candidate solvent dropwise (e.g., 0.5 mL) at room temperature and shake. The ideal solvent will not dissolve the solid.[2] If it dissolves completely, the solvent is too good and should be rejected.

  • If the solid is insoluble at room temperature, heat the test tube in a water bath or on a hot plate until the solvent boils.

  • Continue adding the hot solvent dropwise until the solid just dissolves.[8] Make note of the approximate volume needed.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize precipitation.

  • Evaluation : An ideal solvent is one in which the compound is largely insoluble at room temperature but completely soluble when boiling, and which yields a large quantity of crystalline solid upon cooling.

Q4: Which solvents are a good starting point for dinitrophenols?

Based on the polarity of DNP, a good starting panel of solvents to screen would include those with intermediate polarity. Ethanol is an excellent and commonly cited choice.[9]

SolventPolarity Index (P')Boiling Point (°C)Notes on Use for DNP Compounds
Water10.2100Generally a poor solvent for DNP at room temp, but solubility increases with heat.[4][6] Often used as an anti-solvent with alcohols.
Ethanol5.278Excellent starting point . DNP is soluble in hot ethanol and less soluble in cold. Frequently used for recrystallization.[9]
Methanol5.165Similar to ethanol, a good candidate.[10] Its lower boiling point can be advantageous for easier removal.
Acetone5.156DNP is often highly soluble in acetone, which may make it a less ideal choice for single-solvent recrystallization unless impurities are very different.[4][7]
Ethyl Acetate4.477A good mid-polarity solvent to test.[10]
Toluene2.4111Lower polarity. May be useful if the DNP compound is less substituted or if impurities are highly polar.
Hexane0.169Very non-polar. Unlikely to dissolve DNP even when hot. More likely to be used as an anti-solvent.

Polarity Index values are relative measures; sources may vary slightly.[11][12][13][14][15]

Section 3: Troubleshooting & Advanced Techniques

Q5: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice.[16][17] This is a common problem when the melting point of the impure solid is lower than the boiling point of the solvent.[17][18] The liquid "oil" often traps impurities, defeating the purpose of recrystallization.

Oiling_Out_Troubleshooting A Oiling Out Occurs (Liquid droplets form) B Reheat solution to redissolve the oil A->B F Switch to a lower boiling point solvent A->F Strategy 2 G Use a mixed solvent system A->G Strategy 3 C Add more of the 'good' solvent B->C Strategy 1 D Allow to cool MUCH more slowly C->D E Induce crystallization via scratching or seeding D->E

Caption: Troubleshooting strategies for when a compound oils out.

Solutions for Oiling Out:

  • Reheat and Dilute: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point slightly.[17][18]

  • Slow Down Cooling: Cool the flask as slowly as possible. Insulating the flask with glass wool or leaving it on a hotplate that is turned off can promote the formation of crystals over oil.[17]

  • Change Solvents: Choose a solvent with a lower boiling point. This reduces the likelihood that the solution temperature will exceed the melting point of your compound.

  • Use a Mixed-Solvent System: This is often the most effective solution.

Q6: How do I use a mixed-solvent system, and why does it work?

A mixed-solvent system is ideal when no single solvent has the perfect solubility characteristics. It involves a pair of miscible solvents: one in which the DNP is highly soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "bad" solvent).[19][20] Ethanol and water are a classic pair for moderately polar compounds like DNP.

The principle is to create a solvent mixture whose overall polarity is perfectly tuned to the solute. You dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" anti-solvent dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[19][21] A drop or two of the "good" solvent is then added to redissolve the precipitate, creating a perfectly saturated solution that is ready for slow cooling.

Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolve the crude dinitrophenol in a minimum amount of boiling ethanol in an Erlenmeyer flask.

  • While keeping the solution hot, add hot water (the anti-solvent) dropwise until you observe a persistent slight turbidity (cloudiness).[19] This indicates the solution is saturated.

  • Add ethanol dropwise until the solution becomes clear again (typically just 1-2 drops are needed).[20][21]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Cool further in an ice bath before collecting the crystals via vacuum filtration.

Q7: My crystal yield is very low. What are the common causes?

Low recovery is a frequent issue with several potential causes:

  • Using too much solvent: This is the most common error.[17] An excessive volume of solvent will keep more of your product dissolved even when the solution is cold. The fix is to evaporate some of the solvent and attempt to recrystallize again.[17][18]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. Keep the solution and apparatus hot to prevent this.

  • Incomplete cooling: Ensure the flask is thoroughly chilled in an ice bath for an adequate amount of time (>15 minutes) to maximize precipitation.

  • Washing with the wrong solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent to avoid redissolving your product.

References

  • Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • 2,4-Dinitrophenol - Solubility of Things. (n.d.). Solubility of Things.
  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Polarities of Solvents. (n.d.). Shodex.
  • Recrystallization. (n.d.). Wired Chemist.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • How do you distinguish the polarity of organic solvent? (2014). ResearchGate.
  • 2,6-Dinitrophenol. (n.d.). PubChem.
  • Mixed Solvent Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? (2024). ResearchGate.
  • 2,3-dinitrophenol - Solubility of Things. (n.d.). Solubility of Things.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Polarity Index. (n.d.). MilliporeSigma.
  • Solvent Polarity Index Table. (n.d.). Scribd.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • 3.6D: Mixed Solvent Crystallization. (2022). Chemistry LibreTexts.
  • Solvent Miscibility and Polarity Chart. (n.d.). Perfinity Biosciences.
  • Which solvents should I use to recrystalize P-anisidine and DNP individually? (2023). ResearchGate.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto, Scarborough, Department of Physical & Environmental Sciences.
  • Preparation method of 2,4-dinitrophenol. (2014). Google Patents.
  • Synthesis of 2,4-dinitrophenol. (2015). ResearchGate.

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avoiding over-nitration in the synthesis of dinitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-Nitration

Welcome to the technical support center for the synthesis of dinitrophenols. As a Senior Application Scientist, I understand the challenges you face in achieving high-yield, high-purity products. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and field-proven insights to help you navigate the complexities of phenol nitration and, most importantly, to avoid the common pitfall of over-nitration to 2,4,6-trinitrophenol (picric acid).

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of dinitrophenols.

Q1: Why is my dinitrophenol synthesis yielding a significant amount of picric acid?

The formation of picric acid is a classic example of over-nitration. Phenol is a highly activated aromatic compound, making it susceptible to multiple electrophilic substitutions. The hydroxyl (-OH) group is a strong ortho-, para-director and activator, meaning it increases the electron density at the 2, 4, and 6 positions of the benzene ring, making them highly reactive towards electrophiles like the nitronium ion (NO₂⁺).[1][2][3] When using strong nitrating conditions, such as concentrated nitric acid, especially in the presence of a catalyst like sulfuric acid, the reaction can proceed rapidly to trisubstitution, yielding the undesired 2,4,6-trinitrophenol.[2][4][5]

Q2: What are the critical parameters to control to prevent over-nitration?

To selectively synthesize dinitrophenols, you must carefully control the reaction conditions. The key parameters are:

  • Concentration of Nitric Acid: Using dilute nitric acid is crucial for limiting the extent of nitration.[2][4][6] Concentrated nitric acid provides a high concentration of the nitronium ion, which drives the reaction towards the thermodynamically stable trinitrated product.

  • Reaction Temperature: The nitration of phenol is a highly exothermic reaction. Maintaining a low temperature, often below room temperature, is essential to control the reaction rate and prevent over-nitration and oxidative side reactions.[6][7]

  • Choice of Nitrating Agent: While the classic nitrating mixture (HNO₃/H₂SO₄) is effective, it can be too harsh for phenol. Alternative, milder nitrating agents or different solvent systems can offer better selectivity.[8][9]

  • Reaction Time: Prolonged reaction times, even under milder conditions, can lead to the gradual formation of picric acid. Monitoring the reaction progress is key to quenching it at the optimal time.

Q3: Can I selectively synthesize 2,4-dinitrophenol over other isomers?

Yes, the synthesis of 2,4-dinitrophenol as the major product is achievable. The hydroxyl group directs nitration to the ortho and para positions. The first nitration typically yields a mixture of 2-nitrophenol and 4-nitrophenol. The presence of the first nitro group (an electron-withdrawing group) deactivates the ring, but the powerful activating effect of the hydroxyl group still allows for a second nitration. This second nitration will be directed by both existing groups, leading predominantly to 2,4-dinitrophenol.[10] Controlling the stoichiometry of the nitrating agent and the reaction conditions is paramount to stopping the reaction at the dinitration stage.

Troubleshooting Guide: Overcoming Over-Nitration and Other Common Issues

This section provides a structured approach to troubleshooting common problems encountered during dinitrophenol synthesis.

Problem Probable Cause(s) Recommended Solutions & Explanations
High yield of picric acid (2,4,6-trinitrophenol) 1. Concentration of nitric acid is too high. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use Dilute Nitric Acid: This reduces the concentration of the active electrophile (NO₂⁺), slowing down the reaction and allowing for better control to stop at the dinitrophenol stage.[6] 2. Maintain Low Temperature: Conduct the reaction in an ice bath to dissipate the heat generated and prevent the reaction from running away. Lower temperatures decrease the rate of the third nitration step more significantly than the first two.[7] 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of starting material and the formation of the desired product. Quench the reaction once the optimal conversion is achieved.
Formation of dark, tarry byproducts 1. Oxidation of phenol by nitric acid. 2. Reaction temperature is excessively high.1. Use Milder Nitrating Agents: Consider alternative nitrating systems that are less oxidizing. 2. Strict Temperature Control: High temperatures accelerate the oxidation of the highly reactive phenol ring, leading to polymerization and the formation of complex, colored impurities.[5][7]
Low yield of dinitrophenol 1. Incomplete reaction. 2. Loss of product during workup and purification.1. Optimize Reaction Time and Temperature: While low temperatures are crucial, ensure the reaction is allowed to proceed for a sufficient duration for dinitration to occur. A slight, controlled increase in temperature after the initial exothermic phase may be necessary. 2. Purification Strategy: Dinitrophenols have different solubilities compared to mononitrophenols and picric acid. Fractional crystallization or chromatography can be employed for effective separation.[11]
Predominant formation of mononitrophenols 1. Insufficient amount of nitrating agent. 2. Reaction conditions are too mild (temperature too low, or reaction time too short).1. Adjust Stoichiometry: Ensure at least two equivalents of the nitrating agent are used relative to phenol. 2. Gradual Temperature Increase: After the initial addition of the nitrating agent at low temperature, a controlled increase in temperature might be necessary to drive the reaction to the dinitration stage.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential nitration of phenol, highlighting the desired pathway to 2,4-dinitrophenol and the competing over-nitration pathway to picric acid.

Nitration_Pathway Phenol Phenol MNP_mix Mixture of o- and p-Nitrophenol Phenol->MNP_mix 1. Dilute HNO₃ 2. Low Temperature DNP 2,4-Dinitrophenol (Desired Product) MNP_mix->DNP Controlled Nitration Conditions TNP 2,4,6-Trinitrophenol (Picric Acid - Over-nitration) DNP->TNP Harsh Conditions: - Concentrated HNO₃ - High Temperature

Caption: Reaction pathway for the nitration of phenol.

Detailed Experimental Protocol: Controlled Synthesis of 2,4-Dinitrophenol

This protocol is designed to favor the formation of 2,4-dinitrophenol while minimizing the production of picric acid.

Materials:

  • Phenol

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol

  • Distilled Water

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve phenol in a suitable solvent (e.g., a water-alcohol mixture) and cool the solution in an ice bath to below 5°C.[8][12]

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the phenol solution using a dropping funnel. Maintain the reaction temperature below 10°C throughout the addition. Vigorous stirring is essential to ensure efficient heat dissipation and prevent localized hotspots.[6][7]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for a specified period. Monitor the progress of the reaction by TLC to determine the optimal endpoint.

  • Quenching and Isolation: Once the desired conversion is achieved, slowly pour the reaction mixture into a beaker containing crushed ice and water. The crude 2,4-dinitrophenol will precipitate as a yellow solid.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield pale yellow crystals.[13]

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting over-nitration issues in your synthesis.

Troubleshooting_Workflow start Start: Dinitrophenol Synthesis check_product Analyze Product Mixture (e.g., TLC, NMR, HPLC) start->check_product high_tnp High Picric Acid Content? check_product->high_tnp reduce_conc Reduce Nitric Acid Concentration high_tnp->reduce_conc Yes success Successful Synthesis: High Yield of Dinitrophenol high_tnp->success No lower_temp Lower Reaction Temperature reduce_conc->lower_temp shorten_time Shorten Reaction Time lower_temp->shorten_time retry Re-run Synthesis with Modified Conditions shorten_time->retry retry->check_product

Caption: Troubleshooting workflow for over-nitration.

References

  • Phenol reaction with nitration mixture - Chemistry Stack Exchange. (2024).
  • Preparation of 2,4-dinitrophenol - PrepChem.com. (n.d.).
  • Synthesis of 2,4-dinitrophenol | Semantic Scholar. (2012).
  • Nitration of Phenols (video) - Khan Academy. (n.d.).
  • RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents. (2013).
  • Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE - Vedantu. (n.d.).
  • Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.).
  • Why is mononitration of phenol carried out at low temperatures? - Quora. (2024).
  • Picric acid: its extraction purification from dinitrophenols and analytical applications | Matveichuk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (2019).
  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022).
  • (PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. (2012).
  • Facile, Efficient nitration of Phenol to 2,4-dinitrophenol - Sciencemadness. (2015).
  • Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration - Google Patents. (2014).
  • CN104086434A - Method for preparing 2,4-dinitrophenol from phenol by nitration - Google Patents. (2014).
  • CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents. (2014).
  • Studies on Nitration of Phenol over Solid Acid Catalyst - Crimson Publishers. (2018).
  • ring reactions of phenol - Chemguide. (n.d.).
  • Does nitration of phenol with nitric acid yields 2,6-dinitrophenol? - Chemistry Stack Exchange. (2023).
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH. (2001).
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - SciSpace. (2009).
  • In nitration of phenols using nitric acid at room temperature, why is o-nitrophenol obtained as a major product? - Quora. (2017).
  • General Reaction of Dinitration of Phenols Can you give the general reac.. - Filo. (2025).
  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (2006).
  • Nitration of phenol compound 1a with different nitrate salts and solvents a - ResearchGate. (n.d.).
  • Picric acid to 2,4-Dinitrophenol - Sciencemadness.org. (2006).
  • Picric acid: its extraction purification from dinitrophenols and analytical applications | Matveichuk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (2019).
  • Synthesis of Picric Acid at Domestic Scales. (n.d.).
  • Dinitrophenol synthesis. Nitration in aqueous dioxane. - YouTube. (2025).
  • Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation - NIH. (2002).

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Technical Support Center: Managing Side Reactions During the Nitration of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet challenging reaction. Here, we will address common issues, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side reactions and maximize the yield and purity of your desired nitrophenol products.

Frequently Asked Questions (FAQs)

Q1: My nitration of phenol is resulting in a dark, tarry mixture with very low yield of the desired nitrophenol. What is happening and how can I prevent this?

A: The formation of tarry materials is a classic sign of oxidative decomposition and resinification, a common and significant side reaction in phenol nitration.[1] The hydroxyl group of the phenol ring is a powerful activating group, making the ring highly susceptible to oxidation by nitric acid, especially under harsh conditions.[1][2][3]

Causality and Mechanism:

  • Oxidation: Nitric acid is a strong oxidizing agent.[4] It can oxidize the phenol to various products, including benzoquinones, which can then polymerize to form high-molecular-weight, insoluble tars.[5] This process is often autocatalytic, accelerated by the nitrous acid (HNO₂) that is a byproduct of the nitration reaction itself.

  • Over-activation: The -OH group strongly activates the aromatic ring, making it highly nucleophilic. This high reactivity can lead to uncontrolled, exothermic reactions, further promoting oxidation and polymerization.[1][2]

Troubleshooting and Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter to control. Running the reaction at a lower temperature (e.g., 0-5 °C) will significantly slow down the rate of oxidation.[1]

  • Use Dilute Nitric Acid: Instead of concentrated nitric acid, using a more dilute solution can temper the reaction's vigor and reduce oxidative side reactions.[1][6] However, this may also decrease the rate of the desired nitration.

  • Control the Addition Rate: Add the nitrating agent slowly and portion-wise to the phenol solution to maintain better control over the reaction temperature and prevent localized overheating.

  • Introduce a Nitrous Acid Scavenger: Adding a small amount of urea or sulfamic acid to the reaction mixture can help to remove any nitrous acid present, thereby inhibiting the autocatalytic oxidation pathway.

  • Consider Alternative Nitrating Agents: Milder nitrating agents can be employed to circumvent the harshness of concentrated nitric acid. These are discussed in more detail in a later section.

Q2: I am trying to achieve mononitration, but I am getting significant amounts of di- and tri-nitrated products. How can I improve the selectivity for mononitration?

A: The formation of multiple nitrated products is a direct consequence of the high reactivity of the phenol ring.[1] Once the first nitro group is introduced, the ring is still activated enough (though less so than the starting phenol) to undergo further nitration, especially if the reaction conditions are not carefully controlled.

Causality and Mechanism:

  • High Ring Activation: The hydroxyl group is a strong ortho-, para-director and activator.[4][7] This means that the positions ortho and para to the -OH group are highly susceptible to electrophilic attack.

  • Reaction Conditions: The use of concentrated nitric acid and sulfuric acid (mixed acid) creates a high concentration of the powerful electrophile, the nitronium ion (NO₂⁺), which can lead to multiple substitutions.[8]

Troubleshooting and Solutions:

  • Stoichiometric Control: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the phenol.

  • Dilute Reaction Conditions: Working with more dilute solutions of both the phenol and the nitrating agent can help to control the reaction rate and favor monosubstitution.[4]

  • Milder Nitrating Agents: As mentioned previously, employing milder nitrating agents can significantly improve selectivity. Examples include using dilute nitric acid alone or in combination with a phase-transfer catalyst.[9][10]

  • Protecting Group Strategy: In some cases, the hydroxyl group can be temporarily protected (e.g., by acetylation to form phenyl acetate) to reduce its activating effect.[1] After nitration, the protecting group can be removed by hydrolysis to yield the desired nitrophenol.

Q3: My nitration is not regioselective, giving me a mixture of ortho- and para-nitrophenols that is difficult to separate. How can I control the regioselectivity?

A: Achieving high regioselectivity in phenol nitration is a common challenge. The ortho/para ratio is influenced by a number of factors including steric hindrance, reaction temperature, and the specific nitrating agent used.[11]

Causality and Mechanism:

  • Electronic Effects: The hydroxyl group directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediates.[4]

  • Steric Hindrance: The bulky nitro group may experience steric hindrance at the ortho position, which can favor substitution at the less hindered para position.[4]

  • Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl group and the nitro group at the ortho position can stabilize the ortho isomer, making it the kinetic product in some cases.[6]

Troubleshooting and Solutions:

  • Temperature Control: Lower temperatures generally favor the formation of the para isomer, as it is often the thermodynamically more stable product. Conversely, higher temperatures can sometimes favor the ortho isomer.

  • Choice of Nitrating Agent and Solvent: The choice of nitrating agent and solvent can have a profound effect on the ortho/para ratio. For instance, using metal nitrates in a microemulsion has been shown to favor ortho-nitration.[12][13]

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), with dilute nitric acid has been reported to selectively yield o-nitrophenol.[9] The selectivity can be reversed to favor the p-nitrophenol by using NaBr as a catalyst.[9]

  • Bulky Nitrating Agents: Employing a bulkier nitrating agent can increase steric hindrance at the ortho position, thereby increasing the proportion of the para product.

Troubleshooting Guides

Guide 1: Dealing with Oxidation and Tar Formation

This guide provides a systematic approach to troubleshooting and preventing the formation of tarry byproducts during the nitration of substituted phenols.

Decision-Making Workflow for Minimizing Oxidation:

G start Start: Tar Formation Observed q1 Is the reaction temperature below 5 °C? start->q1 s1 Action: Lower temperature to 0-5 °C using an ice bath. q1->s1 No q2 Are you using concentrated HNO₃? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Switch to dilute HNO₃ (e.g., 6 wt%). q2->s2 Yes q3 Is the nitrating agent added all at once? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Action: Add nitrating agent slowly and dropwise. q3->s3 Yes q4 Is nitrous acid (HNO₂) potentially present? q3->q4 No a3_yes Yes a3_no No s3->q4 s4 Action: Add a nitrous acid scavenger (e.g., urea). q4->s4 Yes end Outcome: Reduced Tar Formation & Improved Yield q4->end No a4_yes Yes a4_no No s4->end

Caption: Troubleshooting workflow for tar formation.

Guide 2: Enhancing Regioselectivity (Ortho vs. Para)

This guide outlines strategies to influence the regiochemical outcome of the nitration reaction.

Factors Influencing Regioselectivity and Corresponding Strategies:

FactorStrategy to Favor ortho-IsomerStrategy to Favor para-IsomerRationale
Temperature Higher temperatures (use with caution)Lower temperatures (e.g., 0 °C)Lower temperatures favor the thermodynamically more stable para product.
Nitrating Agent Use of metal nitrates in microemulsions.[12][13]Use of bulky nitrating agents.The microemulsion environment can influence the orientation of the phenol at the interface, while bulky agents increase steric hindrance at the ortho position.
Catalyst Phase-transfer catalyst like TBAB with dilute HNO₃.[9]Phase-transfer catalyst like NaBr with dilute HNO₃.[9]The nature of the phase-transfer catalyst can alter the active nitrating species and its interaction with the phenol.
Solvent Solvents that can participate in hydrogen bonding.Non-polar, aprotic solvents.Solvent interactions can influence the transition state energies for ortho and para attack.

Experimental Protocols

Protocol 1: Selective ortho-Nitration of Phenol using a Phase-Transfer Catalyst

This protocol is adapted from a method demonstrated to provide high selectivity for the ortho-nitrophenol.[9]

Materials:

  • Phenol

  • Dilute Nitric Acid (6 wt%)

  • Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate Solution (saturated)

  • Anhydrous Sodium Sulfate

  • Ice Bath

  • Stir Plate and Stir Bar

  • Separatory Funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1 equivalent) in dichloromethane.

  • Add tetrabutylammonium bromide (0.1 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dilute nitric acid (6 wt%, 1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or steam distillation to isolate the o-nitrophenol.[6]

Protocol 2: Minimizing Oxidation during Nitration with Mixed Acid

This protocol provides a set of best practices for using the traditional mixed acid (HNO₃/H₂SO₄) method while minimizing oxidative side reactions.

Materials:

  • Substituted Phenol

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Urea (optional)

  • Dichloromethane (CH₂Cl₂)

  • Ice/Salt Bath

  • Stir Plate and Stir Bar

  • Dropping Funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve the substituted phenol (1 equivalent) in dichloromethane.

  • Cool the solution to -10 to -5 °C using an ice/salt bath.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • If desired, add a small amount of urea (catalytic) to the nitrating mixture to scavenge any nitrous acid.

  • Slowly add the prepared nitrating mixture dropwise to the cooled phenol solution via the dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified.

Mechanistic Insights

The Role of Nitrosation in Phenol Nitration

It is important to recognize that under certain conditions, particularly with dilute nitric acid, the nitration of phenol can proceed through an initial nitrosation step to form a nitrosophenol, which is then oxidized to the corresponding nitrophenol.[5] This pathway is catalyzed by nitrous acid.

Visualizing the Nitrosation-Oxidation Pathway:

G Phenol Phenol Nitrosophenol p-Nitrosophenol Phenol->Nitrosophenol + HNO₂ (Nitrosation) Nitrophenol p-Nitrophenol Nitrosophenol->Nitrophenol + HNO₃ (Oxidation)

Caption: Nitrosation-oxidation pathway in phenol nitration.

Understanding this alternative mechanism is key to troubleshooting, as conditions that favor the formation of nitrous acid can lead to a different product distribution and potentially more side reactions.

References

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]
  • Chemistry Stack Exchange. (2024).
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  • SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]
  • ResearchGate. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. [Link]
  • Indian Academy of Sciences. (n.d.).
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  • Taylor & Francis Online. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. [Link]
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  • Quora. (2019).
  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. [Link]
  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. [Link]
  • ResearchGate. (n.d.). Scheme 14.
  • Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?. [Link]
  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]
  • National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]
  • Khan Academy. (n.d.).
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2)
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  • ResearchGate. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]
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  • Quora. (2017). Why does nitration of phenol give poor yield of picric acid?. [Link]
  • Google Patents. (n.d.).
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stability of 4-tert-Butyl-2,6-dinitrophenol in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-tert-Butyl-2,6-dinitrophenol

Introduction

Welcome to the technical support guide for this compound (CAS 4097-49-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly concerning pH variations. This compound is a yellow crystalline solid used in various research and industrial applications, from organic synthesis to its use as a potential herbicide.[1][2] Its utility is intrinsically linked to its chemical structure—a phenol ring substituted with two electron-withdrawing nitro groups and a bulky tert-butyl group.[1] Understanding its stability in acidic versus basic conditions is critical for designing robust experiments, ensuring data integrity, and maintaining sample purity. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address challenges you may encounter during your work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

A1: this compound is an organic compound with the molecular formula C₁₀H₁₂N₂O₅ and a molecular weight of approximately 240.21 g/mol .[3] It typically appears as yellow crystals.[4][5] Key structural features include a phenol group (-OH), two nitro groups (-NO₂) at positions 2 and 6, and a tert-butyl group at position 4. It is sparingly soluble in water but shows better solubility in organic solvents.[1] Due to its chemical structure, it is classified as a toxic material and should be handled with appropriate safety precautions, including wearing protective gloves, clothing, and eye protection.[5][6]

Q2: Why is this compound considered a strong acid for a phenol?

A2: The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion, formed after the loss of a proton (H⁺) from the hydroxyl group. In this compound, the two nitro groups are powerful electron-withdrawing groups. They delocalize the negative charge of the phenoxide ion across the aromatic ring through resonance. This extensive charge delocalization significantly stabilizes the phenoxide ion, making the parent phenol more likely to donate its proton. This effect makes it a potent acid compared to unsubstituted phenol.[1]

Q3: What is the general stability of this compound in acidic vs. basic solutions?

A3: As a general rule for dinitrophenols, stability is highly pH-dependent.

  • In Acidic to Near-Neutral Conditions (pH < 7): The compound exists predominantly in its protonated, phenolic form. This form is relatively stable. Dinitrophenols are generally reported to be stable in acidic solutions.[7][8][9]

  • In Basic/Alkaline Conditions (pH > 7): The compound deprotonates to form the 4-tert-butyl-2,6-dinitrophenoxide ion. This ion, while resonance-stabilized, is significantly more susceptible to decomposition, particularly through oxidation.[10] This instability can be accelerated by factors like exposure to UV radiation.[7][8] Therefore, long-term storage or experimental use in basic buffers is not recommended without careful stability assessments.

Q4: I observed a distinct color change when I dissolved this compound in a basic solution. Is this normal?

A4: Yes, this is an expected and immediate observation. The protonated phenol form is typically a pale yellow solid or solution. Upon deprotonation in a basic medium, the resulting phenoxide ion has an extended system of conjugated double bonds, which includes the nitro groups. This extended conjugation shifts the absorption of light to longer wavelengths (a bathochromic shift), resulting in a more intensely colored, often deep yellow, orange, or even reddish solution.[10] This color change is a direct visual indicator of the formation of the phenoxide ion. For example, a related compound, 2,4-dinitrophenol, forms a yellow 2,4-dinitrophenolate ion in the presence of a base.[11]

Troubleshooting Guide

Issue: My solution of this compound rapidly changed color and I see evidence of degradation after adjusting the pH to > 8. What is happening and how can I prevent it?

Cause: At a pH above its pKa, the compound is converted to its phenoxide form. This anion is electron-rich and more susceptible to oxidative degradation than the neutral phenol. The presence of dissolved oxygen, trace metal ions, or exposure to light can catalyze this degradation, leading to the formation of complex byproducts and a loss of the parent compound. A related compound, 4-amino-2,6-dinitrophenol, is also known to be unstable in basic conditions.[10]

Solution & Prevention:

  • Work at Lower pH: Whenever possible, prepare stock solutions and conduct experiments in acidic or neutral buffers (e.g., pH 4-7) where the compound is in its more stable protonated form.

  • Use Freshly Prepared Solutions: If working with basic solutions is unavoidable, prepare them immediately before use and minimize storage time.

  • Inert Atmosphere: For sensitive experiments, degas your basic buffer and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Protect from Light: Store solutions in amber vials or protect them from ambient light to prevent photochemical degradation, which is more pronounced for phenoxides.[8][9]

Issue: I am seeing unexpected peaks in my HPLC/LC-MS analysis after storing my compound in a basic buffer. What could they be?

Cause: The new peaks are likely degradation products. While the exact degradation pathway for this specific molecule is not extensively documented in readily available literature, common pathways for related nitroaromatic compounds under various conditions include:

  • Oxidative Coupling: Phenoxide radicals can form and couple, leading to polymeric materials.

  • Nitro Group Reduction: Although more common under reducing conditions, partial reduction of the nitro groups to nitroso or amino groups can occur, leading to compounds like 4-tert-butyl-2-amino-6-nitrophenol.[12][13]

  • Ring Opening/Cleavage: Under harsh oxidative conditions, the aromatic ring itself can be cleaved, forming smaller aliphatic molecules.

Troubleshooting Workflow:

G A Unexpected Peaks Observed in HPLC/LC-MS B 1. Confirm pH of Sample A->B C Is pH > 7? B->C D Yes: Degradation is likely. Proceed to characterization. C->D E No: Check for other stress factors (light, temp, contamination). C->E F 2. Analyze by High-Resolution MS/MS D->F G 3. Propose Structures for Degradants F->G H 4. Confirm by Comparing to a Forced Degradation Study G->H

Caption: Equilibrium between the stable phenol and unstable phenoxide forms.

References

  • Guidechem. This compound 4097-49-8 wiki. URL: https://www.guidechem.com/wiki/4-tert-butyl-2,6-dinitrophenol-4097-49-8.html
  • CymitQuimica. CAS 4097-49-8: this compound. URL: https://www.cymitquimica.com/cas/4097-49-8
  • ChemicalBook. This compound | 4097-49-8. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717551.htm
  • Thermo Fisher Scientific. This compound - SAFETY DATA SHEET. URL: https://www.alfa.com/en/msds/?language=EN&cas=4097-49-8
  • Fisher Scientific. SAFETY DATA SHEET - this compound. URL: https://www.fishersci.com/msds?productName=AC434310050
  • PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/20042
  • Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=166160
  • Sigma-Aldrich. SAFETY DATA SHEET - 2,4-Dinitrophenol. URL: https://www.sigmaaldrich.com/US/en/sds/sial/d198501
  • BMC Biotechnology. Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. URL: https://bmcbiotechnol.biomedcentral.com/articles/10.1186/s12896-016-0260-z
  • Biosynth. Safety Data Sheet - this compound. URL: https://www.biosynth.com/msds/FD29780
  • TCI Chemicals. This compound 4097-49-8. URL: https://www.tcichemicals.com/US/en/p/B1803
  • ResearchGate. Degradation pathway of 2,4-dinitrophenol (DNP), and 2,4,6-trinitrotoluene (TNT) in various microorganisms. URL: https://www.researchgate.net/figure/Degradation-pathway-of-2-4-dinitrophenol-DNP-and-2-4-6-trinitrotoluene-TNT-in_fig2_373516391
  • MDPI. Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. URL: https://www.mdpi.com/2073-4344/12/5/534
  • U.S. EPA. Method 8041A: Phenols by Gas Chromatography. URL: https://www.epa.
  • PubChem. 2,5-Dinitrophenol. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9492
  • ResearchGate. (PDF) Synthesis of 2,4-dinitrophenol. URL: https://www.researchgate.net/publication/287170884_Synthesis_of_24-dinitrophenol
  • PubMed. Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation. URL: https://pubmed.ncbi.nlm.nih.gov/24411325/
  • ResearchGate. Synthesis and Study of the Physical,Thermal,Chemical,and Biological Properties of 2,4-Dinitrophenylhydrazones of Substituted Chalcones. URL: https://www.researchgate.net/publication/382042858_Synthesis_and_Study_of_the_PhysicalThermalChemicaland_Biological_Properties_of_24-Dinitrophenylhydrazones_of_Substituted_Chalcones
  • Carl ROTH. This compound, 25 g. URL: https://www.carlroth.com/be/en/biochemicals-product-expansion/4-tert-butyl-2-6-dinitrophenol/p/1e1p.1
  • ResearchGate. Synthesis of Symmetrical Dinitro- and Diamino-Substituted Tröger's Base Analogues | Request PDF. URL: https://www.researchgate.net/publication/228514930_Synthesis_of_Symmetrical_Dinitro-_and_Diamino-Substituted_Troger's_Base_Analogues
  • PMC - NIH. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4959240/
  • ATSDR. Analytical Methods for 2,4,6-Trinitrotoluene. URL: https://www.
  • ResearchGate. (PDF) Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. URL: https://www.researchgate.
  • PubChem. 2,4-Dinitrophenol. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dinitrophenol
  • PubChem. 2,6-Dinitrophenol. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11312
  • PubMed. Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. URL: https://pubmed.ncbi.nlm.nih.gov/8580646/
  • ResearchGate. Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples | Request PDF. URL: https://www.researchgate.
  • Semantic Scholar. Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped. URL: https://www.semanticscholar.org/paper/Degradation-of-4-Tert-Butylphenol-in-Water-Using-Al-Hamdi-Al-Ghamdi/8e772b1238914041d5b389178822081519a554a9
  • ResearchGate. Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats | Request PDF. URL: https://www.researchgate.
  • ResearchGate. Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. URL: https://www.researchgate.
  • ResearchGate. Photocatalytic Degradation of 2,4,6-Trinitrophenol (Picric Acid) in Aqueous Semiconductor Dispersions. URL: https://www.researchgate.net/publication/250060971_Photocatalytic_Degradation_of_246-Trinitrophenol_Picric_Acid_in_Aqueous_Semiconductor_Dispersions

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Technical Support Center: Safe Handling and Storage of Dry 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with dry 4-tert-Butyl-2,6-dinitrophenol (CAS RN: 4097-49-8). As a substituted dinitrophenol, this compound presents significant health and safety risks that necessitate strict adherence to established protocols. This document is structured to provide immediate answers to common questions and troubleshoot potential issues encountered during laboratory use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the safe handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a yellow crystalline solid that is classified as acutely toxic.[1][2] The primary hazards include:

  • Acute Toxicity: It is harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5][6]

  • Skin and Eye Irritation: The compound can cause serious skin and eye irritation.[5][6]

  • Organ Toxicity: Like other dinitrophenols, it can interfere with cellular metabolism by uncoupling oxidative phosphorylation, which can lead to a rapid increase in metabolic rate and dangerous hyperthermia.[3][7][8]

  • Explosive Potential: While this specific isomer is not as well-characterized for its explosive properties as 2,4-Dinitrophenol (DNP), related dinitrophenols are known to be potentially explosive when dry and subjected to heat, shock, or friction.[1][2] Therefore, it should be handled with appropriate precautions.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Due to its high toxicity, a comprehensive PPE strategy is non-negotiable. The minimum required PPE includes:

  • Hand Protection: Double-gloving with nitrile or Viton gloves is mandatory.[1][9] Change the outer glove immediately upon any suspected contact with the substance.[1]

  • Eye/Face Protection: Chemical safety goggles are required.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is recommended.[1] Full-length pants and closed-toe shoes are required to protect the skin from potential spills.[1][9]

  • Respiratory Protection: All handling of the dry powder must be performed within a certified chemical fume hood to prevent inhalation.[9] For larger spills or emergencies, a NIOSH/MSHA-approved respirator may be necessary.[5][9]

Q3: How should I properly store dry this compound?

A3: Proper storage is critical to maintain chemical stability and prevent accidents.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[4][11]

  • Keep the container tightly closed to prevent sublimation and contamination.[5][11]

  • Store in the original container, placed inside a labeled secondary container.[2]

  • The storage area should be secured and locked to restrict access to authorized personnel only.[12]

  • Avoid storing on high shelves to minimize the risk of dropping. Do not store near sources of heat, shock, or friction.[2]

Q4: Can I dispose of this chemical down the drain?

A4: Absolutely not. This compound is toxic to aquatic life with long-lasting effects.[12] All waste, including contaminated consumables (gloves, wipes, pipette tips), must be treated as hazardous waste.[1][2] It must be collected in a clearly labeled, sealed container for disposal by a licensed hazardous waste management company.[11]

Section 2: Troubleshooting Guide

This section provides guidance for specific issues that may arise during experimentation.

Issue 1: Accidental Spill of Dry Powder

Symptoms: Visible yellow powder outside of the primary containment (e.g., on the benchtop, floor, or balance).

Causality: The high toxicity of dinitrophenols means that even small spills pose a significant inhalation and contact hazard. The dry powder can be easily dispersed in the air.

Immediate Action Protocol:

  • Alert Personnel: Immediately alert everyone in the vicinity of the spill.

  • Evacuate: Evacuate the immediate area.

  • Restrict Access: Close the door to the lab and post a warning sign.

  • Do Not Attempt to Clean Up Alone: For any spill of this material, professional assistance is required. Do not attempt to clean it up yourself.[2]

  • Contact Safety Officer: Immediately contact your institution's Environmental Health & Safety (EHS) or designated safety officer.[2] Provide them with the name of the chemical and the approximate amount spilled.

Issue 2: Suspected Personal Exposure

Symptoms of Exposure:

  • Acute (Short-term): Headache, nausea, dizziness, fatigue, muscle cramps, and shortness of breath.[2][13] A key indicator of severe dinitrophenol poisoning is uncontrolled hyperthermia (fever).[8]

  • Contact: Yellowing of the skin, skin irritation, or severe eye irritation.[5][8]

Causality: The compound's toxicity stems from its ability to disrupt ATP production, leading to systemic effects.[3][7] It is readily absorbed through the skin, as well as via inhalation and ingestion.[5][7]

Immediate First Aid Protocol:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][11] Quickly remove all contaminated clothing while under a safety shower.[2][12] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air immediately.[5][11] If they are not breathing, give artificial respiration.[11] Call for immediate medical assistance.

  • Ingestion: Rinse the mouth with water.[5][11] Do NOT induce vomiting.[2] Immediately call a poison control center or physician.[12]

Workflow for Spill Response

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_reporting Reporting & Response Spill Spill Occurs Alert Alert Others in the Area Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Restrict Restrict Access & Post Warning Evacuate->Restrict Contact_EHS Contact EHS / Safety Officer Restrict->Contact_EHS Do NOT clean up alone Provide_Info Provide Chemical Name & Quantity Contact_EHS->Provide_Info Await_Instructions Await Professional Response Team Provide_Info->Await_Instructions

Caption: Workflow for responding to a spill of dry this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Weighing and Preparing Solutions

Objective: To safely weigh the dry solid and prepare a stock solution with minimal risk of exposure.

Causality: Weighing dry, toxic powders is a high-risk activity due to the potential for aerosolization. This protocol uses engineering controls and specific handling techniques to mitigate this risk.

Materials:

  • This compound (in its original, sealed container)

  • Appropriate solvent

  • Volumetric flasks and other necessary glassware

  • Analytical balance located inside a chemical fume hood or a ventilated balance enclosure

  • Full PPE (as described in FAQ 2)

Step-by-Step Methodology:

  • Preparation: Don all required PPE before entering the lab. Ensure the chemical fume hood is functioning correctly.[1]

  • Staging: Place all necessary equipment (weigh boat, spatula, solvent, glassware, waste container) inside the fume hood before bringing the chemical in. This minimizes movement in and out of the hood.

  • Weighing: a. Perform all weighing of the powdered compound within the fume hood.[1] b. Use anti-static measures (e.g., an anti-static gun) to prevent dispersal of the powder.[1] c. Carefully open the container. Do not use excessive force. d. Gently transfer the desired amount of powder to a weigh boat using a clean spatula. Avoid any actions that could create dust. e. Securely close the primary chemical container immediately after weighing.

  • Solubilization: a. Carefully add the weighed powder to the volumetric flask containing a portion of the desired solvent. b. Add the solvent slowly and carefully to avoid splashes.[1] c. Rinse the weigh boat with a small amount of solvent and add the rinse to the flask to ensure a complete transfer. d. Bring the solution to the final volume, cap the flask, and mix by inversion.

  • Labeling: Clearly label the solution with the compound name, concentration, date, and appropriate hazard symbols (e.g., "Toxic").[1]

  • Cleanup: a. Dispose of the weigh boat and any other contaminated disposable items in the designated hazardous waste container located inside the fume hood.[2] b. Wipe down the spatula and the work surface inside the fume hood with an appropriate decontaminating solution. c. Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container before leaving the fume hood.[10] d. Wash hands thoroughly with soap and water after the procedure is complete.[9]

Protocol 2: Hazardous Waste Disposal

Objective: To safely collect and dispose of all waste streams contaminated with this compound.

Causality: Improper disposal can lead to environmental contamination and accidental exposure of support staff. Dinitrophenols are classified as P-listed hazardous wastes in some jurisdictions, requiring specific disposal procedures.

Step-by-Step Methodology:

  • Solid Waste: a. All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, pipette tips) must be considered hazardous waste.[1][2] b. Collect this solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[2] c. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Liquid Waste: a. Collect all aqueous and organic solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[1] b. Do not mix with other waste streams unless specifically instructed to do so by your institution's EHS department. c. The container label must include the chemical name and approximate concentration.

  • Empty Containers: The original "empty" container of the dry powder is also considered hazardous waste as it will contain residual chemical. It should not be rinsed out or thrown in the regular trash. Dispose of it according to EHS guidelines.

  • Storage and Pickup: Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management service.

Section 4: Hazard and Safety Data Summary

ParameterDescriptionSource(s)
Appearance Yellow crystalline solid.[3][5][11]
CAS Number 4097-49-8[3][5][11]
Primary Hazards Acute toxicity (oral, dermal, inhalation), serious skin and eye irritation.[4][5][6]
GHS Signal Word Warning or Danger[5][6]
Storage Store in a cool, dry, well-ventilated, and secured area.[4][11]
Incompatibilities Strong oxidizing agents, heat, shock, friction.[2][4]
Disposal Must be disposed of as hazardous waste. Do not empty into drains.[1][11][12]

References

  • University of Georgia. (n.d.). Standard Operating Procedure for Dinitrophenol.
  • SD Fine-Chem Limited. (n.d.). Safety Data Sheet: 2,4-DINITROPHENOL 97%.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chem Service, Inc. (2014, October 27). Safety Data Sheet: Dinoseb.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Amherst College. (2019, December 9). Standard Operating Procedures (SOP) for Working with 2,4-Dinitrophenol.
  • ResearchGate. (2025, August 7). Disposition of 2,6-di-tert-butyl-4-nitrophenol (DBNP), a submarine atmosphere contaminant, in male Sprague–Dawley rats.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2,4-Dinitrophenol.
  • National Institutes of Health. (n.d.). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning.
  • Carl ROTH. (n.d.). This compound, 25 g.
  • PubMed. (n.d.). Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP).
  • Wikipedia. (n.d.). 2,4-Dinitrophenol.

Sources

Technical Support Center: 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-tert-Butyl-2,6-dinitrophenol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success. My aim is to combine established scientific principles with practical, field-tested insights to help you navigate the complexities of working with this compound.

Introduction

This compound is a versatile organic compound utilized in various applications, including as a herbicide and as an intermediate in chemical synthesis.[1][2][3][4] Its chemical behavior, particularly its stability and decomposition pathways, is of critical importance for ensuring experimental reproducibility and safety. This guide will address common challenges and questions related to the handling, analysis, and decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is classified as a hazardous substance. It can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[1][5] As a dinitrophenol derivative, it has the potential to uncouple oxidative phosphorylation, which can lead to a rapid increase in metabolic rate and body temperature.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. All handling should be performed in a well-ventilated fume hood.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. It should be kept in a tightly sealed container to prevent absorption of moisture and contamination. Dinitrophenols can be susceptible to decomposition by ultraviolet radiation, especially in alkaline solutions.[6]

Q3: I am observing unexpected peaks in my analytical chromatogram after a reaction involving this compound. What could be the cause?

A3: The appearance of unexpected peaks often indicates the presence of decomposition products or reaction byproducts. The decomposition of this compound can be initiated by heat, light (photolysis), or reaction with certain chemical species. For instance, thermal decomposition of a similar compound, 2,6-di-tert-butyl-4-nitrophenol, is known to yield products such as nitric oxide and various quinone derivatives. It is also plausible that under certain conditions, one or both nitro groups could be reduced or displaced. To identify these unknown peaks, techniques like GC-MS or LC-MS are highly recommended.

Q4: Can this compound decompose during routine analytical procedures like GC-MS?

A4: Yes, thermal decomposition can occur in the heated injection port of a gas chromatograph. Dinitrophenols can be thermally labile. If you suspect on-column or in-injector decomposition, consider using a lower injection port temperature or derivatizing the phenol group to increase its thermal stability. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be employed as it is a softer ionization technique that does not require high temperatures.

Troubleshooting Guides

Scenario 1: Inconsistent Bioassay Results
  • Problem: You are using this compound in a cellular assay and observe significant variability in the dose-response curve between experiments.

  • Possible Causes & Solutions:

    • Compound Degradation: The compound may be degrading in your assay medium, especially if exposed to light for extended periods or if the medium has a high pH.

      • Troubleshooting Step: Prepare fresh stock solutions for each experiment. Protect your solutions from light by using amber vials or covering them with aluminum foil. Analyze the stability of the compound in your specific assay medium over the time course of your experiment using HPLC.

    • Solubility Issues: Poor solubility can lead to inaccurate dosing.

      • Troubleshooting Step: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before preparing your final dilutions in the aqueous assay buffer. Visually inspect for any precipitation.

Scenario 2: Synthesis Reaction Yielding Multiple Products
  • Problem: A synthesis reaction using this compound as a starting material is resulting in a complex mixture of products instead of the desired compound.

  • Possible Causes & Solutions:

    • Side Reactions of Nitro Groups: The nitro groups are strong electron-withdrawing groups and can be susceptible to nucleophilic substitution or reduction depending on the reaction conditions.

      • Troubleshooting Step: Carefully control the reaction temperature and stoichiometry of your reagents. Consider protecting the phenolic hydroxyl group to prevent its interference.

    • Decomposition under Reaction Conditions: The reaction conditions (e.g., high temperature, strong base) may be causing the decomposition of your starting material.

      • Troubleshooting Step: Attempt the reaction at a lower temperature. If a base is required, consider using a milder, non-nucleophilic base. Monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts in real-time.

Experimental Protocol: Analysis of Potential Thermal Decomposition Products by GC-MS

This protocol provides a general framework for the analysis of the thermal decomposition products of this compound.

Objective: To identify the volatile and semi-volatile compounds generated upon heating this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system with a standard non-polar or medium-polarity column (e.g., DB-5ms)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

    • For the analysis of potential thermal decomposition, a small, known amount of the solid compound can be placed in a thermal desorption tube or a pyrolysis unit coupled to the GC-MS.

  • GC-MS Method:

    • Injector Temperature: Start with a relatively low temperature (e.g., 200 °C) to minimize in-injector decomposition and gradually increase in subsequent runs to observe temperature-dependent degradation.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound.

    • Analyze the mass spectra of any new peaks that appear at higher injector temperatures or in the pyrogram.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST) to tentatively identify the decomposition products.

Expected Observations: Based on the decomposition of similar nitrophenols, potential products could include compounds resulting from the loss of nitro groups, oxidation of the tert-butyl group, or ring modifications.

Visualizing Decomposition Pathways

The following diagram illustrates a plausible decomposition pathway for this compound under thermal stress, based on the known chemistry of related compounds.

Decomposition_Pathway A This compound B Loss of NO2 radical A->B Heat (Δ) C Phenoxy Radical Intermediate B->C D Further Reactions/Rearrangement C->D E Quinone-type Products D->E F Polymerization Products D->F

Caption: Plausible thermal decomposition pathway of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MDPI. (2022). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts.
  • PubChem. (n.d.). This compound | C10H12N2O5 | CID 20042.
  • RSC Publishing. (1961). 4-Nitro-2,6-di-t-butylphenol and its thermal decomposition. Journal of the Chemical Society (Resumed).

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Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of Nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and practical solutions for a common and frustrating issue in reversed-phase High-Performance Liquid Chromatography (HPLC): the peak tailing of nitrophenols. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical principles behind the problems and their solutions, ensuring you can develop robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnosis

This section addresses the most common initial questions regarding peak tailing with nitrophenols.

Q1: What is peak tailing and why is it a significant problem?

A1: Peak tailing is a distortion where the back half of a chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[1] Ideally, peaks should be symmetrical and Gaussian. Tailing is problematic because it can lead to inaccurate peak integration and quantification, reduce the resolution between adjacent peaks, and decrease overall method sensitivity.[2]

Q2: I'm seeing significant peak tailing specifically with my nitrophenol analytes. What are the most likely causes?

A2: The primary cause of peak tailing for acidic and polar compounds like nitrophenols in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2][3] The most common culprits are:

  • Silanol Interactions: The polar hydroxyl (-OH) and nitro (-NO2) groups on nitrophenols can form strong hydrogen bonds with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][3] This secondary retention mechanism holds some analyte molecules longer, causing the "tail."[3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not correctly controlled, it can lead to the simultaneous presence of ionized and non-ionized forms of the nitrophenol analyte or the silanol groups, causing peak distortion.[5][6]

  • Metal Contamination: Nitrophenols can chelate with trace metal ions (like iron or aluminum) present in the silica matrix, column hardware, or even the HPLC system itself, leading to poor peak shape.[4][7]

Q3: What is the quickest and most common fix I can try for nitrophenol peak tailing?

A3: The most immediate and often effective solution is to adjust the mobile phase pH . For acidic analytes like nitrophenols, lowering the pH of the mobile phase is crucial. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), will suppress the ionization of the residual silanol groups on the column, minimizing the unwanted secondary interactions that cause tailing.[3][8][9]

Section 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is required. This guide breaks down the problem by its root cause, explaining the mechanism and providing detailed protocols for resolution.

Issue: Secondary Interactions with Residual Silanol Groups

The Mechanism: Standard silica-based reversed-phase columns (e.g., C18) are manufactured by bonding octadecylsilane to a silica support. However, due to steric hindrance, it's impossible to react all the surface silanol (Si-OH) groups.[10][11] These leftover, or "residual," silanols are polar and acidic (pKa ~3.8-4.2 for the most active sites).[12][13] Nitrophenols, being polar and acidic themselves (pKa values typically between 7 and 8.2), can engage in strong, undesirable polar interactions with these silanols, especially when the silanols are ionized (Si-O⁻).[3][14] This leads to a mixed-mode retention mechanism (hydrophobic and polar/ion-exchange), which is a primary cause of peak tailing.[3]

Solutions & Protocols:

The goal is to minimize the interaction between the nitrophenol and the ionized silanol groups. This can be achieved by either protonating the silanols, masking them, or using a column where they are less accessible.

Protocol 2.1.1: Mobile Phase pH Adjustment

By lowering the mobile phase pH to at least two units below the pKa of the most acidic silanol groups (i.e., pH < 3.0), you ensure they remain in their neutral, protonated (Si-OH) form.[1][9] This dramatically reduces their ability to interact with the nitrophenol analytes.

  • Step 1: Choose an Appropriate Acid. Formic acid (0.1%) is excellent for LC-MS compatibility. Trifluoroacetic acid (TFA) (0.05-0.1%) is a stronger acid and very effective at suppressing silanol interactions but can cause ion suppression in MS detectors.[15]

  • Step 2: Prepare the Aqueous Phase. Before mixing with the organic solvent (e.g., acetonitrile or methanol), add the acid to the aqueous portion of your mobile phase. For example, to prepare 1 L of 0.1% formic acid, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Step 3: Confirm pH. Use a calibrated pH meter to confirm the pH of the aqueous phase is in the desired range (typically 2.5 - 3.0).

  • Step 4: Equilibrate the System. Flush the column with at least 10-15 column volumes of the new, acidified mobile phase until the baseline is stable before injecting your sample.

Protocol 2.1.2: Using a Competing Base Additive

For older, less deactivated (Type A silica) columns, adding a basic "silanol masker" like triethylamine (TEA) can be effective.[1][16] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[16][17]

  • Step 1: Prepare TEA Buffer. A common concentration is 0.1-0.2% TEA in the aqueous mobile phase.[17] For example, add 1-2 mL of TEA to ~990 mL of HPLC-grade water.

  • Step 2: Adjust pH. Use an acid (commonly acetic acid or phosphoric acid) to adjust the pH of the TEA solution to the desired level (e.g., pH 7.0-7.5).[17] This creates a buffer that both masks silanols and controls pH.

  • Step 3: Equilibrate Thoroughly. TEA can be difficult to remove from a column once used.[18][19] Dedicate the column to methods using TEA if possible. Flush the system extensively before and after use.

  • Caution: TEA is not suitable for LC-MS due to its high potential for causing ion suppression.

Protocol 2.1.3: Upgrade to a Modern HPLC Column

Modern HPLC columns are designed to minimize silanol interactions. If you consistently face tailing issues with older columns, the most robust long-term solution is to switch to a newer column technology.

  • High-Purity, End-Capped Columns (Type B Silica): These columns are made from silica with very low metal contamination and undergo a secondary chemical process called "end-capping," which deactivates most of the residual silanols with a small, non-polar chemical group.[1][4][10]

  • Polar-Endcapped Columns: These columns are specifically designed for better retention and peak shape of polar analytes.[20][21][22][23][24] They are compatible with highly aqueous mobile phases and provide an alternative surface chemistry that can reduce tailing for compounds like nitrophenols.

Issue: Analyte-Metal Interactions

The Mechanism: Trace metal impurities (e.g., Fe, Al) can exist within the silica matrix of the stationary phase or on the surface of stainless steel components of the HPLC system, such as frits and tubing.[4][7] Nitrophenols, particularly those with adjacent hydroxyl and nitro groups, can act as chelating agents, forming complexes with these metal ions.[7][25] This interaction acts as another secondary retention mechanism, contributing significantly to peak tailing and sometimes causing irreversible adsorption of the analyte.[7][26]

Solutions & Protocols:

The strategy here is to either remove the problematic metal ions from the system or to add a stronger chelating agent to the mobile phase that will bind to the metals and prevent them from interacting with the analyte.

Protocol 2.2.1: System Passivation and Use of Chelating Additives

Passivating the HPLC system and column with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove accessible metal ions.

  • Step 1: Prepare a Passivation Solution. Prepare a mobile phase containing a low concentration of EDTA, for example, 5-10 µM (micromolar) in both your aqueous (A) and organic (B) solvents. Crucially, ensure the concentration is micromolar, not millimolar, to avoid precipitation. [27]

  • Step 2: Flush the System (Without Column). First, disconnect the HPLC column. Flush the entire HPLC system, including the pump, injector, and all tubing, with the EDTA-containing mobile phase to remove any loosely bound metals.[27]

  • Step 3: Condition the Column. After passivating the system, reconnect the column. You can precondition the column by injecting a plug of a higher concentration EDTA solution (e.g., 100 µM) before your analytical run.[27]

  • Step 4 (Optional): Continuous Use. For particularly sensitive analyses, maintaining a very low concentration (e.g., 5 µM) of EDTA in the mobile phase can continuously chelate residual metal ions and improve reproducibility.[27]

Other Potential Causes

While silanol and metal interactions are the most common chemical causes for nitrophenol tailing, other chromatographic issues should also be considered.

Problem Mechanism Solution
Column Overload Injecting too much analyte mass saturates the active sites on the stationary phase, leading to a non-linear isotherm and peak distortion.[2]Perform a loading study. Systematically reduce the injection volume or sample concentration. If peak shape improves, overload was a contributing factor.[28]
Extra-Column Effects Excessive tubing length or diameter, or poorly made connections, can create "dead volume" where the analyte band can spread out after leaving the column, causing tailing.[28][29]Minimize tubing length and internal diameter between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.
Column Contamination/Void Strongly retained sample matrix components can accumulate at the head of the column, distorting the flow path. A physical void can also form.[29][30] This often affects all peaks in the chromatogram.Use a guard column to protect the analytical column.[29] If contamination is suspected, try reversing and flushing the column (disconnect from the detector first).[31] If a void is present, the column likely needs to be replaced.

Section 3: Visual Troubleshooting Aids

The following diagrams illustrate the key mechanisms and troubleshooting logic discussed in this guide.

Diagram 1: Troubleshooting Flowchart for Nitrophenol Peak Tailing

This flowchart provides a systematic, step-by-step process for diagnosing and resolving peak tailing issues.

G A Peak Tailing Observed for Nitrophenols B Is tailing analyte-specific or for all peaks? A->B C Affects ALL peaks B->C All Peaks D Affects Nitrophenols (or polar acids) B->D Specific Peaks E Check for Extra-Column Volume (fittings, tubing). Check for Column Void/Contamination. C->E F Primary Cause: Secondary Interactions (Silanol or Metal) D->F G ACTION 1: Modify Mobile Phase pH F->G H Add 0.1% Formic Acid or TFA. Target pH < 3.0 G->H I Did peak shape improve? H->I J ACTION 2: Try a Modern Column I->J No / Partially L Problem Resolved I->L Yes K Use a high-purity, end-capped or polar-endcapped column. J->K M Still Tailing? K->M M->L No N ACTION 3: Address Metal Chelation M->N Yes O Passivate system with EDTA. Add low µM EDTA to mobile phase. N->O O->L G cluster_0 Silica Surface cluster_1 Analyte & Additives cluster_2 Interactions & Effects Silica Si O1 O Silica->O1 H1 H O1->H1 Interaction1 Unwanted Secondary Interaction (Causes Peak Tailing) Interaction3 Protonation (Neutralizes Silanol Site) Interaction2 Masking Interaction (Blocks Silanol Site) Silanol Acidic Silanol Group (pKa ~4) Nitrophenol Nitrophenol (Acidic Analyte) Nitrophenol->O1 H-Bonding TEA Triethylamine (TEA) (Competing Base) TEA->H1 Blocks Site H_ion H⁺ Ion (from Acid) H_ion->O1 Suppresses Ionization

Caption: Mitigation of secondary silanol interactions.

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  • Vertex AI Search, Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? - Quora.

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Technical Support Center: Optimizing GC-MS for Sensitive Dinitrophenol Detection

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dinitrophenols (DNPs). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust, sensitive, and reliable methods for detecting these challenging compounds. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind each recommendation, empowering you to troubleshoot effectively and optimize your methods from a foundation of scientific understanding.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Method Development

Question 1: Why are dinitrophenols (DNPs) considered difficult analytes for GC-MS, and what is the primary consideration before method development?

Answer: The primary challenge in analyzing dinitrophenols, such as the highly toxic 2,4-dinitrophenol (2,4-DNP), lies in their chemical structure. DNPs contain both a polar phenolic hydroxyl (-OH) group and nitro groups. The hydroxyl group is acidic and highly active, making it prone to strong interactions with any active sites within the GC system.

Causality:

  • Peak Tailing: The active hydroxyl group can form hydrogen bonds with silanol groups present in standard glass inlet liners or on the stationary phase of the column. This secondary interaction causes some molecules to be retained longer than others, resulting in asymmetric, tailing peaks.[1][2]

  • Poor Sensitivity & Irreproducibility: These interactions are often irreversible, meaning a portion of the analyte can be permanently adsorbed in the inlet or on the column.[3] This leads to poor analyte transfer, reduced signal intensity at the detector, and poor injection-to-injection reproducibility.

Therefore, the foundational decision you must make is how to mitigate the effects of this active hydroxyl group. The most effective and widely accepted strategy is derivatization . Direct analysis of underivatized DNPs is possible but often leads to significant performance issues that require highly inert systems and constant maintenance.[3]

Question 2: Is derivatization necessary for DNP analysis? If so, what is the recommended procedure?

Answer: Yes, for achieving the highest sensitivity, best peak shape, and most reproducible results, derivatization is strongly recommended. The goal is to cap the active hydroxyl group with a non-polar, thermally stable functional group. This transformation reduces the analyte's polarity and its ability to interact with active sites in the GC system. Silylation is the most common and effective approach.

Expertise & Experience: By converting the polar -OH group to a non-polar trimethylsilyl (TMS) ether, you are essentially making the DNP molecule behave more like a hydrocarbon. This significantly improves its volatility and chromatographic performance. The result is sharper, more symmetric peaks and a dramatic increase in signal-to-noise, which is critical for trace-level detection.

Experimental Protocol: Silylation of Dinitrophenols with BSTFA

This protocol describes a robust method for creating trimethylsilyl (TMS) derivatives of DNPs.

Materials:

  • Dried sample extract (e.g., in ethyl acetate or acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)

  • Heating block or oven

  • GC vials with inserts

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample extract is completely dry. Water is detrimental to silylation reagents and will reduce derivatization efficiency. Evaporate the sample solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue in your GC vial insert, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine. The pyridine acts as a catalyst, scavenging any HCl produced.

  • Reaction: Cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes. This provides the activation energy needed to drive the reaction to completion.

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for immediate GC-MS injection. Do not let the derivatized sample sit for extended periods, as the derivatives can hydrolyze in the presence of atmospheric moisture.

Self-Validation:

  • To confirm successful derivatization, monitor the mass spectrum of your DNP peak. You should see a molecular ion (M+) corresponding to the mass of the TMS-derivatized DNP (e.g., for 2,4-DNP, the mass increases from 184 g/mol to 256 g/mol ).

  • Inject an underivatized DNP standard and compare the peak shape and response to your derivatized sample. A successful derivatization will show a significant improvement in both.

Question 3: What are the recommended starting parameters for a GC-MS method for derivatized DNP analysis?

Answer: A well-chosen starting point is crucial for efficient method development. The following parameters are a robust baseline for the analysis of TMS-derivatized dinitrophenols.

Data Presentation: Recommended GC-MS Starting Parameters

ParameterRecommendationRationale & In-Depth Explanation
GC Column Low-bleed, mid-polarity phenyl-arylene phase (e.g., 5% Phenyl Methylpolysiloxane like DB-5MS, TG-5MS)A 5% phenyl phase provides excellent selectivity for a wide range of semi-volatile compounds, including derivatized phenols. Using a low-bleed ("MS" designated) column is critical to minimize background noise and column bleed ions (e.g., m/z 207, 281), which improves signal-to-noise and spectral quality.[4]
Column Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thicknessThese are standard dimensions that provide a good balance between resolution, speed, and sample capacity. For faster analysis, a shorter, narrower column (e.g., 20 m x 0.18 mm) can be used, but this may require adjustments to the temperature program and flow rate.[5]
Carrier Gas Helium or HydrogenHelium is the most common and inert choice. Hydrogen can provide faster analysis and higher efficiency at a lower cost, but requires appropriate safety precautions.[3] Maintain a constant flow rate of 1.0-1.5 mL/min.
Inlet Type & Temp Split/Splitless (SSL) at 250-270°CThe temperature must be high enough to ensure rapid volatilization of the derivatized DNP without causing thermal degradation.[6]
Injection Mode SplitlessFor sensitive, trace-level analysis, splitless injection ensures that the maximum amount of analyte is transferred to the column. A split injection can be used for higher concentration samples to avoid column overload.[6]
Oven Program Initial: 80°C (hold 1 min) -> Ramp: 15°C/min to 280°C -> Hold 5 minThe initial temperature should be low enough to allow for solvent focusing. The ramp rate provides good separation of DNP isomers from other sample components. A final hold ensures that all compounds are eluted from the column.
MS Transfer Line 280°CMust be kept hot to prevent condensation and subsequent peak tailing of the analytes as they travel from the GC to the MS source.
Ion Source Temp 230°CA standard temperature for electron ionization (EI). Too high a temperature can cause excessive fragmentation, while too low can lead to contamination.[4]
Acquisition Mode Full Scan (m/z 50-350) for method development; Selected Ion Monitoring (SIM) for quantitationFull Scan is used initially to confirm the identity of the derivatized DNP by examining its fragmentation pattern. For maximum sensitivity, switch to SIM mode once the characteristic ions are identified.
Part 2: Troubleshooting Common Issues

Question 4: My DNP peaks are tailing severely, even after derivatization. What are the likely causes and how do I fix this?

Answer: Peak tailing indicates that there are still active sites in your sample flow path that are interacting with the analyte. This requires a systematic approach to diagnose and resolve. The issue is almost always located in the "front end" of the system (the inlet) or the column itself.

Troubleshooting Workflow: Diagnosing Peak Tailing

The following flowchart provides a logical, step-by-step process for identifying the root cause of peak tailing.

Mandatory Visualization:

G Troubleshooting Workflow for DNP Peak Tailing cluster_0 Troubleshooting Workflow for DNP Peak Tailing cluster_1 Solutions Start Observe Tailing DNP Peak Check_Liner Step 1: Inspect Inlet Liner Start->Check_Liner Check_Septum Step 2: Inspect Septum Check_Liner->Check_Septum Liner OK Sol_Liner Replace with a new, deactivated liner. Perform inlet maintenance. Check_Liner->Sol_Liner Liner is dirty, cracked, or contains debris. Check_Column_Install Step 3: Check Column Installation Check_Septum->Check_Column_Install Septum OK Sol_Septum Replace septum. Check for debris. Check_Septum->Sol_Septum Septum is cored or leaking. Check_Column_Contam Step 4: Check for Column Contamination Check_Column_Install->Check_Column_Contam Installation OK Sol_Column_Install Re-cut column (1-2 cm). Re-install at correct depth. Check_Column_Install->Sol_Column_Install Column cut is uneven. Wrong insertion depth. Check_Deriv Step 5: Verify Derivatization Check_Column_Contam->Check_Deriv Column OK Sol_Column_Contam Trim 5-10 cm from column inlet. Bake out column. Check_Column_Contam->Sol_Column_Contam Inlet end of column is discolored. End_Bad Issue Persists: Consult Advanced Support Check_Deriv->End_Bad Derivatization OK Sol_Deriv Prepare fresh reagents. Re-derivatize sample. Check_Deriv->Sol_Deriv Mass spectrum shows underivatized DNP. End_Good Problem Solved: Symmetric Peak Sol_Liner->End_Good Sol_Septum->End_Good Sol_Column_Install->End_Good Sol_Column_Contam->End_Good Sol_Deriv->End_Good

Caption: A systematic workflow for diagnosing and resolving DNP peak tailing issues.

Authoritative Grounding & Comprehensive Explanations:

  • Inlet Contamination/Activity: The inlet liner is the first point of contact for your sample. Over time, non-volatile matrix components can accumulate, creating active sites. Always use deactivated liners and perform regular inlet maintenance, including replacing the liner, O-ring, and septum.[1][7]

  • Improper Column Installation: A poor column cut (not perfectly square) or incorrect installation depth in the inlet can create dead volume and turbulence in the flow path, causing peak distortion.[2] Always use a ceramic scoring wafer for a clean cut and follow the manufacturer's instructions for the correct installation height.

  • Column Contamination: The first few centimeters of the GC column can accumulate non-volatile residues from injections. This is especially true for complex matrices. Trimming 5-10 cm from the inlet side of the column can remove this contaminated section and restore performance.[1]

  • Incomplete Derivatization: If your derivatization reaction was incomplete due to moisture or old reagents, the remaining underivatized DNP will tail significantly. Verify the reaction's success by checking the mass spectrum for the expected molecular ion of the derivatized product.

Question 5: I'm not getting enough sensitivity for my analysis. How can I improve my detection limits for DNPs?

Answer: Improving sensitivity requires a multi-faceted approach focused on maximizing analyte signal while minimizing background noise.

Expertise & Experience:

  • Optimize Injection:

    • Pulsed Splitless Injection: This is a powerful technique to improve sensitivity. The inlet pressure is increased for a short period during the injection, which helps to rapidly transfer the sample vapor onto the column as a very narrow band. This focusing effect leads to taller, sharper peaks and can significantly improve the signal-to-noise ratio.[8]

    • Inlet Liner Choice: Use a liner with a small amount of deactivated glass wool. The wool provides a large surface area for volatilization, ensuring the entire sample is vaporized efficiently, and it also traps non-volatile matrix components, protecting your column.[6]

  • Switch to Selected Ion Monitoring (SIM) Mode:

    • Causality: In Full Scan mode, the mass spectrometer is continuously scanning across a wide mass range, spending only a fraction of its time detecting the ions specific to your analyte. In SIM mode, you instruct the MS to monitor only a few characteristic, high-abundance ions of your derivatized DNP. This increases the "dwell time" on each ion of interest, dramatically boosting the signal for your analyte and filtering out background noise from other compounds.[4] This can easily improve sensitivity by a factor of 10-100x over Full Scan.

  • System Maintenance and Cleanliness:

    • Check for Leaks: Air leaks (indicated by high m/z 28 and 32 in the background) will increase background noise and degrade sensitivity. Use an electronic leak detector to check all fittings.

    • Clean the Ion Source: An ion source that is contaminated from previous analyses will have lower ionization efficiency and higher background noise. Follow the manufacturer's protocol for cleaning the source elements.

    • Use High-Purity Carrier Gas: Ensure high-purity (99.999% or better) carrier gas and use moisture and oxygen traps to prevent column degradation and high background.[4]

  • Sample Preparation:

    • Pre-concentration: Techniques like Solid-Phase Microextraction (SPME) or liquid-liquid extraction (LLE) can be used to concentrate the DNP from a larger initial sample volume into a smaller volume of clean solvent, effectively increasing the concentration injected into the GC-MS.[6][9] For aqueous samples, acidifying the sample to pH 2 and adding salt can significantly improve extraction efficiency for phenols.[9]

References

  • de Campos, E. G., Fogarty, M. F., De Martinis, B. S., & Logan, B. K. (2020). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. Journal of forensic sciences, 65(1), 183–188. [Link]
  • ResearchGate. (n.d.).
  • Lu, X., Zhao, X., Ye, F., & Xu, G. (1999). [Determination of 2,4-dinitrophenol by solid-phase microextraction coupled to GC/MS].
  • ResearchGate. (n.d.).
  • American Academy of Forensic Sciences. (2019). An “Old New Drug”: A Gas Chromatography/Mass Spectrometry (GC/MS)
  • Politi, L., Vignali, C., & Polettini, A. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of analytical toxicology, 31(1), 49–57. [Link]
  • University of California, Santa Barbara. (n.d.).
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
  • LabRulez GCMS. (n.d.). Peak Shape Problems: Tailing Peaks. [Link]
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2017). Chemical identification of 2,4-dinitrophenol (2,4-DNP)
  • Agilent Technologies. (n.d.). Advanced GC Troubleshooting. [Link]
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
  • Restek. (n.d.). 2,4-Dinitrophenol. [Link]
  • ResearchGate. (2020).
  • LCGC International. (2013). Optimizing GC–MS Methods. [Link]
  • ALWSCI. (n.d.).
  • PubMed. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. [Link]
  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. [Link]
  • Labcompare. (2015). GC/MS Technology: Improving Sensitivity and Results. [Link]
  • Agilent Technologies. (2023). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. [Link]
  • LCGC International. (n.d.). Gaining Sensitivity in Environmental GC–MS. [Link]
  • ResearchGate. (n.d.). (PDF)
  • Chromatography Forum. (2011). How to increase sensitivity on GCMS?[Link]
  • Oxford Academic. (2007).

Sources

Technical Support Center: Challenges in Scaling Up 4-tert-Butyl-2,6-dinitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-tert-Butyl-2,6-dinitrophenol. This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and scale-up of this compound. Our goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common challenges associated with this process.

Synthesis Overview: The Nitration of 4-tert-Butylphenol

The most common and direct route to this compound is the electrophilic aromatic substitution of 4-tert-butylphenol.[1] The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bulky tert-butyl group occupies the para position. This electronic and steric arrangement directs the incoming nitro groups to the two available ortho positions (2 and 6).

However, the reaction is deceptively complex. The same conditions required for dinitration can also promote undesirable side reactions, most notably dealkylation and oxidation.[2][3]

Reaction Pathway and Key Challenges

The diagram below illustrates the primary synthesis route and the most significant competing side reaction.

G Start 4-tert-Butylphenol Reagents + HNO₃ / H₂SO₄ (Nitrating Agent) Start->Reagents Tars Oxidation/Polymerization Products (Tars) Start->Tars Oxidation Intermediate 4-tert-Butyl-2-nitrophenol (Mononitrated Intermediate) Reagents->Intermediate Reagents->Tars Harsh Conditions (High Temp.) Product This compound (Desired Product) Intermediate->Product Step 2 (Further Nitration) SideProduct 2-tert-Butyl-4,6-dinitrophenol (Dealkylation Byproduct) Product->SideProduct

Caption: Synthesis pathway and major side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and scale-up.

FAQ 1: Reaction Control & Safety

Question: My reaction quickly turned dark brown and produced a lot of fumes, resulting in a low yield of intractable tar. What went wrong?

Answer: This indicates a runaway reaction, a common and dangerous issue in nitration chemistry. Nitrations are highly exothermic, and the heat generated can accelerate the reaction, leading to a thermal runaway if not properly controlled.[4]

  • Causality: The primary cause is inadequate temperature control. High local temperatures promote oxidation of the phenol and polymerization, resulting in the formation of tars.[2] It also increases the rate of decomposition of nitric acid, generating excess toxic nitrogen dioxide (NO₂) fumes.[5]

  • Preventative Measures:

    • Cooling: Always perform the reaction in an ice-water or ice-salt bath to maintain a low and stable temperature (typically 0-10 °C).

    • Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise to the solution of 4-tert-butylphenol. Never add the phenol to the acid mixture. This ensures the concentration of the nitrating species is kept low and the heat generated can be dissipated by the cooling bath.

    • Vigorous Stirring: Ensure efficient stirring to prevent localized "hot spots" where the temperature can spike.

    • Proper Ventilation: All nitration reactions must be conducted in a certified chemical fume hood to manage the release of toxic NOx gases.[5][6]

FAQ 2: Product Purity & Side Reactions

Question: I obtained a solid product, but my ¹H NMR analysis shows two distinct singlets for the tert-butyl group and multiple aromatic signals. What is the major impurity?

Answer: The most likely impurity is 2-tert-Butyl-4,6-dinitrophenol , which arises from the acid-catalyzed cleavage (dealkylation) of the tert-butyl group at the 4-position, followed by nitration at that now-vacant site.

  • Causality: This side reaction is particularly prevalent under harsh nitrating conditions, such as using a high concentration of sulfuric acid or elevated temperatures.[2][3] The tert-butyl group is susceptible to elimination as isobutylene gas under strong acid catalysis.

  • Troubleshooting & Mitigation:

    • Milder Conditions: A patent for a related nitration suggests that using 30-70% nitric acid in an inert hydrocarbon solvent at 0-40 °C can minimize dealkylation.[2] Avoiding concentrated sulfuric acid, if possible, is a key strategy.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed (as monitored by TLC), as this provides more opportunity for side reactions to occur.

  • Purification Strategy:

    • Recrystallization: This is the most common method. The polarity difference between the desired product and the dealkylated byproduct is often sufficient for separation. A mixed solvent system like ethanol/water or isopropanol/water is a good starting point.[7]

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a solvent system like hexane/ethyl acetate can provide excellent separation.

FAQ 3: Low Yield and Incomplete Conversion

Question: My reaction stopped progressing, and TLC analysis shows a significant amount of starting material and a mono-nitrated intermediate. What can I do?

Answer: This points to insufficient nitrating strength or deactivation of the nitrating agent.

  • Causality:

    • Stoichiometry: You may have used an insufficient molar equivalent of the nitrating agent. Dinitration requires at least two equivalents of nitric acid. In practice, a slight excess is often used to drive the reaction to completion.

    • Acid Concentration: The concentration of the nitric and sulfuric acids is critical. If the acid is old or has absorbed atmospheric moisture, its effective strength will be lower.

    • Temperature: While high temperatures are dangerous, running the reaction too cold (e.g., < 0 °C) can make it prohibitively slow. There is an optimal temperature window that must be determined empirically for your specific scale and setup.

  • Corrective Actions:

    • In-Process Monitoring: Use TLC to track the disappearance of the starting material and the formation of the product. An ideal mobile phase would be a 4:1 mixture of hexane:ethyl acetate.

    • Additional Reagent: If the reaction stalls, a small, careful addition of the nitrating agent may restart it. This should only be done with extreme caution and while maintaining rigorous temperature control.

    • Reagent Quality: Always use fresh, high-purity acids for the best results.

Experimental Protocol and Data

The following is a representative lab-scale protocol. Users must perform their own risk assessment before proceeding.

Table 1: Reagents and Typical Conditions
ParameterValueRationale / Notes
Starting Material4-tert-Butylphenol1.0 equivalent
Nitrating Agent70% Nitric Acid2.2 - 2.5 equivalents
Co-reagent/SolventAcetic Acid or HexaneControls viscosity and helps dissipate heat.[2]
Temperature0 - 10 °CCritical for preventing runaway reactions and side products.
Reaction Time1 - 3 hoursMonitor by TLC.
Expected Yield70 - 85%Highly dependent on reaction control and purification.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Dissolution: Dissolve 4-tert-butylphenol in the chosen solvent (e.g., acetic acid) in the flask and cool the solution to 0-5 °C.

  • Nitration: Slowly add 70% nitric acid dropwise via the dropping funnel over 1-2 hours. Crucially, ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional hour, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound. Dry the product under vacuum.

Analytical Characterization

Confirming the identity and purity of the final product is essential.

Table 2: Expected Analytical Data
AnalysisExpected Result
AppearanceYellow crystalline solid[8]
Melting Point~95-98 °C
¹H NMR (CDCl₃)δ ~8.3 (s, 2H, Ar-H), δ ~1.4 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃)Peaks corresponding to the tert-butyl group, quaternary carbons, and aromatic carbons.
IR (KBr, cm⁻¹)~3400 (O-H), ~1540 & ~1350 (asymmetric & symmetric NO₂ stretch)

Note: Exact spectral shifts may vary slightly based on solvent and instrument. A reference ¹H NMR spectrum can be found in chemical databases.[9]

Troubleshooting Workflow: Post-Reaction Analysis

The following diagram outlines a decision-making process after the initial reaction workup.

G Start Reaction Quenched & Crude Product Isolated Appearance Assess Crude Product Appearance Start->Appearance Solid Yellow Solid Obtained Appearance->Solid Solid OilyTar Oily Tar / Dark Residue Appearance->OilyTar Oil/Tar Analyze Analyze by ¹H NMR & TLC Solid->Analyze Review Review Reaction Conditions: - Temperature Control? - Reagent Purity? - Addition Rate? OilyTar->Review Pure Purity >95%? (Single t-Bu signal) Analyze->Pure Clean Impure Significant Impurities (e.g., Dealkylation) Analyze->Impure Impure Recrystallize Proceed with Recrystallization Pure->Recrystallize FinalProduct Pure Product Recrystallize->FinalProduct Chromatography Purify by Column Chromatography Impure->Chromatography Chromatography->FinalProduct

Caption: Troubleshooting workflow for product isolation and purification.

Mandatory Safety Precautions

Nitration reactions are inherently hazardous. Adherence to strict safety protocols is non-negotiable.

  • Primary Hazards: Nitric acid is extremely corrosive and a powerful oxidizing agent.[6][10] It can cause severe burns and reacts violently with many organic materials.[11] The reaction is highly exothermic and can lead to a thermal runaway if not controlled.[4] Toxic NOx gases are evolved.

  • Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[5][10]

  • Engineering Controls: The entire procedure must be conducted inside a certified chemical fume hood. An emergency eyewash and safety shower must be immediately accessible.[6]

  • Waste Disposal: Quench the reaction mixture on ice before neutralization. The acidic aqueous waste must be neutralized (e.g., with sodium bicarbonate or calcium hydroxide) before disposal, following all institutional and local environmental regulations. Do not mix nitric acid waste with organic solvent waste.[11]

References
  • YouTube. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • ChemicalBook. (2023). This compound.
  • Google Patents. (n.d.). US2868844A - Selective nitration process.
  • Benchchem. (n.d.). This compound | 4097-49-8.
  • CymitQuimica. (n.d.). CAS 4097-49-8: this compound.
  • ChemicalBook. (n.d.). This compound(4097-49-8) 1H NMR spectrum.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

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Technical Support Center: Purification of 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

From the Bench of a Senior Application Scientist

Welcome to the dedicated technical guide for handling and purifying commercial 4-tert-Butyl-2,6-dinitrophenol (CAS 4097-49-8). In research and development, the purity of your starting materials is paramount. Commercial grades of this compound, while suitable for some applications, often contain residual reactants, synthesis byproducts, or isomers that can interfere with sensitive downstream processes. This guide provides a troubleshooting framework and validated protocols to help you achieve the desired purity for your experiments.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations and questions that arise when working with commercial this compound.

Q1: My commercial this compound has a low or broad melting point. What are the likely impurities?

A low or broad melting point is a classic indicator of impurities. The synthesis of this compound typically involves the nitration of 4-tert-butylphenol.[1] Based on this, the most probable impurities are:

  • Unreacted Starting Material: 4-tert-butylphenol.

  • Mononitrated Intermediates: Such as 4-tert-butyl-2-nitrophenol.

  • Isomeric Byproducts: Positional isomers like 2-tert-butyl-4,6-dinitrophenol can form, especially if the starting material contains other isomers or if reaction conditions allow for cleavage and rearrangement.[2][3]

  • Other Nitrated Phenols: If the initial 4-tert-butylphenol was not pure, contaminants like 2,4-dinitrophenol could be present.[4][5]

Q2: The material is an oily solid or fails to crystallize properly. What does this suggest?

This often points to a significant concentration of impurities that act as a eutectic mixture, depressing the melting point below room temperature. The presence of 2,6-dinitrophenol, which has a much lower melting point (~63°C), could contribute to this. Alternatively, residual solvents from the manufacturing process may be trapped in the material.

Q3: I ran a TLC, and I see multiple spots. How do I identify them?

Co-spotting is your best initial strategy. Run a TLC plate with your commercial material in one lane, the pure starting material (4-tert-butylphenol) in another, and a co-spot (a mix of both) in a third lane.

  • 4-tert-butylphenol is significantly less polar than the dinitrated product and will have a much higher Rf value.

  • Mononitrated intermediates will have an Rf value between the starting material and the final product.

  • Isomers may have very similar Rf values, often requiring more advanced techniques like column chromatography for separation.

Q4: Is recrystallization or column chromatography better for purification?

The choice depends on the level and nature of the impurities.

  • Recrystallization is highly effective and efficient if your material is already >90-95% pure and the impurities have different solubility profiles. It is the preferred method for removing small amounts of less-soluble or more-soluble contaminants.

  • Column Chromatography is necessary when you have multiple impurities, or when impurities have very similar polarity and solubility to your target compound. It offers much higher resolution but is more time-consuming and solvent-intensive.

Troubleshooting Matrix

Use this table to quickly diagnose issues and find the recommended course of action.

Observed Problem Probable Cause(s) Recommended First Action Advanced Action
Melting Point: < 90°C, Broad Multiple impurities, residual starting material.Perform TLC analysis to assess the number and polarity of impurities.Proceed with Flash Column Chromatography (Protocol 2).
Melting Point: > 96°C Significant contamination with 4-tert-butylphenol (MP ~99°C).Wash the solid with a cold, nonpolar solvent like hexane to remove the less polar starting material.Recrystallize from an ethanol/water mixture (Protocol 1).
Product is an Orange/Brown Oil High concentration of mixed impurities, possibly including other dinitrophenol isomers.Attempt to triturate with cold hexanes to see if a solid crashes out. Analyze both the solid and the remaining liquid by TLC.Flash Column Chromatography (Protocol 2) is required.
Recrystallization Yield is Very Low Incorrect solvent choice; product is too soluble. Compound washed away during filtration.Ensure the recrystallization solvent provides low solubility at cold temperatures. Minimize the amount of cold solvent used for washing the crystals.Re-process the mother liquor. Concentrate it and cool again to recover a second crop of crystals.
Product "Oils Out" During Recrystallization Solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the impure product.Add more solvent until the oil dissolves completely upon heating. Alternatively, switch to a lower-boiling point solvent system.Use a co-solvent system (e.g., Dichloromethane/Methanol) to improve solubility characteristics.[6]

Purification Workflows & Protocols

Logical Workflow for Purification

This diagram outlines the decision-making process for purifying commercial this compound.

PurificationWorkflow Purification Decision Workflow start Commercial This compound analysis Initial Analysis: - Melting Point - TLC (vs. Starting Material) start->analysis decision Assess Purity & Impurity Profile analysis->decision recryst Protocol 1: Recrystallization decision->recryst >95% Pure Minor Impurities chrom Protocol 2: Flash Column Chromatography decision->chrom <95% Pure Multiple/Similar Impurities qc Final QC: - Melting Point (Expect 93-96°C) - TLC (Single Spot) - ¹H NMR recryst->qc chrom->qc product Pure Product (>99%) qc->product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization from Ethanol/Water

This is the most common and efficient method for removing small quantities of both more-polar and less-polar impurities.

Scientist's Notebook: The principle here is to find a solvent pair where the compound is soluble when hot but sparingly soluble when cold. Ethanol is a good solvent for this compound, while water acts as an anti-solvent. By carefully adding water to a hot ethanolic solution, we can bring the solution to its saturation point, allowing pure crystals to form upon slow cooling.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve 10 g of the commercial this compound in the minimum amount of hot 95% ethanol required for complete dissolution. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are any insoluble particulates, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Re-solubilize: Add a few drops of hot ethanol, just enough to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

  • Self-Validation: Check the melting point of the dried crystals. A pure sample should exhibit a sharp melting point in the range of 93-96°C.[7][8] Confirm purity with TLC and/or ¹H NMR spectroscopy.[9][10][11]

Protocol 2: Flash Column Chromatography

Use this method for samples with significant impurities or when high purity (>99.5%) is essential.

Scientist's Notebook: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent). Since 4-tert-butylphenol (starting material) is much less polar than the dinitrated product, it will elute much faster. Isomers with similar polarity will elute closer together, requiring careful fraction collection.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude material to be purified.

  • Mobile Phase (Eluent): A good starting point for the eluent is a mixture of Hexanes and Ethyl Acetate. A gradient from 95:5 to 80:20 (Hexanes:EtOAc) is typically effective. Determine the optimal solvent system using TLC beforehand.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the starting mobile phase (e.g., 95:5 Hexanes:EtOAc). Use gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions continuously and monitor the elution process using TLC.

    • The less polar 4-tert-butylphenol will elute first.

    • The desired product, this compound, will elute next as a distinct yellow band.

    • More polar impurities will remain on the column longer.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting yellow solid under high vacuum to remove all traces of solvent.

  • Self-Validation: Confirm the purity via melting point analysis (93-96°C) and spectroscopy.

Physicochemical Data for Reference

This table summarizes key data for the target compound and a primary potential impurity.

Compound Molecular Formula M.W. ( g/mol ) Melting Point (°C) Appearance
This compound C₁₀H₁₂N₂O₅240.2193 - 96Yellow Crystalline Solid[12][13]
4-tert-butylphenol (Impurity) C₁₀H₁₄O150.2299White Crystalline Solid

References

  • LabSolutions. This compound. [Link]
  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
  • SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]
  • PubChem. This compound | C10H12N2O5 | CID 20042. [Link]
  • ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually?. [Link]
  • ResearchG
  • BVL.bund.de. Product chemistry - Relevant impurities of technical active substances. [Link]
  • ResearchGate. (PDF) 2-tert-Butyl-4,6-dinitrophenol. [Link]
  • PubChem. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493. [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 4-tert-Butyl-2,6-dinitrophenol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-Butyl-2,6-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental workflows. As a potent mitochondrial uncoupler, this compound is a valuable tool in metabolic research. However, its hydrophobic nature can present significant solubility hurdles. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these issues and ensure the reliability and reproducibility of your results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound, also known as TB-DNP, is a yellow crystalline solid.[1] Its chemical structure, featuring a bulky, non-polar tert-butyl group and two nitro groups on a phenol ring, contributes to its characteristically low solubility in aqueous solutions.[2] While it is generally more soluble in organic solvents, achieving and maintaining a desired concentration in aqueous assay buffers can be challenging.[2]

The key to troubleshooting solubility issues lies in understanding the compound's acidic nature. As a phenol, this compound is a weak acid. The pKa of the closely related compound, 2,4-dinitrophenol, is approximately 4.09.[3] This suggests that the pKa of this compound is also in a similar acidic range. This property is critical because the protonation state of the phenolic hydroxyl group, which is dictated by the pH of the solution, significantly impacts its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues related to the solubility of this compound.

FAQ 1: Why is my this compound not dissolving in my aqueous assay buffer?

Answer: The low aqueous solubility of this compound is inherent to its chemical structure. At a neutral pH (around 7), the phenolic hydroxyl group is largely protonated, rendering the molecule less polar and thus less soluble in water.[4]

Troubleshooting Steps:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: It is standard practice to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice.[5] Ethanol and methanol are also viable options.

  • Optimize the Dilution of the Stock Solution: When diluting the organic stock solution into your aqueous buffer, it is crucial to do so with vigorous stirring or vortexing. This helps to prevent the compound from precipitating out of solution. Also, ensure that the final concentration of the organic solvent in your assay is low (typically ≤0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts.[6]

  • Adjust the pH of Your Aqueous Buffer: The solubility of phenolic compounds is highly pH-dependent.[7] By increasing the pH of your buffer to be well above the pKa of the compound (estimated to be around 4), you can deprotonate the hydroxyl group to form the more soluble phenolate anion.[4] A buffer with a pH of 8 or 9 can significantly enhance solubility. However, it is essential to consider the pH stability of your biological system.

Table 1: Solubility of this compound and Related Compounds
CompoundSolventSolubilityReference
This compoundWaterSparingly soluble[1]
This compoundOrganic SolventsMore soluble[2]
2,4-DinitrophenolWater5,600 mg/L at 18 °C[8]
2,4-DinitrophenolDMSOModerately soluble[5]
FAQ 2: My compound dissolves initially but then precipitates over time or when added to my cell culture media. What is happening?

Answer: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a concentrated organic stock solution is diluted into an aqueous environment where it is less soluble. The presence of salts and proteins in cell culture media can further reduce the solubility of hydrophobic compounds.

Troubleshooting Workflow:

start Precipitate Observed in Assay Medium check_dmso Final DMSO Concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO Concentration check_dmso->reduce_dmso Yes check_conc Final Compound Concentration Too High? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_ph Is Assay Buffer pH > pKa? check_conc->check_ph No lower_conc->check_ph adjust_ph Increase Buffer pH (if compatible with assay) check_ph->adjust_ph No end Solution Stable check_ph->end Yes adjust_ph->end

Caption: Troubleshooting precipitate formation.

Detailed Steps:

  • Verify Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible while maintaining the compound's solubility.

  • Re-evaluate the Final Compound Concentration: You may be working above the limit of solubility for your specific assay conditions. Consider performing a dose-response curve to determine the effective concentration range, which may be lower than the concentration at which you are observing precipitation.

  • pH Adjustment of the Final Assay Medium: If your experimental system can tolerate it, increasing the pH of the final assay medium can help maintain the solubility of the deprotonated, more soluble form of the compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution, which is the first step in most experimental workflows.

Materials:

  • This compound (MW: 240.21 g/mol )[9]

  • Anhydrous, cell culture grade DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer

Procedure:

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. This compound can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Weighing the Compound: In a chemical fume hood, carefully weigh 24.02 mg of this compound powder.

  • Dissolving the Compound: Transfer the weighed powder to a sterile amber glass vial. Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. The solution should be a clear, yellow color. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a Mitochondrial Uncoupling Assay using a Seahorse XF Analyzer

This protocol is adapted from established methods for dinitrophenols and provides a framework for assessing the mitochondrial uncoupling activity of this compound.[4][7]

Materials:

  • Cells of interest

  • Seahorse XF cell culture microplate

  • Seahorse XF Analyzer

  • Seahorse XF Calibrant, base medium, and sensor cartridge

  • 100 mM stock solution of this compound in DMSO

  • Other mitochondrial inhibitors (e.g., oligomycin, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed your cells in a Seahorse XF cell culture microplate at a previously determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine). Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for at least 30 minutes.

  • Compound Loading: Prepare working solutions of this compound and other inhibitors in the assay medium. It is crucial to perform a titration to find the optimal concentration of this compound for your cell type. A starting range of 10-300 µM is common for dinitrophenols.[7] Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Replace the calibrant plate with your cell plate and start the assay. The instrument will measure the baseline oxygen consumption rate (OCR) before injecting the compounds and measuring the subsequent changes in OCR.

  • Data Analysis: An increase in OCR following the injection of this compound is indicative of mitochondrial uncoupling.[10] The optimal concentration will be the one that elicits the maximal respiratory rate without causing cellular toxicity.

Caption: Experimental workflow for a Seahorse XF mitochondrial uncoupling assay.

Concluding Remarks

Successfully working with this compound in assays hinges on addressing its inherent low aqueous solubility. By preparing a concentrated stock solution in an appropriate organic solvent and carefully considering the pH of the final assay medium, researchers can overcome many of the common challenges. The protocols and troubleshooting guides provided in this technical support center are intended to serve as a comprehensive resource to facilitate the effective use of this potent mitochondrial uncoupler in your research.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing 3,4-Dinitrophenol (DNP) for Mitochondrial Uncoupling Assays.
  • BenchChem. (n.d.). Application Notes and Protocols: Inducing Mitochondrial Uncoupling in Cultured Cells with Sodium 2,4-dinitrophenolate.
  • MDPI. (2020). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes.
  • Fisher Scientific. (n.d.). This compound, 97%.
  • BenchChem. (n.d.). Technical Support Center: Stability of 3,4-Dinitrophenol in Aqueous Solutions.
  • BenchChem. (n.d.). solubility of 4-tert-Butyl-2,6-dimethylphenol in common lab solvents.
  • UNM Digital Repository. (2011). Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch.
  • LabSolutions. (n.d.). This compound.
  • ResearchGate. (2024). What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?.
  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • PubChem. (n.d.). This compound.
  • Carl ROTH. (n.d.). This compound, 25 g.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assay Development Using 2,4-Dinitrophenol.
  • BenchChem. (n.d.). Protocol for Preparing 3,4-Dinitrophenol (DNP) Stock Solution for In Vitro Assays.

Sources

preventing degradation of 4-tert-Butyl-2,6-dinitrophenol stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-Butyl-2,6-dinitrophenol (TB-DNP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the preparation, storage, and quality control of TB-DNP stock solutions. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental reagents, thereby promoting reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of my this compound stock solution?

A1: The degradation of this compound (a yellow crystalline solid soluble in organic solvents) is primarily influenced by three main factors: exposure to light (photodegradation), elevated temperatures (thermal degradation), and suboptimal solvent conditions, including pH.[1] Like many nitroaromatic compounds, TB-DNP is photosensitive and can decompose when exposed to UV or even ambient light over time.[1] High temperatures can also accelerate decomposition. Furthermore, the choice of solvent and the pH of the solution can significantly impact its stability.

Q2: What is the ideal solvent for preparing a stable stock solution of TB-DNP?

A2: For analytical purposes, high-purity, anhydrous solvents such as methanol or acetonitrile are recommended for preparing TB-DNP stock solutions. These polar organic solvents provide good solubility and are generally suitable for short-term storage under refrigerated and dark conditions.[1] It is crucial to use anhydrous solvents, as the presence of water could potentially facilitate hydrolysis under certain conditions, although this is generally slow for nitro groups in acidic conditions.[1]

Q3: How should I store my solid TB-DNP and its stock solutions?

A3: Solid TB-DNP should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases, acids, and oxidizing agents.[2] For long-term stability, storing the compound in its solid form is preferable.[1] Stock solutions should be stored in amber glass vials or tubes wrapped in aluminum foil to protect from light. For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended. For longer-term storage, aliquoting and freezing at -20°C or below in an inert atmosphere (e.g., argon or nitrogen) can further extend the shelf life.[2]

Q4: My TB-DNP solution has changed color. What does this indicate?

A4: A noticeable change in the color of your TB-DNP solution, such as darkening or the appearance of turbidity, is a strong indicator of degradation. This is often a result of photodegradation or chemical reactions. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one from solid material.

Q5: How can I verify the concentration and purity of my TB-DNP stock solution?

A5: The concentration and purity of your TB-DNP stock solution should be periodically verified using analytical techniques. A common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A well-developed HPLC method can separate the parent TB-DNP from its potential degradation products, allowing for accurate quantification. Spectrophotometry can also be used for a quick concentration check, but it may not distinguish between the parent compound and UV-absorbing degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate in thawed stock solution The compound may have come out of solution at low temperatures, or solvent may have evaporated.Gently warm the solution in a water bath to redissolve the precipitate. Ensure the container is tightly sealed to prevent solvent evaporation. If the precipitate does not redissolve, it may be a degradation product, and a fresh solution should be prepared.[2]
Inconsistent experimental results The stock solution may have degraded, leading to a lower effective concentration.Prepare a fresh stock solution from solid TB-DNP. Implement a routine quality control check of the stock solution's concentration and purity using HPLC.
Gradual decrease in measured concentration over time The stock solution is likely undergoing slow degradation due to improper storage.Review your storage conditions. Ensure the solution is protected from light, stored at the correct temperature, and the container is properly sealed. For long-term storage, consider aliquoting and freezing under an inert atmosphere.

In-Depth Technical Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of TB-DNP, minimizing the risk of degradation.

Materials:

  • This compound (solid, high purity)

  • Anhydrous methanol or acetonitrile (HPLC grade or equivalent)

  • Amber glass volumetric flask

  • Analytical balance

  • Pipettes

  • Inert gas (argon or nitrogen) source (optional, for long-term storage)

Procedure:

  • Weighing: Accurately weigh the desired amount of solid TB-DNP using an analytical balance in a fume hood.

  • Dissolution: Quantitatively transfer the weighed TB-DNP to an amber glass volumetric flask. Add a small amount of the chosen anhydrous solvent (methanol or acetonitrile) and gently swirl to dissolve the solid completely.

  • Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Short-term (up to 4 weeks): Store the solution in the volumetric flask, tightly sealed, at 2-8°C in the dark.

    • Long-term (> 4 weeks): Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined caps. If possible, flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing. Store the aliquots at -20°C or below.

Protocol 2: Quality Control of this compound Stock Solution using HPLC-UV

This protocol provides a general method for the routine quality control of your TB-DNP stock solution to assess its purity and concentration.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). A starting point could be a 60:40 (acetonitrile:water) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of TB-DNP. A wavelength around 260-280 nm is a reasonable starting point.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations from freshly weighed solid TB-DNP.

  • Sample Preparation: Dilute an aliquot of your stock solution to fall within the concentration range of your calibration standards.

  • Analysis: Inject the calibration standards and the diluted stock solution sample into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the TB-DNP standard against its concentration.

    • Determine the concentration of your stock solution by interpolating its peak area on the calibration curve.

    • Examine the chromatogram for any additional peaks, which may indicate the presence of degradation products or impurities. The purity can be estimated by the relative peak area of TB-DNP to the total peak area.

Acceptance Criteria (Example):

  • The determined concentration should be within ±5% of the nominal concentration.

  • The purity of the stock solution should be ≥98%.

Visualizing Degradation and Quality Control

Potential Degradation Pathway of this compound

While a specific degradation pathway for TB-DNP is not extensively documented, a plausible route, based on the degradation of other dinitrophenols, involves the reduction of the nitro groups.

TB_DNP This compound Intermediate1 4-tert-Butyl-2-amino-6-nitrophenol TB_DNP->Intermediate1 Reduction Intermediate2 4-tert-Butyl-6-amino-2-nitrophenol TB_DNP->Intermediate2 Reduction Final_Product 2,4-Diamino-6-tert-butylphenol Intermediate1->Final_Product Further Reduction Intermediate2->Final_Product Further Reduction

Caption: Plausible reductive degradation pathway of TB-DNP.

Experimental Workflow for Stock Solution QC

The following diagram illustrates the workflow for the quality control of a TB-DNP stock solution.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_decision Decision Prep_Standard Prepare Calibration Standards HPLC_Analysis HPLC-UV Analysis Prep_Standard->HPLC_Analysis Prep_Sample Dilute Stock Solution Prep_Sample->HPLC_Analysis Calibration_Curve Generate Calibration Curve HPLC_Analysis->Calibration_Curve Purity_Assess Assess Purity HPLC_Analysis->Purity_Assess Concentration_Det Determine Concentration Calibration_Curve->Concentration_Det Pass Pass (Use Solution) Concentration_Det->Pass Within ±5% Fail Fail (Discard Solution) Concentration_Det->Fail Outside ±5% Purity_Assess->Pass ≥98% Purity_Assess->Fail <98%

Caption: Workflow for QC of TB-DNP stock solutions.

References

  • Avery, A. B., et al. (2021). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Atmospheric Chemistry and Physics, 21(13), 10489-10502. [Link]
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • Loba Chemie.
  • Morales-García, A. A., et al. (2017). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.

Sources

Validation & Comparative

A Comparative Guide to the Herbicidal Efficacy of Dinoterb (TB-DNP) and Dinoseb

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: A Tale of Two Dinitrophenols

In the landscape of contact herbicides, the dinitrophenol family has a storied history, marked by high efficacy and significant toxicological concerns. This guide provides an in-depth comparison of two prominent members of this class: 2-tert-butyl-4,6-dinitrophenol (Dinoterb or TB-DNP) and its structural isomer, 2-sec-butyl-4,6-dinitrophenol (Dinoseb). While both were once used for broadleaf weed control, their usage has been largely discontinued in many regions due to safety concerns.[1][2] This analysis delves into their mechanisms of action, comparative herbicidal efficacy based on available data, and the experimental protocols required for their evaluation, offering a valuable resource for researchers in weed science and herbicide development.

Dinoseb, a crystalline orange solid, was widely used as a contact herbicide for crops such as soybeans, vegetables, fruits, and nuts.[1][3] Dinoterb, a pale yellow solid, also saw use as a contact herbicide for post-emergence control of annual weeds in various crops.[2][4] Both compounds are characterized by their contact action, meaning they are not translocated within the plant.[5][6]

Mechanism of Action: Uncoupling the Cellular Powerhouse

The primary mode of herbicidal action for both dinoterb and dinoseb is the uncoupling of oxidative phosphorylation in mitochondria.[1][4] As weak acids, they can traverse lipid membranes in their undissociated form. Once inside the mitochondrial intermembrane space, they act as protonophores, shuttling protons back across the inner mitochondrial membrane into the matrix, thus dissipating the proton gradient essential for ATP synthesis.[1][4] This disruption of the cell's energy production leads to rapid cell death.

At higher concentrations, both herbicides also inhibit electron transport chains.[4] Furthermore, they have been shown to inhibit photosynthesis by interfering with the electron flow in photosystem II.[4]

cluster_mitochondrion Mitochondrial Inner Membrane cluster_herbicide_action Herbicide Action Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes ATP_Synthase->ATP_Production Herbicide Dinoterb / Dinoseb (Protonophore) Dissipation Dissipates Proton Gradient Herbicide->Dissipation Causes Dissipation->Proton_Gradient Disrupts

Caption: Mechanism of action for Dinoterb and Dinoseb as uncouplers of oxidative phosphorylation.

Comparative Herbicidal Efficacy: A Synthesis of Available Data

Direct, side-by-side comparative studies on the herbicidal efficacy of dinoterb and dinoseb are scarce in publicly available literature, largely due to their discontinued use. However, a comparative analysis can be synthesized from their individual properties and documented effects.

PropertyDinoterb (TB-DNP)Dinoseb
IUPAC Name 2-tert-butyl-4,6-dinitrophenol2-(butan-2-yl)-4,6-dinitrophenol
CAS Number 1420-07-188-85-7
Molar Mass 240.215 g/mol 240.215 g/mol
Melting Point 125.5–126.5 °C38–42 °C
Water Solubility 0.45 mg/L (20 °C)52 mg/L (20 °C)[3]
Oral LD50 (rat) 26 mg/kg25-58 mg/kg[7]
Mode of Action Uncoupler of oxidative phosphorylation, Photosystem II inhibitor[4][5]Uncoupler of oxidative phosphorylation, Photosystem II inhibitor[1][6]
Application Pre- and post-emergence contact herbicide[4][5]Pre- and post-emergence contact herbicide[1]

Data compiled from various sources as cited.

Both compounds exhibit high acute toxicity, as indicated by their low oral LD50 values in rats.[2][7] Dinoseb's higher water solubility might suggest a slightly different behavior in terms of uptake and movement on the plant surface compared to the less soluble dinoterb. The structural difference, a tert-butyl group in dinoterb versus a sec-butyl group in dinoseb, could influence their binding affinity to the target sites, potentially leading to subtle differences in efficacy against specific weed species. However, without direct comparative experimental data, this remains speculative. Both were effective against a range of annual broadleaf weeds.[1][4]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the herbicidal efficacy of compounds like dinoterb and dinoseb, standardized experimental protocols are essential. The following outlines a general workflow for a greenhouse-based whole-plant bioassay.

Start Start: Seed Germination and Seedling Growth Transplanting Transplant Seedlings to Pots Start->Transplanting Acclimatization Greenhouse Acclimatization Transplanting->Acclimatization Treatment_Preparation Prepare Herbicide Solutions (Multiple Concentrations) Acclimatization->Treatment_Preparation Application Herbicide Application (Foliar Spray) Treatment_Preparation->Application Incubation Incubation under Controlled Conditions Application->Incubation Data_Collection Data Collection (e.g., % visual injury, biomass) Incubation->Data_Collection Analysis Statistical Analysis (e.g., Dose-Response Curves, ED50) Data_Collection->Analysis End End: Efficacy Determination Analysis->End

Sources

A Comparative Toxicological Guide to 4-tert-Butyl-2,6-dinitrophenol and Other Nitrophenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological comparison of 4-tert-Butyl-2,6-dinitrophenol against other notable nitrophenols. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships that govern the toxicity of this chemical class. We will delve into the primary mechanisms of action, present comparative quantitative data, and provide a detailed protocol for assessing the hallmark toxic effect of these compounds: the uncoupling of mitochondrial oxidative phosphorylation.

Introduction: The Double-Edged Sword of Nitrophenols

Nitrophenols are a class of synthetic organic compounds characterized by a phenol ring substituted with one or more nitro groups. They are used extensively as intermediates in the manufacturing of dyes, pesticides, herbicides, pharmaceuticals, and explosives.[1][2] Their widespread use, however, leads to their presence as environmental contaminants, posing potential risks to human health and ecosystems.[3][4]

The toxicity of many nitrophenols, particularly dinitrophenols, is primarily driven by their ability to uncouple oxidative phosphorylation.[5][6] This process disrupts cellular energy production, leading to a cascade of toxic effects. This guide will focus on this compound, placing its toxicological profile in context with other key nitrophenols to provide a clearer understanding of its relative hazard.

The Central Mechanism: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for 2,4-dinitrophenol (2,4-DNP) and related compounds is the uncoupling of the mitochondrial electron transport chain from ATP synthesis.[1][5] These lipophilic weak acids act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the crucial proton gradient that drives ATP synthase. Instead of being stored in the chemical bonds of ATP, the energy from substrate oxidation is released as heat.[5][6] This leads to a hypermetabolic state characterized by:

  • Increased oxygen consumption without ATP production.

  • Hyperthermia (increased body temperature).[1]

  • Rapid depletion of energy reserves, leading to cellular dysfunction and death.

This mechanism explains the historical use of 2,4-DNP as a weight-loss agent in the 1930s, a practice that was discontinued due to severe adverse effects and fatalities.[1][7][8]

cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Result Cellular Consequences ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out H_in H+ H_in->ETC ATP_Synthase ATP Synthase H_out->ATP_Synthase Flows through DNP Nitrophenol (Protonophore) H_out->DNP ATP ATP ATP_Synthase->ATP Generates ADP ADP + Pi ADP->ATP_Synthase DNP->H_in Releases H+ (Bypasses Synthase) Heat Energy lost as Heat (Hyperthermia) No_ATP ATP Production Blocked

Caption: Mechanism of mitochondrial uncoupling by nitrophenols.

Comparative Acute Toxicity of Nitrophenols

The toxicity of nitrophenols varies significantly based on the number and position of the nitro groups and the identity of other substituents on the phenol ring. Dinitrophenols are generally more potent than mononitrophenols. The following table summarizes acute oral toxicity data (LD₅₀) for this compound and other relevant compounds in rats, providing a clear basis for comparison.

CompoundStructureCAS NumberOral LD₅₀ (Rat)Key References
This compound C₁₀H₁₂N₂O₅4097-49-8Data not available; expected to be toxic[9][10]
2,6-Di-tert-butyl-4-nitrophenol (DBNP) C₁₄H₂₁NO₃728-40-5~80 mg/kg[11][12]
2,4-Dinitrophenol (2,4-DNP) C₆H₄N₂O₅51-28-530 - 320 mg/kg[5]
2,6-Dinitrophenol (2,6-DNP) C₆H₄N₂O₅573-56-8~38 mg/kg (Intraperitoneal)[1][5]
Dinoseb (2-sec-butyl-4,6-dinitrophenol) C₁₀H₁₂N₂O₅88-85-75 - 50 mg/kg[13]
4-Nitrophenol (p-nitrophenol) C₆H₅NO₃100-02-7230 - 620 mg/kg[4][14][15]
2-Nitrophenol (o-nitrophenol) C₆H₅NO₃88-75-52,830 mg/kg[15]

Note: The intraperitoneal LD₅₀ for 2,6-DNP is included as a proxy for its high toxicity, which is comparable to 2,4-DNP.[1] DBNP is included due to its structural similarity to the topic compound.

Analysis of Structure-Activity Relationships (SAR): The data clearly illustrate key SAR trends. The addition of a second nitro group, as seen when comparing 4-nitrophenol to 2,4-dinitrophenol, dramatically increases toxicity. The presence of bulky, lipophilic alkyl groups, such as tert-butyl or sec-butyl, also appears to enhance toxicity. This is exemplified by the high toxicity of Dinoseb and DBNP.[11][13] This enhancement is likely due to increased lipophilicity, which facilitates the compound's transport across biological membranes to its site of action within the mitochondria. Quantitative Structure-Activity Relationship (QSAR) studies confirm that hydrophobicity and the acid dissociation constant (pKa) are critical descriptors for predicting the toxicity of substituted phenols.[3][16][17]

Overview of Toxicological Effects

Beyond acute lethality, nitrophenols elicit a range of toxic effects. Chronic exposure to 2,4-DNP in humans has been associated with the formation of cataracts, skin lesions, and adverse effects on bone marrow and the central nervous system.[7]

CompoundPrimary Target Organs/SystemsKey Toxic Effects
This compound Skin, Eyes, Respiratory SystemSkin and eye irritation; harmful if swallowed, inhaled, or in contact with skin.[6][9]
2,4-Dinitrophenol (2,4-DNP) Whole-body (metabolic), Eyes, CNS, CardiovascularHyperthermia, weight loss, sweating, dizziness, cataracts, death.[1][7][8]
4-Nitrophenol (4-NP) Blood, EyesMethemoglobinemia (inhalation), ocular irritation.[2][18][19] Body weight decrease (oral).[2]
2-Nitrophenol (2-NP) Respiratory System (inhalation)Irritation of the upper respiratory tract.[2]
Dinoseb Reproductive/DevelopmentalTeratogenic and developmentally toxic effects in animal studies.[13]

Newborn rats have been shown to be more susceptible to the toxic effects of 2,4-dinitrophenol and 4-nitrophenol than young adult rats, suggesting age-dependent differences in vulnerability.[14][20]

Experimental Protocol: Assessing Mitochondrial Uncoupling via High-Resolution Respirometry

To empirically verify the uncoupling activity of a test compound like this compound, a mitochondrial oxygen consumption assay is the gold standard. This protocol describes the use of a high-resolution respirometer (e.g., Oroboros O2k) with isolated mitochondria.

Causality: This experimental design is chosen because it directly measures the two coupled parameters of mitochondrial function: oxygen consumption (respiration) and ATP synthesis. By using a sequence of specific substrates and inhibitors, we can precisely determine if a compound increases respiration while bypassing the ATP synthase, which is the definitive characteristic of an uncoupler.

cluster_prep Preparation cluster_assay Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol cluster_analysis Data Analysis P1 Isolate Mitochondria (from rat liver or cultured cells) P2 Calibrate Respirometer (O2 sensor) P3 Add Mitochondria & Respiration Media to Chamber A1 Add Substrates (e.g., Pyruvate, Malate, Succinate) Measure ROUTINE Respiration P3->A1 A2 Add ADP Measure OXPHOS Capacity (State 3) A1->A2 A3 Add Test Compound (e.g., this compound) Observe for increased respiration A2->A3 A4 Add Oligomycin (ATP Synthase Inhibitor) Measure LEAK Respiration A3->A4 A5 Add FCCP (Positive Control Uncoupler) Measure ETS Capacity A4->A5 R1 Uncoupling Effect Confirmed if: 1. Test compound increases respiration above State 3. 2. Respiration remains high after Oligomycin addition. A5->R1

Caption: Experimental workflow for assessing mitochondrial uncoupling.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate functional mitochondria from a suitable source (e.g., rat liver) using differential centrifugation. Ensure mitochondria are kept on ice in a specific respiration buffer (e.g., MiR05).

  • Chamber Preparation: Calibrate the oxygen sensors in the respirometer. Add 2 mL of air-saturated respiration media to each chamber and allow the signal to stabilize.

  • Mitochondrial Loading: Add a determined amount of the mitochondrial suspension (e.g., 0.5 mg/mL protein) to the chambers and close them, avoiding air bubbles.

  • Baseline Respiration (LEAK state): Add substrates that fuel the electron transport chain (ETC), such as pyruvate, malate, and glutamate. This measures the basal oxygen consumption rate not linked to ATP synthesis.

  • State 3 Respiration (OXPHOS capacity): Add a saturating amount of ADP to stimulate ATP synthase. This induces the maximum rate of coupled respiration.

  • Addition of Test Compound: Titrate the nitrophenol compound of interest (e.g., this compound) into the chamber in stepwise concentrations. A classic uncoupler will cause a dose-dependent increase in oxygen consumption, often exceeding the State 3 rate.

  • Inhibition of ATP Synthase: Add oligomycin, an inhibitor of ATP synthase. In a normally coupled system, this would drastically reduce oxygen consumption back to the LEAK state. If the test compound is an uncoupler, respiration will remain high, as the proton flow is bypassing the now-blocked ATP synthase.

  • Positive Control: Finally, add a known potent uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) to determine the maximum capacity of the ETC. This provides a benchmark against which to compare the effect of the test compound.

Trustworthiness through Self-Validation: This protocol is self-validating. The inclusion of ADP (to measure maximum coupled respiration) and oligomycin (to block ATP synthesis) provides internal controls. A true uncoupling effect is only confirmed if respiration increases and is not sensitive to oligomycin, definitively separating it from other mechanisms that might increase oxygen consumption.

Conclusion

The toxicity of this compound, while not defined by a publicly available LD₅₀ value, can be inferred from the broader class of dinitrophenols. Its structure, featuring two nitro groups and a lipophilic tert-butyl substituent, suggests a potent capacity to act as a mitochondrial uncoupler, similar to the highly toxic compounds Dinoseb and 2,6-Di-tert-butyl-4-nitrophenol. This is in stark contrast to the significantly lower toxicity of mononitrophenols like 2-nitrophenol and 4-nitrophenol. The provided experimental framework offers a robust method for empirically determining its uncoupling potential and accurately placing it within the toxicological spectrum of its chemical relatives. This comparative approach, grounded in mechanistic understanding and supported by quantitative data, is essential for accurate risk assessment and informed decision-making in research and development.

References

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A Researcher's Guide to the Relative Potency of Dinitrophenol (DNP) Isomers as Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the relative potency of dinitrophenol (DNP) isomers as mitochondrial uncouplers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a foundational understanding of the mechanisms of action, a critical analysis of available potency data, and robust, field-proven protocols for empirical validation. We will explore the causality behind experimental design, ensuring that the described methodologies serve as self-validating systems for rigorous scientific inquiry.

Introduction: The Double-Edged Sword of Mitochondrial Uncoupling

Mitochondria are the epicenters of cellular energy conversion, where the tightly regulated process of oxidative phosphorylation (OXPHOS) couples the oxidation of nutrients to the synthesis of ATP. The key to this process is the generation of a proton motive force—an electrochemical gradient established by pumping protons across the inner mitochondrial membrane. Chemical uncouplers are molecules that disrupt this coupling.[1]

Dinitrophenols (DNPs) are classic chemical uncouplers, notorious for their historical use as weight-loss agents and their significant toxicity.[2][3] All DNP isomers share a common mechanistic framework: they act as protonophores, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient.[2] This "short-circuit" bypasses ATP synthase, causing the energy from nutrient oxidation to be released primarily as heat.[2] While this shared mechanism defines them as a class, the specific arrangement of the nitro groups on the phenol ring dramatically influences their physicochemical properties and, consequently, their biological potency and toxicity.

Mechanism of Action: The Protonophore Cycle

The efficacy of a DNP isomer as an uncoupler is dictated by its ability to complete a protonophoric cycle. This process is governed by the molecule's lipophilicity and its pKa. The uncoupler must be sufficiently lipid-soluble to traverse the mitochondrial membranes and must possess a pKa that allows it to be protonated in the acidic intermembrane space and deprotonated in the alkaline matrix.

The cycle proceeds as follows:

  • Protonation: In the proton-rich intermembrane space (lower pH), the anionic form of DNP picks up a proton.

  • Membrane Diffusion: The now neutral, protonated DNP is lipophilic and diffuses across the inner mitochondrial membrane into the matrix.

  • Deprotonation: Upon entering the alkaline mitochondrial matrix (higher pH), the DNP molecule releases its proton.

  • Return to Intermembrane Space: The anionic DNP is driven back across the membrane by the positive-inside membrane potential, ready to begin another cycle.

This continuous shuttling of protons dissipates the gradient required for ATP synthesis, forcing the electron transport chain to work harder and consume more oxygen in a futile attempt to restore it.[1]

DNP_Mechanism cluster_cycle Matrix Mitochondrial Matrix (High pH) IMS Intermembrane Space (Low pH) Protonated_DNP DNP-H Proton_Matrix H⁺ Protonated_DNP->Proton_Matrix 3. Deprotonation Anionic_DNP DNP⁻ Anionic_DNP->Protonated_DNP 2. Diffusion Proton_IMS H⁺ Proton_IMS->Anionic_DNP 1. Protonation Proton_Matrix->Anionic_DNP 4. Return

Caption: Mechanism of mitochondrial uncoupling by Dinitrophenol (DNP).

Comparative Potency of DNP Isomers

A comprehensive, direct comparison of the uncoupling efficiency (e.g., stimulation of oxygen consumption) of all six DNP isomers is notably scarce in the scientific literature.[1][4] However, acute toxicity data serves as a robust surrogate for overall biological potency, as the lethal effects of DNPs are directly linked to their uncoupling activity.[5]

The available data on acute toxicity in rats reveals a clear hierarchy of potency among the isomers.

Table 1: Comparative Acute Toxicity of Dinitrophenol Isomers

Isomer LD50 (mg/kg, intraperitoneal, rat)[2][4] Relative Lethality Ranking
2,4-Dinitrophenol 35 Most Potent
2,6-Dinitrophenol 38 Most Potent
3,5-Dinitrophenol 45 Potent
3,4-Dinitrophenol 98 Moderately Potent
2,5-Dinitrophenol 150 Least Potent

| 2,3-Dinitrophenol | 190 | Least Potent |

Note: Lower LD50 values indicate higher acute toxicity and greater biological potency.

From this data, a clear structure-activity relationship emerges. 2,4-DNP and 2,6-DNP are the most potent isomers.[2][5] Their structures, with nitro groups flanking the hydroxyl group, likely optimize the electronic and steric properties required for efficient proton shuttling. Conversely, isomers like 2,3-DNP and 2,5-DNP are significantly less potent.[2][5] This disparity underscores the importance of empirical testing to characterize the specific biological profile of each isomer.

Experimental Protocols for Assessing Uncoupling Potency

To empirically determine and compare the potency of DNP isomers, a multi-assay approach is required. The following protocols provide a framework for quantifying the key effects of mitochondrial uncoupling. The causality for each step is explained to ensure a deep understanding of the methodology.

Experimental_Workflow cluster_prep Preparation cluster_assays Potency Assays cluster_analysis Data Analysis & Interpretation Mito_Isolation Isolate Mitochondria (e.g., from rat liver) OCR_Assay Protocol 1: Oxygen Consumption Rate (OCR) [Direct measure of uncoupling] Mito_Isolation->OCR_Assay Cell_Culture Culture Intact Cells (e.g., HepG2, C2C12) MMP_Assay Protocol 2: Mitochondrial Membrane Potential (ΔΨm) [Measures gradient dissipation] Cell_Culture->MMP_Assay ATP_Assay Protocol 3: Cellular ATP Levels [Measures consequence of uncoupling] Cell_Culture->ATP_Assay EC50 Calculate EC50/IC50 for each isomer OCR_Assay->EC50 MMP_Assay->EC50 ATP_Assay->EC50 Rank Rank Isomer Potency EC50->Rank Toxicity Correlate with Cytotoxicity Data Rank->Toxicity

Caption: General experimental workflow for assessing mitochondrial uncouplers.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This is the gold-standard assay for directly quantifying uncoupling potency. It measures the rate at which mitochondria consume oxygen, a direct reflection of electron transport chain activity.

  • Rationale: Uncouplers stimulate maximal oxygen consumption by removing the inhibitory effect of the proton gradient, thus providing a direct measure of their efficacy. The Respiratory Control Ratio (RCR) is a key indicator of mitochondrial health and coupling.[6]

  • Methodology (using a Clark-type electrode or similar respirometer):

    • Preparation: Isolate mitochondria from a suitable source (e.g., rat liver) via differential centrifugation. Determine protein concentration using a BCA or Bradford assay. Keep mitochondria on ice at all times.

    • Chamber Setup: Add respiration buffer (e.g., MiR05) to the respirometer chamber, equilibrated to 37°C.

    • State 2 Respiration (Basal): Add the mitochondrial suspension (e.g., 0.2-0.5 mg/mL protein) and respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate for Complex I-driven respiration). A slow, basal rate of oxygen consumption will be observed. This represents respiration limited by proton leak.

    • State 3 Respiration (Active): Add a limiting amount of ADP (e.g., 125 nmol) to stimulate ATP synthesis.[1] A rapid increase in OCR occurs as the ETC works to pump protons to power ATP synthase.

    • State 4 Respiration (Resting): Once all the ADP is converted to ATP, the respiration rate slows to State 4, which is again limited by the natural proton leak across the membrane.

    • Uncoupled Respiration: Perform a dose-response titration by adding increasing concentrations of the DNP isomer of interest (e.g., from 1 µM to 100 µM). This will stimulate respiration to its maximal rate, independent of ATP synthesis.

    • Data Analysis:

      • Calculate OCR in nmol O₂/min/mg mitochondrial protein.

      • Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate). A high RCR indicates healthy, well-coupled mitochondria.

      • Plot the OCR against the DNP isomer concentration to determine the EC50 (the concentration that elicits 50% of the maximal uncoupling effect).

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) in Intact Cells

This assay visually and quantitatively demonstrates the dissipation of the proton gradient caused by uncouplers.

  • Rationale: Potentiometric fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) are cationic and accumulate in the negatively charged mitochondrial matrix. A loss of membrane potential, caused by uncoupling, prevents dye accumulation and leads to a decrease in fluorescence.

  • Methodology:

    • Cell Culture: Seed cells (e.g., C2C12 myoblasts) in a multi-well plate (e.g., 96-well, black-walled for fluorescence) and culture to a suitable confluency.

    • Dye Loading: Load the cells with a low, non-quenching concentration of TMRE (e.g., 25-50 nM) in fresh culture medium and incubate for 20-30 minutes at 37°C.

    • Compound Treatment: Treat the cells with a range of concentrations of the DNP isomer. Include a vehicle control (e.g., DMSO) and a positive control for complete depolarization (e.g., 10 µM FCCP).

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorescence microscope (Excitation/Emission ~549/575 nm).

    • Data Analysis: Normalize the fluorescence of treated wells to the vehicle control. Plot the normalized fluorescence against the DNP isomer concentration to determine the IC50 (the concentration that causes a 50% reduction in membrane potential).

Protocol 3: Quantification of Cellular ATP Levels

This assay measures the ultimate biochemical consequence of uncoupling: the depletion of cellular energy currency.

  • Rationale: By diverting the proton motive force from ATP synthase, uncouplers directly inhibit ATP production. Measuring the resulting drop in cellular ATP levels provides a functional readout of uncoupling potency.[7]

  • Methodology (using a luciferin/luciferase-based assay):

    • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate. Allow them to adhere, then expose them to a range of concentrations of the DNP isomer for a defined period (e.g., 1-2 hours).

    • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release the cellular ATP.

    • Luminescence Measurement: Add the luciferin/luciferase reagent to the cell lysates. The luciferase enzyme will use ATP to convert luciferin into oxyluciferin, producing a light signal that is directly proportional to the ATP concentration. Measure the luminescence with a plate-reading luminometer.

    • Data Analysis: Generate a standard curve with known ATP concentrations. Normalize the ATP levels in the experimental samples to the total protein content or cell number. Plot the normalized ATP levels against the DNP isomer concentration to determine the IC50 for ATP depletion.

Conclusion and Future Directions

The analysis of available toxicological data clearly indicates a hierarchy of potency among dinitrophenol isomers, with 2,4-DNP and 2,6-DNP emerging as the most powerful.[5] This is likely attributable to a structure that is optimized for protonophoric activity. However, the significant lack of direct, comparative data on the uncoupling efficiency of most isomers in functional mitochondrial assays represents a critical knowledge gap.[1]

The robust, validated protocols provided in this guide offer a clear path for researchers to systematically fill this gap. By employing standardized assays for oxygen consumption, membrane potential, and ATP synthesis, the scientific community can build a comprehensive understanding of the structure-activity relationships that govern the potency of these classic mitochondrial uncouplers. Such data is invaluable not only for fundamental bioenergetics research but also for the development of novel, targeted uncoupling agents with improved therapeutic windows for conditions like metabolic disease and neurodegeneration.[8]

References

  • Vaughan, R. (2011). Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch. UNM Digital Repository. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Cain, K., & Partis, M. D. (1982). Comparison of the effects of the uncouplers 2,4-dinitrophenol and carbonyl cyanide m-chlorophenylhydrazone with those of the K+/H+ ionophore nigericin on the catecholamine-secreting bovine adrenal medulla. Biochemical Journal, 208(1), 135–143.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols - Health Effects. [Link]
  • MDPI. (n.d.). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. [Link]
  • Sullivan, P. G., et al. (2011). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience, 31(29), 10549–10559. [Link]
  • Vaughan, R. (2011). Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch. UNM Digital Repository. [Link]
  • Mattson, M. P. (2014). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Ageing Research Reviews, 13, 91–95. [Link]

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A Comparative Guide to the Inhibitory Effects of Different Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prevention of premature and uncontrolled polymerization is a critical consideration in the handling, storage, and processing of reactive monomers. The selection of an appropriate polymerization inhibitor is paramount to ensure monomer stability, control reaction kinetics, and maintain product quality. This guide provides an in-depth comparison of common polymerization inhibitors, detailing their mechanisms of action, providing experimental data for performance evaluation, and outlining a protocol for their comparative assessment.

Understanding Polymerization and the Role of Inhibitors

Polymerization is a process in which relatively small molecules, called monomers, combine chemically to produce a very large chainlike or network molecule, called a polymer.[1] Free radical polymerization is a common method where highly reactive free radicals initiate a chain reaction.[2] However, this process can sometimes be initiated unintentionally by heat, light, or impurities, leading to undesirable consequences such as increased viscosity, fouling of equipment, and even dangerous runaway reactions.[3][4]

Polymerization inhibitors are chemical compounds added to monomers to prevent or delay this unwanted polymerization.[1][5] They function by reacting with and deactivating the free radicals that initiate and propagate the polymerization chain reaction.[2][6] The effectiveness of an inhibitor is often characterized by an "induction period," a time during which polymerization is suppressed.[1][7]

Classes of Polymerization Inhibitors and Their Mechanisms

Polymerization inhibitors can be broadly categorized into two main types: free-radical scavengers and stable free radicals.[8]

Free-Radical Scavengers: The Phenolic Inhibitors

Phenolic compounds, such as hydroquinone (HQ) and its derivatives like Monomethyl Ether of Hydroquinone (MEHQ), are widely used as polymerization inhibitors.[9][10] Their inhibitory action is dependent on the presence of oxygen.[2][6][9]

Mechanism of Action: The process begins with a free radical (R•) reacting with oxygen to form a peroxy radical (ROO•). The phenolic inhibitor then donates a hydrogen atom to this peroxy radical, effectively neutralizing it and forming a stable phenoxy radical that is less likely to initiate further polymerization.[9][11]

  • Hydroquinone (HQ): A versatile, general-purpose inhibitor.[2][6]

  • MEHQ (4-Methoxyphenol): Highly effective for stabilizing acrylates, methacrylates, and other vinyl monomers during storage and transport.[10][12][13] It is often preferred for its better solubility in certain monomer systems and reduced tendency to cause discoloration compared to HQ.[10]

Stable Free Radicals: The Nitroxide Inhibitors

A prominent example in this class is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[3][8] Unlike phenolic inhibitors, TEMPO can function in the absence of oxygen.[3]

Mechanism of Action: TEMPO is a stable free radical itself.[8][14] It directly reacts with and "traps" carbon-centered radicals, which are the propagating species in the polymerization chain, forming a stable, non-radical adduct.[3][11] This rapid reaction effectively terminates the growing polymer chain.[3][15]

Comparative Performance of Polymerization Inhibitors

The choice of inhibitor depends on several factors, including the specific monomer, processing temperature, and the presence of oxygen.[10][11] The following table summarizes qualitative and quantitative data on the performance of different inhibitors.

InhibitorClassOxygen RequirementKey CharacteristicsTypical Applications
Hydroquinone (HQ) PhenolicYesGeneral-purpose, effective radical scavenger.[2][6]In-process inhibitor, intermediate for other stabilizers.[6]
MEHQ PhenolicYesExcellent for acrylates and methacrylates, good solubility, less discoloration.[10][12]Storage and transport of acrylics, vinyl acetate monomer, styrene.[13][16]
TEMPO Stable Nitroxide RadicalNoHighly effective, functions without oxygen, can be used to control polymerization.[3][14]Inhibition of styrene, acrylates, and other vinyl monomers.[3][8]

Quantitative Comparison of Inhibitor Efficacy in Styrene Polymerization

The following data, adapted from literature, illustrates the comparative performance of different inhibitors in the thermal polymerization of styrene. A lower percentage of polymer growth indicates higher inhibitory effectiveness.

InhibitorConcentration (ppm)Temperature (°C)Induction Period (hours)Polymer Growth (%)
TEMPO, DEHA, DNBP blend4001204.5-
TEMPO, DEHA, DDBSA blend4001203.5-

Data adapted from a study on the thermal polymerization of styrene.[17] Note: Direct comparison is challenging as experimental conditions vary across studies. The blend compositions highlight the use of inhibitor packages in industrial applications.

Experimental Protocol: Measuring the Induction Period to Compare Inhibitor Efficacy

This protocol provides a standardized method for evaluating and comparing the inhibitory effects of different compounds on the polymerization of a monomer, such as styrene or an acrylate, by measuring the induction period. The induction period is the time during which the inhibitor effectively prevents polymerization.[7]

Objective

To determine and compare the induction periods provided by different polymerization inhibitors at a specific concentration and temperature.

Materials and Equipment
  • Monomer (e.g., purified styrene, acrylic acid)[18]

  • Polymerization inhibitors to be tested (e.g., HQ, MEHQ, TEMPO)

  • Radical initiator (e.g., AIBN or V-50 for aqueous solutions)[19]

  • Solvent (if required by the monomer or inhibitor)

  • Reaction vials with septa

  • Heating block or oil bath with precise temperature control

  • Magnetic stirrer and stir bars

  • Inert gas supply (e.g., nitrogen or argon)

  • Method for monitoring polymerization (e.g., dilatometry, viscometry, or gravimetry)

Experimental Workflow

Caption: A generalized workflow for the comparative evaluation of polymerization inhibitors.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of each inhibitor at a known concentration in the monomer or a suitable solvent.

    • Prepare a stock solution of the radical initiator. The concentration will depend on the desired reaction rate.

  • Reaction Setup:

    • To a series of reaction vials, add a precise volume of the monomer. Include a control vial with no inhibitor.

    • Add the appropriate volume of each inhibitor stock solution to the respective vials to achieve the desired final concentration (e.g., 100-1000 ppm).[18][20]

    • Add a magnetic stir bar to each vial.

    • Seal the vials with septa and purge with an inert gas for 15-20 minutes to remove oxygen, which can interfere with the polymerization, especially for non-phenolic inhibitors.[11]

  • Initiation and Monitoring:

    • Place the vials in the heating block or oil bath pre-heated to the desired polymerization temperature (e.g., 50-120°C).[18][19] Allow the contents to equilibrate for 10-15 minutes.

    • Initiate the polymerization by injecting the initiator solution into each vial. Start timing immediately.

    • Monitor the progress of polymerization over time. This can be done by:

      • Gravimetry: Periodically taking samples, precipitating the polymer, and weighing the dried polymer.

      • Viscometry: Measuring the change in viscosity of the solution.

      • Spectroscopy: Monitoring the disappearance of the monomer's double bond peak using techniques like FT-IR or Raman spectroscopy.[21]

  • Data Analysis:

    • Plot the percentage of monomer conversion (or a related property like viscosity) against time for each inhibitor and the control.

    • The induction period is the time from initiation until a noticeable increase in polymerization is observed.[22]

    • Compare the induction periods for each inhibitor. A longer induction period indicates a more effective inhibitor under the tested conditions.

Visualization of Inhibition Mechanisms

The distinct mechanisms of phenolic and nitroxide inhibitors are key to their application.

Inhibition_Mechanisms cluster_phenolic Phenolic Inhibition (e.g., MEHQ) cluster_nitroxide Nitroxide Inhibition (e.g., TEMPO) R_phenolic Growing Polymer Radical (R•) ROO Peroxy Radical (ROO•) R_phenolic->ROO + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO->ROOH + MEHQ ArO Stable Phenoxy Radical (ArO•) MEHQ MEHQ (ArOH) MEHQ->ArO - H• R_nitroxide Growing Polymer Radical (R•) Adduct Stable Adduct (R-TEMPO) R_nitroxide->Adduct + TEMPO TEMPO TEMPO

Caption: Comparative mechanisms of phenolic and nitroxide-based polymerization inhibitors.

Conclusion and Recommendations

The selection of a polymerization inhibitor is a critical decision that impacts product stability, safety, and process efficiency.

  • Phenolic inhibitors , such as HQ and MEHQ , are cost-effective and widely used, particularly for storage and transport where oxygen is present.[9][10] MEHQ is often favored for its superior solubility and reduced color formation.[10]

  • Stable nitroxide radicals , like TEMPO , offer high efficiency and the significant advantage of functioning in oxygen-free environments, making them suitable for in-process inhibition where inert blanketing is used.[3]

It is imperative for researchers to conduct comparative studies under their specific experimental conditions to determine the optimal inhibitor and its concentration for their application. The protocol provided in this guide offers a robust framework for such evaluations.

References

  • Illustration of the mechanism of hydroquinone as a polymerization inhibitor. ResearchGate.
  • What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. Noah Technologies. Published May 23, 2025.
  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. Published October 17, 2025.
  • Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Published January 17, 2023.
  • Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. University of Leicester.
  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. ResearchGate. Published August 9, 2025.
  • Polymerisation inhibitor. Grokipedia.
  • Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. RSC Publishing. Published June 8, 2021.
  • Inhibition of Free Radical Polymerization: A Review. ResearchGate. Published October 13, 2025.
  • Measuring MeHQ (Polymerization Inhibitor). Ankersmid.
  • Inhibition of Free Radical Polymerization: A Review. Semantic Scholar.
  • MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. Silver Fern Chemical Inc.
  • Polymerisation inhibitor. Wikipedia.
  • Mechanistic insight into TEMPO-inhibited polymerisation: Simultaneous determination of oxygen and inhibitor concentrations by EPR. ResearchGate. Published August 6, 2025.
  • TEMPO. Wikipedia.
  • What is high performance polymerization inhibitor?. Wako Pure Chemical Industries, Ltd.
  • Induction time measurement of the mixed inhibitors. ResearchGate.
  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic Corporation. Published July 28, 2020.
  • Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry (RSC Publishing). Published April 11, 2025.
  • Polymerization Reactions Inhibitor Modeling. ioKinetic.
  • Inhibition performance for different inhibitors on the thermal polymerization of styrene. CNKI.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 4-tert-Butyl-2,6-dinitrophenol

This compound is a substituted nitrophenol compound with applications in various chemical synthesis processes.[1] As with any chemical entity used in research and development, particularly in contexts that may lead to pharmaceutical or regulated industrial applications, the ability to accurately and reliably quantify the compound is paramount. An unvalidated analytical method yields data that is, at best, questionable and, at worst, misleading—a risk that no scientific endeavor can afford.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3] This guide provides a comprehensive, experience-driven comparison of potential analytical methods for this compound, with a primary focus on the validation of a robust High-Performance Liquid Chromatography (HPLC) method. We will delve into the causality behind experimental choices and present the validation process as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][4][5]

Chapter 1: Strategic Selection of the Analytical Technique

The molecular structure of this compound—a polar phenolic ring with nitro groups—guides our choice of analytical instrumentation. The primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse for pharmaceutical and chemical analysis. Its key advantage is versatility. Most non-volatile or thermally sensitive compounds, like many phenols, can be analyzed without derivatization. With a UV-active chromophore present in the dinitrophenol structure, UV detection is a straightforward and sensitive choice.

  • Gas Chromatography (GC): GC offers excellent separation efficiency. However, the polarity and limited volatility of phenolic compounds can lead to poor peak shape and interaction with the GC system.[6] To mitigate this, a derivatization step (e.g., silylation or methylation) is often required to convert the polar -OH group into a less polar, more volatile ether, adding complexity and a potential source of error to the workflow.[7]

Our Rationale: For routine quality control and purity assessment, an HPLC-UV method presents the most direct, robust, and widely applicable approach. It avoids the added complexity of derivatization while providing excellent quantitative performance. Therefore, this guide will detail the validation of an HPLC-UV method, with a comparative summary to a potential GC-MS method provided for completeness.

Chapter 2: Validation of a Reversed-Phase HPLC-UV Method

The validation process is a systematic series of experiments designed to prove that a method is reliable, reproducible, and accurate for its intended use.[8] We will follow the framework established by the ICH Q2(R2) guidelines, which are recognized by global regulatory bodies, including the FDA.[4][9][10]

The Analytical Procedure: A Starting Point

Before validation, a suitable chromatographic method must be developed. Based on the analyte's properties, the following starting conditions are proposed:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar tert-butyl group, while allowing for effective separation.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (60:40 v/v)Acetonitrile is a common organic modifier. The acidic pH suppresses the ionization of the phenolic group, ensuring a single analyte form and sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection UV at 275 nmDinitrophenols exhibit strong UV absorbance. 275 nm is a typical wavelength for capturing the electronic transitions of the aromatic system.
Injection Volume 10 µLA standard volume that minimizes potential band broadening from overloading.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
The Validation Workflow: A Visual Overview

The validation parameters are not tested in isolation; they form a logical progression that builds confidence in the method's performance.

ValidationWorkflow Start Method Development Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Range->Robustness LOQ LOQ & LOD Accuracy->LOQ Precision->LOQ End Validated Method Robustness->End

Caption: The logical workflow for analytical method validation.

Specificity: Proving Unambiguous Detection

Expertise: Specificity is the cornerstone of validation. It demonstrates that the signal you measure comes solely from your analyte of interest and not from impurities, degradation products, or matrix components.[8] A lack of specificity can be compensated for in some cases by using multiple analytical procedures.[9]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase and a sample diluent (e.g., acetonitrile/water) to ensure no system peaks interfere with the analyte's retention time.

  • Placebo Analysis: If the analyte is part of a formulation, analyze a placebo (all components except the active ingredient) to check for excipient interference.

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products. This demonstrates the stability-indicating properties of the method.[9]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 105°C for 48 hours (solid state).

    • Photolytic Stress: Expose to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).

ForcedDegradation Analyte 4-tert-Butyl-2,6- dinitrophenol (Stock Solution) Acid Acid Stress (0.1M HCl) Analyte->Acid Base Base Stress (0.1M NaOH) Analyte->Base Oxidation Oxidative Stress (3% H2O2) Analyte->Oxidation Thermal Thermal Stress (105°C) Analyte->Thermal Photo Photolytic Stress (UV/Vis Light) Analyte->Photo HPLC Analyze all samples by HPLC-UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Assess Peak Purity & Resolution HPLC->Result

Caption: Workflow for a forced degradation study.

Acceptance Criteria:

  • No interfering peaks at the retention time of the analyte in blank or placebo chromatograms.

  • The analyte peak should be spectrally pure and well-resolved from any degradation product peaks (Resolution > 2.0).

Linearity and Range

Expertise: Linearity confirms a proportional relationship between concentration and detector response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[2][10] This is fundamental for quantification.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, a typical range is 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria & Sample Data:

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9980.9995
Y-intercept Close to zero150.3
Residuals Randomly scattered around zeroPass
Range 80% - 120% of nominal80 µg/mL - 120 µg/mL
Accuracy: Closeness to the Truth

Expertise: Accuracy measures the agreement between the value found and an accepted true value. It is typically assessed through recovery studies.[8][9] This ensures that sample preparation and matrix effects are not introducing a systematic bias into the results.

Experimental Protocol:

  • Prepare a blank matrix (placebo).

  • Spike the blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Sample Data:

Spike LevelMean Recovery (%)% RSD
80% 99.2%0.8%
100% 100.5%0.6%
120% 99.8%0.7%
Overall Acceptance 98.0% - 102.0% Pass
Precision: Measuring Variability

Expertise: Precision reflects the random error of a method, demonstrating its consistency. It is evaluated at two levels: repeatability (short-term) and intermediate precision (long-term, within-lab variations).[8]

Experimental Protocol:

  • Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements and compare the results.

Acceptance Criteria & Sample Data:

Precision LevelMean Assay (%)% RSD
Repeatability (Day 1, Analyst 1) 100.2%0.75%
Intermediate (Day 2, Analyst 2) 99.7%0.81%
Overall Acceptance (% RSD) ≤ 2.0% Pass
Limits of Quantitation (LOQ) and Detection (LOD)

Expertise: LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, while LOD is the lowest concentration that can be detected but not necessarily quantified. These are critical for analyzing impurities or trace levels of the analyte.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio of a known low-concentration standard.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Confirm the LOQ by preparing and analyzing samples at this concentration to demonstrate adequate precision and accuracy.

Acceptance Criteria & Sample Data:

ParameterS/N RatioResult
LOD ~3:10.05 µg/mL
LOQ ~10:10.15 µg/mL
Precision at LOQ (%RSD) ≤ 10%4.5%
Robustness: Resisting Minor Changes

Expertise: Robustness testing shows the reliability of a method when subjected to small, deliberate changes in its parameters.[9][10] This provides confidence that the method will perform consistently during routine use where minor variations are inevitable.

Experimental Protocol:

  • Vary key method parameters one at a time (or using a design of experiments approach).

  • Analyze a standard sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria & Sample Data:

Parameter VariedVariationResult (System Suitability)
Flow Rate ± 10% (0.9 & 1.1 mL/min)Pass
Mobile Phase % Organic ± 2% (58% & 62% ACN)Pass
Column Temperature ± 5°C (25°C & 35°C)Pass
Mobile Phase pH ± 0.2 unitsPass
Overall Acceptance System suitability criteria met Pass

Chapter 3: Alternative Method Comparison: HPLC-UV vs. GC-MS

While the HPLC-UV method is robust and suitable for most applications, a Gas Chromatography-Mass Spectrometry (GC-MS) method can offer higher specificity, particularly for impurity identification.

FeatureHPLC-UV MethodGC-MS Method
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass fragmentation pattern. Ideal for definitive identification.
Sample Prep Simple dissolution and filtration.More complex; requires derivatization (e.g., with BSTFA) to increase volatility.[7]
Sensitivity Good, suitable for assay and most purity tests.Potentially higher sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Instrumentation Widely available and cost-effective.More expensive and requires more specialized training.
Throughput High; typical run times are 5-15 minutes.Can be lower due to the derivatization step and potentially longer GC run times.
Best For Routine QC, content uniformity, assay, and known impurity quantification.Impurity identification, trace-level analysis, and confirmation of specificity.

Conclusion

The validation of an analytical method is a rigorous, multi-faceted process that underpins the integrity of all subsequent data. This guide has detailed the validation of a robust and reliable HPLC-UV method for the quantification of this compound, adhering to the stringent standards of the ICH Q2(R2) guidelines.[2][4] By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we have demonstrated that the proposed method is fit for its intended purpose. The choice between HPLC and GC should be driven by the specific analytical challenge at hand, but for routine, high-throughput analysis, the validated HPLC-UV method presented here offers an optimal balance of performance, reliability, and efficiency.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL:[Link]
  • Title: Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization Source: ResearchG
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane Source: ResearchG
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern

Sources

A Senior Application Scientist's Guide to Dinitrophenol Analogue Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the immunoassay is a cornerstone of molecular detection. Its power lies in the exquisite specificity of the antibody-antigen interaction. However, when the target is a small molecule hapten like 2,4-dinitrophenol (DNP), this specificity can be challenged. Structurally similar analogues present in a sample can bind to the detection antibody, leading to inaccurate quantification and false-positive results.[1]

This guide provides an in-depth comparison of the cross-reactivity of various DNP analogues in immunoassays. Moving beyond a simple data sheet, we will explore the mechanistic basis of antibody-hapten recognition, provide a robust, self-validating experimental protocol for assessing cross-reactivity, and offer field-proven insights to help you navigate the nuances of your own DNP assays.

The Foundation: Understanding Competitive Immunoassays for Haptens

Unlike large protein antigens, haptens like DNP are too small to elicit an immune response on their own.[2][3] To generate antibodies, DNP is conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH).[3] This DNP-carrier conjugate is then used to immunize an animal and produce anti-DNP antibodies.

The most common immunoassay format for detecting haptens is the competitive enzyme-linked immunosorbent assay (ELISA) .[4][5] In this setup, free DNP in your sample competes with a fixed amount of labeled or immobilized DNP for a limited number of anti-DNP antibody binding sites.[5] The resulting signal is inversely proportional to the concentration of DNP in the sample.

Here is a simplified representation of the core principle:

Competitive_Immunoassay_Principle cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab Anti-DNP Antibody (Limited) DNP_conjugate_low Immobilized DNP-Conjugate Ab->DNP_conjugate_low Many antibodies bind Signal_high High Signal DNP_conjugate_low->Signal_high Enzyme reaction Free_DNP_low Free DNP (Sample) Free_DNP_low->Ab Few competitors Ab_high Anti-DNP Antibody (Limited) DNP_conjugate_high Immobilized DNP-Conjugate Ab_high->DNP_conjugate_high Few antibodies bind Signal_low Low Signal DNP_conjugate_high->Signal_low Enzyme reaction Free_DNP_high Free DNP (Sample) Free_DNP_high->Ab_high Many competitors

Caption: Principle of a competitive immunoassay for DNP detection.

The "Why": Causality in Antibody-Hapten Recognition

An antibody's binding site, or paratope, forms a complementary pocket to the shape, size, and electrostatic potential of its target epitope.[2] For haptens, this recognition is highly specific. The immune system can generate antibodies that distinguish between even closely related derivatives like nitrophenol (NP) and dinitrophenol (DNP).[6]

Cross-reactivity arises when a DNP analogue is structurally similar enough to the original immunizing hapten to fit into the antibody's binding site, even if with lower affinity. The degree of cross-reactivity is dictated by several factors:

  • Number and Position of Nitro Groups: The two nitro groups on the phenyl ring are key recognition features for anti-DNP antibodies. Analogues with fewer nitro groups (e.g., 4-nitrophenol) or with nitro groups in different positions (e.g., 2,6-dinitrophenol) will generally show significantly lower binding affinity.

  • The Linker and Conjugation Site: The chemical linker used to attach DNP to the carrier protein during immunogen synthesis can influence the specificity of the resulting antibodies. Often, antibodies are generated that recognize not just the hapten but also a portion of the linker.[3] An analogue that shares the core DNP structure but has a different modification at the original conjugation point may exhibit reduced cross-reactivity.

  • Overall Molecular Shape and Hydrophobicity: While specific hydrogen bonds are critical, the overall shape and hydrophobicity of the analogue also play a role.[6] However, it's not a simple case of "hydrophobic stickiness"; the interactions are specific and depend on the complementarity with the antibody's binding site.[6]

Comparative Analysis of DNP Analogue Cross-Reactivity

To provide a clear comparison, the following table synthesizes data on the cross-reactivity of common DNP analogues. It is crucial to note that cross-reactivity percentages are not absolute values; they can vary depending on the specific antibody used and the immunoassay format and conditions.[7]

AnalogueStructure (Modification from 2,4-DNP)Typical Cross-Reactivity (%)Notes
2,4-Dinitrophenol (DNP) Reference 100 The target analyte.
2,4,6-Trinitrophenol (TNP)Addition of a nitro group at position 610 - 50%The additional nitro group can cause steric hindrance, but the shared core structure allows for significant cross-reactivity. High-affinity anti-DNP antibodies tend to show greater cross-reactivity with TNP.[8]
4-Nitrophenol (4-NP)Lacks the nitro group at position 2< 1%The absence of the second nitro group drastically reduces binding affinity, highlighting its importance as a key recognition feature.
2-Nitrophenol (2-NP)Lacks the nitro group at position 4< 1%Similar to 4-NP, this demonstrates the critical role of both nitro groups for high-affinity binding.
2,6-DinitrophenolNitro groups at positions 2 and 6< 5%The altered positioning of the nitro groups changes the molecule's electrostatic profile and shape, leading to poor recognition by antibodies specific for the 2,4-substitution pattern.
DNP-LysineDNP attached to a lysine residue80 - 120%Often used as the immunogen. High cross-reactivity is expected as the antibody was raised against this structure.
DNP-GlycineDNP attached to a glycine residue70 - 110%The specific amino acid conjugate can slightly alter binding, but recognition remains high.
DNP-BSA ConjugateDNP conjugated to Bovine Serum AlbuminN/A (Used for coating)This is the immobilized antigen in many competitive ELISA formats.[4]

A Self-Validating Protocol for Cross-Reactivity Assessment

This detailed protocol for a competitive ELISA is designed to be a self-validating system. It allows you to generate a reliable standard curve for DNP and then use that curve to accurately determine the cross-reactivity of any potential analogue.

Materials
  • DNP-BSA conjugate (for coating)

  • High-affinity monoclonal or polyclonal anti-DNP antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • DNP standard and DNP analogues for testing

  • 96-well microtiter plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • Substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 2M H₂SO₄)

Experimental Workflow

ELISA_Workflow start Start coat 1. Coat Plate with DNP-BSA (1-10 µg/mL) start->coat incubate_coat Incubate (e.g., 4°C, overnight) coat->incubate_coat wash1 2. Wash (3x) incubate_coat->wash1 block 3. Block Wells (e.g., 1% BSA in PBS) wash1->block incubate_block Incubate (e.g., RT, 1-2 hours) block->incubate_block wash2 4. Wash (3x) incubate_block->wash2 add_samples 5. Add Standards/Analogues & Anti-DNP Antibody wash2->add_samples incubate_compete Incubate (Competition) (e.g., RT, 1 hour) add_samples->incubate_compete wash3 6. Wash (3x) incubate_compete->wash3 add_secondary 7. Add Enzyme-conjugated Secondary Antibody wash3->add_secondary incubate_secondary Incubate (e.g., RT, 1 hour) add_secondary->incubate_secondary wash4 8. Wash (5x) incubate_secondary->wash4 add_substrate 9. Add Substrate (TMB) wash4->add_substrate incubate_substrate Incubate in Dark (e.g., RT, 15-30 min) add_substrate->incubate_substrate add_stop 10. Add Stop Solution incubate_substrate->add_stop read 11. Read Absorbance (450 nm) add_stop->read end End read->end

Caption: Step-by-step workflow for a competitive DNP ELISA.

Step-by-Step Methodology
  • Coating: Dilute DNP-BSA to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate.[9] Incubate overnight at 4°C. Causality: This step immobilizes the competitor antigen onto the solid phase.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well. Causality: Removes unbound DNP-BSA, reducing background signal.

  • Blocking: Add 200 µL of Blocking Buffer to each well.[9] Incubate for 1-2 hours at room temperature (RT). Causality: Blocking prevents non-specific binding of subsequent antibodies to the plastic surface, which is a major source of error.

  • Washing: Repeat the wash step as in step 2.

  • Competition:

    • Prepare serial dilutions of your DNP standard (e.g., from 1000 ng/mL to 1 ng/mL) and each DNP analogue to be tested.

    • In a separate plate or tubes, pre-mix 50 µL of each standard/analogue dilution with 50 µL of the diluted anti-DNP primary antibody.

    • Add 100 µL of this mixture to the corresponding wells of the DNP-BSA coated plate.[9] Include a "zero standard" control (only antibody, no DNP).

    • Incubate for 1 hour at RT. Causality: This is the critical competitive binding step. Free DNP or its analogues in the solution will compete with the immobilized DNP-BSA for binding to the primary antibody.

  • Washing: Repeat the wash step, this time washing 3-5 times to ensure removal of unbound primary antibody.

  • Detection: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.[9] Incubate for 1 hour at RT. Causality: The secondary antibody binds to the primary antibody that has been captured by the immobilized DNP-BSA.

  • Final Wash: Repeat the wash step, increasing to five washes to minimize background from unbound secondary antibody.[10]

  • Signal Development: Add 100 µL of TMB substrate to each well.[9] Incubate in the dark at RT for 15-30 minutes. Monitor for color development. Causality: The enzyme (e.g., HRP) on the secondary antibody catalyzes a color change in the substrate.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.[9] The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.[11]

Data Interpretation: Calculating IC50 and Cross-Reactivity

  • Generate Standard Curves: Plot the OD at 450 nm against the logarithm of the concentration for the DNP standard and for each analogue. The resulting curves will be sigmoidal, with the signal decreasing as the concentration increases.

  • Determine the IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (the signal from the "zero standard" control).[12] This value is the midpoint of your sigmoidal curve and represents the potency of the analyte in the assay.[13]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of an analogue is calculated relative to the DNP standard using the IC50 values. The formula is:

    %CR = (IC50 of DNP Standard / IC50 of DNP Analogue) x 100

    • Self-Validation Insight: A well-performing assay will have a standard curve with an R² value > 0.99. If the curve is poor, it may indicate issues with pipetting, reagent concentrations, or incubation times.[5]

Conclusion

References

  • Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction. (2015-10-24).
  • Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. PubMed.
  • The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. (2003-10). Protein Science.
  • A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substr
  • Mechanism of allergic cross-reactions--I. Multispecific binding of ligands to a mouse monoclonal anti-DNP IgE antibody. PubMed.
  • Hapten. Wikipedia.
  • Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. (2025-12-12).
  • Anti-DNP Isotype Control Antibodies. Syd Labs.
  • anti-DNP antibody | Go
  • Competitive ELISA Protocol. Bio-Rad Antibodies.
  • Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. (2021-03-23). Frontiers.
  • Anti-hapten Antibody Problems. Aptamer Group.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Mouse Anti-Dinitrophenol (DNP) IgG ELISA. Kamiya Biomedical Company.
  • Competitive ELISA protocol.
  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021-09-29). MDPI.
  • Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of...
  • Immunoassay Methods. (2012-05-01). NCBI Bookshelf.
  • Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. (2020-10-03).
  • Data Standardization for Results Management. (2012-05-01). NCBI Bookshelf.
  • Protocol for Competitive ELISA.
  • Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. (2024-04-16). MDPI.
  • Interaction with 2,4-dinitrophenol correlates with polyreactivity, self-binding, and stability of clinical-stage therapeutic antibodies. (2021-12). Molecular Immunology.
  • Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. PubMed.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019-10-02). Clinical Chemistry.

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A Comparative Environmental Impact Assessment of Dinitrophenol Herbicides and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the environmental impact of dinitrophenol-based herbicides and a range of modern alternative weed management solutions. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the ecotoxicological profiles, environmental fate, and bioaccumulation potential of these compounds. By synthesizing technical data with field-proven insights, this guide aims to facilitate informed decision-making in the selection and development of environmentally safer herbicides.

Introduction: The Legacy and Concerns of Dinitrophenol Herbicides

Dinitrophenol herbicides, such as dinoseb and 2,4-dinitro-o-cresol (DNOC), were once widely used for broadleaf weed control. Their mode of action involves the disruption of oxidative phosphorylation in plant cells, leading to rapid cell death. However, this non-selective mechanism also poses significant risks to non-target organisms, leading to widespread regulatory restrictions and the search for safer alternatives.[1] This guide will objectively compare the environmental footprint of these legacy herbicides with modern chemical and biological alternatives, providing the necessary data and protocols to validate these comparisons.

Comparative Ecotoxicological Profile

The ecotoxicity of a herbicide is a critical measure of its potential harm to non-target organisms. This section compares the acute toxicity of dinitrophenol herbicides with several modern alternatives across different trophic levels.

Aquatic Ecotoxicity

Aquatic ecosystems are particularly vulnerable to herbicide runoff. The following table summarizes the median lethal concentration (LC50) of various herbicides for key aquatic organisms. Lower LC50 values indicate higher toxicity.

Herbicide ClassActive IngredientAlgae (EC50, 96h, mg/L)Daphnia magna (LC50, 48h, mg/L)Rainbow Trout (LC50, 96h, mg/L)
Dinitrophenols Dinoseb0.48[2]0.11 - 0.14[2]0.044 - 0.118
DNOCData not readily availableData not readily availableData not readily available
Glyphosates Glyphosate1.2 - 7.827.4[3]>1000
Phenoxy Herbicides 2,4-D0.235.0 - 2502.0 - 14.0[4]
Sulfonylureas Nicosulfuron1.8>100>100
Imidazolinones Imazethapyr22>100>100

Data compiled from various sources, including the Pesticide Properties Database (PPDB) and peer-reviewed literature.[1][5]

Terrestrial Ecotoxicity

The impact on terrestrial organisms, including birds and essential soil invertebrates, is another crucial consideration. The following table presents the acute oral and dietary toxicity (LD50 and LC50) for birds.

Herbicide ClassActive IngredientBobwhite Quail (Acute Oral LD50, mg/kg)Mallard Duck (5-day Dietary LC50, ppm)
Dinitrophenols Dinoseb7 - 9410
DNOCData not readily availableData not readily available
Glyphosates Glyphosate>2000>4640
Phenoxy Herbicides 2,4-D472>5620
Sulfonylureas Nicosulfuron>2000>5000
Imidazolinones Imazethapyr>2150>5000

Data compiled from various sources, including the Pesticide Properties Database (PPDB) and peer-reviewed literature.[1][5]

Environmental Fate and Persistence

The persistence of a herbicide in the environment determines its potential for long-term contamination and impacts. This is often measured by its soil half-life (DT50), the time it takes for 50% of the active ingredient to degrade.

Soil Persistence

The following table compares the aerobic and anaerobic soil half-lives of the selected herbicides.

Herbicide ClassActive IngredientAerobic Soil Half-life (DT50, days)Anaerobic Soil Half-life (DT50, days)
Dinitrophenols Dinoseb15 - 40[1]10 - 20
DNOC5 - 30Data not readily available
Glyphosates Glyphosate7 - 6014 - 28
Phenoxy Herbicides 2,4-D6.2 - 59.3[4][6]10 - 150
Sulfonylureas Nicosulfuron15 - 4530 - 90
Imidazolinones Imazethapyr30 - 9060 - 180

Data compiled from various sources, including the Pesticide Properties Database (PPDB) and peer-reviewed literature.[1][5]

The persistence of these herbicides is highly dependent on soil type, temperature, and microbial activity.[7] For instance, imidazolinone herbicides are known to persist longer in low rainfall, alkaline soils with low organic carbon content.[7]

Leaching and Runoff Potential

The potential for a herbicide to move through the soil profile and contaminate groundwater (leaching) or be carried into surface water bodies (runoff) is a major environmental concern. Dinitrophenols like dinoseb have a high potential for leaching to groundwater due to their moderate aqueous solubility.[1] The US EPA and OECD have established standardized guidelines for assessing these risks, which are detailed in the experimental protocols section of this guide.[2][3][8][9][10][11][12][13][14]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment.

Herbicide ClassActive IngredientBioconcentration Factor (BCF) in Fish
Dinitrophenols Dinoseb13 - 68
DNOC~20
Glyphosates Glyphosate<1
Phenoxy Herbicides 2,4-D2 - 24
Sulfonylureas Nicosulfuron<10
Imidazolinones Imazethapyr<10

Data compiled from various sources, including the Pesticide Properties Database (PPDB) and peer-reviewed literature.[1][5]

Dinitrophenols exhibit a low to moderate potential for bioaccumulation, while modern alternatives like glyphosate, sulfonylureas, and imidazolinones have a very low potential.

Degradation Pathways

Understanding the degradation pathways of herbicides is crucial for assessing the environmental impact of their metabolites.

Dinitrophenol Degradation

The microbial degradation of dinitrophenols is the primary route of their dissipation in the environment. The process typically involves the reduction of the nitro groups to amino groups, followed by ring cleavage.

Dinitrophenol_Degradation Dinoseb/DNOC Dinoseb/DNOC Nitroreduction Nitroreduction Dinoseb/DNOC->Nitroreduction Aminophenols Aminophenols Nitroreduction->Aminophenols Ring Cleavage Ring Cleavage Aminophenols->Ring Cleavage Metabolites Metabolites Ring Cleavage->Metabolites CO2 + H2O CO2 + H2O Metabolites->CO2 + H2O

Dinitrophenol Degradation Pathway
Modern Herbicide Degradation Pathways

Modern herbicides often have more complex and varied degradation pathways.

  • Glyphosate: Microbial degradation of glyphosate proceeds through two main pathways: cleavage of the C-N bond to form aminomethylphosphonic acid (AMPA) and glyoxylate, or cleavage of the C-P bond to form sarcosine and inorganic phosphate.[6][15][16][17]

Glyphosate_Degradation Glyphosate Glyphosate C-N Cleavage (GOX) C-N Cleavage (GOX) Glyphosate->C-N Cleavage (GOX) C-P Cleavage (C-P Lyase) C-P Cleavage (C-P Lyase) Glyphosate->C-P Cleavage (C-P Lyase) AMPA + Glyoxylate AMPA + Glyoxylate C-N Cleavage (GOX)->AMPA + Glyoxylate Further Degradation Further Degradation AMPA + Glyoxylate->Further Degradation Sarcosine + Pi Sarcosine + Pi C-P Cleavage (C-P Lyase)->Sarcosine + Pi Sarcosine + Pi->Further Degradation

Glyphosate Degradation Pathways
  • 2,4-D: The primary microbial degradation pathway for 2,4-D involves the removal of the acetic acid side chain to yield 2,4-dichlorophenol (2,4-DCP), followed by ring cleavage.[6][18][19]

Two4D_Degradation 2,4-D 2,4-D Side-chain Cleavage Side-chain Cleavage 2,4-D->Side-chain Cleavage 2,4-Dichlorophenol 2,4-Dichlorophenol Side-chain Cleavage->2,4-Dichlorophenol Ring Hydroxylation Ring Hydroxylation 2,4-Dichlorophenol->Ring Hydroxylation Ring Cleavage Ring Cleavage Ring Hydroxylation->Ring Cleavage Metabolites Metabolites Ring Cleavage->Metabolites

2,4-D Degradation Pathway
  • Sulfonylureas: The primary degradation pathway for sulfonylurea herbicides is the cleavage of the sulfonylurea bridge, leading to the formation of a sulfonamide and a heterocyclic amine.[15][17][20][21]

Sulfonylurea_Degradation Sulfonylurea Herbicide Sulfonylurea Herbicide Bridge Cleavage Bridge Cleavage Sulfonylurea Herbicide->Bridge Cleavage Sulfonamide + Heterocyclic Amine Sulfonamide + Heterocyclic Amine Bridge Cleavage->Sulfonamide + Heterocyclic Amine Further Degradation Further Degradation Sulfonamide + Heterocyclic Amine->Further Degradation

Sulfonylurea Degradation Pathway
  • Imidazolinones: The degradation of imidazolinone herbicides in soil is primarily a microbial process.[7][22][23][24] The specific pathways can vary depending on the compound and microbial species involved.

Bio-Herbicides: A Greener Alternative

Bio-herbicides are derived from natural sources such as plants, bacteria, and fungi. They offer a more environmentally friendly approach to weed management.

  • Pelargonic Acid (e.g., Avenger®): A non-selective, broad-spectrum, foliar-applied herbicide derived from plants. It acts by disrupting cell membranes, causing rapid desiccation of plant tissue. Pelargonic acid has a very short half-life in the environment and low toxicity to non-target organisms.[22]

  • Corn Gluten Meal: A pre-emergent bio-herbicide that inhibits root formation in germinating seeds. It is a natural byproduct of the corn milling process and is safe for use in areas frequented by people and pets.[1]

  • Iron-Based Herbicides (e.g., Fiesta®): These herbicides use chelated iron as the active ingredient, which is effective against broadleaf weeds but does not harm grasses. They have minimal environmental impact and can be a good option for lawn and turf care.[25]

Experimental Protocols for Environmental Impact Assessment

To ensure the scientific integrity of comparative studies, standardized experimental protocols are essential. The following outlines key methodologies based on OECD and US EPA guidelines.

Protocol for Soil Column Leaching Study (Adapted from OECD 312)

Objective: To determine the mobility and leaching potential of a herbicide and its degradation products in soil columns.[8][26][27]

Methodology:

  • Soil Selection and Preparation: Select at least three different soil types with varying textures, organic matter content, and pH. Air-dry and sieve the soil to <2 mm.

  • Column Preparation: Pack glass or stainless-steel columns (e.g., 30 cm length, 5 cm diameter) with the prepared soil to a bulk density representative of field conditions.

  • Pre-equilibration: Saturate the soil columns with a 0.01 M CaCl2 solution and allow them to drain until a constant moisture content is reached.

  • Herbicide Application: Apply the radiolabeled (e.g., ¹⁴C) test herbicide uniformly to the soil surface at a rate equivalent to the maximum recommended field application rate.

  • Leaching: Apply a constant, low flow of 0.01 M CaCl2 solution to the top of the columns to simulate rainfall (e.g., 200 mm over 48 hours).

  • Leachate Collection: Collect the leachate in fractions at regular intervals.

  • Analysis:

    • Quantify the total radioactivity in each leachate fraction using liquid scintillation counting.

    • Analyze the leachate for the parent herbicide and its major metabolites using techniques like HPLC or LC-MS.

    • After the leaching period, section the soil columns and analyze each section for the parent compound and metabolites to determine the distribution of the herbicide in the soil profile.

Leaching_Study_Workflow Soil Column Preparation Soil Column Preparation Herbicide Application Herbicide Application Soil Column Preparation->Herbicide Application Simulated Rainfall Simulated Rainfall Herbicide Application->Simulated Rainfall Leachate Collection Leachate Collection Simulated Rainfall->Leachate Collection Soil Sectioning Soil Sectioning Simulated Rainfall->Soil Sectioning Analysis of Leachate Analysis of Leachate Leachate Collection->Analysis of Leachate Analysis of Soil Analysis of Soil Soil Sectioning->Analysis of Soil

Sources

A Comparative Analysis of the Stability of 4-tert-Butyl-2,6-dinitrophenol Relative to Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of energetic materials and specialized chemical synthesis, the stability of nitroaromatic compounds is a paramount concern, dictating their handling, storage, and application. This guide provides an in-depth technical comparison of the stability of 4-tert-Butyl-2,6-dinitrophenol against well-characterized nitroaromatics: 2,4,6-Trinitrotoluene (TNT), 2,4-Dinitrotoluene (DNT), and 2,4,6-Trinitrophenol (Picric Acid). This analysis is grounded in experimental data and established testing protocols to offer a clear perspective on the relative safety and thermal behavior of these compounds.

Understanding Stability in Nitroaromatics: A Multifaceted Approach

The term "stability" in the context of nitroaromatic compounds encompasses several key parameters:

  • Thermal Stability: The ability of a compound to resist decomposition when subjected to heat. This is crucial for determining safe processing and storage temperatures.

  • Impact Sensitivity: The propensity of a material to detonate or decompose upon sudden impact.

  • Friction Sensitivity: The likelihood of initiation due to frictional forces.

A comprehensive evaluation of these parameters is essential for a holistic understanding of a compound's hazard profile. The presence of nitro groups (-NO2) on an aromatic ring inherently introduces energetic potential. However, the number and position of these groups, as well as the presence of other substituents, can significantly influence the molecule's overall stability.

Comparative Stability Analysis

This section provides a comparative overview of the stability of this compound and other benchmark nitroaromatics. It is important to note that while extensive data is available for TNT, DNT, and Picric Acid, specific experimental stability data for this compound is limited in publicly accessible literature. Therefore, the values presented for this compound are estimations based on the influence of its structural features—a bulky tert-butyl group and two nitro groups on a phenol backbone—in comparison to its analogues.

Thermal Stability

Thermal stability is commonly assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as it is heated, revealing melting points and decomposition temperatures (often characterized by an exothermic peak). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the pattern of mass loss.

CompoundMelting Point (°C)Decomposition Onset (°C)Key Observations
This compound 90-95Estimated > 200The bulky tert-butyl group is expected to provide some steric hindrance, potentially increasing thermal stability compared to un-substituted dinitrophenols.
2,4,6-Trinitrotoluene (TNT) ~80~240 (explodes)[1]Known for its good thermal stability, allowing it to be melt-cast.[2][3]
2,4-Dinitrotoluene (DNT) ~70Decomposes at ~250[4][5]Generally stable, but can decompose with a significant increase in pressure at elevated temperatures.[5]
2,4,6-Trinitrophenol (Picric Acid) ~122Explodes > 300[6]Highly sensitive to heat when dry and can form even more sensitive picrate salts with metals.[7][8][9]

Note: Decomposition temperatures can vary depending on the heating rate and experimental conditions.

Impact and Friction Sensitivity

Impact and friction sensitivity are critical measures of a compound's susceptibility to initiation by mechanical stimuli. These are typically evaluated using standardized methods such as the BAM (Bundesanstalt für Materialforschung und -prüfung) impact and friction tests.

CompoundImpact Sensitivity (BAM, Joules)Friction Sensitivity (BAM, Newtons)Key Observations
This compound Estimated 15-25Estimated > 240The presence of the bulky alkyl group may reduce sensitivity compared to picric acid.
2,4,6-Trinitrotoluene (TNT) 15 - 25353Valued for its relative insensitivity to shock and friction.[10]
2,4-Dinitrotoluene (DNT) > 25> 353Generally considered less sensitive than TNT.
2,4,6-Trinitrophenol (Picric Acid) 3 - 4 (dry)< 80 (dry)Highly sensitive to impact and friction when dry.[7][9] Wetting significantly reduces its sensitivity.[8]

The Influence of Molecular Structure on Stability

The observed differences in stability can be attributed to the unique molecular architecture of each compound:

  • This compound: The presence of the bulky tert-butyl group introduces steric hindrance around the phenolic hydroxyl group and the ortho-nitro groups. This "steric shielding" can hinder intermolecular interactions that might otherwise lead to instability. Furthermore, the electron-donating nature of the tert-butyl group may have a subtle electronic effect on the aromatic ring, influencing the decomposition pathways.

  • TNT: The methyl group in TNT is a key factor in its decomposition mechanism, particularly at lower temperatures.[11][12] The presence of three nitro groups creates a highly electron-deficient aromatic ring, making it a powerful explosive.

  • DNT: With two nitro groups, DNT is less energetic and generally more stable than TNT. The position of the nitro groups influences its properties.

  • Picric Acid: The three electron-withdrawing nitro groups and the acidic phenolic proton make picric acid highly reactive and sensitive. The acidity facilitates the formation of highly sensitive metal picrate salts.[13]

Experimental Protocols for Stability Assessment

To ensure the reliability and comparability of stability data, standardized experimental protocols are essential. The following sections detail the methodologies for the key stability tests discussed.

Thermal Analysis: DSC and TGA

Objective: To determine the thermal stability, including melting point and decomposition temperature, of the nitroaromatic compounds.

Caption: Workflow for Thermal Stability Analysis using DSC and TGA.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the nitroaromatic compound into an aluminum DSC pan. For volatile or potentially explosive samples, use hermetically sealed pans to prevent evaporation and ensure containment.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a controlled rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen).

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify the melting endotherm and the decomposition exotherm. The onset temperature of the exotherm is a key indicator of thermal stability.

  • TGA Analysis:

    • Place a precisely weighed sample (typically 5-10 mg) in a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the sample mass as a function of temperature.

    • Analyze the TGA curve to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

Impact Sensitivity: BAM Fallhammer Test

Objective: To determine the energy required to cause initiation of the sample upon impact.

Caption: Workflow for BAM Friction Sensitivity Testing.

Detailed Protocol:

  • Apparatus: The BAM friction apparatus consists of a fixed porcelain pin and a movable porcelain plate. A sample is placed on the plate, and a weighted lever arm presses the pin onto the sample with a specific force.

  • Testing Procedure:

    • A small amount of the substance is spread on the porcelain plate.

    • The porcelain pin is lowered onto the sample, and a specific load is applied.

    • The plate is then moved back and forth under the pin once.

    • The outcome is observed and recorded as a "go" (e.g., explosion, sparks, crackling sound) or a "no-go".

  • Data Analysis: The test is repeated with different loads to determine the lowest load at which a "go" is observed. The result is reported as the friction sensitivity in Newtons (N).

Decomposition Mechanisms: A Deeper Dive

The stability of a nitroaromatic compound is intrinsically linked to its decomposition pathway. While the complete decomposition of these molecules is a complex series of reactions, the initial steps are critical in determining their sensitivity.

  • TNT: The thermal decomposition of TNT is multifaceted. At lower temperatures, reactions involving the methyl group are thought to be dominant. [11][12]At higher temperatures, the homolytic cleavage of the C-NO2 bond becomes the primary initiation step. [11][12][14]

  • DNT: The decomposition of DNT isomers is also believed to be initiated by the cleavage of the C-NO2 bond. [15][16]The presence of the methyl group can also influence the subsequent reaction pathways.

  • Picric Acid: The decomposition of picric acid is complex and can be initiated by several pathways, including C-NO2 bond homolysis and reactions involving the acidic hydroxyl group. [17][18]The formation of unstable picrate salts significantly alters its decomposition behavior.

Conclusion

The stability of nitroaromatic compounds is a critical consideration for their safe handling and application. Based on a comparative analysis of its structural features against well-characterized nitroaromatics, This compound is predicted to exhibit moderate to good thermal stability and reduced sensitivity to impact and friction compared to picric acid. The presence of the bulky tert-butyl group likely plays a significant role in enhancing its stability through steric hindrance. However, it is expected to be more sensitive than DNT and potentially comparable to or slightly less sensitive than TNT.

It is imperative that this theoretical assessment is substantiated by rigorous experimental testing following standardized protocols before any large-scale handling or use of this compound. This guide serves as a foundational resource for researchers and professionals, providing the framework for a comprehensive stability evaluation and underscoring the importance of a data-driven approach to chemical safety.

References

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  • Vereecken, L., et al. (2022). Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives: A DFT Study. The Journal of Physical Chemistry A, 126(16), 2633-2646. [Link]
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structure-activity relationship of substituted dinitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of Substituted Dinitrophenols as Mitochondrial Uncouplers

Introduction

Substituted dinitrophenols (DNPs) are a class of synthetic organic compounds renowned for their potent biological activity as mitochondrial uncoupling agents. Historically, 2,4-dinitrophenol (2,4-DNP) was utilized as a weight-loss drug in the 1930s due to its profound ability to increase metabolic rate.[1] However, its narrow therapeutic window and severe toxicity, including hyperthermia and death, led to its discontinuation for human consumption.[1][2] Despite the risks, this class of molecules remains a critical tool for researchers studying cellular bioenergetics and a subject of interest in the development of new therapeutics for metabolic diseases.

Understanding the relationship between the chemical structure of a dinitrophenol derivative and its biological activity—the structure-activity relationship (SAR)—is paramount for designing new compounds with improved efficacy and safety profiles. This guide provides a comparative analysis of various substituted dinitrophenols, examining how modifications to the molecular structure influence the key physicochemical properties that govern their function as mitochondrial uncouplers. We will delve into the core mechanism of action, compare quantitative data on potency and toxicity, and provide detailed experimental protocols for their evaluation.

Core Mechanism of Action: Protonophoric Uncoupling

The primary mechanism of action for all dinitrophenol-based uncouplers is their function as protonophores.[3] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, generating a proton-motive force (PMF). This electrochemical gradient is essential for the synthesis of ATP, as protons flow back into the matrix through the ATP synthase complex.[4]

Substituted dinitrophenols act as lipophilic weak acids that disrupt this tightly coupled process. They create a "short-circuit" in the inner mitochondrial membrane by shuttling protons back into the matrix, bypassing ATP synthase entirely.[4][5] The energy stored in the proton gradient is consequently dissipated not as ATP, but as heat.[5] This leads to a compensatory increase in oxygen consumption as the ETC works to re-establish the gradient, but with diminished ATP production.[4]

The process occurs in a catalytic cycle:

  • Protonation: In the acidic intermembrane space (high H+ concentration), the anionic phenolate form of the DNP molecule picks up a proton.

  • Membrane Diffusion: The now-neutral, protonated DNP is sufficiently lipophilic to diffuse across the inner mitochondrial membrane into the matrix.

  • Deprotonation: In the alkaline environment of the matrix (low H+ concentration), the DNP releases its proton.

  • Return: The anionic DNP molecule returns to the intermembrane space, potentially facilitated by mitochondrial carrier proteins like the adenine nucleotide translocase (ANT), to repeat the cycle.[5]

G cluster_etc cluster_atp IMS Intermembrane Space (High H⁺, Low pH) Matrix Mitochondrial Matrix (Low H⁺, High pH) DNP_H DNP-H (Protonated, Neutral) DNP_H->Matrix 2. Diffusion DNP_neg DNP⁻ (Anionic) DNP_H->DNP_neg 3. Deprotonation Heat Heat DNP_H->Heat Energy Dissipation DNP_neg->IMS 4. Return H_Matrix H⁺ ETC_pump Proton Pumping H_IMS H⁺ ETC_pump->H_IMS Pumps H⁺ out ATP_synth ATP Synthesis Bypassed ATP_synth->Matrix H_IMS->DNP_neg 1. Protonation H_IMS->ATP_synth Normal Path G start Start prep Isolate Mitochondria (or Culture Cells) start->prep setup Prepare Respirometry Assay (e.g., Seahorse XF) prep->setup base Add Substrates (e.g., Pyruvate, Succinate) setup->base measure_basal Measure Basal & State 4 (Oligomycin) Respiration base->measure_basal add_dnp Titrate DNP Derivative (Multiple Concentrations) measure_basal->add_dnp measure_uncoupled Measure Uncoupled OCR add_dnp->measure_uncoupled analyze Plot OCR vs. [DNP] Determine EC₅₀ measure_uncoupled->analyze end End analyze->end

Sources

A Comparative Guide to the Synthesis Efficiency of Dinitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted phenols is a cornerstone of advancing new molecular entities. Among these, dinitrophenol (DNP) derivatives are of significant interest due to their diverse applications, ranging from metabolic research to the synthesis of more complex molecules. This guide provides an in-depth, objective comparison of the synthesis efficiency of various dinitrophenol derivatives, supported by experimental data, to empower informed decisions in experimental design and scale-up operations.

Introduction: The Significance of Dinitrophenol Scaffolds

Dinitrophenols are a class of organic compounds characterized by a phenol ring substituted with two nitro groups. The position of these nitro groups significantly influences the molecule's chemical and physical properties, as well as its reactivity in subsequent transformations. The efficient synthesis of these derivatives is paramount for ensuring a reliable and cost-effective supply of starting materials for research and development. This guide will explore the common synthetic routes to key dinitrophenol isomers and their derivatives, with a focus on comparing their reported yields and the practicality of the methodologies.

Comparative Analysis of Synthetic Methodologies

The synthesis of dinitrophenol derivatives primarily revolves around two core strategies: the direct nitration of a phenolic precursor and the nucleophilic aromatic substitution of a suitable di-nitro-substituted benzene derivative. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 2,4-Dinitrophenol (2,4-DNP)

2,4-Dinitrophenol is one of the most widely studied and utilized isomers. Its synthesis can be efficiently achieved through two primary, competing routes.

1. Direct Nitration of Phenol: This is a classical and straightforward approach where phenol is treated with a nitrating agent. A highly selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, which can achieve yields as high as 80%[1][2]. Another approach involves the nitration of mononitrophenols, which can also yield 2,4-DNP[3]. While direct nitration is atom-economical, it can sometimes lead to a mixture of isomers and over-nitration to picric acid (2,4,6-trinitrophenol), necessitating careful control of reaction conditions and purification steps.

2. Hydrolysis of 2,4-Dinitrochlorobenzene: This method represents a robust alternative and is often favored for its high yield and purity of the final product. The reaction involves the nucleophilic substitution of the chlorine atom in 2,4-dinitrochlorobenzene with a hydroxide ion. By refluxing 2,4-dinitrochlorobenzene with an aqueous solution of sodium carbonate, a yield of 90% can be achieved[4]. An industrial-scale preparation involves the hydrolysis with a sodium hydroxide solution, which is also reported to produce high-purity 2,4-dinitrophenol[5].

Diagram 1: Synthesis Routes to 2,4-Dinitrophenol

cluster_0 Direct Nitration of Phenol cluster_1 Hydrolysis of 2,4-Dinitrochlorobenzene Phenol Phenol 2,4-DNP_Nitration 2,4-Dinitrophenol (Yield: up to 80%) Phenol->2,4-DNP_Nitration Nitration Nitrating Agent HNO3 / H2SO4 or HNO3 / Ethanol Nitrating Agent->2,4-DNP_Nitration 2,4-DNCB 2,4-Dinitrochlorobenzene 2,4-DNP_Hydrolysis 2,4-Dinitrophenol (Yield: up to 90%) 2,4-DNCB->2,4-DNP_Hydrolysis Hydrolysis Base Na2CO3 or NaOH (aq) Base->2,4-DNP_Hydrolysis

Caption: Competing pathways for the synthesis of 2,4-Dinitrophenol.

Synthesis of Other Dinitrophenol Derivatives

1. 2,6-Dinitrophenol (2,6-DNP): The direct nitration of phenol with nitric acid can also yield 2,6-dinitrophenol, although it is often a minor product compared to the 2,4-isomer[6]. A more selective synthesis involves the use of urea nitrate in a mixture of acetonitrile and water under microwave irradiation, which has been reported to yield 60% of 2,6-DNP[7].

2. 4-Amino-2,6-dinitrophenol: This derivative is accessible through a multi-step synthesis starting from the readily available pharmaceutical, acetaminophen. The process involves the nitration of acetaminophen to 2,6-dinitro-4-acetaminophenol, followed by hydrolysis of the acetyl group to yield the desired product[8][9]. The diazotization of 4-amino-2,6-dinitrophenol can be performed in quantitative yield[8].

3. Dinitrophenol Esters: These derivatives are often synthesized for applications requiring increased lipophilicity. A common method is the esterification of 2,4-dinitrophenol with a carboxylic acid. The use of an acid chloride as the acylating agent has been shown to be more efficient than methods employing activated esters, with yields for various esters ranging from 70.5% to 78%[10]. For example, the synthesis of 2,4-dinitrophenol propionic acid ester using the acid chloride method provides a yield of 78%[10].

Quantitative Data Summary

The following table provides a comparative summary of the synthesis efficiency for various dinitrophenol derivatives based on reported experimental data.

Target Derivative Starting Material(s) Key Reagents & Conditions Reported Yield (%) Reference(s)
2,4-Dinitrophenol PhenolNitric acid, aqueous-alcoholic medium, refluxup to 80%[1][2]
2,4-Dinitrophenol 2,4-DinitrochlorobenzeneSodium carbonate, water, reflux90%[4]
2,4-Dinitrophenol 2,4-DinitrochlorobenzeneSodium hydroxide, water, heatHigh Purity[5]
2,6-Dinitrophenol PhenolUrea nitrate, acetonitrile/water, microwave60%[7]
4-Amino-2,6-dinitrophenol Acetaminophen1. NH4NO3, H2SO4; 2. H2SO4, H2OGood Yield[8]
2,4-DNP Propionate 2,4-Dinitrophenol, Propionic acid chlorideTriethylamine, Chloroform78%[10]
2,4-DNP Caproate 2,4-Dinitrophenol, Caproic acid chlorideTriethylamine, Chloroform70.5%[10]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dinitrophenol via Nitration of Phenol

This protocol is adapted from a highly selective method reported in the literature[1][2].

Materials:

  • Phenol

  • Concentrated Nitric Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare an aqueous-ethanolic solution of nitric acid.

  • Add phenol to the flask.

  • Heat the reaction mixture to boiling under reflux for 1-2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by crystallization, followed by washing with cold water and drying.

Diagram 2: Experimental Workflow for Phenol Nitration

Start Start Prepare Reagents Prepare Phenol and Nitrating Agent Start->Prepare Reagents Reaction Reflux Reaction (1-2 hours) Prepare Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Crystallization and Filtration Cooling->Isolation Purification Wash with Cold Water and Dry Isolation->Purification End 2,4-Dinitrophenol Purification->End

Caption: Step-by-step workflow for the synthesis of 2,4-DNP via phenol nitration.

Protocol 2: Synthesis of 2,4-Dinitrophenol via Hydrolysis of 2,4-Dinitrochlorobenzene

This protocol is based on a high-yield laboratory preparation[4].

Materials:

  • 2,4-Dinitrochlorobenzene

  • Anhydrous Sodium Carbonate

  • Distilled Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beakers, Buchner funnel, and other standard laboratory glassware

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve anhydrous sodium carbonate in distilled water.

  • Add 2,4-dinitrochlorobenzene to the flask.

  • Heat the mixture under reflux until the oil disappears and a complete solution is obtained (approximately 24 hours).

  • Cool the reaction mixture.

  • Acidify the solution with hydrochloric acid to precipitate the 2,4-dinitrophenol.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Causality and Trustworthiness in Synthesis

The choice between direct nitration and hydrolysis for the synthesis of 2,4-DNP exemplifies a common dilemma in synthetic chemistry: a trade-off between atom economy and selectivity/yield.

  • Direct Nitration: While appearing more direct, the nitration of phenol is an electrophilic aromatic substitution reaction that is highly sensitive to reaction conditions. The hydroxyl group is a strong activating group, making the aromatic ring susceptible to multiple nitrations. The use of an aqueous-alcoholic medium helps to control the reaction's exothermicity and can improve the selectivity towards dinitration over trinitration. The trustworthiness of this protocol relies on precise control of temperature and stoichiometry to achieve the reported high yields consistently.

  • Hydrolysis of 2,4-Dinitrochlorobenzene: This nucleophilic aromatic substitution reaction is generally more reliable and higher-yielding. The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack by the hydroxide or carbonate ion, making the displacement of the chloride a facile process. The self-validating nature of this protocol lies in the clear visual endpoint (disappearance of the oily 2,4-dinitrochlorobenzene layer) and the straightforward isolation of a high-purity product upon acidification. The extended reaction time is a trade-off for the high yield and purity.

Conclusion

The synthesis of dinitrophenol derivatives can be approached through several efficient routes. For the widely used 2,4-dinitrophenol , the hydrolysis of 2,4-dinitrochlorobenzene offers a higher yield and potentially greater purity compared to the direct nitration of phenol, albeit with a longer reaction time. The direct nitration method, however, is more atom-economical.

For other derivatives such as 2,6-dinitrophenol and 4-amino-2,6-dinitrophenol , specific multi-step syntheses from readily available starting materials provide reliable routes with good yields. The synthesis of dinitrophenol esters is efficiently achieved using acid chlorides, demonstrating superior yields over methods involving activated esters.

The selection of the optimal synthetic route will ultimately depend on a careful consideration of factors including the desired isomer, required purity, available starting materials, reaction scale, and the laboratory's capabilities for controlling specific reaction parameters. This guide provides the foundational data and protocols to assist researchers in making these critical decisions.

References

  • Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ulyanovskii, N. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580. [Link]
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  • Vione, D., et al. (2005). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. Environmental science & technology, 39(18), 7035–7043. [Link]
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A Senior Application Scientist's Guide to the Validation of 4-tert-Butyl-2,6-dinitrophenol as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within regulated environments such as drug development, the integrity of quantitative data is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methods, serving to correct for variability in sample preparation and instrument response. This guide provides an in-depth validation framework for 4-tert-Butyl-2,6-dinitrophenol (TB-DNP) as a non-isotopic internal standard, alongside a critical comparison with its alternatives, most notably the "gold standard" deuterated analogues.

The Imperative for an Internal Standard: A Foundational Overview

Quantitative analysis, especially in complex matrices like biological fluids or environmental samples, is fraught with potential for error. Variations in sample extraction, injection volume, and instrument drift can all contribute to inaccurate and imprecise results. An internal standard, a compound added in a constant amount to all samples, calibrators, and quality controls, co-analyzes with the target analyte. By using the ratio of the analyte response to the internal standard response, these variabilities can be effectively normalized, leading to significantly more reliable data.

The choice of an internal standard is a critical decision in method development. The ideal IS should be chemically similar to the analyte, but structurally distinct enough to be chromatographically resolved and detected. It should also be stable throughout the analytical process and not be present in the original sample.

Introducing this compound (TB-DNP): A Candidate for a Non-Isotopic Internal Standard

This compound (TB-DNP) is a phenolic compound with the chemical formula C₁₀H₁₂N₂O₅.[1] It presents as a yellow crystalline solid, sparingly soluble in water but readily soluble in common organic solvents.[1] Its chemical structure, featuring a phenol group, a bulky tert-butyl group, and two nitro groups, makes it a potential candidate as an internal standard for the analysis of other phenolic compounds.

Key Properties of this compound:

PropertyValue
CAS Number 4097-49-8
Molecular Formula C₁₀H₁₂N₂O₅
Molecular Weight 240.21 g/mol
Appearance Yellow crystalline solid
Melting Point 93-96 °C
Solubility Sparingly soluble in water, soluble in organic solvents

The Validation Gauntlet: A Step-by-Step Protocol for TB-DNP

The validation of any analytical method, including the internal standard, must be a rigorous and documented process. The principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a robust framework for this endeavor.[2][3][4]

The following is a comprehensive, albeit illustrative, protocol for the validation of TB-DNP as an internal standard for the quantification of a hypothetical phenolic analyte by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for TB-DNP Validation

TB-DNP Validation Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Validation Parameters start Spike Blank Matrix with Analyte & TB-DNP extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Silylation (e.g., with BSTFA) extraction->derivatization reconstitution Reconstitute in Solvent derivatization->reconstitution injection Inject into GC-MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantify using Analyte/TB-DNP Peak Area Ratio detection->quantification specificity Specificity & Selectivity quantification->specificity linearity Linearity & Range quantification->linearity accuracy Accuracy & Precision quantification->accuracy stability Stability quantification->stability matrix_effect Matrix Effect quantification->matrix_effect

Caption: A generalized workflow for the validation of TB-DNP as an internal standard.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of TB-DNP (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 1 µg/mL). This concentration should yield a detector response that is appropriate for the expected analyte concentration range.

2. Sample Preparation (Illustrative for Plasma):

  • To 100 µL of blank plasma, add the analyte at various concentrations to prepare calibration standards and quality control (QC) samples.

  • Add a fixed volume (e.g., 10 µL) of the TB-DNP working solution to each sample, calibrator, and QC.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • For GC-MS analysis of polar phenolic compounds, derivatization is often necessary to improve volatility and thermal stability. Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to complete the reaction.

3. GC-MS Conditions (Illustrative):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of the analyte, TB-DNP, and any potential interferences.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and derivatized TB-DNP.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters that must be assessed, along with typical acceptance criteria based on FDA and ICH guidelines.

Validation ParameterObjectiveIllustrative Acceptance Criteria
Specificity & Selectivity To ensure that the internal standard does not interfere with the analyte and that endogenous matrix components do not interfere with the internal standard.No significant interfering peaks at the retention time of TB-DNP in blank matrix samples.
Linearity & Range To demonstrate a linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision To determine the closeness of the measured concentration to the true concentration (accuracy) and the reproducibility of the measurements (precision).For QCs, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Stability To evaluate the stability of TB-DNP in stock solutions and in the biological matrix under various storage and processing conditions.Analyte and TB-DNP concentrations should remain within ±15% of the initial concentration under the tested conditions.
Matrix Effect To assess the influence of co-eluting matrix components on the ionization of the internal standard.The coefficient of variation (%CV) of the IS-normalized matrix factor across different sources of matrix should not be greater than 15%.

The Great Debate: TB-DNP vs. Deuterated Internal Standards

While TB-DNP can be a viable internal standard, it is crucial to understand its performance in the context of the widely acclaimed "gold standard" – stable isotope-labeled (SIL), particularly deuterated, internal standards.

The Case for Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. This results in a compound that is chemically and physically almost identical to the analyte.

Key Advantages of Deuterated Internal Standards:

  • Co-elution: They typically co-elute with the analyte, ensuring they experience the same matrix effects and extraction recovery.[5]

  • Superior Matrix Effect Compensation: This co-elution provides the most accurate compensation for ion suppression or enhancement, a major challenge in LC-MS/MS analysis.[5][6]

  • Regulatory Preference: Regulatory bodies like the FDA and EMA often prefer the use of SIL internal standards.[6]

A Comparative Look at Performance

The following table provides a hypothetical but realistic comparison of the expected performance of TB-DNP versus a deuterated analogue of the analyte.

Performance MetricThis compound (TB-DNP)Deuterated Analyte (IS)Rationale for Difference
Chromatographic Separation Baseline separation from the analyte is required.Co-elutes with the analyte.Different chemical structures lead to different retention times.
Matrix Effect Compensation Good, but may be incomplete if matrix effects vary across the chromatogram.Excellent, as it experiences the same matrix effects as the analyte.Co-elution ensures simultaneous exposure to interfering components.
Extraction Recovery Tracking Good, as it is also a phenolic compound.Excellent, as its physicochemical properties are nearly identical to the analyte.Minor differences in polarity and structure can lead to slight variations in extraction efficiency.
Cost Generally lower cost and more readily available.[7]Typically more expensive due to complex synthesis.[7]The synthesis of SIL compounds is a specialized and often multi-step process.
Availability Commercially available from various chemical suppliers.May require custom synthesis if not commercially available.Not all analytes have a corresponding commercially available deuterated standard.
The Rationale for Choosing a Non-Isotopic Internal Standard Like TB-DNP

Despite the clear advantages of deuterated standards, there are compelling reasons why a researcher might opt for a non-isotopic IS like TB-DNP:

  • Cost-Effectiveness: For high-throughput screening or in academic and early-stage research settings with budget constraints, the significantly lower cost of TB-DNP can be a decisive factor.[7]

  • Availability: TB-DNP is readily available from multiple commercial sources, whereas a custom synthesis of a deuterated standard can be time-consuming.[1][4]

  • "Good Enough" Principle: For analytical methods with robust sample clean-up procedures and minimal matrix effects, the performance of a well-chosen non-isotopic IS like TB-DNP may be perfectly adequate to meet the validation criteria.

  • Different Analytical Platforms: In techniques where matrix effects are less pronounced than in LC-MS/MS (e.g., GC-MS with certain ionization techniques), the advantages of a deuterated standard may be less critical.

Potential Pitfalls and Considerations

When using any dinitrophenol, including TB-DNP, as an internal standard, it is important to be aware of potential challenges:

  • Stability: While generally stable, dinitrophenols can be susceptible to degradation under certain conditions, such as exposure to light or strong oxidizing agents. Stability studies are therefore crucial.

  • Potential for Interference: In complex samples, there is always a risk of co-eluting compounds that may interfere with the detection of the internal standard. Thorough specificity and selectivity experiments are essential.

  • Cross-Reactivity: In some analytical methodologies, dinitrophenols have been shown to cross-react with other assays. For example, 2,4-dinitrophenol has been reported to cause falsely elevated salicylate levels in some clinical assays.[8] While this is less of a concern in highly specific techniques like mass spectrometry, it is a point to consider in the broader analytical context.

Conclusion: A Pragmatic Approach to Internal Standard Selection

The validation of this compound as an internal standard is a scientifically rigorous process that, when executed correctly, can yield a reliable and cost-effective tool for quantitative analysis. Its performance, while not equivalent to that of a deuterated internal standard, can be more than sufficient for many applications, particularly when matrix effects are well-controlled.

The decision to use TB-DNP or a deuterated analogue should be a pragmatic one, based on a careful consideration of the analytical method's requirements, the complexity of the sample matrix, budgetary constraints, and regulatory expectations. For critical late-stage drug development studies submitted to regulatory agencies, the investment in a deuterated internal standard is often justifiable and highly recommended. However, for a wide range of research and screening applications, a well-validated non-isotopic internal standard like this compound can be a scientifically sound and economically prudent choice.

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  • (PDF) 2-tert-Butyl-4,6-dinitrophenol. ResearchGate.

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A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Dinitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and analytical chemistry, the unambiguous identification of isomeric compounds is a foundational requirement. The six isomers of dinitrophenol (DNP) present a classic analytical challenge: identical molecular formulas and weights, but distinct chemical and biological properties stemming from the varied placement of two nitro groups on the phenol ring.[1][2] This guide provides an in-depth comparative analysis of the spectral properties of these isomers, moving beyond mere data presentation to explain the structural causality behind the observed spectroscopic differences. We will explore how UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy can be synergistically employed for definitive isomer differentiation.

The Structural Basis of Spectral Variation in DNP Isomers

The electronic and steric environment of each DNP isomer is unique, governed by the interplay between the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing nitro (-NO₂) groups. These differences in intramolecular forces directly influence their interaction with electromagnetic radiation.

Key structural factors affecting spectral properties include:

  • Intramolecular Hydrogen Bonding: In isomers where a nitro group is ortho to the hydroxyl group (e.g., 2,4-DNP and 2,6-DNP), a strong intramolecular hydrogen bond forms. This bond significantly impacts the vibrational frequency of the O-H group in IR spectroscopy and influences the electronic transitions observed in UV-Vis spectroscopy.[3]

  • Molecular Symmetry: The symmetry of an isomer, such as the C₂v symmetry in 3,5-DNP, simplifies its NMR spectrum due to the chemical equivalence of certain protons and carbons.

  • Electronic Effects: The combined inductive and resonance effects of the nitro groups alter the electron density across the aromatic ring, leading to predictable variations in the chemical shifts of aromatic protons and carbons in NMR spectra.

Below is a visualization of the six DNP isomers, highlighting the structural diversity that underpins their unique spectral fingerprints.

Caption: Experimental workflow for UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: A Map of Molecular Vibrations

IR spectroscopy provides a fingerprint of a molecule by probing its characteristic vibrational modes. For DNP isomers, the most informative regions of the IR spectrum are those corresponding to the O-H, N-O, and C-O stretching frequencies.

  • O-H Stretch (3200-3600 cm⁻¹): This is a key diagnostic peak. In isomers without an ortho-nitro group (e.g., 3,4-DNP and 3,5-DNP), this peak is typically a broad band due to intermolecular hydrogen bonding in the solid state. [4]In isomers with an ortho-nitro group (2,4-DNP, 2,6-DNP), the strong intramolecular hydrogen bond results in a characteristic shift and change in the shape of the O-H stretching band. [3]* N-O Stretches (1490-1570 cm⁻¹ and 1300-1390 cm⁻¹): All isomers show two very strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro groups. The precise frequencies can offer clues about the electronic environment of the -NO₂ groups. [4]* Aromatic Ring Vibrations: C=C stretching bands appear in the 1400-1600 cm⁻¹ region, while C-H bending vibrations provide information about the substitution pattern in the 700-900 cm⁻¹ "fingerprint" region.

Comparative Infrared (IR) Spectral Data (Key Peaks, cm⁻¹)

IsomerO-H StretchN-O Asymmetric StretchN-O Symmetric StretchC-O Stretch
2,4-Dinitrophenol ~3233 (strong, H-bonded) [3]~1556 [3]1320-1330 [3]Strong, 1300-1000
3,4-Dinitrophenol 3500–3200 (strong, broad) [4]1570–1490 (strong) [4]1390–1300 (strong) [4]1300–1000 (strong) [4]
3,5-Dinitrophenol 3500–3200 (strong, broad) [4]1570–1490 (strong) 1390–1300 (strong) Strong, 1300-1000

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet vs. Nujol mull) and the physical state of the compound. [4]

Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

This self-validating protocol is chosen for solid samples as it minimizes background interference, unlike the Nujol mull method which introduces hydrocarbon peaks. [4]

  • Sample Preparation: Weigh and mix 1-2 mg of the finely ground DNP isomer with approximately 200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.

  • Grinding: Grind the mixture thoroughly until it becomes a very fine, homogenous powder. This is crucial to minimize light scattering.

  • Pellet Formation: Transfer the powder to a die press. Apply a vacuum to remove trapped air and then apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Caption: Experimental workflow for IR spectroscopy (KBr pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Analysis

The chemical shifts of the aromatic protons are heavily influenced by the deshielding effect of the electron-withdrawing nitro groups. However, the most definitive feature for isomer identification is the splitting pattern (multiplicity) , which arises from spin-spin coupling between adjacent, non-equivalent protons.

  • 2,4-Dinitrophenol: Shows three distinct aromatic protons. The proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a doublet. [5]* 2,5-Dinitrophenol: Also shows three distinct aromatic protons with characteristic doublet, doublet, and doublet of doublets patterns. [5][6]* 2,6-Dinitrophenol: Shows three distinct aromatic protons. The two protons meta to the OH group will have a different environment than the one para. [5][7]* 3,5-Dinitrophenol: Due to its symmetry, it displays only two types of aromatic protons. The proton at C2 and C6 are equivalent, and the proton at C4 is unique, leading to a much simpler spectrum. [5]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons directly attached to the -OH and -NO₂ groups show characteristic chemical shifts. For example, 3,5-DNP will show fewer signals than its less symmetric isomers.

Comparative ¹H and ¹³C NMR Spectral Data

Isomer¹H NMR (δ, ppm, multiplicity)¹³C NMR (δ, ppm)Solvent
2,3-Dinitrophenol Aromatic protons typically > 7.0 ppm [8]Signals for 6 unique carbons [9]DMSO-d₆
2,4-Dinitrophenol ~8.8 (d), ~8.4 (dd), ~7.4 (d) [10][5]159.1, 140.5, 132.8, 131.7, 121.9, 121.3 [10]CDCl₃
2,5-Dinitrophenol Aromatic protons typically > 7.0 ppm [11][6]Signals for 6 unique carbons [11]Not specified
2,6-Dinitrophenol Aromatic protons typically > 7.5 ppm [7]Signals for 4 unique carbons (due to symmetry) [12]Not specified
3,4-Dinitrophenol Predicted: ~8.2 (d), ~7.8 (dd), ~7.2 (d) [4]Predicted: ~155, ~145, ~140, ~125, ~120, ~115 [4]Not specified
3,5-Dinitrophenol Aromatic protons typically > 7.5 ppm [13]Signals for 4 unique carbons (due to symmetry) [13]Not specified

Disclaimer: Predicted NMR data is based on chemical structure analysis and comparison with similar compounds; actual experimental values may differ. The solvent used significantly influences chemical shifts. [4]

Experimental Protocol: NMR Spectrum Acquisition

The choice of a deuterated solvent is paramount to avoid a large interfering solvent signal in ¹H NMR.

  • Sample Preparation: Weigh and dissolve 5-20 mg (for ¹H) or 20-50 mg (for ¹³C) of the DNP isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [4]2. Instrument Tuning: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum. Subsequently, acquire the broadband proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.

Caption: Experimental workflow for NMR spectroscopy.

Conclusion: An Integrated Approach to Isomer Identification

While each spectroscopic technique provides valuable information, a definitive and trustworthy identification of a specific dinitrophenol isomer is best achieved through an integrated analytical approach. IR spectroscopy can quickly suggest the presence or absence of intramolecular hydrogen bonding, narrowing the possibilities. UV-Vis spectroscopy, especially when coupled with pH adjustments, provides information on the electronic system. However, it is the detailed map of proton connectivity from the splitting patterns in ¹H NMR spectroscopy that often provides the most conclusive evidence for distinguishing between the six isomers. By understanding the structural origins of the spectral differences and applying rigorous, validated experimental protocols, researchers can confidently characterize these challenging compounds.

References

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  • UV–Vis spectra of the catalytic reduction of 2,4-dinitrophenol to the... (n.d.). ResearchGate.
  • Nowick, J. S. (n.d.). H NMR spectra are shown below for three of the following isomers of dinitrophenol. UCI Department of Chemistry.
  • 2,4-Dinitrophenol, sodium salt - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9492, 2,5-Dinitrophenol.
  • Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and... (n.d.). ResearchGate.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11348, 3,4-Dinitrophenol.
  • 3,5-Dinitrophenol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
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  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6191, 2,3-Dinitrophenol.
  • 2,3-Dinitrophenol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-tert-Butyl-4,6-dinitrophenol (TB-DNP) in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial monomer stabilization, the selection of a polymerization inhibitor is a critical decision point, balancing performance, cost, and safety. This guide provides an in-depth evaluation of 2-tert-butyl-4,6-dinitrophenol (TB-DNP), a member of the dinitrophenol family, and compares its cost-effectiveness against other prevalent inhibitor classes used in industrial applications. For the purposes of this guide, "TB-DNP" will refer to 2-tert-butyl-4,6-dinitrophenol, a representative compound of the nitrophenolic inhibitor class. While its close relative, 2-sec-butyl-4,6-dinitrophenol (DNBP or Dinoseb), has a history of use as both a polymerization inhibitor and a herbicide, concerns over toxicity have led to restrictions.[1] This analysis focuses on the technical and economic merits relevant to researchers and professionals in chemical manufacturing and drug development, where polymer purity and process stability are paramount.

The uncontrolled polymerization of reactive monomers like styrenes, acrylates, and dienes is a significant operational hazard, capable of causing equipment fouling, product loss, and dangerous exothermic reactions.[2] The introduction of an inhibitor is essential to ensure safety and product quality during purification, transport, and storage.[2] The global market for these critical additives is substantial, projected to grow from US


2.5 billion by 2032, underscoring the continuous demand for effective and economical solutions.[2][3]

The Mechanistic Framework of Polymerization Inhibition

Unwanted polymerization is typically a free-radical chain reaction initiated by heat, light, or impurities. An effective inhibitor must interrupt this chain reaction. Phenolic inhibitors, the class to which TB-DNP belongs, are a dominant force in the market, holding a share of approximately 40.4% in 2025 due to their cost-effectiveness and broad utility.[3]

TB-DNP, like other phenolic inhibitors, functions primarily as a radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to terminate propagating polymer radicals (P•) and initiating radicals (R•), forming a stable, non-reactive phenoxyl radical that does not initiate further polymerization. The presence of nitro groups on the aromatic ring further stabilizes this radical through resonance, enhancing its inhibitory activity.

Caption: Mechanism of radical scavenging by TB-DNP.

Comparative Analysis: TB-DNP vs. Key Alternatives

The ideal inhibitor is not a one-size-fits-all solution. Its effectiveness is contingent on the specific monomer, process conditions (e.g., temperature, oxygen presence), and desired final product characteristics. Here, we compare TB-DNP to three major classes of alternatives.

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionOptimal ConditionsKey AdvantagesKey Disadvantages
Nitrophenolics 2-tert-Butyl-4,6-dinitrophenol (TB-DNP) H-atom donor, radical scavengerAnhydrous, low-oxygen environmentsHigh efficiency at elevated temperatures; cost-effective.Potential for product discoloration (yellowing); toxicity concerns and regulatory scrutiny.[3]
Hindered Phenols Butylated Hydroxytoluene (BHT), Hydroquinone Monomethyl Ether (MEHQ)H-atom donor, radical scavengerRequires oxygen to be effective (for MEHQ)Low cost; widely available; effective at ambient temperatures.[2][4]Lower efficiency at high temperatures compared to nitrophenolics; MEHQ requires oxygen.[4]
Nitroxides 4-hydroxy-TEMPO (4-HT)Radical trapping (forms stable adducts)Oxygen-independentHighly efficient, even at very low concentrations; does not cause discoloration.[5]Significantly higher cost; potential for synergistic effects when blended with phenolics.[5][6]
Aromatic Amines Phenylenediamine derivativesH-atom donor, radical scavengerHigh-temperature applicationsExcellent high-temperature stability.Can cause significant product discoloration; higher cost than simple phenolics.

Quantitative Performance and Cost-Effectiveness

A direct cost comparison based solely on price per kilogram is misleading. A more potent inhibitor may be more expensive but required at a much lower concentration, leading to a lower overall cost-in-use.

Table 2: Performance & Estimated Cost-in-Use Comparison

ParameterTB-DNP (Nitrophenolic)BHT (Hindered Phenol)4-hydroxy-TEMPO (Nitroxide)
Typical Concentration (ppm) 200 - 1000500 - 200050 - 200
Relative Inhibition Efficiency HighModerateVery High
Thermal Stability GoodModerateExcellent
Oxygen Requirement NoYes (for some variants)No
Relative Cost per Kg

$

Estimated Cost-in-Use Moderate Low-Moderate High

Note: Cost estimations are relative and subject to market fluctuations. Efficiency is application-dependent.

Experimental data from studies on styrene polymerization highlight these differences. For instance, a study demonstrated that the phenolic inhibitor DTMBP (a compound structurally related to BHT) resulted in a polymer growth of 16.40% after 4 hours under specific test conditions.[5][6] In the same study, the nitroxide inhibitor 4-hydroxy-TEMPO showed a higher efficiency with only 24.85% growth, but a synergistic blend of the two proved most effective.[5][6] This underscores a key strategy: blending lower-cost phenolics like TB-DNP with high-performance nitroxides can achieve a superior cost-effectiveness profile.

Experimental Protocols for Inhibitor Evaluation

To validate the selection of an inhibitor for a specific industrial process, a rigorous, standardized evaluation is necessary. The following protocols provide a framework for a self-validating comparison.

Protocol 1: Isothermal Aging for Polymer Formation

This method quantifies the amount of polymer formed over time at a constant temperature, mimicking storage or transport conditions.

Methodology:

  • Preparation: Prepare samples of the target monomer, each dosed with a precise concentration of the inhibitor being tested (e.g., 200 ppm TB-DNP, 1000 ppm BHT, 50 ppm 4-HT) and a control sample with no inhibitor.

  • Incubation: Place sealed vials of each sample in an oven or heating block at a constant, elevated temperature relevant to the industrial process (e.g., 100°C).[7]

  • Sampling: At set time intervals (e.g., 2, 4, 8, 24 hours), remove one vial of each sample type.

  • Polymer Quantification: Cool the sample rapidly to quench the reaction. Precipitate the formed polymer by adding the sample to a non-solvent (e.g., methanol for styrene).

  • Analysis: Filter, dry, and weigh the precipitated polymer. Calculate the polymer content as a percentage of the initial monomer weight.

  • Evaluation: Plot polymer percentage versus time for each inhibitor. A longer induction period (time before significant polymer formation) and a lower rate of formation indicate higher efficiency.

Caption: Workflow for Isothermal Aging Protocol.

Protocol 2: Differential Scanning Calorimetry (DSC) for Onset Temperature

DSC is a powerful thermal analysis technique to determine the exothermic onset of polymerization, providing a rapid assessment of an inhibitor's thermal stability.

Methodology:

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • DSC Analysis: Place a small, precisely weighed amount of each sample into a DSC pan.

  • Temperature Ramp: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature. The onset of polymerization will be visible as a sharp exothermic peak.

  • Evaluation: The temperature at the onset of this exotherm is the key metric. A higher onset temperature indicates a more effective inhibitor under thermal stress.

Conclusion and Strategic Recommendations

The cost-effectiveness of TB-DNP is not absolute but is highly dependent on the specific industrial application.

  • For High-Temperature Processes: In applications like distillation where thermal stress is high, the robust performance of TB-DNP makes it a strong candidate.[1] Its higher efficiency compared to standard hindered phenols may justify its use despite potential toxicity and handling considerations.

  • For Ambient Storage & Transport: For standard storage, lower-cost alternatives like MEHQ or BHT often provide sufficient protection at a more favorable price point, provided the necessary conditions (like oxygen presence for MEHQ) are met.[4]

  • For High-Purity Applications: In pharmaceutical or electronics-grade polymer manufacturing where color is a critical quality attribute, the higher cost of non-staining nitroxides like 4-hydroxy-TEMPO is often justified.

  • The Synergistic Approach: The most advanced and often most cost-effective strategy involves creating customized inhibitor packages. Blending TB-DNP with a nitroxide can leverage the lower cost of the phenolic while gaining the high efficiency of the nitroxide, often resulting in a lower total inhibitor concentration and superior performance.[6]

Ultimately, the optimal choice requires empirical validation. The protocols outlined in this guide provide a clear, reliable pathway for researchers and process chemists to generate their own comparative data, ensuring the selection of an inhibitor that delivers both technical performance and economic value.

References

  • Persistence Market Research. (2025). Polymerization Inhibitor Market Size & Growth 2032.
  • Ghasemi, S., et al. (2019).
  • Business Research Insights. (2025). Polymerization Inhibitors Market Size, Trend Report to 2033.
  • openPR. (2025). Polymerization Inhibitor Market to Reach US$2.5 Bn by 2032. [Link]
  • Ghasemi, S., et al. (2019).
  • Wako Pure Chemical Industries.
  • ResearchGate. (n.d.). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. [Link]
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Safety Operating Guide

Navigating the Safe Disposal of 4-tert-Butyl-2,6-dinitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Importance of Proper Disposal: Understanding the Risks

4-tert-Butyl-2,6-dinitrophenol is not a benign substance. Its chemical structure and properties necessitate a cautious approach to its disposal. Improper handling can lead to severe consequences, including:

  • Acute Toxicity: This compound is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2] Accidental exposure can lead to serious health complications.

  • Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[1][3]

  • Environmental Hazard: Like other dinitrophenols, this compound can be toxic to aquatic life, and its release into the environment must be strictly avoided.[4][5]

The procedures outlined below are designed to mitigate these risks through a systematic and compliant disposal process.

Quantitative Hazard Summary

For a quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementUN Number
Acute Toxicity, OralH301: Toxic if swallowed2811
Acute Toxicity, DermalH311: Toxic in contact with skin2811
Acute Toxicity, InhalationH331: Toxic if inhaled2811
Skin Corrosion/IrritationH315: Causes skin irritationN/A
Serious Eye Damage/IrritationH319: Causes serious eye irritationN/A

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe waste_assessment Step 2: Assess Waste (Solid, Liquid, Contaminated Materials) ppe->waste_assessment solid_waste Solid Waste waste_assessment->solid_waste Solid liquid_waste Liquid Waste (in solvent) waste_assessment->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Liners, etc.) waste_assessment->contaminated_materials Contaminated waste_container Step 3: Place in a Designated, Labeled, and Sealed Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container contaminated_materials->waste_container storage Step 4: Store in a Designated Hazardous Waste Accumulation Area waste_container->storage disposal_vendor Step 5: Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor incineration Step 6: Final Disposal via High-Temperature Incineration disposal_vendor->incineration end End: Safe and Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound.

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to be equipped with the appropriate PPE. The causality behind this is to prevent any direct contact with the skin, eyes, or respiratory system, which are primary routes of exposure.

  • Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents in use.[2][3]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particles.[2][3]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[2][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2] All work with the solid material should be conducted in a certified chemical fume hood to minimize inhalation risk.[6]

Part 2: Waste Segregation and Containment

Proper segregation and containment are foundational to a safe disposal process. The goal is to prevent accidental mixing with incompatible materials and to ensure the waste is clearly identified.

  • Designated Waste Container: All waste containing this compound must be collected in a designated hazardous waste container that is compatible with the chemical and any solvents used. The container must have a secure lid to prevent spills and the release of vapors.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and any other components in the waste stream.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound and any contaminated disposable lab supplies (e.g., weigh boats, contaminated paper towels) in a lined, designated solid waste container.[6]

    • Liquid Waste: Solutions of this compound should be collected in a designated liquid hazardous waste container.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be collected in a separate, lined container for hazardous waste disposal.[6]

Part 3: Storage and Final Disposal

The final stages of the disposal process involve safe temporary storage and transfer to a licensed disposal facility.

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.[3][7]

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. The recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2] This method is preferred because it ensures the complete destruction of the organic molecule, preventing its release into the environment.

  • Regulatory Compliance: It is essential to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[8][9] While a specific EPA waste code for this compound is not explicitly listed, dinitrophenols are recognized as hazardous wastes.[8][10] Your institution's Environmental Health and Safety (EHS) department will be the primary resource for ensuring compliance with all applicable regulations.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up a small spill, don the appropriate PPE as outlined above.

  • Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention: In case of personal contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove any contaminated clothing.[3]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of expertise, trustworthiness, and authoritative grounding are not just for your research but for the entire lifecycle of the chemicals you handle.

References

  • Toxicological Profile for Dinitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • This compound. (n.d.). PubChem.
  • Safety Data Sheet - this compound. (2021-09-09). Biosynth.
  • Safety Data Sheet - this compound. (2025-09-22). Specific Vendor.
  • Hazard Summary: 2-Nitrophenol. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet - 2,4-Dinitrophenol. (2024-09-07). Sigma-Aldrich.
  • 2-Nitrophenol. (n.d.). Santa Cruz Biotechnology.
  • p-Nitrophenol. (n.d.). Occupational Safety and Health Administration (OSHA).
  • EPA Hazardous Waste. (n.d.). University of Nevada, Reno Environmental Health & Safety.
  • 4-Nitrophenol. (n.d.). Santa Cruz Biotechnology.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
  • Standard Operating Procedures (SOP) for Working with 2,4-Dinitrophenol at Amherst College. (2019-12-09). Amherst College.

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Navigating the Risks: A Practical Guide to Handling 4-tert-Butyl-2,6-dinitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of handling hazardous compounds is paramount. This guide provides essential, immediate safety and logistical information for working with 4-tert-Butyl-2,6-dinitrophenol (CAS 4097-49-8), a compound demanding rigorous safety protocols. Our focus extends beyond mere procedure; we aim to instill a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and security.

Understanding the Hazard Profile

This compound is a yellow crystalline solid that presents multiple significant hazards.[1] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] Furthermore, it is a skin and serious eye irritant.[1][2] A critical, and potentially catastrophic, hazard associated with dinitrophenols is their explosive potential when dry.[3] Heating the dry compound or subjecting it to shock or friction can lead to detonation.[3] Therefore, all handling procedures must be designed to mitigate these risks.

Key Hazard Summary:

Hazard TypeDescriptionGHS Classification
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]Acute Oral Toxicity (Category 3/4), Acute Dermal Toxicity (Category 3/4), Acute Inhalation Toxicity (Category 3/4)[2]
Skin Corrosion/Irritation Causes skin irritation.[1]Skin Irritant (Category 2)
Eye Damage/Irritation Causes serious eye irritation.[1]Eye Irritant (Category 2)
Explosive Hazard Can be explosive when dry, heated, or subjected to shock/friction.[3]Not explicitly classified in all provided SDS, but a known hazard for dinitrophenols.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the primary means of exposure prevention, PPE is a critical final barrier. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific handling procedure and potential for exposure.

Core PPE Requirements:
  • Hand Protection: Double-gloving with nitrile gloves is mandatory.[3] Nitrile provides good chemical resistance for this compound. It is crucial to change gloves immediately upon any suspected contact.[3]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to goggles.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[3] For tasks with a higher risk of contamination, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: All work with this compound solid should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[3] If a fume hood is not available or if there is a potential for airborne concentrations to exceed exposure limits, a NIOSH-approved respirator with the appropriate cartridges must be used.

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Handling This compound task_assessment Assess Task: - Scale of work? - Potential for dust/aerosol generation? - Risk of splash? start->task_assessment engineering_controls Work in a Chemical Fume Hood? task_assessment->engineering_controls respirator Use NIOSH-approved Respirator engineering_controls->respirator No core_ppe Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes engineering_controls->core_ppe Yes respirator->core_ppe face_shield Add Face Shield core_ppe->face_shield Splash risk chem_resistant_apron Add Chemical Resistant Apron/Coveralls core_ppe->chem_resistant_apron High contamination risk final_check Proceed with Caution & Adhere to Protocol core_ppe->final_check face_shield->final_check chem_resistant_apron->final_check

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is non-negotiable when handling this compound.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] It should be stored separately from incompatible materials, such as strong oxidizing agents.

  • Secure Access: Keep the container tightly closed and in a locked storage area accessible only to authorized personnel.[5]

Handling and Use Protocol
  • Pre-use Briefing: Before beginning any work, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary safety equipment is readily available, including eyewash stations and safety showers.[6]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Donning PPE: Put on all required PPE as outlined in Section 2 before entering the handling area.

  • Dispensing Solid: When weighing or transferring the solid, do so carefully to avoid creating dust. Use non-sparking tools.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to minimize splashing.

  • Contamination Control: Be mindful of potential contamination of surfaces and equipment. Clean up any spills immediately following the prescribed spill cleanup procedure.

  • Post-handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][7] Remove and properly dispose of or decontaminate PPE.

Spill Response
  • Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer.

  • Control Ignition Sources: Eliminate all potential ignition sources.

  • Cleanup: For small spills, and only if you are trained to do so, carefully clean up the material. Avoid generating dust. Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Containerization: Use a robust, leak-proof container for waste collection.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company.[1][7] Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these rigorous protocols and understanding the rationale behind them, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 2,4-DINITROPHENOL.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.